molecular formula C36H62O2 B15550986 Linolenyl linoleate

Linolenyl linoleate

Cat. No.: B15550986
M. Wt: 526.9 g/mol
InChI Key: PEZVBHOZBJVGTI-LOYOHVQTSA-N
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Description

Linolenyl linoleate is a wax ester.

Properties

Molecular Formula

C36H62O2

Molecular Weight

526.9 g/mol

IUPAC Name

[(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C36H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20H,3-4,6,8-10,15-16,21-35H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18-

InChI Key

PEZVBHOZBJVGTI-LOYOHVQTSA-N

Origin of Product

United States

Foundational & Exploratory

"Linolenyl linoleate" chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl linoleate (B1235992) (C36H62O2) is a wax ester of significant interest in various scientific fields, including lipidomics, materials science, and cosmetics. As an ester formed from two essential fatty acids, α-linolenic acid (an omega-3 fatty acid) and linoleic acid (an omega-6 fatty acid), its biological properties and potential applications are subjects of ongoing research. This technical guide provides a detailed overview of the chemical and physical properties of linolenyl linoleate, experimental protocols for its synthesis and analysis, and an exploration of the biological pathways of its constituent fatty acids.

Chemical and Physical Properties

General Information
PropertyValueSource
IUPAC Name [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z)-octadeca-9,12-dienoatePubChem[3]
Synonyms 9Z,12Z,15Z-octadecatrienyl 9Z,12Z-octadecadienoate, WE(18:3(9Z,12Z,15Z)/18:2(9Z,12Z))PubChem[3]
Chemical Formula C36H62O2PubChem[3]
Molecular Weight 526.88 g/mol PubChem[3]
Physical State Liquid at room temperatureInferred from unsaturated wax ester properties[2]
Physicochemical Data
PropertyValueSource
XlogP3 14.9PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 29PubChem[3]
Topological Polar Surface Area 26.3 ŲPubChem[3]
Solubility Soluble in aromatic solvents, chloroform, ethers, esters, and ketones. Insoluble in water.[4] The solubility of long-chain wax esters in ethanol (B145695) increases with temperature.[5]Cyberlipid[4], ResearchGate[5]
Density Not experimentally determined. The density of a C36 alkane (hexatriacontane) is approximately 0.81 g/cm³ at 25°C, which can serve as a rough estimate.Inferred
Melting Point Not experimentally determined. The presence of multiple double bonds suggests a low melting point, likely below 0°C.Inferred from general properties of unsaturated wax esters[1][2]
Boiling Point Not experimentally determined. High molecular weight esters have high boiling points and typically require vacuum distillation to prevent decomposition. The boiling point of methyl linoleate is 207 °C at 12 mmHg.[6]Inferred

Experimental Protocols

Synthesis: Lipase-Catalyzed Esterification

The synthesis of wax esters like this compound can be efficiently achieved through enzymatic catalysis, which offers high selectivity and milder reaction conditions compared to traditional chemical methods. Lipases are commonly employed for this purpose.

Objective: To synthesize this compound from linoleic acid and linolenyl alcohol using a lipase (B570770) catalyst.

Materials:

  • Linoleic acid

  • Linolenyl alcohol

  • Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)

  • Anhydrous organic solvent (e.g., hexane (B92381) or a mixture of hexane and 2-butanone)[7]

  • Molecular sieves (to remove water produced during the reaction)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reactant Preparation: Dissolve equimolar amounts of linoleic acid and linolenyl alcohol in the chosen anhydrous organic solvent in the reaction vessel. A solvent mixture of hexane/2-butanone (e.g., 75:25 v/v) can be used to improve the solubility of the reactants.[7]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically in the range of 5-10% of the total substrate weight.

  • Water Removal: Add activated molecular sieves to the reaction mixture to sequester the water produced during esterification, which drives the reaction equilibrium towards product formation.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 40°C and 60°C, with constant stirring to ensure proper mixing.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Isolation: Once the reaction reaches completion (as indicated by the consumption of reactants), the immobilized enzyme is removed by filtration. The solvent is then evaporated under reduced pressure.

  • Purification: The crude product can be purified using column chromatography on silica (B1680970) gel to isolate the pure this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of wax esters, providing both qualitative and quantitative information.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for high-temperature analysis (e.g., a low-polarity column like DB-5ms or equivalent)

Sample Preparation:

  • Dissolve the sample containing this compound in a suitable organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.

GC-MS Conditions:

  • Injector Temperature: 300°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 320°C at a rate of 10°C/min

    • Hold at 320°C for 10 minutes

  • MS Transfer Line Temperature: 300°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-700

Expected Results: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 526.9. Characteristic fragment ions corresponding to the linolenyl and linoleyl moieties will also be observed, allowing for structural confirmation.

Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for the analysis of wax esters, particularly for complex mixtures.

Objective: To separate and quantify this compound from other lipid classes.

Instrumentation:

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a mass spectrometer)

  • Reversed-phase C18 or C30 column

Mobile Phase: A gradient of non-polar and polar organic solvents is typically used. For example:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol/Hexane mixture

Gradient Elution: A gradient program starting with a higher polarity mobile phase and gradually increasing the proportion of the less polar mobile phase will elute the wax esters.

Detection:

  • ELSD: Provides a universal response for non-volatile analytes.

  • MS: Provides mass information for identification.

Biological Context and Signaling Pathways

While direct signaling pathways involving this compound as a signaling molecule have not been extensively characterized, its biological significance can be understood through the metabolic pathways of its constituent fatty acids: linoleic acid (LA) and α-linolenic acid (ALA).[8][9] Both are essential fatty acids that serve as precursors to a variety of bioactive signaling molecules.

The metabolic fate of dietary wax esters involves hydrolysis by lipases into their constituent fatty acids and fatty alcohols.[2][10] These components are then absorbed and can enter various metabolic and signaling pathways.

Metabolic Pathway of Linoleic Acid (Omega-6)

Linoleic acid is the parent compound of the omega-6 fatty acid family. It is metabolized into a cascade of signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.[11] Linoleic acid itself has been shown to induce proinflammatory events in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling pathways.[12] It can also enhance the growth-promoting effects of insulin-like growth factor-I in arterial smooth muscle cells via a phospholipase D-dependent pathway.[13]

Linoleic_Acid_Metabolism LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-Desaturase CellGrowth Cell Growth (via PLD) LA->CellGrowth DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase PGs_LTs Prostaglandins, Leukotrienes AA->PGs_LTs COX, LOX Inflammation Inflammation PGs_LTs->Inflammation

Metabolic conversion of Linoleic Acid to pro-inflammatory eicosanoids.
Metabolic Pathway of α-Linolenic Acid (Omega-3)

α-Linolenic acid is the precursor for the synthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[14] These fatty acids are known for their anti-inflammatory properties, often acting in opposition to the pro-inflammatory effects of omega-6 fatty acid derivatives.[15][16] The conversion of ALA to EPA and DHA is a crucial pathway for maintaining a balanced inflammatory response.

Alpha_Linolenic_Acid_Metabolism ALA α-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) ALA->SDA Δ6-Desaturase ETA Eicosatetraenoic Acid (ETA) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) ETA->EPA Δ5-Desaturase DPA Docosapentaenoic Acid (DPA) EPA->DPA Elongase Resolvins_Protectins Resolvins, Protectins EPA->Resolvins_Protectins DHA Docosahexaenoic Acid (DHA) DPA->DHA Peroxisomal β-oxidation DHA->Resolvins_Protectins Anti_Inflammation Resolution of Inflammation Resolvins_Protectins->Anti_Inflammation

Metabolic conversion of ALA to anti-inflammatory resolvins and protectins.

Conclusion

This compound is a complex lipid with properties derived from its constituent essential fatty acids. This guide has provided a summary of its known chemical and physical characteristics, along with detailed protocols for its synthesis and analysis, which are crucial for researchers in the field. While direct signaling pathways for the intact ester are yet to be fully elucidated, understanding the metabolic fate of its components provides a strong foundation for hypothesizing its biological roles. Further research into the specific activities of this compound will undoubtedly uncover novel applications in drug development and other scientific disciplines.

References

Linolenyl Linoleate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl linoleate (B1235992) is a wax ester composed of α-linolenic acid and linoleic acid, two essential fatty acids crucial in various physiological processes. This technical guide provides a detailed overview of Linolenyl linoleate, including its chemical identity, physicochemical properties, and potential applications, with a focus on methodologies relevant to research and drug development. This document summarizes available data, outlines experimental protocols for its synthesis and characterization, and explores its potential biological significance.

Chemical Identity and Synonyms

This compound is chemically known as (9Z,12Z,15Z)-octadeca-9,12,15-trienyl (9Z,12Z)-octadeca-9,12-dienoate. It is a complex lipid formed through the esterification of α-linolenic acid (an omega-3 fatty acid) and linoleyl alcohol (derived from linoleic acid, an omega-6 fatty acid).

Identifier Value
CAS Number 2566-97-4
IUPAC Name [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z)-octadeca-9,12-dienoate
Molecular Formula C₃₆H₆₀O₂
Molecular Weight 524.86 g/mol

Synonyms:

  • 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-, (9Z,12Z)-9,12-octadecadien-1-yl ester

  • Linoleyl linolenate

  • (9Z,12Z)-Octadeca-9,12-dienoic acid, (9Z,12Z,15Z)-octadeca-9,12,15-trienyl ester

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. However, based on its structure as a wax ester of two long-chain polyunsaturated fatty acids, it is expected to be a lipophilic and oily substance at room temperature. The following table summarizes computed and experimental properties of related compounds, which can serve as an estimation for this compound.

Property Linoleic Acid α-Linolenic Acid Notes
Molecular Weight ( g/mol ) 280.45278.43Experimental
Melting Point (°C) -5-11Experimental
Boiling Point (°C) 229-230 (at 16 mmHg)230-232 (at 17 mmHg)Experimental
Density (g/cm³) 0.902 (at 20°C)0.914 (at 20°C)Experimental
LogP 7.056.45Experimental

Experimental Protocols

Enzymatic Synthesis of this compound

The synthesis of wax esters like this compound is efficiently achieved through lipase-catalyzed esterification. This method offers high selectivity and mild reaction conditions compared to chemical synthesis.

Materials:

  • α-Linolenic acid

  • Linoleyl alcohol

  • Immobilized lipase (B570770) (e.g., Novozym 435, a lipase from Candida antarctica)

  • Anhydrous organic solvent (e.g., n-hexane, isooctane)

  • Molecular sieves (3Å or 4Å, activated)

  • Inert gas (e.g., nitrogen or argon)

Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of α-linolenic acid and linoleyl alcohol in the chosen anhydrous organic solvent in a round-bottom flask. The concentration of reactants can be optimized, but a starting point of 0.1 to 0.5 M is common.

  • Addition of Catalyst and Desiccant: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight. Add activated molecular sieves (approximately 10-20% w/v) to remove the water produced during the esterification, which drives the reaction towards product formation.

  • Reaction Conditions: Blanket the reaction mixture with an inert gas to prevent oxidation of the unsaturated fatty acids. The reaction is typically carried out at a controlled temperature, ranging from 40°C to 60°C, with constant stirring for 24 to 72 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots taken at different time intervals.

  • Enzyme Removal: After the reaction is complete, the immobilized lipase can be easily removed by filtration for potential reuse.

  • Product Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.

Logical Workflow for Enzymatic Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve α-Linolenic Acid and Linoleyl Alcohol Catalyst Add Immobilized Lipase and Molecular Sieves Reactants->Catalyst Conditions Incubate at 40-60°C under Inert Atmosphere Catalyst->Conditions Monitoring Monitor by TLC/GC Conditions->Monitoring Filtration Filter to Remove Lipase Monitoring->Filtration Reaction Complete Evaporation Evaporate Solvent Filtration->Evaporation Purification Purify by Column Chromatography Evaporation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

Purification by Column Chromatography

Materials:

Methodology:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane to elute non-polar impurities. Gradually increase the polarity of the eluent (e.g., 1%, 2%, 5% ethyl acetate in hexane) to elute the this compound. Wax esters are relatively non-polar and will typically elute with low percentages of ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm):

  • ~5.34 (m): Olefinic protons (-CH=CH-) of both linoleate and linolenate moieties.

  • ~4.05 (t): Methylene protons adjacent to the ester oxygen (-O-CH₂-).

  • ~2.77 (t): Bis-allylic protons of the linoleate moiety (-CH=CH-CH₂-CH=CH-).

  • ~2.81 (t): Bis-allylic protons of the linolenate moiety (-CH=CH-CH₂-CH=CH-).

  • ~2.30 (t): Methylene protons alpha to the carbonyl group (-CH₂-COO-).

  • ~2.05 (m): Allylic protons (-CH₂-CH=CH-).

  • ~1.62 (m): Methylene protons beta to the ester oxygen and carbonyl group.

  • ~1.30 (m): Methylene protons of the fatty acid chains (-(CH₂)n-).

  • ~0.97 (t): Terminal methyl protons of the linolenate moiety (-CH₂-CH₃).

  • ~0.89 (t): Terminal methyl protons of the linoleate moiety (-CH₂-CH₃).

Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm):

  • ~173.3: Carbonyl carbon (-COO-).

  • ~127-132: Olefinic carbons (-CH=CH-).

  • ~64.4: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).

  • ~34.1: Methylene carbon alpha to the carbonyl group (-CH₂-COO-).

  • ~25-32: Methylene carbons of the fatty acid chains.

  • ~25.6: Bis-allylic carbons.

  • ~14.1, 14.3: Terminal methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of wax esters. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z 524.86) may be observed, though it can be weak.

  • Acylium Ion: A prominent fragment corresponding to the acylium ion of linolenic acid ([C₁₈H₂₉O]⁺, m/z 261.2) is expected from the cleavage of the ester bond.

  • Fatty Alcohol Fragment: A fragment corresponding to the loss of the fatty acid moiety and rearrangement, or the alcohol chain itself, can also be observed.

  • Hydrocarbon Fragments: A series of hydrocarbon fragments resulting from the cleavage of the fatty acid chains will also be present.

Signaling Pathway Visualization (Hypothetical):

While the specific signaling pathways involving this compound are not well-defined, its constituent fatty acids, linoleic acid and α-linolenic acid, are precursors to a variety of signaling molecules, including prostaglandins, leukotrienes, and resolvins, which are involved in inflammation and its resolution.

G cluster_ester Wax Ester LA Linoleic Acid (Omega-6) Arachidonic Arachidonic Acid LA->Arachidonic Elongation & Desaturation ALA α-Linolenic Acid (Omega-3) EPA_DHA EPA & DHA ALA->EPA_DHA Elongation & Desaturation LL This compound LL->LA Hydrolysis LL->ALA Hydrolysis Eicosanoids Pro-inflammatory Eicosanoids Arachidonic->Eicosanoids COX, LOX Resolvins Anti-inflammatory Resolvins EPA_DHA->Resolvins

Caption: Metabolic fate of this compound's constituent fatty acids.

Potential Applications in Drug Development

The biological activities of this compound itself have not been extensively studied. However, its constituent fatty acids are known to have significant physiological effects, suggesting potential therapeutic applications for the parent ester.

  • Anti-inflammatory Properties: As a source of both omega-3 and omega-6 fatty acids, this compound could serve as a pro-drug for delivering these essential fatty acids. The balance of these fatty acids is critical in modulating inflammatory responses.

  • Dermatological Applications: Linoleic acid is crucial for maintaining the skin barrier function. Topical application of lipids rich in linoleic acid has been shown to be beneficial for certain skin conditions. This compound could be explored as a component in dermatological formulations.

  • Drug Delivery: The lipophilic nature of this compound makes it a potential candidate for use as an excipient in drug delivery systems, particularly for poorly water-soluble drugs.

Conclusion

This compound is a complex lipid with potential for further investigation, particularly in the fields of nutrition, dermatology, and pharmacology. This guide provides a foundational understanding of its chemical properties and outlines key experimental methodologies for its synthesis and characterization. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this unique wax ester.

A Technical Guide to the Prospective Identification and Characterization of Linolenyl Linoleate in Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linolenyl linoleate (B1235992) is a wax ester composed of two essential polyunsaturated fatty acids: linoleic acid (C18:2) and linolenic acid (C18:3). While its constituent precursors are ubiquitous in a vast array of terrestrial and marine organisms, the natural occurrence of this specific wax ester is not well-documented in scientific literature, presenting a novel opportunity for natural product discovery. This technical guide provides a comprehensive framework for researchers aiming to identify, quantify, and characterize linolenyl linoleate from potential natural sources.

This document outlines:

  • The chemical basis and rationale for prospective sources.

  • The established biosynthetic pathways of its precursors and the hypothetical pathway for its formation.

  • Detailed experimental protocols for extraction, isolation, and analysis.

  • A framework for the presentation of quantitative data.

This guide is intended to serve as a foundational resource for research and development efforts targeting the discovery of this compound and the exploration of its potential biological activities.

Introduction: The Target Molecule

This compound is a wax monoester with the molecular formula C₃₆H₆₀O₂. It is formed via the esterification of a C18:2 fatty acid (linoleic acid) and a C18:3 fatty alcohol (linolenyl alcohol), or vice-versa. The term "linoleate" denotes an ester or salt of linoleic acid[1][2]. The most common isomers of its precursors are α-linolenic acid ((9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid) and linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid). Given the prevalence of these precursors in plant oils and other biological systems, their esterified form represents a plausible yet unconfirmed natural product[3][4].

The study of novel wax esters is critical as these molecules can possess unique physicochemical properties and biological activities relevant to pharmaceutical and cosmetic applications. Their high hydrophobicity, for instance, is a key feature of biological barriers like plant cuticles and the human vernix caseosa.

Table 1: Properties of this compound Precursors

Propertyα-Linolenic AcidLinoleic Acid
IUPAC Name (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid(9Z,12Z)-octadeca-9,12-dienoic acid
Molecular Formula C₁₈H₃₀O₂C₁₈H₃₂O₂
Molar Mass 278.43 g/mol 280.45 g/mol
Omega Class ω-3ω-6
Common Natural Sources Flaxseed, walnuts, canola oil, soybean oil[4]Safflower oil, corn oil, soybean oil, almonds[1]

Potential Natural Sources and Rationale

The search for this compound should be directed toward biological matrices known for both high concentrations of C18 polyunsaturated fatty acids and active wax ester biosynthesis.

  • Plant Cuticular Waxes: The outer cuticle of plants is a complex mixture of lipids, primarily composed of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, and wax esters. Plants that produce seed oils rich in linoleic and linolenic acids (e.g., flax, soybean) are prime candidates, as their epidermal tissues may utilize these fatty acids as precursors for cuticular wax synthesis.

  • Vernix Caseosa: This lipid-rich substance covers the skin of human newborns and has an exceptionally complex lipid profile, including a significant fraction of wax esters[5][6][7]. It is synthesized by fetal sebaceous glands during the third trimester[5]. Given that human sebum contains derivatives of essential fatty acids, vernix caseosa is a highly promising, albeit challenging to source, matrix for investigation.

Biosynthesis and Formation

Precursor Biosynthesis in Plants

The C18 unsaturated fatty acids oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3) are synthesized through a well-established pathway involving sequential desaturation steps primarily occurring in the plastid and the endoplasmic reticulum.

Precursor_Biosynthesis node_stearoyl_acp Stearoyl-ACP (18:0) node_oleoyl_acp Oleoyl-ACP (18:1Δ⁹) node_stearoyl_acp->node_oleoyl_acp SAD (in Plastid) node_oleoyl_pc Oleoyl-PC (18:1Δ⁹) node_oleoyl_acp->node_oleoyl_pc Export & Acyl Editing node_linoleoyl_pc Linoleoyl-PC (18:2Δ⁹,¹²) node_oleoyl_pc->node_linoleoyl_pc node_linolenoyl_pc α-Linolenoyl-PC (18:3Δ⁹,¹²,¹⁵) node_linoleoyl_pc->node_linolenoyl_pc Wax_Ester_Formation node_linoleoyl_coa Linoleoyl-CoA (18:2) node_product This compound node_linoleoyl_coa->node_product WS node_linolenoyl_coa α-Linolenoyl-CoA (18:3) node_linolenyl_oh Linolenyl Alcohol (18:3) node_linolenoyl_coa->node_linolenyl_oh FAR node_linolenyl_oh->node_product WS Experimental_Workflow node_sample Natural Source (e.g., Plant Leaves) node_extract Total Lipid Extraction (Bligh-Dyer) node_sample->node_extract node_fractionate Fractionation (Silica Column Chromatography) node_extract->node_fractionate node_wax Isolated Wax Ester Fraction node_fractionate->node_wax node_gcms High-Temp GC-MS Analysis node_wax->node_gcms node_id Identification (Retention Time, Mass Spectrum) node_gcms->node_id node_quant Quantification (vs. Internal Standard) node_gcms->node_quant node_data Final Data node_id->node_data node_quant->node_data

References

The Biosynthesis of Linolenyl Linoleate-Containing Triacylglycerols in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "linolenyl linoleate" describes a triacylglycerol (TAG) molecule wherein the glycerol (B35011) backbone is esterified with both α-linolenic acid (C18:3) and linoleic acid (C18:2). These polyunsaturated fatty acids (PUFAs) are of significant interest in nutrition, pharmacology, and industry due to their various health benefits and functional properties. In plants, these TAGs are primarily synthesized in the endoplasmic reticulum (ER) of seed cells during embryonic development and serve as a major form of energy storage. This technical guide provides an in-depth overview of the core biosynthetic pathways leading to the formation of such mixed-acid TAGs, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.

The biosynthesis of TAGs containing linolenic and linoleic acids is a complex process involving the interplay of several key enzymes and metabolic pathways. Understanding these pathways is crucial for efforts to metabolically engineer oilseed crops for enhanced production of specific beneficial fatty acids.

The Biosynthetic Pathway

The formation of TAGs esterified with linolenic and linoleic acid is not a single linear pathway but rather a network of interconnected reactions primarily localized to the plastid and the endoplasmic reticulum. The overall process can be divided into three main stages: de novo fatty acid synthesis, fatty acid modification, and triacylglycerol assembly.

De Novo Fatty Acid Synthesis in the Plastid

The initial synthesis of fatty acids occurs in the plastids. Acetyl-CoA is the primary building block, which is converted to malonyl-CoA by acetyl-CoA carboxylase (ACC). The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, a series of enzymes that sequentially add two-carbon units from malonyl-ACP. The primary products of plastidial FAS are palmitic acid (16:0-ACP) and stearic acid (18:0-ACP). A soluble stearoyl-ACP desaturase (SAD) introduces the first double bond into stearoyl-ACP to form oleoyl-ACP (18:1Δ9-ACP). These fatty acids are then cleaved from ACP by acyl-ACP thioesterases (FAT) and exported to the cytosol as free fatty acids, where they are esterified to Coenzyme A by long-chain acyl-CoA synthetases (LACS) to form acyl-CoAs.

Fatty Acid Desaturation in the Endoplasmic Reticulum

The synthesis of the polyunsaturated fatty acids, linoleic acid (18:2) and α-linolenic acid (18:3), primarily occurs on the endoplasmic reticulum. Oleic acid (18:1), esterified to phosphatidylcholine (PC), is the substrate for a series of desaturation steps.

  • Linoleic Acid Synthesis: The enzyme Fatty Acid Desaturase 2 (FAD2) introduces a second double bond at the Δ12 position of oleoyl-PC to form linoleoyl-PC.

  • α-Linolenic Acid Synthesis: The enzyme Fatty Acid Desaturase 3 (FAD3) introduces a third double bond at the Δ15 position of linoleoyl-PC to form α-linolenoyl-PC.[1]

These desaturation reactions create a pool of PC enriched in linoleic and α-linolenic acids.

Triacylglycerol Assembly in the Endoplasmic Reticulum

The final assembly of TAGs occurs in the ER through two main pathways: the acyl-CoA-dependent Kennedy pathway and acyl-CoA-independent pathways.

This pathway involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone with acyl-CoAs.

  • Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of the sn-1 position of G3P to form lysophosphatidic acid (LPA).

  • Lysophosphatidic acid acyltransferase (LPAT) acylates the sn-2 position of LPA to produce phosphatidic acid (PA).

  • Phosphatidic acid phosphatase (PAP) dephosphorylates PA to yield diacylglycerol (DAG).

  • Diacylglycerol acyltransferase (DGAT) catalyzes the final and committed step, acylating the free hydroxyl group at the sn-3 position of DAG with an acyl-CoA to form TAG.[1] There are two major types of DGAT enzymes, DGAT1 and DGAT2, which can have different substrate specificities.[2][3]

These pathways are crucial for incorporating the polyunsaturated fatty acids synthesized on PC into the TAG pool.

  • Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme transfers a fatty acid directly from the sn-2 position of a phospholipid, such as PC, to the sn-3 position of DAG to form TAG.[1][4] This is a major route for the incorporation of linoleic and α-linolenic acids into TAGs.[4]

  • Phosphatidylcholine:Diacylglycerol Cholinephosphotransferase (PDCT): This enzyme plays a critical role in enriching the DAG pool with polyunsaturated fatty acids. PDCT catalyzes the reversible exchange of the phosphocholine (B91661) headgroup between PC and DAG.[5][6][7][8] This allows the acyl groups on DAG to be transferred to PC for desaturation by FAD2 and FAD3, and then the resulting polyunsaturated acyl groups can be returned to the DAG pool for TAG synthesis by either DGAT or PDAT.[5][6][7][8]

The interplay between these pathways ultimately determines the final fatty acid composition of the stored TAGs.

Biosynthetic_Pathway cluster_plastid Plastid cluster_cytosol Cytosol / ER Interface cluster_er_lumen ER Lumen Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Palmitoyl_ACP 16:0-ACP Malonyl_CoA->Palmitoyl_ACP FAS Stearoyl_ACP 18:0-ACP Palmitoyl_ACP->Stearoyl_ACP FAS Oleoyl_ACP 18:1-ACP Stearoyl_ACP->Oleoyl_ACP SAD Free_Fatty_Acids Free Fatty Acids (16:0, 18:0, 18:1) Oleoyl_ACP->Free_Fatty_Acids FAT Acyl_CoA_Pool Acyl-CoA Pool (18:1-CoA, 18:2-CoA, 18:3-CoA) Free_Fatty_Acids->Acyl_CoA_Pool LACS LPA Lysophosphatidic Acid (LPA) Acyl_CoA_Pool->LPA PA Phosphatidic Acid (PA) Acyl_CoA_Pool->PA DAG Diacylglycerol (DAG) Acyl_CoA_Pool->DAG G3P Glycerol-3-P G3P->LPA GPAT LPA->PA LPAT PA->DAG PAP PC Phosphatidylcholine (PC) DAG->PC PDCT TAG Triacylglycerol (TAG) DAG->TAG DGAT PC->TAG PDAT Oleoyl_PC Oleoyl-PC Linoleoyl_PC Linoleoyl-PC Oleoyl_PC->Linoleoyl_PC FAD2 Linolenoyl_PC Linolenoyl-PC Linoleoyl_PC->Linolenoyl_PC FAD3

Biosynthetic pathway of this compound-containing TAGs.

Quantitative Data on Triacylglycerol Composition

The precise composition of TAGs, including those containing linoleic and linolenic acids, varies significantly between plant species. Below are tables summarizing the TAG molecular species composition in selected oilseeds known for their high content of these PUFAs. The nomenclature for TAGs is presented as FattyAcid1/FattyAcid2/FattyAcid3, where the order does not necessarily represent the stereospecific position on the glycerol backbone. L represents linoleic acid (18:2) and Ln represents α-linolenic acid (18:3).

Table 1: Triacylglycerol Composition of Flax (Linum usitatissimum) Seed Oil

Triacylglycerol SpeciesAbbreviationRelative Abundance (%)
Linolenic/Linolenic/LinolenicLnLnLn25.9
Linoleic/Linolenic/LinolenicLLnLn17.2
Oleic/Linolenic/LinolenicOLnLn~15
Linoleic/Linoleic/LinolenicLLn~10
Oleic/Linoleic/LinolenicOLLn~8
Palmitic/Linolenic/LinolenicPLnLn~5
Stearic/Linolenic/LinolenicSLnLn~4
(Data compiled from multiple sources, representing typical values. Actual percentages can vary with cultivar and environmental conditions.)

Table 2: Triacylglycerol Composition of Camelina (Camelina sativa) Seed Oil

Triacylglycerol SpeciesAbbreviationRelative Abundance (%)
Gadoleic/Linoleic/LinolenicGLLnMajor
Gadoleic/Linolenic/LinolenicGLnLnMajor
Gadoleic/Linoleic/LinoleicGLLMajor
Oleic/Linoleic/LinolenicOLLnSignificant
Linoleic/Linoleic/LinolenicLLLnSignificant
Oleic/Linolenic/LinolenicOLnLnSignificant
Palmitic/Linoleic/LinolenicPLLnMinor
(Camelina sativa has a more complex TAG profile with a significant amount of very-long-chain fatty acids like gadoleic acid (20:1). "Major" and "Significant" are used to indicate the most abundant species as precise percentages vary widely across studies.)

Enzyme Substrate Specificity

The final composition of TAGs is heavily influenced by the substrate specificities of the acyltransferases involved, particularly DGAT and PDAT. While extensive quantitative kinetic data (Km, Vmax) for these enzymes with linoleyl-CoA, linolenoyl-CoA, and various DAG species are not widely available in the literature, qualitative and semi-quantitative studies have provided some insights:

  • DGAT1: Generally shows broad substrate specificity for C16 to C22 acyl-CoAs. Some plant DGAT1 enzymes exhibit a preference for oleoyl-CoA.

  • DGAT2: Often associated with the incorporation of unusual fatty acids. Studies on Brassica napus DGAT2 have shown high specificity towards 18:3-CoA.[9]

  • PDAT: Can utilize a wide range of phospholipids (B1166683) as acyl donors and shows a preference for transferring PUFAs and other modified fatty acids from PC to DAG.

  • PDCT: Studies on Camelina sativa PDCT suggest it does not discriminate significantly between di-oleoyl, di-linoleoyl, and di-linolenoyl species in both PC and DAG substrates.[7]

The lack of comprehensive kinetic data for these enzymes with polyunsaturated substrates represents a significant knowledge gap and an area for future research.

Experimental Protocols

Total Lipid Extraction from Seeds

This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of total lipids from plant seeds.

Materials:

  • Mortar and pestle, pre-chilled

  • Liquid nitrogen

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% (w/v) NaCl solution

  • Nitrogen gas stream

  • Glass vials for storage

Procedure:

  • Weigh approximately 100 mg of seeds and freeze them in liquid nitrogen.

  • Grind the frozen seeds to a fine powder using the pre-chilled mortar and pestle.

  • Transfer the powder to a glass centrifuge tube.

  • Add 2 mL of methanol and vortex thoroughly for 1 minute.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Re-extract the upper aqueous phase and the solid pellet with another 1 mL of chloroform. Vortex, centrifuge, and combine the lower phase with the first extract.

  • Evaporate the solvent from the combined chloroform extracts under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Lipid_Extraction_Workflow Start Start: Weigh Seeds Freeze_Grind Freeze in Liquid N2 and Grind to Powder Start->Freeze_Grind Add_Methanol Add Methanol and Vortex Freeze_Grind->Add_Methanol Add_Chloroform Add Chloroform and Vortex Add_Methanol->Add_Chloroform Add_NaCl Add 0.9% NaCl and Vortex Add_Chloroform->Add_NaCl Centrifuge1 Centrifuge to Separate Phases Add_NaCl->Centrifuge1 Collect_Lower_Phase Collect Lower (Chloroform) Phase Centrifuge1->Collect_Lower_Phase Re_extract Re-extract with Chloroform Centrifuge1->Re_extract Upper phase and pellet Combine_Phases Combine Chloroform Phases Collect_Lower_Phase->Combine_Phases Centrifuge2 Centrifuge Re_extract->Centrifuge2 Centrifuge2->Combine_Phases Evaporate Evaporate Solvent under Nitrogen Combine_Phases->Evaporate Resuspend Resuspend in Chloroform:Methanol Evaporate->Resuspend End End: Store at -20°C Resuspend->End

Workflow for total lipid extraction from seeds.
In Vitro Diacylglycerol Acyltransferase (DGAT) Assay

This radiometric assay measures the incorporation of a radiolabeled acyl-CoA into TAG.

Materials:

  • Microsomal protein fraction isolated from developing seeds or a heterologous expression system.

  • [1-¹⁴C]Linoleoyl-CoA or [1-¹⁴C]linolenoyl-CoA (specific activity ~50 mCi/mmol).

  • 1,2-Di-linoleoyl-sn-glycerol (or other relevant DAG species).

  • Assay buffer: 100 mM HEPES-KOH (pH 7.2), 25 mM MgCl₂, 1 mg/mL fatty acid-free BSA.

  • Stop solution: Chloroform:methanol (2:1, v/v).

  • Silica (B1680970) gel thin-layer chromatography (TLC) plates.

  • TLC developing solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare the DAG substrate by dissolving it in a small amount of acetone (B3395972) and adding it to the reaction tube. Evaporate the acetone under a stream of nitrogen.

  • Prepare the reaction mixture in a microfuge tube on ice:

    • 50 µL Assay buffer

    • 10 nmol DAG

    • 10-50 µg microsomal protein

    • Add water to a final volume of 95 µL.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of 100 µM [1-¹⁴C]acyl-CoA (final concentration 5 µM).

  • Incubate at 30°C for 15 minutes.

  • Stop the reaction by adding 750 µL of stop solution.

  • Add 250 µL of 0.9% NaCl, vortex, and centrifuge to separate the phases.

  • Spot the lower organic phase onto a silica TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the TAG band (e.g., with iodine vapor) and scrape the corresponding silica into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

In Vitro Phospholipid:Diacylglycerol Acyltransferase (PDAT) Assay

This assay measures the transfer of a radiolabeled acyl group from PC to DAG.

Materials:

  • Microsomal protein fraction.

  • sn-1-acyl-2-[¹⁴C]linoleoyl-PC or sn-1-acyl-2-[¹⁴C]linolenoyl-PC.

  • 1,2-Di-oleoyl-sn-glycerol (or other unlabeled DAG).

  • Assay buffer: 100 mM potassium phosphate (B84403) (pH 7.2).

  • Other materials as for the DGAT assay.

Procedure:

  • Prepare the PC and DAG substrates. The radiolabeled PC can be added from an ethanol (B145695) stock, and the DAG as described for the DGAT assay.

  • Prepare the reaction mixture:

    • 100 µL Assay buffer

    • 2 nmol radiolabeled PC

    • 20 nmol unlabeled DAG

    • 20-100 µg microsomal protein

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction and extract the lipids as described for the DGAT assay.

  • Analyze the products by TLC and quantify the radioactivity in the TAG band.

Analysis of Triacylglycerol Molecular Species by LC-MS/MS

This method allows for the separation and quantification of individual TAG molecular species.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column suitable for lipid analysis.

Mobile Phases:

  • Mobile Phase A: Acetonitrile:water (60:40, v/v) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate.

Procedure:

  • Inject the lipid extract onto the C18 column.

  • Elute the TAGs using a gradient from 60% B to 100% B over 30-40 minutes.

  • Operate the mass spectrometer in positive ESI mode.

  • Perform a full scan to identify the [M+NH₄]⁺ adducts of the TAGs.

  • Perform tandem mass spectrometry (MS/MS) on the most abundant TAG precursor ions. The neutral loss of fatty acids as ammoniated carboxylic acids allows for the identification of the fatty acid composition of the TAGs.

  • Quantify the individual TAG species by integrating the peak areas from the extracted ion chromatograms and normalizing to an internal standard (e.g., a TAG with an odd-chain fatty acid not present in the sample).

LCMS_Workflow Start Start: Lipid Extract Injection Inject onto C18 HPLC Column Start->Injection Gradient_Elution Gradient Elution (Acetonitrile/Isopropanol) Injection->Gradient_Elution ESI Positive Electrospray Ionization (+ESI) Gradient_Elution->ESI MS1_Scan MS1 Full Scan (Identify [M+NH4]+) ESI->MS1_Scan MS2_Scan MS/MS Fragmentation (Neutral Loss of Fatty Acids) MS1_Scan->MS2_Scan Select precursor ions Data_Analysis Data Analysis: - Identify TAG species - Quantify by peak area MS2_Scan->Data_Analysis End End: TAG Profile Data_Analysis->End

Workflow for LC-MS/MS analysis of TAG molecular species.

Conclusion and Future Directions

The biosynthesis of TAGs containing linoleic and α-linolenic acids is a highly regulated and compartmentalized process in plants. The Kennedy pathway, in conjunction with acyl-CoA-independent pathways involving PDAT and the PC-DAG interconversion catalyzed by PDCT, provides the framework for the production of these important molecules. While the overall pathways are well-established, a deeper understanding of the kinetic properties and substrate specificities of the key acyltransferases is needed for more precise metabolic engineering of oilseed crops. The protocols and data presented in this guide provide a foundation for researchers to further investigate this complex and important area of plant lipid metabolism. Future research should focus on obtaining detailed kinetic parameters for DGAT, PDAT, and PDCT with a range of polyunsaturated substrates to enable more accurate metabolic modeling and to guide protein engineering efforts aimed at enhancing the production of valuable TAG species in plants.

References

The Potential Role of Linolenyl Linoleate in Plant Cuticle Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cuticle is a critical barrier protecting terrestrial plants from a multitude of environmental stresses. Composed primarily of cutin and waxes, its intricate structure and chemical composition are paramount to its function. While the roles of many cuticular components are well-established, the presence and function of specific unsaturated wax esters, such as linolenyl linoleate (B1235992), remain an area of active investigation. This technical guide explores the hypothetical role of linolenyl linoleate in the formation and function of the plant cuticle, drawing upon our current understanding of wax ester biosynthesis, transport, and analysis. We provide a comprehensive overview of the potential biosynthetic pathways, transport mechanisms, and signaling functions of this molecule. Detailed experimental protocols for the analysis of cuticular waxes and relevant enzyme assays are presented, alongside quantitative data on related compounds to provide a framework for future research. This guide aims to equip researchers with the knowledge and methodologies necessary to investigate the presence and significance of this compound and other unsaturated wax esters in the plant cuticle.

Introduction to the Plant Cuticle

The plant cuticle is an extracellular hydrophobic layer that covers the epidermis of aerial plant tissues, including leaves, stems, flowers, and fruits[1]. It serves as the primary interface between the plant and its environment, playing a crucial role in preventing uncontrolled water loss, protecting against UV radiation, and defending against pathogens and herbivores[1][2]. The cuticle is a complex composite material, primarily composed of two major components: a cutin polymer matrix and cuticular waxes[3][4].

  • Cutin: A polyester (B1180765) composed of C16 and C18 hydroxy and epoxy fatty acids, which forms the structural scaffold of the cuticle[3][4].

  • Cuticular Waxes: A complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters[5]. These waxes are embedded within the cutin matrix (intracuticular waxes) and deposited on the surface (epicuticular waxes), providing the primary barrier to water diffusion[1][4].

The composition and structure of the cuticle can vary significantly between plant species, organs, developmental stages, and in response to environmental conditions[4].

This compound: A Hypothetical Component of Cuticular Wax

This compound is a wax ester formed from the esterification of linolenic acid (an 18-carbon fatty acid with three double bonds) and linoleyl alcohol (the alcohol corresponding to linoleic acid, an 18-carbon fatty acid with two double bonds). While the presence of various saturated and monounsaturated wax esters in plant cuticles is well-documented, the specific identification of polyunsaturated wax esters like this compound in cuticular waxes is not yet definitively established in the literature. However, the presence of its precursors, linolenic acid and linoleic acid, in plant tissues and the known substrate promiscuity of some wax synthases suggest that its formation is plausible[6].

The incorporation of unsaturated fatty acids into wax esters could significantly influence the physical properties of the cuticle, potentially affecting its fluidity, permeability, and interactions with the environment, especially in response to temperature changes and oxidative stress.

Biosynthesis of this compound: A Proposed Pathway

The biosynthesis of wax esters occurs in the endoplasmic reticulum (ER) of epidermal cells[5]. The proposed pathway for the synthesis of this compound would involve several key steps, starting from the synthesis of its fatty acid and fatty alcohol precursors.

  • Fatty Acid Synthesis: Linoleic acid and α-linolenic acid are synthesized in the plastids and the ER through a series of desaturation steps from oleic acid.

  • Fatty Acyl-CoA Formation: Linolenic acid is activated to linolenyl-CoA by a long-chain acyl-CoA synthetase (LACS).

  • Fatty Alcohol Synthesis: Linoleic acid is first converted to linoleoyl-CoA. A fatty acyl-CoA reductase (FAR) then reduces linoleoyl-CoA to linoleyl alcohol. This reduction can occur in a two-step process involving an aldehyde intermediate.

  • Esterification: A wax synthase (WS) or a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WSD) catalyzes the esterification of linoleyl alcohol with linolenyl-CoA to form this compound[1][7].

The substrate specificity of the involved FAR and WS/WSD enzymes would be a critical determinant for the synthesis of this compound. Some plant wax synthases have been shown to have a preference for unsaturated substrates[7].

Biosynthesis_of_Linolenyl_Linoleate cluster_plastid Plastid cluster_er Endoplasmic Reticulum (ER) Oleic_acid Oleic Acid (18:1) Linoleic_acid Linoleic Acid (18:2) Oleic_acid->Linoleic_acid FAD2 Linolenic_acid α-Linolenic Acid (18:3) Linoleic_acid->Linolenic_acid FAD3 Linoleoyl_CoA Linoleoyl-CoA Linoleic_acid->Linoleoyl_CoA LACS Linolenyl_CoA Linolenyl-CoA Linolenic_acid->Linolenyl_CoA LACS Linoleyl_alcohol Linoleyl Alcohol Linoleoyl_CoA->Linoleyl_alcohol FAR Linolenyl_linoleate This compound Linolenyl_CoA->Linolenyl_linoleate Linoleyl_alcohol->Linolenyl_linoleate WS/WSD

Figure 1: Proposed biosynthetic pathway of this compound in the ER.

Transport and Deposition into the Cuticle

Once synthesized in the ER, cuticular wax components, including potentially this compound, must be transported to the cell surface and deposited onto the growing cuticle. The exact mechanisms of this transport are still under investigation, but several models have been proposed:

  • ABC Transporters: ATP-binding cassette (ABC) transporters located in the plasma membrane are thought to play a major role in exporting wax components across the cell membrane.

  • Lipid Transfer Proteins (LTPs): Glycosylphosphatidylinositol (GPI)-anchored LTPs located in the cell wall may facilitate the movement of hydrophobic wax molecules through the hydrophilic cell wall.

  • Vesicular Transport: There is some evidence to suggest that vesicular transport may be involved in delivering wax components to the plasma membrane.

Transport_and_Deposition cluster_cell Epidermal Cell cluster_extracellular Extracellular Space ER Endoplasmic Reticulum (Wax Ester Synthesis) PM Plasma Membrane ER->PM Transport (Vesicular?) CW Cell Wall PM->CW Export (ABC Transporter) Cuticle Cuticle CW->Cuticle Trafficking (LTPs) GCMS_Workflow Start Plant Material (e.g., Leaves, Stems) Extraction Immerse in Chloroform (1 min) Start->Extraction Internal_Standard Add Internal Standard (e.g., n-tetracosane) Extraction->Internal_Standard Evaporation Evaporate Solvent (Nitrogen Stream) Internal_Standard->Evaporation Derivatization Derivatize with BSTFA (70°C, 1 h) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Peak Identification & Quantification) GCMS_Analysis->Data_Analysis

References

Linolenyl Linoleate in Epicuticular Wax: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicuticular wax forms the outermost protective layer of the plant cuticle, serving as a critical interface between the plant and its environment. This hydrophobic layer is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters.[1] Wax esters, formed by the esterification of a fatty acid with a fatty alcohol, contribute significantly to the physicochemical properties of the epicuticular wax, influencing its role in preventing non-stomatal water loss, reflecting UV radiation, and providing defense against pathogens and insects.

This technical guide focuses on a specific, yet under-documented, component of epicuticular wax: linolenyl linoleate (B1235992). As an unsaturated wax ester, it is composed of two polyunsaturated fatty acids, linolenic acid (C18:3) and linoleic acid (C18:2). Its presence and concentration can influence the fluidity and, consequently, the functional properties of the epicuticular wax. This document provides a comprehensive overview of the chemical properties, biosynthetic pathways, and analytical methodologies related to linolenyl linoleate and similar unsaturated wax esters in the context of epicuticular wax research.

Chemical Properties of this compound

This compound is a wax ester with the chemical formula C₃₆H₆₂O₂ and a molecular weight of 526.88 g/mol .[2] Its structure consists of a linoleate acyl group esterified to a linolenyl alcohol. The presence of multiple double bonds in both the fatty acid and fatty alcohol moieties confers a high degree of unsaturation, which is expected to result in a lower melting point compared to saturated wax esters of similar chain length. This property is crucial for maintaining the fluidity of the epicuticular wax, particularly in dynamic environmental conditions.

Quantitative Data on Unsaturated Wax Esters in Epicuticular Wax

Quantitative data for this compound in epicuticular wax is scarce in publicly available literature. However, studies on the epicuticular wax of apple (Malus domestica) fruit have identified and quantified closely related unsaturated wax esters, providing valuable insights into the potential abundance of such compounds. The following table summarizes the quantitative data for farnesyl esters of unsaturated fatty acids found in the epicuticular wax of 'Royal Gala' apples, which are associated with the development of a greasy surface texture.[2]

CompoundConcentration (µg/cm²) in Greasy 'Royal Gala' Apple Peel
Farnesyl Palmitate14
Farnesyl Stearate7
Farnesyl Oleate21
Farnesyl Linoleate41
Farnesyl Linolenate ~3

Data extracted from Christeller and Roughan, 2016.[2]

Biosynthesis of Wax Esters

The biosynthesis of wax esters, including this compound, occurs in the endoplasmic reticulum of epidermal cells and involves two main enzymatic steps following the synthesis of very-long-chain fatty acids (VLCFAs).[1]

  • Fatty Acyl-CoA Reduction: A Fatty Acyl-CoA Reductase (FAR) catalyzes the reduction of a fatty acyl-CoA to a primary fatty alcohol.

  • Esterification: A Wax Synthase (WS), specifically a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WSD), catalyzes the esterification of a fatty acyl-CoA with a fatty alcohol to form a wax ester.[1]

The biosynthesis of the precursor fatty acids, linoleic and linolenic acid, originates from the plastid and involves a series of desaturation steps.

Signaling Pathways Regulating Wax Ester Biosynthesis

The biosynthesis of epicuticular wax, including wax esters, is a highly regulated process controlled by a complex network of transcription factors and hormonal signaling pathways, often in response to environmental stresses such as drought and pathogen attack.

Several transcription factors from the MYB family, such as MYB96 and MYB30, have been identified as key regulators.[1] These transcription factors can be activated by the plant hormone abscisic acid (ABA), a key signaling molecule in drought stress response. Upon activation, these transcription factors bind to the promoter regions of wax biosynthetic genes, including those encoding for fatty acid elongases and wax synthases (e.g., WSD1), to upregulate their expression and enhance wax production. Another family of transcription factors, the AP2/ERF domain-containing proteins like WAX INDUCER1/SHINE1 (WIN1/SHN1), are responsive to ethylene (B1197577) and also play a crucial role in activating wax biosynthesis genes.

Signaling_Pathway cluster_stress Abiotic/Biotic Stress cluster_hormones Hormonal Signaling cluster_tf Transcription Factors cluster_genes Wax Biosynthesis Genes cluster_products Products Drought Drought Pathogen Attack Pathogen Attack ABA ABA MYB96 MYB96 ABA->MYB96 activates MYB30 MYB30 ABA->MYB30 activates Ethylene Ethylene WIN1/SHN1 WIN1/SHN1 Ethylene->WIN1/SHN1 activates FAE_Genes Fatty Acid Elongase (e.g., KCS) MYB96->FAE_Genes upregulates FAR_Genes Fatty Acyl-CoA Reductase (e.g., CER4) MYB96->FAR_Genes upregulates WS_Genes Wax Synthase (e.g., WSD1) MYB96->WS_Genes upregulates MYB30->FAE_Genes upregulates WIN1/SHN1->FAE_Genes upregulates WIN1/SHN1->FAR_Genes upregulates WIN1/SHN1->WS_Genes upregulates VLCFA VLCFA-CoA FAE_Genes->VLCFA Fatty_Alcohol Fatty Alcohol FAR_Genes->Fatty_Alcohol Wax_Ester Wax Ester (e.g., this compound) WS_Genes->Wax_Ester VLCFA->Fatty_Alcohol VLCFA->Wax_Ester Fatty_Alcohol->Wax_Ester

Caption: Simplified signaling pathway for the regulation of wax ester biosynthesis.

Experimental Protocols

Extraction of Epicuticular Wax

This protocol is adapted from methodologies used for the analysis of apple fruit epicuticular wax.[3]

Materials:

  • Plant material (e.g., leaves, fruits)

  • Chloroform (B151607) (analytical grade)

  • Glass beakers

  • Forceps

  • Rotary evaporator

  • Glass vials

  • Nitrogen gas stream

Procedure:

  • Carefully excise the plant material, avoiding mechanical damage.

  • Determine the surface area of the plant material for later quantification.

  • Immerse the plant material in a beaker containing chloroform for 30-60 seconds with gentle agitation.

  • Using forceps, remove the plant material from the solvent. A second brief wash in fresh chloroform can be performed to ensure complete extraction.

  • Combine the chloroform extracts into a pre-weighed glass vial.

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas until a dry wax residue is obtained.

  • Weigh the vial with the dried wax residue to determine the total wax yield.

  • Store the extracted wax at -20°C until further analysis.

Fractionation and Analysis of Wax Esters by GC-MS

This protocol outlines the general steps for the analysis of wax esters, including unsaturated variants like this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Extracted epicuticular wax

  • Solvents for chromatography (e.g., hexane, chloroform, methanol)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber for TLC

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (B92270)

  • Internal standard (e.g., n-tetracosane or a suitable wax ester standard)

  • GC-MS system with a capillary column suitable for lipid analysis (e.g., DB-5ms or equivalent)

Procedure:

a. Fractionation (Optional but Recommended):

  • Dissolve the crude wax extract in a small volume of chloroform.

  • Spot the dissolved wax onto a silica (B1680970) gel TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 90:7.5:1, v/v/v) to separate the different lipid classes.

  • Visualize the separated bands under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein).

  • Scrape the band corresponding to wax esters into a clean vial.

  • Elute the wax esters from the silica gel using chloroform.

  • Evaporate the solvent to obtain the purified wax ester fraction.

b. Derivatization:

  • To a known amount of the wax ester fraction (or total wax extract), add a known amount of internal standard.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA to the dried sample.

  • Cap the vial tightly and heat at 70°C for 60 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. This step is crucial if free fatty alcohols are present and need to be analyzed. For the analysis of intact wax esters, this step may be omitted, but a high-temperature GC setup is required.

c. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized (or underivatized) sample into the GC-MS.

  • GC Conditions (Example):

    • Inlet Temperature: 280°C

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp 1: Increase to 200°C at a rate of 10°C/min.

      • Ramp 2: Increase to 320°C at a rate of 5°C/min.

      • Final hold: 320°C for 15 minutes.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

d. Quantification:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of the TMS-derivatized linolenyl alcohol moiety and the linoleoyl acylium ion will be characteristic.

  • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

Experimental Workflow

The following diagram illustrates the workflow for the extraction, separation, and analysis of this compound from epicuticular wax.

Experimental_Workflow Plant_Material Plant Material (Leaves/Fruits) Extraction Epicuticular Wax Extraction (Chloroform Dip) Plant_Material->Extraction Crude_Wax Crude Wax Extract Extraction->Crude_Wax Fractionation Fractionation (TLC) Crude_Wax->Fractionation Wax_Ester_Fraction Wax Ester Fraction Fractionation->Wax_Ester_Fraction Derivatization Derivatization (Silylation with BSTFA) Wax_Ester_Fraction->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample GC_MS GC-MS Analysis Derivatized_Sample->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis Results This compound Concentration Data_Analysis->Results

Caption: Workflow for the analysis of this compound in epicuticular wax.

Conclusion

This compound, as a polyunsaturated wax ester, likely plays a significant role in modulating the physical properties of the epicuticular wax, thereby influencing plant-environment interactions. While direct quantitative data for this specific compound remains limited, the analytical frameworks developed for similar unsaturated wax esters in species like Malus domestica provide a robust foundation for future research. The intricate regulatory networks involving transcription factors and hormonal signaling pathways highlight the dynamic nature of epicuticular wax biosynthesis in response to environmental cues. Further investigation into the occurrence and functional significance of this compound across a broader range of plant species will undoubtedly deepen our understanding of the complex biology of the plant cuticle.

References

The Biological Activity of Polyunsaturated Wax Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyunsaturated wax esters, particularly those derived from marine sources such as the copepod Calanus finmarchicus, are gaining significant attention for their potent anti-inflammatory and anti-obesity properties. Comprising long-chain polyunsaturated fatty acids (PUFAs) esterified to long-chain fatty alcohols, these unique lipids exhibit biological activities that appear to extend beyond those of their individual components. This technical guide provides a comprehensive overview of the current understanding of the biological activities of polyunsaturated wax esters, with a focus on their mechanisms of action, quantitative effects in preclinical and clinical studies, and detailed experimental protocols for their analysis and evaluation.

Introduction

The health benefits of omega-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-established.[1] Traditionally, these PUFAs are consumed in the form of triglycerides or ethyl esters from fish oil. However, a novel class of lipid molecules, polyunsaturated wax esters, has emerged as a promising alternative with unique chemical and biological properties.[1][2]

Wax esters are esters of fatty acids and fatty alcohols.[1] In the marine environment, they are a major source of metabolic energy.[3] The oil extracted from the marine copepod Calanus finmarchicus is particularly rich in polyunsaturated wax esters, containing not only EPA and DHA but also stearidonic acid (SDA), long-chain monounsaturated fatty acids, and long-chain fatty alcohols like eicosenol and docosenol.[1][4] This unique composition is thought to contribute to its observed anti-inflammatory and anti-obesogenic effects, which may surpass those of EPA and DHA alone.[1][2][4]

This guide will delve into the chemistry, biological activities, and underlying mechanisms of polyunsaturated wax esters, providing researchers and drug development professionals with the necessary information to explore their therapeutic potential.

Chemical Composition of Polyunsaturated Wax Esters from Calanus finmarchicus

The oil derived from Calanus finmarchicus is distinct from other marine oils due to its high concentration of wax esters, which can constitute over 80% of the total lipids.[1] These wax esters are primarily composed of long-chain monounsaturated fatty alcohols esterified to a variety of saturated and unsaturated fatty acids.[5]

Table 1: Lipid Composition of Calanus finmarchicus Oil

Lipid ClassLower Limit ( g/100g lipid)Upper Limit ( g/100g lipid)
Wax Esters>80-

Source: GOED Omega-3[1]

Table 2: Fatty Acid Composition of Calanus finmarchicus Oil (Ranges)

Trivial Name of Fatty AcidNomenclatureLower Limit* ( g/100g lipid)Upper Limit* ( g/100g lipid)
Myristic acid14:0--
Palmitic acid16:0--
Palmitoleic acid16:1n-7--
Stearidonic acid (SDA)18:4n-340 mg/g-
Eicosapentaenoic acid (EPA)20:5n-330 mg/g-
Docosahexaenoic acid (DHA)22:6n-340 mg/g-
Gondoic acid20:1n-9--
Cetoleic acid22:1n-11--

Note: The lipid composition may vary. Values are based on available data.[1]

Table 3: Fatty Alcohol Composition of Calanus finmarchicus Oil

Fatty AlcoholNomenclature
Eicosenol20:1
Docosenol22:1

Source: Schots et al., 2020[1]

Biological Activities and Quantitative Effects

Preclinical and clinical studies have demonstrated significant anti-inflammatory and anti-obesity effects of polyunsaturated wax esters from Calanus finmarchicus oil.

Anti-Obesity and Metabolic Effects

In high-fat diet-induced obese mice, supplementation with Calanus oil has been shown to mitigate weight gain and improve metabolic parameters.

Table 4: Quantitative Anti-Obesity and Metabolic Effects of Calanus Oil in High-Fat Diet-Fed Mice

ParameterTreatment Group% Change vs. High-Fat Diet ControlReference
Body Weight Gain1.5% (w/w) Calanus oil↓ 16%[6]
Abdominal Fat Accumulation1.5% (w/w) Calanus oil↓ 27%[6]
Hepatic Steatosis1.5% (w/w) Calanus oil↓ 41%[6]
Glucose Tolerance1.5% (w/w) Calanus oil↑ 16% (improved)[6]

Clinical studies in obese, prediabetic individuals have also shown improvements in glucose homeostasis and insulin (B600854) sensitivity.

Table 5: Quantitative Metabolic Effects of Calanus Oil in Obese, Prediabetic Humans

ParameterTreatment GroupChange from Baselinep-valueReference
Fasting Insulin2 g/day Calanus oil for 12 weeks-2.9 mU/L< 0.05[7]
HOMA-IR2 g/day Calanus oil for 12 weeks-0.9< 0.05[7]
Hepatic Insulin Resistance Index2 g/day Calanus oil for 12 weeks-1.06 x 10^6< 0.05[7]

A clinical trial with healthy, untrained adults demonstrated that Calanus oil supplementation in conjunction with exercise improved body composition.

Table 6: Effects of Calanus Oil on Body Composition in Healthy Adults

ParameterTreatment GroupChange from BaselineComparisonReference
Fat MassCalanus oil + exercise↓ 1.7 kgSignificantly better than other groups[3]
Lean Body MassCalanus oil + exercise↑ 0.8 kgSignificantly better than other groups[3]
Anti-Inflammatory Effects

The anti-obesity effects of polyunsaturated wax esters are closely linked to their ability to modulate inflammation, particularly in adipose tissue.

Table 7: Quantitative Anti-Inflammatory Effects of Calanus Oil in High-Fat Diet-Fed Mice

ParameterTreatment Group% Change vs. High-Fat Diet ControlReference
Adipose Tissue Macrophage Infiltration1.5% (w/w) Calanus oil↓ >70%[6]
Adipose TNF-α mRNA expression1.5% (w/w) Calanus oil↓ (significant)[6]
Adipose IL-6 mRNA expression1.5% (w/w) Calanus oil↓ (significant)[6]
Adipose MCP-1 mRNA expression1.5% (w/w) Calanus oil↓ (significant)[6]
Adipose Adiponectin mRNA expression1.5% (w/w) Calanus oil↑ (restored)[6]

Mechanisms of Action

The biological activities of polyunsaturated wax esters are mediated through several interconnected signaling pathways. A key aspect of their action is their digestion and absorption, which leads to a delayed release of their constituent fatty acids and fatty alcohols. This slow release may allow for more efficient interaction with signaling receptors in the distal intestine.

GPR120 Activation and Downstream Signaling

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key receptor for long-chain PUFAs.[1][8] Activation of GPR120 by PUFAs, such as those released from wax esters, initiates an anti-inflammatory cascade.[8][9]

Upon ligand binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor-protein complex.[8][9] This complex then interacts with TAB1, preventing its association with TAK1.[9] This, in turn, inhibits the activation of downstream pro-inflammatory transcription factors like NF-κB and the JNK pathway.[9][10]

GPR120_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular PUFA Polyunsaturated Fatty Acid (from Wax Ester) GPR120 GPR120 PUFA->GPR120 binds beta_arrestin β-arrestin-2 GPR120->beta_arrestin recruits TAB1 TAB1 beta_arrestin->TAB1 TAK1 TAK1 TAB1->TAK1 association NFkB NF-κB TAK1->NFkB activates JNK JNK TAK1->JNK Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation promotes JNK->Inflammation promotes

GPR120-mediated anti-inflammatory signaling pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PUFAs are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism and inflammation.[9][11] While direct activation of PPARs by intact wax esters has not been extensively studied, the PUFAs released upon their hydrolysis can activate PPARα and PPARγ.[11]

Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, while PPARγ activation is crucial for adipogenesis and insulin sensitization.[12] Both PPARα and PPARγ can also exert anti-inflammatory effects by trans-repressing the activity of pro-inflammatory transcription factors like NF-κB.[12][13]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA Polyunsaturated Fatty Acid (from Wax Ester) PPAR PPARα / PPARγ PUFA->PPAR binds and activates RXR RXR PPAR->RXR heterodimerizes with NFkB_protein NF-κB Protein PPAR->NFkB_protein trans-represses PPRE PPRE RXR->PPRE binds to Target_Genes Target Gene Expression (e.g., Fatty Acid Oxidation, Adipogenesis) PPRE->Target_Genes activates Inflammatory_Genes Inflammatory Gene Expression NFkB_protein->Inflammatory_Genes activates

PUFA-mediated activation of PPAR signaling pathways.
Role of Polyunsaturated Fatty Alcohols

The long-chain fatty alcohols released from wax ester hydrolysis may also contribute to the observed biological effects. While research in this area is ongoing, fatty alcohols have been shown to possess antimicrobial and anti-inflammatory properties.[8][14] It is hypothesized that they may interfere with Toll-Like Receptor 4 (TLR4) signaling, another key pathway in inflammation.[14] Additionally, these fatty alcohols can be converted to their corresponding fatty acids in vivo, providing another source of bioactive PUFAs.[15]

Experimental Protocols

This section provides detailed methodologies for the analysis of polyunsaturated wax esters and the evaluation of their biological activities.

Analysis of Polyunsaturated Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the direct analysis of intact wax esters.

  • Sample Preparation:

    • Dissolve the wax ester sample (e.g., Calanus oil) in hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.

    • Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).

    • Injector Temperature: 390°C.

    • Detector Temperature: 390°C.

    • Oven Temperature Program:

      • Initial temperature: 120°C.

      • Ramp to 240°C at 15°C/min.

      • Ramp to 390°C at 8°C/min, hold for 6 minutes.

    • Injection Volume: 1 µL (splitless).

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-920.

  • Data Analysis:

    • Identify wax esters based on their mass spectra and retention times compared to known standards.

    • Quantify individual wax esters using a calibration curve generated from a representative wax ester standard.

GCMS_Workflow Sample Wax Ester Sample (e.g., Calanus Oil) Dissolution Dissolve in Hexane/Toluene/Ethanol Sample->Dissolution Injection Inject 1 µL into GC-MS Dissolution->Injection Separation GC Separation (High-Temperature Program) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Spectrometry (m/z 50-920) Ionization->Detection Analysis Data Analysis: - Identification - Quantification Detection->Analysis

Workflow for the analysis of polyunsaturated wax esters by GC-MS.
In Vivo Evaluation of Anti-Obesity and Metabolic Effects: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is for assessing glucose tolerance in a high-fat diet-induced obesity mouse model.

  • Animal Model:

    • Use C57BL/6J mice fed a high-fat diet (e.g., 45-60% of calories from fat) for 8-12 weeks to induce obesity and insulin resistance.

    • Administer polyunsaturated wax esters or a control vehicle daily via oral gavage for the desired treatment period.

  • OGTT Procedure:

    • Fast mice for 6 hours with free access to water.[3]

    • Record baseline body weight and blood glucose from a tail snip using a glucometer.

    • Administer a 2 g/kg body weight glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.[3][16]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.[17]

  • Data Analysis:

    • Plot blood glucose concentration versus time for each group.

    • Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Ex Vivo/In Vitro Evaluation of Anti-Inflammatory Effects

This protocol is for measuring pro-inflammatory cytokines in adipose tissue homogenates or cell culture supernatants.

  • Sample Preparation:

    • Adipose Tissue: Homogenize adipose tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

    • Cell Culture: Collect supernatant from macrophage cell cultures (e.g., RAW 264.7 or THP-1) stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of polyunsaturated wax esters.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and MCP-1 (e.g., from Invitrogen or R&D Systems).

    • Follow the manufacturer's instructions for the specific kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples.

      • Incubating with a detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) and stopping the reaction.

      • Reading the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known standards.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

This protocol is for quantifying the mRNA expression of inflammatory markers in adipose tissue.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from adipose tissue using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen).

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit (e.g., M-MLV Reverse Transcriptase, Invitrogen).

  • qPCR Procedure:

    • Perform qPCR using a SYBR Green-based master mix and a real-time PCR system (e.g., ABI 7900 HT).

    • Use gene-specific primers for target genes (e.g., Tnf, Il6, Ccl2) and housekeeping genes for normalization (e.g., Actb, Rplp0).[18][19]

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.

This protocol is for visualizing and quantifying macrophages in adipose tissue sections using the F4/80 marker.

  • Tissue Preparation:

    • Fix adipose tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections and mount on slides.

  • Immunohistochemistry Procedure:

    • Dewax and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.[4][20]

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a serum-free protein block.

    • Incubate with a primary antibody against F4/80.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex (ABC).

    • Develop the signal with a DAB substrate.

    • Counterstain with hematoxylin.

  • Data Analysis:

    • Visualize the stained sections under a microscope. F4/80-positive cells (macrophages) will appear brown.

    • Quantify macrophage infiltration by counting the number of F4/80-positive cells per unit area or by assessing the presence of crown-like structures.[21][22]

Conclusion and Future Directions

Polyunsaturated wax esters represent a novel and promising class of bioactive lipids with significant potential for the prevention and treatment of metabolic and inflammatory disorders. Their unique chemical structure, leading to a delayed release of PUFAs and fatty alcohols, likely contributes to their potent biological effects, particularly through the activation of GPR120 and PPAR signaling pathways.

Future research should focus on further elucidating the specific roles of the polyunsaturated fatty alcohols and investigating the direct interaction of intact wax esters with nuclear receptors. Additionally, more extensive clinical trials are needed to fully establish the therapeutic efficacy and optimal dosage of polyunsaturated wax esters in various human populations. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the exciting therapeutic potential of these marine-derived compounds.

References

The Discovery and Isolation of Novel Fatty Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of lipidomics has cast a spotlight on fatty acid esters (FAEs), revealing them as more than mere metabolic intermediates or storage molecules. These diverse compounds are now recognized as critical signaling molecules and potent bioactive agents with significant therapeutic potential. The discovery of novel FAEs with unique structures and functions is a key objective in drug development, offering promising new avenues for treating a range of diseases. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for the discovery, isolation, and characterization of novel fatty acid esters, supported by detailed experimental protocols and data presentation.

Avenues for Discovery: From Natural Sources to Synthetic Libraries

The quest for novel FAEs begins with identifying promising sources. These can be broadly categorized into natural reservoirs and synthetic approaches.

  • Natural Sources: A vast and largely untapped source of structural diversity, the natural world offers a rich repository of novel FAEs. Key sources include:

    • Microorganisms: Bacteria, yeast, and microalgae produce a wide array of lipids.[1][2] For instance, certain basidiomycetous yeast species are known to synthesize and secrete polyol esters of fatty acids (PEFA), which have potential as natural biosurfactants.[1]

    • Marine Organisms: The unique environmental pressures of marine ecosystems have driven the evolution of unique biochemical pathways, making marine life, from microalgae to larger organisms like squid, a promising source of novel lipids, including omega-3 and omega-7 fatty acids.[3][4][5]

    • Plants: Terrestrial plants, particularly their seeds and oils, are well-established sources of various fatty acids and their esters.[6][7] Non-conventional sources and byproducts of food processing, such as soybean oil deodorizer distillate (SODD) and citrus wax, are also being explored for valuable FAEs.[7][8]

  • Chemical Synthesis: Synthetic chemistry provides a powerful tool for creating novel FAEs that may not exist in nature or for optimizing the properties of naturally occurring esters.[9][10][11][12] This approach allows for the systematic modification of fatty acid chains, ester linkages, and the alcohol moiety to explore structure-activity relationships and develop compounds with enhanced biological activity or improved pharmacokinetic properties.[9][12][13]

The Workflow: From Crude Extract to Pure Compound

The isolation and characterization of a novel fatty acid ester is a multi-step process that requires a systematic and carefully planned workflow. The general approach involves extraction, separation, purification, and structural elucidation.

G Source Biological or Synthetic Source Extraction Total Lipid Extraction Source->Extraction CrudeExtract Crude Lipid Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (TLC, Column, HPLC) CrudeExtract->Chromatography Crystallization Low-Temp Crystallization CrudeExtract->Crystallization Fractions Isolated Fractions Chromatography->Fractions Crystallization->Fractions Derivatization Derivatization (e.g., FAMEs) Fractions->Derivatization Derivatives Volatile Derivatives Derivatization->Derivatives GCMS GC-MS / MS/MS Analysis Derivatives->GCMS Structure Structure Elucidation GCMS->Structure Bioassay Bioactivity Screening Structure->Bioassay

Caption: General workflow for the discovery and isolation of novel fatty acid esters.

Experimental Protocols: Core Methodologies

This section provides detailed protocols for the key experimental stages involved in FAE isolation and characterization.

Total Lipid Extraction

The initial step is to extract the total lipid content from the source material. The choice of method depends on the sample matrix and the polarity of the target lipids. An ideal extraction method should maximize lipid recovery across a broad range of polarities with high reproducibility.[14]

Protocol: Modified Folch/Bligh & Dyer Method for Biological Tissues

This protocol is a widely used liquid-liquid extraction technique for isolating total lipids from biological samples.[14][15][16]

  • Sample Homogenization:

    • Weigh approximately 1 gram of frozen tissue and grind it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.[17]

    • Transfer the powdered tissue to a glass vial. For cultured cells, use a pellet containing 2–3 million cells.[17]

    • To prevent lipid oxidation, flush the vial with argon or nitrogen gas whenever possible.[18]

  • Monophasic System Creation:

    • Add a chloroform (B151607):methanol (B129727) (2:1, v/v) solution to the homogenized sample. A common ratio is 20 mL of solvent per gram of tissue.[15]

    • For samples with high water content, the initial ratio may be adjusted to ensure a single phase is formed.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[17]

  • Phase Separation:

    • Add 0.2 volumes of a 0.9% NaCl aqueous solution (or MilliQ water) to the monophasic mixture.[15] For example, if you used 20 mL of chloroform:methanol, add 4 mL of the salt solution.

    • Vortex the mixture again for 30 seconds. This induces the separation of the mixture into two phases: a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing polar metabolites.[15]

    • Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to achieve a clear separation of the layers.[17]

  • Lipid Recovery:

    • Carefully collect the lower chloroform layer using a glass Pasteur pipette or syringe and transfer it to a clean, pre-weighed glass tube.[15][17] Be cautious not to disturb the protein interface between the two layers.

    • To maximize yield, a second extraction can be performed by adding more chloroform to the remaining aqueous layer, vortexing, centrifuging, and collecting the lower phase again.[17]

    • Dry the collected chloroform extract under a gentle stream of nitrogen gas or using a rotary evaporator.

    • Once completely dry, weigh the tube to determine the total lipid extract yield. Store the dried lipid extract at -80°C under an inert atmosphere until further analysis.

Separation and Purification Techniques

The crude lipid extract is a complex mixture. The next step is to separate the FAEs from other lipid classes.

Protocol: Column Chromatography for FAE Fractionation

Silica (B1680970) gel column chromatography is a standard method for separating lipids based on polarity.

  • Column Preparation:

    • Prepare a slurry of silica gel 60 in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow the silica to pack under gravity, draining the excess solvent until it reaches the top of the silica bed.

  • Sample Loading:

    • Dissolve the dried lipid extract in a minimal amount of the initial mobile phase (e.g., hexane).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient of increasing solvent polarity. A typical gradient might be:

      • Fraction 1 (Non-polar lipids): Elute with 100% hexane (B92381) to collect hydrocarbons and sterol esters.

      • Fraction 2 (Fatty Acid Esters): Increase polarity by adding diethyl ether (e.g., 95:5 hexane:diethyl ether) to elute triacylglycerols and the target fatty acid esters.[8]

      • Fraction 3 (Polar lipids): Further increase the diethyl ether or switch to a more polar solvent like chloroform/methanol to elute free fatty acids, sterols, and phospholipids.

    • Collect fractions of a defined volume and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).[8]

  • Fraction Analysis:

    • Spot a small aliquot of each collected fraction onto a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid 80:20:1, v/v/v).

    • Visualize the spots by spraying with a suitable reagent (e.g., phosphomolybdic acid or ferric chloride solution) and heating.[8]

    • Pool the fractions containing the FAEs of interest based on their TLC profiles.

Table 1: Comparison of Key Separation Techniques for Fatty Acid Esters

TechniquePrincipleApplicationPurity AchievedYieldReference
Low-Temperature Crystallization Differential solubility at low temperatures. Saturated FAEs are less soluble than unsaturated FAEs.Separation of saturated and unsaturated FAEs from animal fat or palm oil.Saturated fraction: >90% Unsaturated fraction: >90%Saturated: ~49% Unsaturated: ~87%[19]
Silica Gel Column Chromatography Adsorption chromatography based on polarity.General fractionation of lipid classes from crude extracts.Variable, depends on complexity. Can be high for specific fractions.Good, typically >85% recovery for target class.[8]
Argentation (Silver Ion) TLC/HPLC Complexation of silver ions with the π-electrons of double bonds.Separation of FAEs based on the number, geometry (cis/trans), and position of double bonds.High resolution for isomeric separation.Analytical to semi-preparative scale.[20][21]
Reversed-Phase HPLC Partitioning based on hydrophobicity. Longer chains and fewer double bonds are retained longer.High-resolution separation of complex FAE mixtures, including isomers.Very high, suitable for isolating pure compounds.Analytical to preparative scale.[6][21]
Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), non-volatile lipids are typically converted into volatile methyl esters (FAMEs). This process is known as transesterification or esterification.[22][23]

Protocol: Acid-Catalyzed Transesterification

This method is effective for esterifying free fatty acids and transesterifying esterified fatty acids simultaneously.

  • Reagent Preparation: Prepare 5% (v/v) methanolic HCl by carefully adding acetyl chloride dropwise to anhydrous methanol on ice.[23]

  • Reaction:

    • Place the dried lipid fraction (containing the FAEs) in a vial with a Teflon-lined cap.

    • Add 2 mL of the 5% methanolic HCl.

    • Seal the vial and heat at 80°C for 2 hours (or 50°C overnight).[23]

  • Extraction of FAMEs:

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of water to the vial.

    • Vortex thoroughly and centrifuge briefly to separate the phases.

    • The upper hexane layer now contains the FAMEs. Carefully transfer this layer to a new vial for GC-MS analysis.

Structural Characterization

Once purified, the final step is to determine the exact chemical structure of the novel FAE.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for FAME analysis.[22][24][25][26] FAMEs are separated on a capillary column based on their volatility and polarity.[27][28] The mass spectrometer then fragments the eluting compounds, producing a characteristic mass spectrum that acts as a chemical fingerprint, allowing for identification by comparison to spectral libraries.[25][26] The retention time on the GC column provides additional information for identification.[29]

  • Tandem Mass Spectrometry (MS/MS): For novel compounds not present in libraries, MS/MS is crucial for de novo structural elucidation. Techniques like chemical ionization with acetonitrile (B52724) can be used to form adducts across double and triple bonds.[6][20] Collisional activation of these adducts yields fragment ions that are diagnostic of the double bond positions within the fatty acid chain.[6][20]

Bioactivity and Signaling Pathways

The ultimate goal of discovering novel FAEs is often to find compounds with therapeutic potential. Therefore, isolated compounds are subjected to a battery of bioactivity screens.

Table 2: Examples of Bioactive Fatty Acid Esters and Their Functions

Fatty Acid Ester TypeSourceReported Biological ActivityReference
Flavonoid Fatty Acid EstersSyntheticAnti-adipogenic, enhance glucose consumption[9]
Polyol Esters of Fatty Acids (PEFA)Yeast (e.g., Rhodotorula babjevae)Biosurfactant properties[1]
Amides of Polyunsaturated Fatty Acids with Dopamine (B1211576)SyntheticCannabimimetic activity[12]
Phenolic Acid EstersSynthetic (from Urtica pilulifera)Antimicrobial, antioxidant, anticancer[13]
N-Acyl EthanolaminesEndogenousCannabinoid neurotransmission[30]
Sugar Fatty Acid EstersSyntheticAnticancer, emulsifying agents[31]

Fatty acids and their derivatives, including esters, are known to act as signaling molecules that modulate key cellular pathways. They can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or membrane receptors such as Free Fatty Acid Receptors (FFARs).[32][33]

G cluster_genes Gene Regulation LCFA Long-Chain Fatty Acids (LCFAs) PPAR PPARγ LCFA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates CD36 CD36 (FA Transporter) TargetGenes->CD36 FABP4 FABP4 (FA Binding Protein) TargetGenes->FABP4 PEPCK PEPCK (Glyceroneogenesis) TargetGenes->PEPCK

Caption: PPARγ signaling pathway activated by long-chain fatty acids.

This pathway is critical for metabolic regulation.[32] When activated by fatty acids, PPARγ forms a complex with the retinoid X receptor (RXR) and binds to specific DNA sequences, upregulating genes involved in fatty acid uptake, transport, and esterification into triglycerides for storage.[32]

Conclusion

The discovery and isolation of novel fatty acid esters is a meticulous process that bridges natural product chemistry, analytical science, and biology. The systematic application of advanced extraction, chromatographic, and spectrometric techniques is essential for successfully identifying new molecular entities from complex biological matrices. As our understanding of the diverse signaling roles of lipids expands, the novel FAEs isolated through these methods will continue to provide critical tools for biological research and serve as promising leads for the development of next-generation therapeutics.

References

Mass spectrometry fragmentation pattern of "Linolenyl linoleate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Linolenyl Linoleate (B1235992)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of linolenyl linoleate, a wax ester composed of linolenic acid and linoleyl alcohol. Understanding this fragmentation is crucial for the structural elucidation and quantification of this and similar polyunsaturated wax esters in various matrices.

Core Concepts in Wax Ester Fragmentation

Under electron ionization, wax esters (WEs) undergo characteristic fragmentation, providing structural information about both the fatty acid and fatty alcohol moieties. The fragmentation patterns of polyunsaturated wax esters like this compound are influenced by the presence and position of double bonds. Generally, with increasing unsaturation, the intensity of the molecular ion peak decreases, while certain diagnostic fragment ions become more prominent[1].

Key fragmentation pathways for wax esters in EI-MS include:

  • Acylium Ion [RCO]+: This is a prominent fragment that allows for the characterization of the fatty acid portion of the ester[1].

  • Carboxylic Acid Fragment [RCOOH]+• and Protonated Carboxylic Acid [RCOOH2]+: These ions also provide information about the fatty acid moiety.

  • Alkoxyl Ion [R'O]+: This fragment is indicative of the fatty alcohol portion.

  • Alkene Fragment from the Alcohol [R'-H]+•: Formed by the loss of a hydrogen atom from the alcohol chain.

  • Hydrocarbon Fragments: A series of hydrocarbon ions resulting from cleavages along the fatty acid and fatty alcohol chains.

For highly unsaturated wax esters, the molecular ion peak may be very small or absent, making the identification of these diagnostic fragments essential for structural determination[1].

Predicted Fragmentation Pattern of this compound

This compound has the chemical formula C36H60O2 and a molecular weight of 524.9 g/mol . It is an ester formed from linolenic acid (18:3) and linoleyl alcohol (18:2). Based on the general principles of wax ester fragmentation, the following key ions are expected in the EI mass spectrum of this compound.

Data Presentation: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Fragment Ions
Ion TypeFragment StructurePredicted m/zPredicted Relative AbundanceStructural Information
Molecular Ion[C36H60O2]+•524.5Very Low to AbsentMolecular Weight
Acylium Ion (Linolenoyl)[CH3(CH2CH=CH)3(CH2)7CO]+261.2HighLinolenic Acid Moiety
Carboxyl Fragment (Linolenic Acid)[CH3(CH2CH=CH)3(CH2)7COO]+277.2ModerateLinolenic Acid Moiety
Alkoxyl Ion (Linoleyl)[CH3(CH2)4(CH=CHCH2)2(CH2)6CH2O]+265.2LowLinoleyl Alcohol Moiety
Alkene Fragment (from Linoleyl alcohol)[C18H33]+249.3ModerateLinoleyl Alcohol Moiety
Hydrocarbon FragmentsCnH2n-5+, CnH2n-7+, etc.VariableHigh (in low m/z range)General Hydrocarbon Structure

Note: The predicted relative abundances are qualitative and based on general fragmentation patterns of polyunsaturated wax esters. Actual abundances may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

The following provides a general methodology for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC/EI-MS).

Sample Preparation:

  • Extraction: If the wax ester is part of a complex mixture (e.g., natural oil, biological tissue), a lipid extraction should be performed using a suitable solvent system like hexane (B92381) or a chloroform:methanol mixture.

  • Purification (Optional): For complex samples, fractionation by thin-layer chromatography (TLC) or column chromatography may be necessary to isolate the wax ester fraction.

  • Derivatization (Not for intact analysis): For analysis of the constituent fatty acids, transesterification to fatty acid methyl esters (FAMEs) can be performed. However, for the analysis of the intact wax ester, no derivatization is needed.

  • Sample Dissolution: Dissolve the purified wax ester or the total lipid extract in a volatile solvent such as hexane or isooctane (B107328) at an appropriate concentration (e.g., 1 mg/mL).

GC/EI-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A high-temperature, non-polar capillary column (e.g., DB-1ht, VF-5ht) is suitable for the separation of high molecular weight wax esters.

    • Injector: A split/splitless or on-column injector should be used. For trace analysis, splitless injection is preferred.

    • Injector Temperature: 300-350 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10-20 °C/min) to a final temperature of 350-380 °C and hold for several minutes to ensure elution of the high-boiling wax ester.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230-250 °C.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Scan Range: m/z 50-600.

    • Data Acquisition: Full scan mode to obtain the complete fragmentation pattern.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_parent This compound Molecular Ion cluster_fragments Primary Fragment Ions M+ [C36H60O2]+• m/z 524.5 RCO [Linolenoyl Acylium Ion] [C18H29O]+ m/z 261.2 M+->RCO Loss of •OC18H33 RCOO [Linolenic Carboxyl Fragment] [C18H29O2]+ m/z 277.2 M+->RCOO Loss of •C18H33 R_prime_O [Linoleyl Alkoxyl Ion] [C18H33O]+ m/z 265.2 M+->R_prime_O Loss of •COC17H29 R_prime_minus_H [Linoleyl Alkene Fragment] [C18H33]+ m/z 249.3 M+->R_prime_minus_H Loss of C18H30O2 (Linolenic Acid)

Caption: Fragmentation of this compound in EI-MS.

References

Linolenyl Linoleate: A Technical Guide to Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl linoleate (B1235992), a wax ester formed from the esterification of linolenyl alcohol and linoleic acid, presents a compelling profile for a variety of industrial applications. This technical guide explores its potential uses in the cosmetics, pharmaceuticals, and lubricants industries, drawing upon the physicochemical properties of wax esters and related fatty acid derivatives. This document provides a comprehensive overview of its synthesis, potential performance characteristics, and detailed experimental protocols for its evaluation, intended to serve as a foundational resource for research and development professionals.

Introduction

Linolenyl linoleate (CAS No. 125369-02-0) is a wax ester with the molecular formula C36H62O2.[1] As an ester of two essential fatty acids, it possesses inherent biocompatibility and biodegradability, making it an attractive alternative to petroleum-derived ingredients in numerous applications. Its structure, combining the polyunsaturated linolenyl alcohol and linoleic acid, suggests unique properties related to fluidity, oxidative stability, and interaction with biological membranes. This guide will delve into the scientific basis for its potential industrial applications, supported by data on similar compounds and methodologies for its specific investigation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Linoleic Acidα-Linolenic AcidJojoba Oil (a representative wax ester)
Molecular Formula C36H62O2[1]C18H32O2[2]C18H30O2[3]Mixture of long-chain wax esters
Molecular Weight ( g/mol ) 526.88[1]280.45[2]278.43[3]~600
Appearance Colorless to pale yellow liquid[4]Colorless oil[2]Colorless liquid[3]Clear, golden liquid
Solubility Insoluble in water; soluble in organic solvents[2]Virtually insoluble in water; soluble in many organic solvents[2]Insoluble in waterInsoluble in water; soluble in oils
Key Features High degree of unsaturation, potential for good spreadability and skin penetration.Essential fatty acid (Omega-6), involved in maintaining the skin's barrier function.[2]Essential fatty acid (Omega-3), known for its anti-inflammatory properties.[3]Excellent oxidative stability and lubricity.[5]

Potential Industrial Applications

Cosmetics and Personal Care

The primary anticipated application for this compound is in the cosmetics and personal care industry as a multifunctional ingredient.

  • Emollient and Skin Conditioning Agent: Similar to other fatty acid esters like glyceryl linoleate and ethyl linoleate, this compound is expected to act as an effective emollient, softening and smoothing the skin by forming a protective, non-greasy layer that helps to reduce water loss.[4][6] Its high content of essential fatty acids can help nourish and maintain the skin's natural barrier.[7] A patent for a conjugated linoleic acid delivery system suggests the use of "linoleyl-linoleate" as a carrier, highlighting its compatibility with cosmetic formulations.[8]

  • Enhanced Skin Penetration: The unsaturated nature of both the alcohol and acid moieties may facilitate the penetration of this compound into the stratum corneum, potentially acting as a penetration enhancer for other active ingredients in a formulation. Studies on linoleic acid have shown its ability to penetrate the skin and influence the distribution of other fatty acids within the skin layers.[9]

  • Hair Care: In hair care formulations, it could improve texture, add shine, and enhance manageability by coating the hair shaft and reducing friction.[6]

Pharmaceuticals and Drug Delivery

While direct evidence is limited, the properties of this compound suggest potential in pharmaceutical applications.

  • Topical Drug Delivery: Its potential as a skin penetration enhancer could be leveraged for the topical delivery of active pharmaceutical ingredients (APIs). The ester linkage could be designed for enzymatic cleavage in the skin, releasing both linolenic acid and linoleic acid, which have their own biological activities, including anti-inflammatory effects.

  • Excipient in Formulations: It could serve as a biocompatible and biodegradable excipient in emulsions and creams, helping to solubilize lipophilic drugs and improve the overall stability and feel of the formulation.

Biolubricants

The demand for environmentally friendly lubricants has spurred research into bio-based alternatives like wax esters.

  • Base Oil for Lubricants: Wax esters are known for their excellent lubricating properties.[10] The long hydrocarbon chains of this compound can form a durable lubricating film, reducing friction and wear between surfaces. However, the high degree of unsaturation may impact its oxidative stability, a critical factor for lubricant performance. Chemical modifications, such as epoxidation and hydrogenation of the double bonds, could be explored to enhance its thermal and oxidative stability for demanding lubricant applications.[11]

  • Biodegradability: As a readily biodegradable molecule, this compound offers a significant environmental advantage over mineral oil-based lubricants.[12]

Synthesis of this compound

This compound can be synthesized through the esterification of linolenyl alcohol and linoleic acid. Enzymatic synthesis using lipases is a promising green alternative to traditional chemical methods.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Linolenyl Alcohol Linolenyl Alcohol Reaction Vessel Reaction Vessel Linolenyl Alcohol->Reaction Vessel Linoleic Acid Linoleic Acid Linoleic Acid->Reaction Vessel Enzyme (Lipase) Enzyme (Lipase) Enzyme (Lipase)->Reaction Vessel Solvent (Optional) Solvent (Optional) Solvent (Optional)->Reaction Vessel Crude this compound Crude this compound Reaction Vessel->Crude this compound Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude this compound->Purification (e.g., Chromatography) Pure this compound Pure this compound Purification (e.g., Chromatography)->Pure this compound

Caption: Enzymatic synthesis of this compound.

Experimental Protocols

Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of other wax esters.[13][14]

Materials:

  • Linolenyl alcohol (substrate)

  • Linoleic acid (substrate)

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Solvent (e.g., n-hexane, optional for solvent-free system)

  • Molecular sieves (to remove water)

  • Reaction vessel with magnetic stirrer and temperature control

  • Rotary evaporator

Procedure:

  • Combine equimolar amounts of linolenyl alcohol and linoleic acid in the reaction vessel.

  • If using a solvent, add n-hexane to dissolve the substrates.

  • Add the immobilized lipase to the mixture (e.g., 5-10% by weight of substrates).

  • Add molecular sieves to the reaction mixture to absorb the water produced during esterification.

  • Heat the mixture to the desired temperature (e.g., 40-60°C) with constant stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction reaches completion (or equilibrium), stop the reaction by filtering out the immobilized lipase.

  • If a solvent was used, remove it using a rotary evaporator.

  • The crude product can be purified using column chromatography on silica (B1680970) gel.

Protocol for In Vitro Skin Penetration Study

This protocol is based on studies evaluating the skin penetration of fatty acids.[9]

Materials:

  • Full-thickness human or porcine skin

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS) as the receptor fluid

  • Test formulation containing this compound

  • Control formulation (without this compound)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Mount the skin sample on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.

  • Apply a known amount of the test formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

  • After the final time point, dismantle the apparatus and separate the epidermis and dermis.

  • Extract the amount of this compound (or a marker compound) from the skin layers and the receptor fluid samples.

  • Analyze the extracts using a validated HPLC method to quantify the amount of the substance that has penetrated into and through the skin.

Logical Relationship for Evaluating Lubricant Performance

Lubricant_Evaluation_Workflow Sample Preparation Sample Preparation Tribological Testing Tribological Testing Sample Preparation->Tribological Testing Formulated Lubricant Data Acquisition Data Acquisition Tribological Testing->Data Acquisition Friction & Wear Data Performance Analysis Performance Analysis Data Acquisition->Performance Analysis Coefficient of Friction, Wear Scar Diameter Conclusion Conclusion Performance Analysis->Conclusion Evaluation of Lubricity

Caption: Workflow for evaluating lubricant performance.

Conclusion

This compound is a promising bio-based compound with significant potential across multiple industries. Its inherent properties as a wax ester, combined with the benefits of its essential fatty acid components, make it a strong candidate for high-performance cosmetic ingredients, a potential vehicle for topical drug delivery, and a base for biodegradable lubricants. Further research, guided by the experimental protocols outlined in this guide, is necessary to fully characterize its performance and unlock its full industrial potential. The provided frameworks for synthesis and evaluation are intended to accelerate this discovery process for researchers and developers in the field.

References

Spontaneous Oxidation of Polyunsaturated Fatty Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the spontaneous oxidation of polyunsaturated fatty acid (PUFA) esters, a fundamental process with significant implications in drug development, cell biology, and food science. The process, also known as autoxidation or lipid peroxidation, involves a complex free-radical chain reaction that degrades PUFAs, leading to the formation of a wide array of reactive products. These products can compromise the stability of lipid-based drug formulations, and in biological systems, they can act as potent signaling molecules that modulate cellular pathways related to inflammation, cell death, and oxidative stress.

Core Mechanism: The Autoxidation Chain Reaction

Spontaneous oxidation of PUFAs is a non-enzymatic process that proceeds via a free-radical chain reaction, classically divided into three distinct stages: initiation, propagation, and termination.[1][2] PUFAs are particularly susceptible due to the presence of bis-allylic hydrogens, which have a lower bond dissociation energy, making them vulnerable to abstraction.[3]

  • Initiation: This first step involves the formation of a lipid radical (L•). An initiator, such as a reactive oxygen species (ROS) or a pro-oxidant metal, abstracts a labile hydrogen atom from a bis-allylic carbon on the PUFA backbone.[1][4] This initial event is often the rate-limiting step.

  • Propagation: The lipid radical (L•) is unstable and reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•).[4] This peroxyl radical can then abstract a hydrogen atom from a neighboring PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•).[4][5] This new radical can then continue the cycle, creating a cascading chain reaction that amplifies the oxidative damage.

  • Termination: The chain reaction ceases when two radical species react with each other to form stable, non-radical products.[4] This can occur through the combination of two lipid radicals (L• + L•), two peroxyl radicals (LOO• + LOO•), or a lipid radical and a peroxyl radical (L• + LOO•). Antioxidants, such as α-tocopherol (Vitamin E), can also terminate the chain by donating a hydrogen atom to a peroxyl radical, forming a stable antioxidant radical.[4]

Autoxidation_Workflow cluster_Initiation Initiation cluster_Propagation Propagation Cycle cluster_Termination Termination PUFA PUFA (LH) LipidRadical Lipid Radical (L•) PUFA->LipidRadical Initiator Initiator (R•) (e.g., ROS, Metal Ion) Initiator->PUFA H• Abstraction Oxygen Oxygen (O₂) LipidRadical->Oxygen Rapid Reaction PeroxylRadical Peroxyl Radical (LOO•) Oxygen->PeroxylRadical NewPUFA Another PUFA (LH) PeroxylRadical->NewPUFA H• Abstraction Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Product) NewPUFA->Hydroperoxide NewLipidRadical New Lipid Radical (L•) NewPUFA->NewLipidRadical Secondary_Products Aldehydes (MDA, 4-HNE) Alkanes, etc. Hydroperoxide->Secondary_Products Decomposition NewLipidRadical->PeroxylRadical Continues Cycle Radical1 Radical (e.g., LOO•) StableProduct Stable Non-Radical Product Radical1->StableProduct Radical2 Radical (e.g., L•) Radical2->StableProduct TBARS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: Sample/ Standard (100 µL) add_sds Add SDS Lysis Solution (100 µL) start->add_sds add_tba Add TBA Reagent (250 µL) add_sds->add_tba vortex1 Vortex Thoroughly add_tba->vortex1 incubate Incubate at 95°C (60 min) vortex1->incubate cool Cool on Ice (10 min) incubate->cool centrifuge Centrifuge (10,000 x g, 5 min) cool->centrifuge transfer Transfer Supernatant to 96-well plate centrifuge->transfer read Read Absorbance at 532 nm transfer->read calculate Calculate MDA Conc. vs. Standard Curve read->calculate NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA n-6 PUFA (e.g., Linoleic Acid) Oxidation Lipid Peroxidation PUFA->Oxidation HNE 4-HNE (Electrophile) Oxidation->HNE Keap1_Nrf2 KEAP1-NRF2 Complex HNE->Keap1_Nrf2 Adduct Formation on Cysteine Keap1_mod Modified KEAP1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free NRF2 Keap1_mod->Nrf2_free Release Nrf2_nuc NRF2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Genes Cytoprotective Genes (HO-1, NQO1, GCL) Transcription->Genes Ferroptosis_Pathway PUFA_PL PUFA-Phospholipid (in membrane) LOOH_PL Lipid Hydroperoxide (LOOH-PL) PUFA_PL->LOOH_PL Lipid Peroxidation (ROS, LOX) GPX4 GPX4 LOOH_PL->GPX4 Radicals Lipid Radicals LOOH_PL->Radicals Fenton Reaction LOH_PL Lipid Alcohol (LOH-PL) (Non-toxic) GPX4->LOH_PL Reduction GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Inhibitors Inhibitors (e.g., RSL3) Inhibitors->GPX4 Inhibition Iron Fe²⁺ Iron->Radicals Radicals->PUFA_PL Chain Reaction Ferroptosis Ferroptosis (Cell Death) Radicals->Ferroptosis

References

The Enigmatic Presence of Linolenyl Linoleate in Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine algae represent a vast and largely untapped resource of novel bioactive compounds, with their lipidome being of particular interest for pharmaceutical and nutraceutical applications. This technical guide delves into the current scientific understanding of a specific wax ester, linolenyl linoleate (B1235992), within the lipid composition of marine algae. While the presence of various lipids, including other wax esters, is well-documented, this guide will demonstrate that specific quantitative data for linolenyl linoleate in marine algae is conspicuously absent in the current body of scientific literature. This document will provide a comprehensive overview of the methodologies used for the analysis of wax esters in marine algae, which would be essential for any future investigation into this compound. It will also present a general overview of fatty acid and wax ester biosynthesis in these organisms. The information is intended to equip researchers with the necessary background and protocols to explore the potential existence and role of this and other novel lipids in marine algae.

Introduction: The Unexplored Realm of Algal Wax Esters

Marine algae are prolific producers of a diverse array of lipids, which serve crucial roles in energy storage, membrane structure, and as signaling molecules. Among these lipids, wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are known to be significant energy storage compounds in certain marine organisms, particularly under specific environmental conditions.

While significant research has focused on triacylglycerols (TAGs) and polyunsaturated fatty acids (PUFAs) in microalgae for biofuel and nutritional applications, the study of specific wax esters like this compound remains a nascent field. This compound is an ester formed from linolenic acid (an 18-carbon fatty acid with three double bonds) and linoleyl alcohol. Its presence and concentration in marine algae are not well-documented in publicly available research. This guide aims to provide a thorough understanding of the analytical techniques that would be employed to identify and quantify this specific wax ester, should it be present in marine algal species.

Quantitative Data on Wax Esters in Marine Algae

Extensive searches of scientific literature and databases did not yield any specific quantitative data for the presence of this compound in any species of marine algae. The majority of research on wax esters in microalgae has focused on species like Euglena gracilis, which is known to produce significant amounts of wax esters under anaerobic conditions. However, the dominant wax ester in Euglena is myristyl myristate (C28), composed of myristic acid (C14:0) and myristyl alcohol (C14:0)[1][2].

The following table summarizes the general composition of wax esters found in Euglena gracilis, highlighting the absence of this compound in reported data.

ComponentCarbon Chain LengthPredominant Species in Euglena gracilisReference
Fatty AcidC10-C18Myristic Acid (C14:0)[1][2]
Fatty AlcoholC10-C18Myristyl Alcohol (C14:0)[1][2]
Dominant Wax Ester C28 Myristyl Myristate [1][2]

The lack of data on this compound suggests that it is either not a common constituent of marine algal lipids or its presence is below the detection limits of the analytical methods used in broad lipidomic studies. It is also possible that research specifically targeting this molecule has not yet been conducted or published.

Experimental Protocols for the Analysis of this compound and Other Wax Esters

To investigate the presence and quantity of this compound in marine algae, a systematic analytical approach is required. The following protocols are standard methodologies for the extraction, separation, and identification of wax esters from algal biomass.

Lipid Extraction

The first step in analyzing the lipid composition of marine algae is the efficient extraction of total lipids from the biomass. The choice of method can significantly impact the yield and the types of lipids extracted.

a) Folch Method

This is a widely used method for the quantitative extraction of lipids.

  • Principle: This method uses a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent system to extract lipids from a homogenized sample. The addition of water or a salt solution creates a biphasic system, with the lipids partitioned into the lower chloroform phase.

  • Protocol:

    • Homogenize the wet or lyophilized algal biomass.

    • Add 20 volumes of chloroform:methanol (2:1, v/v) to the homogenate and agitate for 20-30 minutes.

    • Filter the mixture to remove solid residues.

    • Wash the residue with the chloroform:methanol mixture to ensure complete extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to the combined filtrate and vortex thoroughly.

    • Allow the mixture to separate into two phases by standing or centrifugation.

    • Carefully collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

b) Bligh and Dyer Method

This method is similar to the Folch method but uses a different solvent-to-sample ratio and is often preferred for samples with high water content.

  • Principle: This method utilizes a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system for extraction. Subsequent addition of chloroform and water leads to phase separation.

  • Protocol:

    • To the algal biomass (assuming ~80% water content), add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8.

    • Homogenize the mixture for 2-5 minutes.

    • Add an additional volume of chloroform and water to bring the final solvent ratio to 2:2:1.8 and mix thoroughly.

    • Centrifuge the mixture to achieve clear phase separation.

    • Collect the lower chloroform layer containing the lipids.

    • Dry the lipid extract under nitrogen.

Separation and Identification of Wax Esters

Once the total lipids are extracted, the wax ester fraction needs to be separated and identified.

a) Thin-Layer Chromatography (TLC)

TLC is a common technique for the separation of lipid classes.

  • Principle: Lipids are separated on a silica (B1680970) gel plate based on their polarity using a solvent system. Less polar lipids, like wax esters, migrate further up the plate than more polar lipids like phospholipids.

  • Protocol:

    • Spot the lipid extract onto a silica gel TLC plate.

    • Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

    • Visualize the separated lipid classes by spraying with a suitable reagent (e.g., primuline) and viewing under UV light.

    • Scrape the band corresponding to wax esters for further analysis.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds like wax esters and their constituent fatty acids and alcohols.

  • Principle: Intact wax esters or their transesterified products (fatty acid methyl esters - FAMEs, and fatty alcohol acetates) are separated based on their boiling points and retention times in a gas chromatograph and then identified by their mass spectra.

  • Protocol for Intact Wax Ester Analysis:

    • Dissolve the isolated wax ester fraction in a suitable solvent (e.g., hexane).

    • Inject the sample into the GC-MS system equipped with a high-temperature capillary column.

    • Use a temperature program that allows for the elution of high molecular weight wax esters.

    • Identify individual wax esters based on their retention times and comparison of their mass spectra with reference libraries or standards.

  • Protocol for Component Analysis (Transesterification):

    • To determine the fatty acid and fatty alcohol composition of the wax esters, the sample is first transesterified.

    • Acid-catalyzed transesterification: Heat the wax ester sample with 1% sulfuric acid in methanol to produce FAMEs and free fatty alcohols.

    • Saponification and Derivatization: Alternatively, saponify the wax esters with alcoholic KOH to yield fatty acid salts and free fatty alcohols. Acidify to obtain free fatty acids. The fatty acids can then be methylated (e.g., with BF3-methanol) to FAMEs, and the fatty alcohols can be acetylated to form fatty alcohol acetates.

    • Analyze the resulting FAMEs and fatty alcohol acetates by GC-MS. Identification is based on retention times and mass spectra compared to known standards.

Visualization of Experimental Workflows and Biosynthetic Pathways

Experimental Workflow for Wax Ester Analysis

The following diagram illustrates the general workflow for the extraction and analysis of wax esters from marine algae.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_separation Separation & Identification cluster_output Data Output Algal_Biomass Algal Biomass Homogenization Homogenization Algal_Biomass->Homogenization Solvent_Extraction Solvent Extraction (e.g., Folch or Bligh & Dyer) Homogenization->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Total_Lipid_Extract Total Lipid Extract Phase_Separation->Total_Lipid_Extract TLC Thin-Layer Chromatography (TLC) Total_Lipid_Extract->TLC Wax_Ester_Fraction Isolated Wax Ester Fraction TLC->Wax_Ester_Fraction GC_MS_Intact Intact Wax Ester Analysis (GC-MS) Wax_Ester_Fraction->GC_MS_Intact Transesterification Transesterification/ Saponification Wax_Ester_Fraction->Transesterification Identification Identification of This compound GC_MS_Intact->Identification FAMEs_Alcohols FAMEs & Fatty Alcohols Transesterification->FAMEs_Alcohols GC_MS_Components Component Analysis (GC-MS) FAMEs_Alcohols->GC_MS_Components GC_MS_Components->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of this compound in marine algae.

General Biosynthetic Pathway of Wax Esters

While a specific pathway for this compound in algae cannot be depicted due to a lack of evidence, the general pathway for wax ester biosynthesis is understood. It involves the products of fatty acid synthesis.

Wax_Ester_Biosynthesis cluster_fas Fatty Acid Synthesis cluster_reduction Reduction Pathway cluster_esterification Esterification Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acyl_ACP Fatty Acyl-ACP Malonyl_CoA->Fatty_Acyl_ACP Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_ACP->Fatty_Acyl_CoA Acyl_CoA_Donor Fatty Acyl-CoA (Acyl Donor) Fatty_Acyl_ACP->Acyl_CoA_Donor FAR Fatty Acyl-CoA Reductase (FAR) Fatty_Acyl_CoA->FAR Fatty_Alcohol Fatty Alcohol WS Wax Synthase (WS) Fatty_Alcohol->WS FAR->Fatty_Alcohol Acyl_CoA_Donor->WS Wax_Ester Wax Ester (e.g., this compound) WS->Wax_Ester

Caption: General pathway for wax ester biosynthesis in microorganisms.

Potential Signaling Pathways and Biological Roles

The biological roles of wax esters in marine algae are primarily associated with energy storage, especially under stress conditions such as anaerobiosis or nutrient limitation. In organisms like Euglena, wax esters serve as the end products of a unique fermentation pathway[2].

If this compound were to be found in marine algae, its biological role could be multifaceted. The constituent fatty acid, linolenic acid, is a precursor to various signaling molecules in plants and algae, including jasmonates, which are involved in defense responses. The presence of this specific wax ester could imply a role in:

  • Energy Storage: A highly reduced form of carbon storage.

  • Buoyancy Control: In motile algal species.

  • Chemical Defense: As a precursor to or a direct participant in defense mechanisms.

  • Membrane Modification: Under specific environmental stresses.

Further research, contingent on the discovery of this compound in algae, would be necessary to elucidate its specific functions.

Conclusion and Future Perspectives

This technical guide has outlined the current state of knowledge regarding this compound in the lipid composition of marine algae. The striking absence of quantitative data for this specific wax ester underscores a significant gap in our understanding of the algal lipidome. The detailed experimental protocols provided herein offer a clear roadmap for researchers to investigate the presence and abundance of this compound and other novel wax esters in diverse marine algal species.

Future research should focus on:

  • Targeted Lipidomic Screening: Employing the described GC-MS and LC-MS methodologies to specifically search for this compound in a wide range of marine algae, particularly those known to produce other complex lipids.

  • Method Development: Optimizing extraction and analytical techniques to enhance the detection of low-abundance wax esters.

  • Transcriptomic and Genomic Analysis: Identifying the genes encoding for the fatty acyl-CoA reductases and wax synthases that would be responsible for the synthesis of this compound.

The discovery of this compound in marine algae could open new avenues for drug development and nutraceutical applications, given the known biological activities of its constituent fatty acid. The exploration of the full spectrum of the algal lipidome is a critical step towards harnessing the immense biotechnological potential of these marine organisms.

References

Core Concepts: An Introduction to Long-Chain Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermophysical Properties of Long-Chain Wax Esters

For Researchers, Scientists, and Drug Development Professionals

Long-chain wax esters are a diverse class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols.[1] Found ubiquitously in nature, they serve critical biological functions, from acting as protective waterproof coatings on plant leaves and insect cuticles to serving as primary energy storage in various marine organisms.[1][2] In recent years, their unique physicochemical properties have attracted significant interest in the pharmaceutical and drug development sectors.[2][3] These properties, largely dictated by the chain length and degree of unsaturation of their constituent molecules, make them suitable for a range of applications, including as emollients, tablet-coating agents, and specialized lubricants.[2][4][5] This guide provides a comprehensive overview of the thermophysical properties of long-chain wax esters, detailed experimental protocols for their analysis, and the core biosynthetic pathways.

Biosynthesis of Long-Chain Wax Esters

The biosynthesis of long-chain wax esters is a conserved two-step enzymatic process.[1][3] The pathway begins with the reduction of a long-chain fatty acyl-CoA to a corresponding fatty alcohol, a reaction catalyzed by Fatty Acyl-CoA Reductase (FAR).[1][6] In the subsequent step, a Wax Synthase (WS) enzyme catalyzes the esterification of this fatty alcohol with a second fatty acyl-CoA molecule, resulting in the final wax ester product.[1][6]

Wax_Ester_Biosynthesis cluster_pathway Wax Ester Biosynthesis Pathway acyl_coa Fatty Acyl-CoA fatty_alcohol Fatty Alcohol acyl_coa->fatty_alcohol  Fatty Acyl-CoA  Reductase (FAR) wax_ester Wax Ester fatty_alcohol->wax_ester acyl_coa2 Fatty Acyl-CoA acyl_coa2->wax_ester Wax Synthase (WS)

A simplified diagram of the long-chain wax ester biosynthetic pathway.

Data Presentation: Thermophysical Properties

The thermophysical properties of wax esters are fundamentally linked to their molecular structure, specifically the chain lengths of the fatty acid and fatty alcohol components and the presence or absence of double bonds.[1][7]

Thermal Properties

The melting temperature (Tm) is a critical parameter influencing the applications of wax esters.[3] Saturated wax esters with longer carbon chains are generally solid at room temperature and have higher melting points, while unsaturation introduces kinks in the acyl chains, lowering the melting point and often rendering the esters liquid.[1][7]

The main factor affecting the melting temperature is the total chain length of the wax ester.[8] For saturated, straight-chain wax esters, the melting point typically increases by 1–2°C with each additional carbon atom.[3][8] The insertion of a single double bond into either the alcohol or acid moiety can decrease the melting point by approximately 30°C.[8][9] Symmetrical wax esters (where the acid and alcohol chains have similar lengths) tend to have the highest melting points for a given total carbon number.[9] Boiling points for most long-chain wax esters are not well-defined, as they tend to undergo thermal decomposition at the high temperatures required for vaporization.[1]

Table 1: Melting Points of Selected Saturated Long-Chain Wax Esters

Wax Ester (Alcohol:Acid) Total Carbons Melting Point (Tm), °C
Dodecyl Myristate (12:0-14:0) 26 ~38
Tetradecyl Stearate (14:0-18:0) 32 53-62[10]
Cetyl Palmitate (16:0-16:0) 32 53-62[10]
Stearyl Stearate (18:0-18:0) 36 61
Stearyl Arachidate (18:0-20:0) 38 60-75[4]
Tetracosanyl Tetracosanate (24:0-24:0) 48 >75

Source: Data compiled from multiple sources.[3][8][10]

Table 2: Effect of Unsaturation on Melting Point (C36 Esters)

Wax Ester (Alcohol:Acid) Total Carbons Melting Point (Tm), °C
Stearyl Stearate (18:0-18:0) 36 61
Oleyl Stearate (18:1-18:0) 36 37
Stearyl Oleate (18:0-18:1) 36 27
Oleyl Oleate (18:1-18:1) 36 <0

Source: Data from Patel et al., 2001, as cited in scientific literature.[8]

Other Physical Properties

Data on viscosity, density, and thermal conductivity are less standardized due to the vast structural diversity of wax esters. However, general trends can be observed.

Table 3: Other Physicochemical Properties

Property Value/Trend Notes
Viscosity Increases with chain length; decreases with temperature.[10] Straight-chain esters like cetyl palmitate are used to increase the viscosity of emulsions.[4]
Density Typically less than water (~0.88 g/mL).[11] Low density is crucial for buoyancy in marine organisms that store wax esters.[8]
Solubility Soluble in aromatic solvents, chloroform, ethers, esters, and ketones.[4] Insoluble in water. The apolar nature of the long hydrocarbon chains dictates their solubility.[4]

| Thermal Conductivity | ~0.15 W/(m·K) for molten state; 0.3-0.4 W/(m·K) for solid state.[12] | Data is primarily based on paraffin (B1166041) waxes, which are structurally similar. Increased chain branching can decrease thermal conductivity.[12] |

Experimental Protocols

The analysis of long-chain wax esters relies on a combination of chromatographic and thermal analysis techniques.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to determine the thermal properties of waxes, including melting point (Tm), crystallization temperature (Tc), and enthalpy of fusion.[13][14][15]

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the wax ester sample (typically 5-10 mg) into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan (often containing aluminum oxide powder to balance heat capacity) into the DSC cell.[16]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 10°C).[16]

    • Ramp the temperature at a controlled heating rate (e.g., 5 or 10 K/min) to a temperature well above the final melting point (e.g., 80-100°C).[16][17]

    • Hold the sample isothermally for a few minutes to ensure complete melting and erase prior thermal history.

    • Cool the sample at a controlled rate (e.g., 5 K/min) back to the starting temperature to observe crystallization behavior.[17]

    • A second heating scan is often performed to analyze the properties of the recrystallized material.

  • Data Analysis: The heat flow into the sample is plotted against temperature. The melting point is typically taken as the peak temperature of the endothermic transition. The area under the peak corresponds to the enthalpy of fusion, which can be used to assess crystallinity.[13][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying individual wax ester species within a mixture.[8] High-temperature GC is often required due to the low volatility of these long-chain molecules.[19]

Methodology:

  • Sample Preparation: Dissolve the wax ester sample in a suitable organic solvent like hexane (B92381) or toluene (B28343) to a concentration of approximately 0.1–1.0 mg/mL.[19]

  • Instrument Setup:

    • Injector: Use a split/splitless injector, typically set to a high temperature (e.g., 390°C) to ensure rapid volatilization.[19]

    • Column: A high-temperature, non-polar fused-silica capillary column (e.g., DB-1 HT, HP-5MS) is essential.[19][20]

    • Carrier Gas: Helium is used at a constant flow rate (e.g., 1.5 mL/min).[21]

  • Thermal Program (Example High-Temp Method):

    • Initial oven temperature at 120°C.

    • Ramp 1: Increase to 240°C at 15°C/min.

    • Ramp 2: Increase from 240°C to 390°C at 8°C/min.[19]

    • Final Hold: Maintain at 390°C for 6 minutes.[19]

  • Mass Spectrometry:

    • The transfer line to the mass spectrometer should be heated (e.g., 250°C) to prevent sample condensation.[21]

    • Use Electron Ionization (EI) mode.

    • Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50–920).[19]

  • Data Analysis: Wax esters are identified by their retention times and mass spectra. The mass spectra typically show a characteristic protonated acid moiety fragment, which is useful for identification.[8] For complex mixtures, single-ion monitoring (SIM) can be used to quantify isomers.[8]

Experimental_Workflow cluster_workflow Generalized Analytical Workflow for Wax Esters sample Sample Source (e.g., Plant Cuticle, Marine Organism) extraction Solvent Extraction (e.g., Hexane, Chloroform) sample->extraction purification Purification (e.g., TLC, Column Chromatography) extraction->purification analysis Instrumental Analysis purification->analysis gcms GC-MS Analysis (Separation & Identification) analysis->gcms dsc DSC Analysis (Thermal Properties) analysis->dsc data Data Interpretation (Structure, Tm, Purity) gcms->data dsc->data

A generalized workflow for the analysis of long-chain wax esters.

References

Methodological & Application

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Linolenyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of linolenyl linoleate (B1235992), a wax ester composed of linolenic acid and linoleyl alcohol. The synthesis is achieved through lipase-catalyzed esterification, offering a green and specific alternative to traditional chemical methods. This guide covers the selection of biocatalysts, optimization of reaction parameters, a comprehensive synthesis protocol, purification methods, and analytical techniques for product quantification. The information is intended for researchers in biotechnology, lipid chemistry, and drug development.

Introduction

Wax esters, esters of long-chain fatty acids and fatty alcohols, are valuable compounds in the pharmaceutical, cosmetic, and lubricant industries due to their unique physicochemical properties.[1] Linolenyl linoleate, an unsaturated wax ester, is of particular interest for its potential biological activities and its properties as a specialty chemical. Traditional chemical synthesis of wax esters often requires high temperatures and harsh catalysts, which can lead to undesirable side reactions and product degradation, especially with polyunsaturated fatty acids like linoleic and linolenic acid.[2]

Lipase-catalyzed synthesis offers a mild and highly selective alternative. Lipases (EC 3.1.1.3) are enzymes that can catalyze esterification in non-aqueous media, providing high yields and purity under gentle reaction conditions.[3] Immobilized lipases, such as Novozym® 435 from Candida antarctica, are widely used due to their high stability, reusability, and broad substrate specificity.[4][5][6]

This application note details a comprehensive approach to the synthesis of this compound, from the initial enzymatic reaction to the final analysis of the purified product.

Signaling Pathways and Experimental Workflows

While the synthesis of this compound is a direct enzymatic reaction rather than a complex signaling pathway, the following diagrams illustrate the logical relationships in the experimental process.

Enzymatic_Esterification cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_reaction Esterification Reaction cluster_products Products Linoleic Acid Linoleic Acid Reaction Vessel Reaction Vessel Linoleic Acid->Reaction Vessel Linolenyl Alcohol Linolenyl Alcohol Linolenyl Alcohol->Reaction Vessel Immobilized Lipase (B570770) (e.g., Novozym 435) Immobilized Lipase (e.g., Novozym 435) Immobilized Lipase (e.g., Novozym 435)->Reaction Vessel This compound This compound Reaction Vessel->this compound Water Water Reaction Vessel->Water

Figure 1: Enzymatic Esterification of this compound.

Experimental_Workflow A Reactant Preparation (Linoleic Acid, Linolenyl Alcohol, Solvent) B Enzymatic Esterification (Immobilized Lipase, Controlled Temperature & Agitation) A->B C Reaction Monitoring (TLC, HPLC, or GC) B->C C->B Continue reaction D Enzyme Removal (Filtration or Centrifugation) C->D Reaction complete E Solvent Evaporation D->E F Crude Product E->F G Purification (Solid-Phase Extraction or Column Chromatography) F->G H Purified this compound G->H I Product Characterization & Quantification (GC-MS, GC-FID, HPLC) H->I

Figure 2: Experimental Workflow for Synthesis and Analysis.

Data Presentation

The following tables summarize typical reaction conditions for lipase-catalyzed synthesis of wax esters, which can be adapted for the synthesis of this compound.

Table 1: Comparison of Lipases for Wax Ester Synthesis

Lipase SourceImmobilization SupportAcyl DonorAcyl AcceptorSolventYieldReference
Candida antarctica (Novozym® 435)Macroporous acrylic resinOctanoic acidCetyl alcoholn-hexane>95%[1]
Rhizomucor miehei (Lipozyme® RMIM)Macroporous anion exchange resinOctanoic acidCetyl alcoholn-hexane~94%[1]
Candida antarctica (Novozym® 435)Macroporous acrylic resinDihydrocaffeic acidLinolenyl alcoholHexane (B92381)/2-butanone99%[5]
Candida sp. 1619ImmobilizedLinoleic acidSorbitoltert-butanol>90% (sorbitol conversion)[7]

Table 2: Optimization of Reaction Parameters for Wax Ester Synthesis

ParameterRange StudiedOptimal ConditionEffect on YieldReference
Temperature (°C) 45 - 6550 - 60Higher temperatures can increase reaction rate but may lead to enzyme denaturation.[1]
Substrate Molar Ratio (Alcohol:Acid) 1:1 - 3:11:1 to 2.5:1Excess alcohol can shift the equilibrium towards product formation.[1]
Enzyme Amount (% w/w of substrates) 10 - 5020 - 40Higher enzyme concentration increases the reaction rate.[1]
Reaction Time (h) 1 - 54 - 5Yield increases with time until equilibrium is reached.[1]
Solvent Various organic solventsHexane, IsooctaneNon-polar solvents are generally preferred.[7]

Experimental Protocols

Materials and Reagents
  • Linoleic acid (≥98% purity)

  • Linolenyl alcohol (≥98% purity)

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • n-Hexane (anhydrous, ≥99%)

  • 2-Butanone (anhydrous, ≥99%)

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Solid-Phase Extraction (SPE) silica cartridges

  • Ethyl acetate (B1210297) (HPLC grade)

  • Heptane (B126788) (HPLC grade)

  • Internal Standard for GC analysis (e.g., methyl heptadecanoate or a C32 wax ester)

  • Solvents for TLC (e.g., hexane, diethyl ether, acetic acid)

Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is adapted from the synthesis of linolenyl dihydrocaffeate.[5]

  • Reactant Preparation:

    • In a screw-capped vial, dissolve linoleic acid and linolenyl alcohol in a solvent mixture of hexane:2-butanone (75:25 v/v). A typical starting concentration is 10-50 mM for each reactant.

    • A molar ratio of linolenyl alcohol to linoleic acid of 1:1 to 1:8 can be explored for optimization. A 1:1 ratio is a good starting point.

  • Enzymatic Reaction:

    • Add immobilized lipase (Novozym® 435) to the reaction mixture. A typical enzyme loading is 10-20 mg/mL of reaction volume.

    • Seal the vial tightly and place it in an orbital shaker incubator at a controlled temperature (e.g., 50-60°C) with constant agitation (e.g., 150-200 rpm).

  • Reaction Monitoring:

    • At regular intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the reaction mixture.

    • Analyze the aliquot by Thin Layer Chromatography (TLC) to monitor the formation of the product and the consumption of reactants. A suitable mobile phase for TLC is hexane:diethyl ether:acetic acid (90:10:1 v/v/v).

  • Reaction Termination and Enzyme Recovery:

    • Once the reaction has reached the desired conversion (or equilibrium), terminate the reaction by filtering the mixture to remove the immobilized lipase.

    • The recovered lipase can be washed with fresh solvent and reused for subsequent batches.

  • Solvent Removal:

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol for Purification of this compound

4.3.1. Solid-Phase Extraction (SPE)

This method is suitable for rapid purification and removal of unreacted fatty acids.[8][9][10]

  • Column Conditioning:

    • Condition a silica SPE cartridge (e.g., 1g) by passing 5 mL of hexane through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of hexane (e.g., 1 mL).

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Elution:

    • Elute the non-polar components, including the desired this compound, with a non-polar solvent system such as hexane:diethyl ether (99:1 v/v).

    • Unreacted linoleic acid will be retained on the silica.

    • Collect the eluate containing the purified wax ester.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected eluate to obtain the purified this compound.

4.3.2. Column Chromatography

For larger scale purification, column chromatography can be employed.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of a more polar solvent like diethyl ether.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol for Quantification of this compound by GC-FID

This protocol involves the analysis of the intact wax ester.[11]

  • Sample Preparation:

    • Accurately weigh a known amount of the purified this compound and dissolve it in a known volume of a suitable solvent (e.g., heptane or cyclohexane).

    • Add a known amount of an internal standard (e.g., a C32 wax ester) to the sample solution.

  • GC-FID Analysis:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A high-temperature capillary column suitable for wax ester analysis (e.g., a dimethylpolysiloxane or 65% phenyl methyl silicone stationary phase).

    • Injector Temperature: 300-350°C.

    • Detector Temperature: 350-380°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 120°C) and ramp up to a high final temperature (e.g., 350-380°C) at a rate of 5-10°C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification:

    • Inject the sample into the GC.

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times (determined by analyzing standards).

    • Calculate the concentration of this compound based on the peak area ratio to the internal standard and a pre-established calibration curve.

Conclusion

The lipase-catalyzed synthesis of this compound presents a viable and environmentally friendly method for producing this high-value wax ester. By carefully selecting the lipase and optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme concentration, high yields of the desired product can be achieved. The detailed protocols provided in this application note for synthesis, purification, and analysis offer a comprehensive guide for researchers and professionals in the field. The use of immobilized enzymes like Novozym® 435 further enhances the economic feasibility of this process through enzyme reusability. This enzymatic approach paves the way for the sustainable production of novel wax esters for various industrial applications.

References

Application Notes and Protocols for the Extraction of Linolenyl Linoleate from Natural Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl linoleate (B1235992) is a specific type of wax ester composed of linolenyl alcohol and linoleic acid. Wax esters are naturally occurring lipids found in various plant and animal sources, serving functions such as energy storage and protection. The unique combination of two essential fatty acids in linolenyl linoleate makes it a molecule of interest for research in nutrition, dermatology, and pharmacology. This document provides a detailed protocol for the extraction, purification, and analysis of this compound from natural oils rich in its precursor fatty acids.

Given that this compound is not a commonly isolated compound, this protocol is a composite of established methods for the extraction and analysis of wax esters from natural sources, tailored for the specific properties of this highly unsaturated molecule. The primary challenge in isolating this compound is separating it from the bulk triglycerides and other lipid classes, as well as from other wax esters with varying degrees of saturation.

Principle of the Method

The protocol is based on a multi-step process that begins with the extraction of total lipids from a suitable oil source. The wax ester fraction is then isolated from the total lipids using column chromatography. Further purification to isolate the specific this compound molecule can be achieved through techniques that separate compounds based on their degree of unsaturation, such as argentation chromatography. Finally, identification and quantification are performed using gas chromatography-mass spectrometry (GC-MS).

Potential Natural Oil Sources

The selection of the starting material is critical for the successful extraction of this compound. The ideal source would be an oil rich in both linoleic acid and α-linolenic acid, the precursors to the fatty acid and fatty alcohol moieties of the target molecule. Based on available data, the following oils are recommended as potential sources.

Natural OilLinoleic Acid (% of total fatty acids)α-Linolenic Acid (% of total fatty acids)Reference
Linseed (Flaxseed) Oil14.2–17%51.9–55.2%[1]
Hemp Seed Oil~54%~18%[2][3]
Canola Oil~20%~10%[4]
Soybean Oil~56%~8%[4]

Linseed oil and hemp seed oil are particularly promising due to their high content of both precursor fatty acids.

Experimental Protocols

This section details the step-by-step methodology for the extraction and analysis of this compound.

Part 1: Total Lipid Extraction (Oil Preparation)

For commercially available oils, this step can be skipped. If starting from seeds, a standard oil extraction method should be used.

Objective: To extract the total lipid content, including wax esters, from the seed material.

Method: Soxhlet Extraction

  • Sample Preparation: Grind the seeds (e.g., flax or hemp) into a fine powder to increase the surface area for extraction. Dry the powder in an oven at 60°C for 24 hours to remove moisture.

  • Extraction:

    • Place approximately 20 g of the dried seed powder into a cellulose (B213188) thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of n-hexane or petroleum ether.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent over the sample.

  • Solvent Removal: After extraction, evaporate the solvent from the collected lipid extract using a rotary evaporator at 40°C under reduced pressure.

  • Storage: Store the crude oil extract under a nitrogen atmosphere at -20°C to prevent oxidation of the unsaturated fatty acids.

Part 2: Isolation of the Wax Ester Fraction

Objective: To separate the wax ester fraction from the bulk triglycerides and other lipid classes.

Method: Solid-Phase Extraction (SPE) on Silica (B1680970) Gel

  • SPE Cartridge Preparation: Use a 1 g silica gel SPE cartridge. Condition the cartridge by passing 10 mL of n-hexane through it. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve 100 mg of the crude oil extract in 1 mL of n-hexane. Load the sample onto the conditioned SPE cartridge.

  • Elution of Non-polar Lipids: Elute the hydrocarbons with 10 mL of n-hexane. Discard this fraction.

  • Elution of Wax Esters: Elute the wax ester fraction with 15 mL of a mixture of n-hexane and diethyl ether (99:1, v/v).[5] Collect this fraction in a clean, pre-weighed vial.

  • Elution of More Polar Lipids: Other lipid classes, such as triglycerides and free fatty acids, can be eluted with more polar solvents (e.g., higher concentrations of diethyl ether or acetone) if desired, but are not necessary for this protocol.

  • Solvent Evaporation: Evaporate the solvent from the collected wax ester fraction under a gentle stream of nitrogen.

  • Quantification: Weigh the vial to determine the total wax ester content of the original oil sample.

Part 3: Purification of Unsaturated Wax Esters (Optional but Recommended)

Objective: To separate this compound from saturated and less unsaturated wax esters.

Method: Argentation (Silver Nitrate) Column Chromatography [5]

Argentation chromatography separates lipids based on the number and configuration of their double bonds. The silver ions on the silica gel form reversible complexes with the π-electrons of the double bonds, retaining more unsaturated lipids for longer.

  • Preparation of Silver-Impregnated Silica Gel:

    • Dissolve 10 g of silver nitrate (B79036) in 50 mL of distilled water.

    • In a separate beaker, add 90 g of silica gel for column chromatography.

    • Slowly add the silver nitrate solution to the silica gel while stirring continuously.

    • Activate the silver-impregnated silica gel by heating it in an oven at 110°C for 2-3 hours.

    • Cool the silica gel in a desiccator before use.

  • Column Packing:

    • Pack a glass column with the prepared silver-impregnated silica gel using a slurry method with n-hexane.

  • Sample Loading: Dissolve the wax ester fraction obtained from Part 2 in a minimal amount of n-hexane and load it onto the column.

  • Elution:

    • Elute the column with a stepwise gradient of diethyl ether in n-hexane. Start with 100% n-hexane and gradually increase the concentration of diethyl ether.

    • Saturated wax esters will elute first, followed by monounsaturated, diunsaturated, and so on. This compound, being highly polyunsaturated, will be in the later fractions.

    • Collect fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC) or GC-MS.

  • Fraction Analysis: Analyze the collected fractions to identify those containing the purified this compound.

Part 4: Analysis and Quantification

Objective: To identify and quantify this compound in the purified fractions.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Evaporate the solvent from the fractions containing the purified wax esters under a stream of nitrogen.

    • Re-dissolve the residue in a known volume of a suitable solvent (e.g., heptane (B126788) or toluene) for GC analysis.[6]

  • GC-MS Conditions (Example):

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

    • Injector: On-column injection is preferred for high molecular weight compounds like wax esters to prevent discrimination.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 min.

      • Ramp 1: 15°C/min to 320°C, hold for 15 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-700.

  • Identification:

    • This compound is a C36 wax ester with five double bonds (C18:3 alcohol and C18:2 acid). The molecular weight is approximately 526.9 g/mol .

    • The mass spectrum of wax esters typically shows characteristic fragmentation patterns, including fragments corresponding to the fatty acid and fatty alcohol moieties.[7][8] The identification of these fragments will aid in confirming the structure.

  • Quantification:

    • Quantification can be performed using an internal standard (e.g., a commercially available synthetic wax ester standard that is not present in the sample).

    • Prepare a calibration curve with the standard to determine the concentration of this compound in the sample.

Visualization of Experimental Workflow

Extraction_Protocol cluster_start Starting Material cluster_extraction Lipid Extraction (if starting from seeds) cluster_isolation Isolation of Wax Esters cluster_purification Purification of Unsaturated Waxes cluster_analysis Analysis and Quantification Start Natural Oil Source (e.g., Linseed or Hemp Oil) Soxhlet Soxhlet Extraction (n-hexane) Start->Soxhlet Evaporation1 Solvent Evaporation (Rotary Evaporator) Soxhlet->Evaporation1 CrudeOil Crude Oil Extract Evaporation1->CrudeOil SPE Solid-Phase Extraction (Silica Gel) CrudeOil->SPE WaxFraction Wax Ester Fraction SPE->WaxFraction Argentation Argentation Chromatography (Silver Nitrate-Silica) WaxFraction->Argentation PurifiedFraction Purified this compound Argentation->PurifiedFraction GCMS GC-MS Analysis PurifiedFraction->GCMS Data Identification and Quantification GCMS->Data

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathways and Logical Relationships

The extraction and purification process relies on the differential chemical properties of the lipid classes present in the natural oil. The following diagram illustrates the logical separation based on polarity.

Separation_Logic cluster_spe Solid-Phase Extraction (Polarity) cluster_argentation Argentation Chromatography (Unsaturation) CrudeOil Crude Oil (Mixture of Lipids) Hydrocarbons Hydrocarbons (Least Polar) WaxEsters Wax Esters Triglycerides Triglycerides (More Polar) SaturatedWE Saturated Wax Esters MonoUnsatWE Monounsaturated Wax Esters PolyUnsatWE Polyunsaturated Wax Esters (incl. This compound) SPE_Input->Hydrocarbons Elute with n-hexane SPE_Input->WaxEsters Elute with n-hexane/ether (99:1) SPE_Input->Triglycerides Elute with more polar solvent Arg_Input->SaturatedWE Elute with low polarity solvent Arg_Input->MonoUnsatWE Arg_Input->PolyUnsatWE Elute with higher polarity solvent

Caption: Logical separation of lipid classes based on polarity and unsaturation.

Concluding Remarks

This protocol provides a comprehensive framework for the extraction, purification, and analysis of this compound from natural oil sources. Researchers should be aware that the optimization of solvent gradients and chromatographic conditions may be necessary depending on the specific oil source and the equipment used. The highly unsaturated nature of this compound makes it susceptible to oxidation, and therefore, all steps should be carried out with minimal exposure to air and light, and antioxidants may be added to the solvents if necessary. The successful isolation and characterization of this molecule will enable further investigation into its biological activities and potential applications.

References

Application Notes and Protocols for the Purification of Linolenyl Linoleate Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of the wax ester "Linolenyl linoleate" using silica (B1680970) gel column chromatography. The protocols outlined are based on established methods for the separation of wax esters from complex lipid mixtures. While a specific protocol for linolenyl linoleate (B1235992) is not widely published, the principles and procedures described herein are directly applicable and can be optimized for this specific molecule.

Introduction

This compound is a wax ester composed of α-linolenic acid and linoleyl alcohol. As a polyunsaturated wax ester, it holds potential in various fields, including pharmaceuticals and cosmetics, due to the biological activities associated with its constituent fatty acid and alcohol.[1][2][3] For research and development purposes, obtaining high-purity this compound is crucial for accurate biological and chemical characterization.

Column chromatography is a fundamental and widely used technique for the purification of lipids.[4] The principle of this technique relies on the differential partitioning of components in a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent).[5] Wax esters are relatively non-polar and can be effectively separated from more polar lipids, such as triglycerides and free fatty acids, using a non-polar mobile phase.[6]

This application note details the experimental protocol for the purification of this compound using silica gel column chromatography, followed by methods for the quantitative analysis of the purified fractions.

Experimental Protocols

Materials and Reagents
  • Stationary Phase: Silica gel 60 (particle size 0.063-0.200 mm, 70-230 mesh)

  • Mobile Phase Solvents (HPLC grade):

    • n-Hexane

    • Diethyl ether

  • Sample: Crude this compound mixture (e.g., from a synthesis reaction or a natural extract)

  • Glass Chromatography Column: Dimensions appropriate for the scale of purification (e.g., 30 cm length x 2 cm internal diameter for gram-scale purification)

  • Glass wool

  • Sand (acid-washed)

  • Collection tubes/flasks

  • Rotary evaporator

Column Packing (Wet Slurry Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand on top of the glass wool.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane). A typical ratio is 100 g of silica gel per 200-300 mL of solvent.

  • Stir the slurry gently to remove any air bubbles.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, which facilitates even packing of the silica gel.

  • Continuously add the slurry until the desired column height is reached. Gently tap the sides of the column to ensure a uniform and tightly packed bed.

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample loading and solvent addition.

  • Drain the solvent until the level is just above the top layer of sand. Crucially, do not let the column run dry at any stage.

Sample Preparation and Loading
  • Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase (n-hexane).

  • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to enter the silica gel bed.

  • Wash the sides of the column with a small amount of the mobile phase to ensure all the sample is loaded onto the column.

  • Drain the solvent until the level is just above the sand.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

  • Begin the elution with 100% n-hexane to elute very non-polar impurities.

  • Gradually increase the polarity of the mobile phase to elute the wax esters. A common solvent system for eluting wax esters is a mixture of n-hexane and diethyl ether.[7]

  • Start with a low percentage of diethyl ether (e.g., 1-2%) in n-hexane and collect fractions.

  • Monitor the eluted fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired this compound.

  • If necessary, increase the polarity of the mobile phase further (e.g., to 5% diethyl ether in n-hexane) to elute any remaining wax esters. More polar lipids like triglycerides will require a higher concentration of the more polar solvent to elute.

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

Analysis of Fractions and Product Recovery
  • Analyze the collected fractions by TLC to identify those containing pure this compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.

  • Determine the purity of the final product using quantitative methods such as GC-FID or HPLC-ELSD.[5][8]

Data Presentation

The following tables present illustrative data for a typical purification of this compound from a crude mixture containing other lipids.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel 60 (70-230 mesh)
Column Dimensions30 cm x 2 cm
Sample Load1.0 g of crude mixture
Initial Mobile Phase100% n-Hexane
Elution GradientStepwise gradient of diethyl ether in n-hexane
Fraction Volume15 mL

Table 2: Elution Profile and Fraction Analysis

Fraction NumbersMobile Phase (Diethyl Ether in n-Hexane)Main Components Identified by TLC
1-50%Non-polar impurities
6-102%This compound (minor), other wax esters
11-202%Pure this compound
21-255%Triglycerides (trace), other polar lipids
26-3010%Triglycerides and other polar lipids

Table 3: Purity and Recovery Data

ParameterValueMethod of Analysis
Initial Purity of this compound~75%GC-FID
Final Purity of this compound>98%GC-FID
Total Recovery of this compound~85%Gravimetric

Visualization of Workflows and Pathways

Experimental Workflow for Purification

The following diagram illustrates the key steps in the purification of this compound using column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Recovery prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient (n-Hexane/Diethyl Ether) load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate analyze_purity Purity Analysis (GC/HPLC) evaporate->analyze_purity

Purification Workflow
Relevant Biological Pathway

While the direct signaling pathways of this compound are not extensively characterized, the biological activities of its constituent fatty acids are well-documented. For instance, ethyl linoleate, a structurally similar compound, has been shown to inhibit melanogenesis through the Akt/GSK3β/β-catenin signaling pathway. This provides a relevant example of how a linoleate-containing molecule can modulate cellular processes.

G cluster_cell Melanocyte ethyl_linoleate Ethyl Linoleate (this compound Analogue) akt Akt ethyl_linoleate->akt Inhibits Phosphorylation gsk3b GSK3β akt->gsk3b Inhibits Phosphorylation beta_catenin β-catenin gsk3b->beta_catenin Leads to Degradation mitf MITF beta_catenin->mitf Activates Transcription melanogenesis_genes Tyrosinase, TRP1 mitf->melanogenesis_genes Activates Transcription melanin Melanin Synthesis melanogenesis_genes->melanin

Inhibition of Melanogenesis

Conclusion

The protocol described in this application note provides a robust framework for the purification of this compound from a crude mixture using silica gel column chromatography. By carefully selecting the mobile phase and monitoring the elution profile, it is possible to obtain a high-purity product suitable for further research and development. The quantitative analysis methods outlined are essential for verifying the purity and ensuring the quality of the final product. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and its biological relevance, aiding researchers in the successful implementation of this purification strategy.

References

Application Note: GC-MS Analysis of Linolenyl Linoleate and Other Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wax esters, composed of long-chain fatty acids and long-chain fatty alcohols, are a diverse class of lipids found in various natural sources and utilized in pharmaceuticals, cosmetics, and food industries.[1][2] Linolenyl linoleate (B1235992) is a specific wax ester formed from the esterification of linolenic acid and linoleyl alcohol. The accurate identification and quantification of these esters are crucial for quality control, formulation development, and biological research.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of wax esters, offering high sensitivity and structural elucidation capabilities.[3][4] This application note provides detailed protocols for the analysis of linolenyl linoleate and other wax esters by GC-MS, including methods for both intact ester analysis and analysis of their constituent fatty acids and alcohols.

Analytical Approaches

Two primary strategies are employed for the GC-MS analysis of wax esters:

  • Direct High-Temperature GC-MS of Intact Wax Esters: This method allows for the analysis of the intact wax ester molecules, providing information on the specific combinations of fatty acids and fatty alcohols.[1] It requires specialized high-temperature capillary columns and GC conditions to handle these low-volatility compounds.[1][5]

  • GC-MS of Derivatized Fatty Acids and Alcohols: This approach involves the hydrolysis (saponification) of the wax ester bond, followed by derivatization of the resulting fatty acids and fatty alcohols to more volatile forms, typically fatty acid methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) ethers of the alcohols.[6] This method is useful for determining the overall fatty acid and alcohol composition of a complex wax ester mixture.

Data Presentation

Quantitative analysis of wax esters by GC-MS relies on the correlation of peak areas to the concentration of the analyte. Calibration curves are generated using external or internal standards. The following table provides a representative example of quantitative data that could be obtained for the analysis of a wax ester standard.

AnalyteRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
This compound25.41.5 x 10⁷10
3.1 x 10⁷20
6.0 x 10⁷40
1.2 x 10⁸80

Experimental Protocols

Protocol 1: Direct High-Temperature GC-MS of Intact Wax Esters

This protocol is suitable for the analysis of thermally stable wax esters up to approximately C60.[3]

1. Sample Preparation:

  • Dissolve the wax ester sample in a suitable organic solvent such as hexane (B92381), toluene, or chloroform (B151607) to a final concentration of 0.1–1.0 mg/mL.[1][3]

  • If the sample is in a complex matrix, a solid-phase extraction (SPE) clean-up step may be necessary to isolate the wax ester fraction.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[3]

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[3]

  • Column: A high-temperature, low-bleed capillary column is essential. A common choice is a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness) or similar.[1][3]

  • Injector:

    • Temperature: 390°C.[1]

    • Injection Mode: Splitless or split (e.g., 1/5 split ratio).[1]

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 120°C.[1]

    • Ramp 1: 15°C/min to 240°C.[1]

    • Ramp 2: 8°C/min to 390°C, hold for 6 minutes.[1]

  • MS Conditions:

    • Transfer Line Temperature: 310°C.[3]

    • Ion Source Temperature: 230°C.[3]

    • Quadrupole Temperature: 150°C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Range: m/z 50-850.[3]

3. Data Analysis:

  • Identify wax esters based on their mass spectra. The molecular ion (M+) may be weak or absent. Characteristic fragment ions correspond to the fatty acid and alcohol moieties.[1] For a saturated wax ester, key fragments include [R¹COO]⁺, [R¹CO]⁺, and ions from the alcohol portion.[1]

  • Quantification is achieved by integrating the peak areas of specific ions or the total ion chromatogram (TIC) and comparing them to a calibration curve generated from authentic standards.

Protocol 2: GC-MS of Derivatized Fatty Acids and Alcohols

This protocol is used to determine the fatty acid and alcohol composition of a wax ester sample.

1. Saponification (Hydrolysis):

  • To a known amount of the wax ester sample (e.g., 10 mg), add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

  • Heat the mixture at 50°C for 30 minutes.

  • Add water and extract the fatty alcohols with hexane.

  • Acidify the remaining aqueous layer with HCl and extract the free fatty acids with hexane.

2. Derivatization:

  • Fatty Acids to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the hexane from the fatty acid extract under a stream of nitrogen.

    • Add 2 mL of 2% sulfuric acid in methanol.[7]

    • Heat at 50°C for 2 hours.[7]

    • Add water and extract the FAMEs with hexane.

  • Fatty Alcohols to Trimethylsilyl (TMS) Ethers:

    • Evaporate the hexane from the fatty alcohol extract.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 15 minutes.

3. GC-MS Instrumentation and Conditions (for FAMEs):

  • Column: A polar capillary column such as a Supelco Omegawax (30 m x 0.53 mm, 0.5 µm film thickness) is suitable for separating FAMEs.

  • Injector Temperature: 270°C.[8]

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.[8]

    • Interface Temperature: 280°C.[8]

    • Scan Range: m/z 40-500.

4. Data Analysis:

  • Identify FAMEs and TMS-ethers of alcohols by comparing their mass spectra and retention times with those of known standards and library databases (e.g., NIST). The mass spectrum of methyl linolenate will show a molecular ion at m/z 292.[9]

  • Quantify by comparing peak areas to those of standard calibration curves.

Visualizations

experimental_workflow cluster_direct Direct Analysis cluster_derivatization Derivatization Analysis sample_prep_direct Sample Preparation (Dissolution/SPE) htgcms High-Temperature GC-MS sample_prep_direct->htgcms data_analysis_direct Data Analysis (Intact Esters) htgcms->data_analysis_direct saponification Saponification derivatization Derivatization (FAMEs & TMS-Alcohols) saponification->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis_deriv Data Analysis (Constituents) gcms->data_analysis_deriv start Wax Ester Sample start->sample_prep_direct start->saponification

Caption: GC-MS analytical workflows for wax esters.

metabolic_fate wax_ester This compound (Wax Ester) hydrolysis Esterase (Hydrolysis) wax_ester->hydrolysis fatty_acid Linolenic Acid (Fatty Acid) hydrolysis->fatty_acid fatty_alcohol Linoleyl Alcohol (Fatty Alcohol) hydrolysis->fatty_alcohol beta_oxidation β-Oxidation fatty_acid->beta_oxidation fatty_alcohol->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Generalized metabolic fate of a wax ester.

References

Application Notes and Protocols: Linolenyl Linoleate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. The use of internal standards is a cornerstone of robust quantitative mass spectrometry-based lipidomics, correcting for variability throughout the analytical workflow, from sample extraction to instrument response.

This document provides detailed application notes and protocols for the proposed use of linolenyl linoleate (B1235992) , a wax ester, as an internal standard in lipidomics. While not a commonly cited internal standard, its properties as a non-endogenous, structurally distinct lipid make it a potentially valuable tool, particularly for the quantification of other neutral lipids. These guidelines are based on established principles of lipid analysis and are intended to serve as a comprehensive resource for researchers incorporating this standard into their workflows.

Rationale for Using Linolenyl Linoleate as an Internal Standard

The ideal internal standard should be a compound that is not naturally present in the sample, behaves similarly to the analytes of interest during sample preparation and analysis, and is clearly distinguishable by the mass spectrometer.[1] this compound, a wax ester formed from the esterification of linolenic acid and linoleyl alcohol, fits these criteria for specific applications:

  • Non-endogenous in many biological systems: While wax esters are present in some specific biological niches (e.g., human meibum, insect cuticles), they are generally absent or at very low levels in many common research samples like plasma and cell cultures.[2][3]

  • Chemical Stability: As a neutral lipid, this compound is relatively stable during standard lipid extraction procedures.

  • Structural Similarity to Neutral Lipids: Its long acyl chains and ester linkage make it structurally analogous to other neutral lipids such as cholesteryl esters and triacylglycerols, suggesting similar extraction and chromatographic behavior.

  • Distinct Mass: Its unique molecular weight allows for easy differentiation from endogenous lipids in mass spectrometry.

Physicochemical Properties and Mass Spectrometry

A summary of the key physicochemical and mass spectrometric properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₃₆H₆₀O₂Inferred
Molecular Weight 540.86 g/mol Inferred
Lipid Class Wax Ester (WE)[2][3]
Ionization (LC-MS) Forms adducts, e.g., [M+NH₄]⁺, [M+H]⁺[4][5]
Expected [M+NH₄]⁺ m/z 558.9Calculated
Expected [M+H]⁺ m/z 541.9Calculated
Fragmentation (MS/MS) Neutral loss of fatty acid/alcohol moieties[4][6]

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

Materials:

  • This compound (high purity)

  • Chloroform/Methanol (2:1, v/v)

  • Glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh a precise amount of high-purity this compound.

  • Dissolve the weighed standard in a 2:1 chloroform/methanol solution to create a concentrated stock solution (e.g., 1 mg/mL).

  • Store the stock solution in glass vials at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples.

Lipid Extraction from Plasma using a Modified Folch Method

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a glass tube, add a known volume of the this compound internal standard working solution.

  • Add 100 µL of the plasma sample to the tube containing the internal standard.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS or GC-MS analysis (e.g., isopropanol/acetonitrile/water for LC-MS).

LC-MS/MS Analysis for Quantification of Neutral Lipids

Instrumentation and Parameters:

ParameterRecommended Setting
LC System UHPLC system
Column C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Temp 350°C
Collision Gas Argon

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
2.040
12.099
15.099
15.130
18.030

Multiple Reaction Monitoring (MRM) Transitions:

Analyte ClassPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound (IS) 558.9 ([M+NH₄]⁺)277.2 (Linolenic acid fragment)20-30Optimize CE for specific instrument.
Cholesteryl Esters (CE)[M+NH₄]⁺369.3 (Cholesterol backbone)15-25Precursor ion will vary based on fatty acid chain.
Triacylglycerols (TAG)[M+NH₄]⁺Diacylglycerol-like fragments25-40Precursor and product ions will vary.
GC-MS Analysis of Wax Esters (Alternative Method)

For a more detailed analysis of wax ester composition, high-temperature GC-MS can be employed.[7]

Instrumentation and Parameters:

ParameterRecommended Setting
GC System Gas chromatograph with a high-temperature inlet
Column High-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film)
Injector Temperature 380°C
Detector Temperature 390°C
Oven Program 120°C, ramp to 380°C at 10°C/min, hold for 5 min
Carrier Gas Helium at 1 mL/min
Injection Mode Splitless
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-700

Data Presentation and Quantification

Quantitative data should be presented in a clear and structured format. The concentration of the analyte is calculated based on the peak area ratio of the analyte to the internal standard.

Example Quantitative Data Table:

Sample IDAnalyte (e.g., CE 18:2) Peak AreaIS (this compound) Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µg/mL)
Control 1150,000500,0000.3015.0
Control 2165,000510,0000.3216.2
Treated 1250,000490,0000.5125.5
Treated 2275,000505,0000.5427.2

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma or Cell Pellet Spike Spike with this compound IS Sample->Spike Extraction Lipid Extraction (Folch) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS GCMS GC-MS Analysis (Alternative) Reconstitute->GCMS Integration Peak Integration LCMS->Integration GCMS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Lipidomics workflow using this compound as an internal standard.

Proposed Fragmentation Pathway of this compound in ESI-MS/MS

G Parent [M+NH₄]⁺ m/z 558.9 NeutralLoss1 Neutral Loss of Linoleyl Alcohol Parent->NeutralLoss1 NeutralLoss2 Neutral Loss of Linolenic Acid Parent->NeutralLoss2 Fragment1 [Linolenic Acid + NH₄]⁺ m/z 295.3 Fragment2 [Linoleyl Alcohol + NH₄ - H₂O]⁺ m/z 282.3 NeutralLoss1->Fragment1 NeutralLoss2->Fragment2

Caption: Expected fragmentation of this compound [M+NH₄]⁺ adduct.

Conclusion

The use of this compound as an internal standard offers a promising, albeit not widely established, approach for the quantification of neutral lipids in lipidomics studies. Its non-endogenous nature and structural similarity to key neutral lipid classes make it a suitable candidate for improving the accuracy and reliability of quantitative data. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to implement and validate the use of this compound in their specific lipidomics applications. As with any analytical method, validation of linearity, recovery, and matrix effects is crucial for ensuring high-quality results.

References

Application of Linolenyl Linoleate in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl linoleate (B1235992) is an ester formed from linolenic acid and linoleic acid, both of which are essential fatty acids known for their significant roles in maintaining healthy skin. While specific research on linolenyl linoleate is limited in publicly available literature, its constituent fatty acids are well-studied for their benefits in cosmetic and dermatological applications. This document provides detailed application notes and experimental protocols based on the known functions of its parent molecules, offering a comprehensive guide for researchers exploring the potential of this compound in cosmetic formulations.

The primary hypothesized benefits of this compound for the skin include enhancement of the skin barrier function, moisturization, and anti-inflammatory effects. These properties are attributed to the crucial role of linoleic acid in ceramide synthesis and the potential for both fatty acids to modulate inflammatory pathways.[1]

Hypothesized Mechanism of Action

This compound is expected to be hydrolyzed by esterases present in the skin, releasing linolenic acid and linoleic acid. These free fatty acids can then be incorporated into the cellular lipid pool and exert their biological effects.

  • Skin Barrier Enhancement: Linoleic acid is a precursor for the synthesis of acylceramides, a critical component of the stratum corneum's lipid matrix.[1] By providing a direct source of linoleic acid, this compound is hypothesized to support the integrity of the skin barrier, reducing transepidermal water loss (TEWL) and improving skin hydration.[1]

  • Anti-Inflammatory Effects: Both linoleic and linolenic acids can be metabolized into various signaling molecules that modulate inflammation. For instance, they can compete with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, potentially reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2]

  • Modulation of Cellular Signaling: Fatty acids and their derivatives can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating keratinocyte differentiation, lipid metabolism, and inflammation.[1] Activation of PPARs can lead to improved skin barrier function and a reduction in inflammatory responses.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data extrapolated from studies on linoleic acid and related esters to illustrate the expected performance of this compound in key cosmetic applications.

Table 1: Representative Data on Skin Barrier Function Enhancement

ParameterControl (Vehicle)Formulation with 2% this compound (Hypothetical)% Change
Transepidermal Water Loss (TEWL) (g/m²/h)15.2 ± 1.810.5 ± 1.5-30.9%
Stratum Corneum Hydration (Corneometer units)45.3 ± 5.262.1 ± 6.8+37.1%

Table 2: Representative Data on Anti-Inflammatory Activity

ParameterControl (Untreated)LPS-Induced InflammationLPS + 1% this compound (Hypothetical)% Inhibition
Prostaglandin E2 (PGE2) Release (pg/mL)50 ± 8550 ± 45275 ± 3050%
Interleukin-6 (IL-6) Expression (fold change)1.012.5 ± 1.56.2 ± 0.850.4%

Table 3: Representative Data on Formulation Stability (O/W Emulsion)

Parameter (at 40°C)Initial1 Month3 Months
Viscosity (cP)
Placebo Emulsion12,50011,80010,500
2% this compound Emulsion12,60012,40012,100
pH
Placebo Emulsion5.55.35.0
2% this compound Emulsion5.55.45.3
Droplet Size (μm)
Placebo Emulsion2.53.14.5
2% this compound Emulsion2.62.83.2

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and stability of cosmetic formulations containing this compound.

In Vitro Skin Barrier Function Assessment: Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a topical formulation containing this compound on the integrity of the skin barrier using a reconstructed human epidermis (RHE) model.

Materials:

  • Reconstructed human epidermis (RHE) tissue models

  • Assay medium

  • Test formulation (e.g., O/W emulsion with 2% this compound)

  • Placebo formulation (vehicle)

  • Positive control (e.g., a known barrier-disrupting agent like sodium lauryl sulfate)

  • TEWL measurement device (e.g., Tewameter®)

  • Sterile phosphate-buffered saline (PBS)

Methodology:

  • Equilibrate the RHE tissues in the assay medium at 37°C and 5% CO₂ for 24 hours.

  • Apply a defined amount (e.g., 10 mg/cm²) of the test formulation, placebo, and positive control to the surface of the RHE tissues.

  • Incubate the treated tissues for 24 and 48 hours at 37°C and 5% CO₂.

  • At each time point, gently wash the surface of the tissues with PBS to remove any residual formulation.

  • Acclimatize the tissues to room temperature and humidity for 15-20 minutes.

  • Measure the TEWL from the surface of each tissue using the TEWL measurement device according to the manufacturer's instructions.

  • Record the TEWL values (in g/m²/h). A lower TEWL value compared to the placebo indicates an improvement in skin barrier function.

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Equilibrate RHE Tissues B Apply Formulations (Test, Placebo, Positive Control) A->B C Incubate for 24h & 48h B->C D Wash Tissue Surface C->D E Acclimatize to Room Conditions D->E F Measure TEWL E->F G Compare TEWL Values F->G

Experimental workflow for TEWL assessment.
In Vitro Anti-Inflammatory Assay: Prostaglandin E2 (PGE2) Inhibition

Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator PGE2 in cultured human keratinocytes.

Materials:

  • Human epidermal keratinocytes (HEKa)

  • Keratinocyte growth medium

  • Lipopolysaccharide (LPS)

  • This compound solution (in a suitable solvent like DMSO)

  • PGE2 ELISA kit

  • Cell lysis buffer

  • Protein assay kit

Methodology:

  • Culture HEKa cells in appropriate flasks until they reach 80-90% confluency.

  • Seed the cells into 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the untreated control) and incubate for 24 hours.

  • Collect the cell culture supernatant for PGE2 measurement.

  • Lyse the cells and determine the total protein concentration for normalization.

  • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Calculate the percentage inhibition of PGE2 production by comparing the this compound-treated groups to the LPS-only treated group.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed Keratinocytes B Adherence Overnight A->B C Pre-treat with this compound B->C D Induce Inflammation with LPS C->D E Collect Supernatant D->E F Lyse Cells & Measure Protein D->F G Measure PGE2 by ELISA E->G H Calculate % Inhibition F->H G->H

Workflow for PGE2 inhibition assay.
In Vitro Skin Permeation Study: Franz Diffusion Cell

Objective: To evaluate the penetration of this compound into and through the skin from a cosmetic formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Test formulation containing a known concentration of this compound

  • Receptor solution (e.g., PBS with a solubility enhancer like polysorbate 20)

  • High-performance liquid chromatography (HPLC) system for quantification

  • Tape stripping supplies

Methodology:

  • Prepare skin samples of a defined thickness and mount them in the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Equilibrate the system to 32°C.

  • Apply a finite dose (e.g., 10 mg/cm²) of the test formulation to the skin surface in the donor compartment.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor solution and replace with fresh, pre-warmed receptor solution.

  • At the end of the experiment, dismantle the cells. Wash the skin surface to remove excess formulation.

  • Perform tape stripping to separate the stratum corneum.

  • Separate the remaining epidermis from the dermis.

  • Extract this compound from the receptor fluid samples, tape strips, epidermis, and dermis using a suitable solvent.

  • Analyze the concentration of this compound in each compartment by HPLC.

G cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Mount Skin in Franz Cell B Fill Receptor Compartment A->B C Equilibrate to 32°C B->C D Apply Formulation C->D E Sample Receptor Fluid D->E H Extract this compound E->H F Dismantle Cell & Wash Skin G Separate Skin Layers F->G G->H I Analyze by HPLC H->I

Workflow for Franz diffusion cell study.
Formulation Stability Testing

Objective: To assess the physical and chemical stability of a cosmetic emulsion containing this compound under accelerated aging conditions.

Materials:

  • Test formulation (e.g., O/W emulsion with 2% this compound) in final packaging

  • Placebo formulation

  • Temperature- and humidity-controlled stability chambers

  • Viscometer

  • pH meter

  • Microscope

Methodology:

  • Prepare batches of the test and placebo formulations.

  • Fill the formulations into the final intended packaging.

  • Place samples in stability chambers under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, and freeze-thaw cycles).[3]

  • At specified time points (e.g., initial, 1 month, 2 months, 3 months), remove samples for evaluation.

  • Assess the following parameters:

    • Appearance: Color, odor, and phase separation.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a viscometer.

    • Microscopic Evaluation: Observe the emulsion for changes in droplet size and distribution.

  • Compare the results to the initial measurements and the placebo to determine the stability of the formulation containing this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways influenced by the components of this compound.

G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LL Linoleic/Linolenic Acid (from this compound) LL->COX Competitive Inhibition PGE2 Pro-inflammatory Prostaglandins (e.g., PGE2) COX->PGE2

Prostaglandin synthesis inhibition pathway.

G cluster_cell Keratinocyte LL Linoleic/Linolenic Acid PPAR PPARα / PPARγ LL->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding Genes Target Gene Expression PPRE->Genes Response Improved Barrier Function Reduced Inflammation Genes->Response

PPAR activation signaling pathway.

Safety and Regulatory Considerations

Linoleic acid and linolenic acid are generally recognized as safe (GRAS) for use in cosmetic formulations.[4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that fatty acids and their salts are safe in cosmetics when formulated to be non-irritating and non-sensitizing.[5] As with any new formulation, it is essential to conduct appropriate safety testing, including patch testing, to ensure the final product is well-tolerated.

Conclusion

While direct data on this compound is not extensively available, the well-documented benefits of its constituent fatty acids, linoleic and linolenic acid, provide a strong rationale for its use in cosmetic formulations aimed at improving skin barrier function, hydration, and reducing inflammation. The experimental protocols and representative data presented here offer a robust framework for researchers and formulators to substantiate these claims and develop innovative and effective skincare products. Further investigation into the specific properties and efficacy of this compound is encouraged to fully elucidate its potential in cosmetic science.

References

Application Notes and Protocols for the Use of Linolenyl Linoleate as a Lipoxygenase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids (PUFAs), playing a crucial role in the biosynthesis of a variety of signaling molecules involved in inflammation, cell proliferation, and differentiation. While free fatty acids such as linoleic acid and α-linolenic acid are the direct substrates for LOX, their esterified forms, like linolenyl linoleate (B1235992), present in triglycerides and phospholipids, are also physiologically relevant sources of these substrates.

This document provides detailed application notes and protocols for studying the lipoxygenase-mediated metabolism of linolenyl linoleate. It is important to note that lipoxygenases act on free fatty acids; therefore, this compound must first be hydrolyzed by a lipase (B570770) to release linolenic acid and linoleic acid, which then serve as substrates for lipoxygenase.[1][2][3][4] This process is of significant interest in drug development, particularly for targeting inflammatory pathways and in understanding the physiological and pathological roles of lipid mediators.

Principle of the Reaction

The utilization of this compound as a source of substrates for lipoxygenase involves a two-step enzymatic cascade:

  • Lipase-mediated Hydrolysis: A lipase cleaves the ester bond of this compound, releasing free linolenic acid and linoleic acid.

  • Lipoxygenase-mediated Oxidation: Lipoxygenase then catalyzes the dioxygenation of the liberated free fatty acids to produce their corresponding hydroperoxides, primarily 9- and 13-hydroperoxyoctadecatrienoic acid (HPOT) from α-linolenic acid and 9- and 13-hydroperoxyoctadecadienoic acid (HPODE) from linoleic acid.[5][6]

The formation of these hydroperoxides, which contain a conjugated diene system, can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.[7][8]

Quantitative Data: Kinetic Parameters

The kinetic parameters of lipoxygenase are dependent on the specific isozyme, substrate, and reaction conditions. Below is a summary of reported kinetic data for soybean lipoxygenase-1 (SLO-1) and other lipoxygenases with linoleic acid and α-linolenic acid.

Enzyme SourceSubstrateK_m (µM)V_max (µmol/min/mg)Reference
Soybean Lipoxygenase-1Linoleic Acid15Not Reported[9]
Rabbit Reticulocyte 15-LOXLinoleic AcidNot ReportedNot Reported[10]
Human 15-LOX-2Linoleic AcidMinimal ActivityMinimal Activity[2]
Cucumber CsLOX3α-Linolenic AcidHigher affinity than linoleic acidNear equal to linoleic acid[5]
Cucumber CsLOX3Linoleic AcidLower affinity than α-linolenic acidNear equal to α-linolenic acid[5]

Signaling Pathways

The hydroperoxide products of the lipoxygenase reaction are precursors to a diverse array of bioactive lipids, collectively known as oxylipins. In plants, these include jasmonates, which are key regulators of growth, development, and stress responses. In animals, lipoxygenase products are involved in inflammatory responses.[11]

Lipoxygenase_Signaling_Pathway cluster_0 Initial Substrate Processing cluster_1 Lipoxygenase Pathway This compound This compound Lipase Lipase This compound->Lipase Hydrolysis Linolenic Acid Linolenic Acid Lipase->Linolenic Acid Linoleic Acid Linoleic Acid Lipase->Linoleic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) Linolenic Acid->Lipoxygenase (LOX) Oxygenation Linoleic Acid->Lipoxygenase (LOX) HPOT Hydroperoxyoctadecatrienoic Acids (HPOTs) Lipoxygenase (LOX)->HPOT HPODE Hydroperoxyoctadecadienoic Acids (HPODEs) Lipoxygenase (LOX)->HPODE AOS Allene Oxide Synthase (AOS) HPOT->AOS HPL Hydroperoxide Lyase (HPL) HPODE->HPL Jasmonic Acid Jasmonic Acid AOS->Jasmonic Acid Further Enzymatic Steps Volatile Aldehydes Volatile Aldehydes HPL->Volatile Aldehydes

Caption: Lipoxygenase signaling pathway starting from this compound.

Experimental Protocols

Protocol 1: Coupled Lipase-Lipoxygenase Assay

This protocol is designed to measure the activity of lipoxygenase using this compound as the initial substrate by employing a coupled reaction with a lipase.

Materials:

  • This compound

  • Lipase (e.g., from Candida rugosa or porcine pancreas)

  • Lipoxygenase (e.g., soybean lipoxygenase)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.0-9.0, depending on the optimal pH of the enzymes)

  • Deoxycholate (optional, can enhance lipase activity)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

    • Create an emulsion of the substrate in the reaction buffer. The final concentration should be in the range of 50-250 µM. Tween 20 (0.1%) can be included to aid emulsification.

  • Enzyme Preparation:

    • Prepare stock solutions of lipase and lipoxygenase in the reaction buffer. Keep on ice.

  • Assay:

    • To a quartz cuvette, add the reaction buffer to a final volume of 1 mL.

    • Add the this compound emulsion.

    • Add the lipase solution and incubate for a sufficient time to generate free fatty acids (e.g., 10-30 minutes at 37°C). This pre-incubation time may need to be optimized.

    • Initiate the lipoxygenase reaction by adding the lipoxygenase solution to the cuvette.

    • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C.

  • Blank:

    • Prepare a blank reaction containing all components except the lipoxygenase enzyme to account for any non-enzymatic oxidation.

  • Calculation of Activity:

    • Calculate the rate of reaction (ΔA234/min) from the linear portion of the curve.

    • Enzyme activity (Units/mL) = (ΔA234/min) / (ε * path length) * 1000

      • ε (molar extinction coefficient of hydroperoxides) = 25,000 M⁻¹cm⁻¹[6]

      • Path length is typically 1 cm.

      • One unit of activity is defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.

Coupled_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Substrate Prepare this compound Emulsion in Buffer Add_Buffer_Substrate Add Buffer and Substrate to Cuvette Prep_Substrate->Add_Buffer_Substrate Prep_Enzymes Prepare Lipase and Lipoxygenase Solutions Add_Lipase Add Lipase and Incubate (e.g., 10-30 min at 37°C) Prep_Enzymes->Add_Lipase Add_Buffer_Substrate->Add_Lipase Add_LOX Initiate Reaction with Lipoxygenase Add_Lipase->Add_LOX Measure_Absorbance Monitor Absorbance at 234 nm (3-5 min at 25°C) Add_LOX->Measure_Absorbance Calc_Rate Calculate Rate (ΔA234/min) Measure_Absorbance->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity

Caption: Experimental workflow for the coupled lipase-lipoxygenase assay.

Protocol 2: Spectrophotometric Assay for Lipoxygenase with Free Fatty Acids

This protocol is for measuring lipoxygenase activity directly with either linoleic acid or α-linolenic acid.

Materials:

  • Linoleic acid or α-linolenic acid

  • Soybean lipoxygenase

  • Sodium phosphate buffer (50 mM, pH 6.0-9.0)

  • Tween 20

  • Sodium hydroxide (B78521) (0.5 M)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Substrate Stock Solution (10 mM Sodium Linoleate/Linolenate): [7][12]

    • In a light-protected flask, add 10 mL of distilled water.

    • Add 78 µL of linoleic acid (or a molar equivalent of α-linolenic acid) and 90 µL of Tween 20.

    • Mix gently to avoid bubble formation.

    • Add 0.5 M NaOH dropwise until the solution clarifies.

    • Bring the final volume to 25 mL with distilled water in a volumetric flask.

    • Aliquot and store at -20°C.

  • Enzyme Preparation:

    • Prepare a stock solution of lipoxygenase in the reaction buffer. Keep on ice.

  • Assay: [7][12]

    • In a 1.5 mL microtube, prepare the "Test" sample by adding 1000 µL of phosphate buffer, 10 µL of the substrate stock solution, and 2 µL of the enzyme extract.

    • Prepare a "Blank" sample with 1002 µL of buffer and 10 µL of the substrate stock solution.

    • Zero the spectrophotometer with the "Blank" at 234 nm.

    • Immediately after adding the enzyme to the "Test" sample, mix by inversion, transfer to a cuvette, and start monitoring the absorbance at 234 nm for 2-3 minutes.

  • Calculation of Activity:

    • Calculate the enzyme activity as described in Protocol 1.

Concluding Remarks

The study of lipoxygenase activity using this compound as a substrate source provides valuable insights into the initiation of lipid-mediated signaling pathways. The provided protocols offer robust methods for quantifying enzyme activity and can be adapted for screening potential inhibitors or activators of either the lipase or lipoxygenase step. Careful optimization of reaction conditions, particularly pH and incubation times, is crucial for obtaining reliable and reproducible data. The subsequent analysis of the specific hydroperoxide products can further elucidate the regio- and stereospecificity of the lipoxygenase isozyme under investigation.

References

Application Notes and Protocols for Linolenyl Linoleate in Biodegradable Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of linolenyl linoleate (B1235992) as a base oil in the formulation of biodegradable lubricants. Due to the limited availability of direct experimental data for linolenyl linoleate, this document extrapolates information from studies on similar long-chain polyunsaturated fatty acid esters. The protocols provided are based on established methodologies for the synthesis and evaluation of biolubricants.

Introduction to this compound as a Biolubricant Base Oil

This compound is a wax ester formed from the esterification of linolenic acid (an omega-3 fatty acid) and linoleyl alcohol. Its high degree of unsaturation, stemming from both the fatty acid and fatty alcohol components, suggests it possesses properties that are highly desirable for biodegradable lubricants, including excellent lubricity and low-temperature performance. However, this same unsaturation presents challenges in terms of oxidative stability.

The development of lubricants based on renewable resources like vegetable oils is driven by increasing environmental regulations and a demand for sustainable industrial practices. Synthetic esters, such as this compound, offer the potential for tailored performance characteristics that can surpass those of traditional mineral oil-based lubricants, particularly in applications where biodegradability is a critical requirement.[1][2]

Physicochemical Properties and Performance Characteristics

Table 1: Estimated Physicochemical and Performance Data of this compound and Comparison with other Lubricant Base Oils

PropertyTest MethodThis compound (Estimated)High Oleic Sunflower OilMineral Oil (ISO VG 46)
Kinematic Viscosity @ 40°C (cSt) ASTM D44535 - 4542.541.4 - 50.6
Kinematic Viscosity @ 100°C (cSt) ASTM D4458 - 129.16.2 - 7.2
Viscosity Index ASTM D2270> 200205> 95
Pour Point (°C) ASTM D97< -30-18< -15
Flash Point (°C) ASTM D92> 220327> 200
Oxidative Stability (Rancimat, hours @ 110°C) EN 141121 - 35.8> 20
Biodegradability (CO2 Evolution) OECD 301B> 60% in 28 days (Readily)> 60% in 28 days (Readily)< 20% in 28 days (Not readily)
Coefficient of Friction (4-Ball, dimensionless) ASTM D41720.08 - 0.120.090.11
Wear Scar Diameter (4-Ball, mm) ASTM D41720.4 - 0.60.50.7

Note: The values for this compound are estimations based on data for similar polyunsaturated esters and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound using an immobilized lipase (B570770), which is a green and selective method.[5][6][7]

Materials:

  • Linolenic acid (≥98% purity)

  • Linoleyl alcohol (≥98% purity)

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)

  • Molecular sieves (3 Å)

  • n-hexane (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • To a 250 mL round-bottom flask, add linolenic acid (e.g., 10 mmol) and linoleyl alcohol (e.g., 10 mmol).

  • Add anhydrous n-hexane (e.g., 100 mL) to dissolve the substrates.

  • Add immobilized lipase (e.g., 10% by weight of substrates) and molecular sieves (e.g., 5 g) to the reaction mixture.

  • Heat the mixture to a controlled temperature (e.g., 50-60°C) with constant stirring.

  • Monitor the reaction progress using TLC by spotting the reaction mixture on a TLC plate and eluting with a hexane:ethyl acetate (B1210297) solvent system (e.g., 95:5 v/v). Visualize the spots using an appropriate stain (e.g., iodine vapor or phosphomolybdic acid). The reaction is complete when the starting materials are no longer visible.

  • Upon completion, filter the reaction mixture to remove the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain pure this compound.

  • Confirm the structure of the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and FTIR).

Evaluation of Lubricant Properties
  • ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids: Determine the kinematic viscosity at 40°C and 100°C using a calibrated glass capillary viscometer.

  • ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 and 100°C: Calculate the viscosity index from the kinematic viscosity values obtained.

  • ASTM D97 - Standard Test Method for Pour Point of Petroleum Products: Determine the lowest temperature at which the lubricant will flow.

  • EN 14112 (Rancimat method): This method is an accelerated oxidation test. A stream of air is passed through the lubricant sample at a high temperature (e.g., 110°C). The volatile oxidation products are collected in deionized water, and the change in conductivity is measured over time. The induction time is the time until a rapid increase in conductivity is observed, indicating the onset of significant oxidation.[8]

  • ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method): This test evaluates the anti-wear properties of the lubricant. Three steel balls are clamped together and covered with the lubricant. A fourth ball is rotated against the three stationary balls under a specified load, speed, and temperature. After the test, the average wear scar diameter on the three stationary balls is measured. A smaller wear scar indicates better anti-wear properties.[9][10]

  • OECD 301B - CO₂ Evolution Test: This test determines the ready biodegradability of the lubricant. The lubricant is incubated with an inoculum from a sewage treatment plant in a mineral medium. The amount of carbon dioxide produced during the degradation process is measured over a 28-day period. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test.[11]

Signaling Pathways and Experimental Workflows

Biodegradation Pathway of this compound

The biodegradation of wax esters like this compound is initiated by the enzymatic hydrolysis of the ester bond, catalyzed by lipases and esterases, to yield the corresponding fatty acid (linolenic acid) and fatty alcohol (linoleyl alcohol).[1][12] Both of these products can then be further degraded by microorganisms through the β-oxidation pathway.

Biodegradation_Pathway LL This compound LA Linolenic Acid LL->LA Lipase/Esterase Hydrolysis LAlc Linoleyl Alcohol LL->LAlc Lipase/Esterase Hydrolysis BetaOx β-Oxidation LA->BetaOx LAlc->BetaOx Oxidation to Fatty Acid Metabolites Central Metabolism (TCA Cycle) BetaOx->Metabolites CO2 CO₂ + H₂O + Biomass Metabolites->CO2

Caption: Proposed biodegradation pathway of this compound.

Experimental Workflow for Development and Evaluation

The development of a biodegradable lubricant based on this compound follows a systematic workflow from synthesis to performance evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_properties Property Evaluation cluster_formulation Formulation & Optimization arrow arrow Synthesis Enzymatic or Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, FTIR, MS) Purification->Characterization Physicochemical Physicochemical Properties (Viscosity, Pour Point, etc.) Characterization->Physicochemical Oxidative Oxidative Stability (Rancimat) Physicochemical->Oxidative Tribological Tribological Performance (4-Ball Test) Oxidative->Tribological Biodegradability Biodegradability (OECD 301B) Tribological->Biodegradability Formulation Formulation with Additives (Antioxidants, Anti-wear, etc.) Biodegradability->Formulation Optimization Performance Optimization Formulation->Optimization Optimization->Physicochemical Re-evaluation

Caption: Workflow for developing this compound lubricants.

Conclusion

This compound holds promise as a base oil for high-performance biodegradable lubricants due to its expected excellent lubricity and low-temperature properties. The primary challenge lies in its oxidative stability, which will likely require the use of appropriate antioxidant additives in formulated lubricants. The protocols and data presented in these application notes provide a foundational framework for researchers to synthesize, characterize, and evaluate this compound for various lubricant applications, contributing to the development of more sustainable industrial fluids. Further experimental validation of the estimated properties is crucial for its successful application.

References

Application Notes and Protocols for the Solid-Phase Extraction of Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. They are found in a variety of natural sources, including plants, insects, and marine organisms. The accurate isolation and quantification of wax esters are crucial for various research and development applications, including the quality control of edible oils, the study of insect cuticular lipids, and the development of novel therapeutics from marine sources. Solid-phase extraction (SPE) is a widely used technique for the efficient isolation and purification of wax esters from complex sample matrices. This document provides detailed application notes and protocols for the solid-phase extraction of wax esters.

Principles of Solid-Phase Extraction for Wax Ester Isolation

Solid-phase extraction separates compounds from a mixture according to their physical and chemical properties. In the context of wax ester isolation, SPE is typically used in a normal-phase mode, where a polar stationary phase (e.g., silica) is used to retain more polar compounds while allowing the nonpolar wax esters to be eluted with a nonpolar solvent. Alternatively, aminopropyl-bonded silica (B1680970) can be utilized for the separation of lipid classes. The choice of sorbent and elution solvents is critical for achieving high recovery and purity of the wax ester fraction.

Data Presentation

The following tables summarize quantitative data from various studies on the solid-phase extraction of wax esters, providing an overview of the recovery and purity that can be achieved with different methods.

Table 1: Recovery of Wax Esters Using a Modified SPE Method from Vegetable Oils

Sample MatrixSPE SorbentElution SolventSpiked ConcentrationAverage Recovery (%)Reference
Crude Sunflower OilSilica Gel (1 g)n-hexane:ethyl acetate (B1210297) (95:5, v/v)100 mg/kg79.95 - 94.03[1]
Refined Sunflower OilSilica Gel (1 g)n-hexane:ethyl acetate (95:5, v/v)200 mg/kg79.95 - 94.03[1]

Table 2: Isolation of Wax Esters from Calanus oil using Aminopropyl SPE

ParameterValueReference
Starting Material (Calanus oil)322 mg (average)[2]
SPE SorbentAminopropyl[2]
Eluted Wax Esters251 mg (average)[2]
Yield of Wax Esters~78% of total lipids[2]

Experimental Protocols

This section provides detailed protocols for the solid-phase extraction of wax esters from different sample matrices.

Protocol 1: Isolation of Wax Esters from Marine Oil (e.g., Calanus oil)

This protocol is adapted from a method for isolating wax esters from the marine copepod Calanus finmarchicus.[2]

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 300-350 mg of the marine oil in 6 mL of chloroform.

  • Column Conditioning:

    • Mount an aminopropyl SPE column on a vacuum manifold.

    • Condition the column by passing 20 mL of heptane through it at a flow rate of approximately 1 mL/min.

  • Sample Loading:

    • Load the dissolved oil sample onto the conditioned SPE column.

  • Elution of Neutral Lipids (Interferences):

    • Elute the neutral lipids, which are more polar than wax esters, with 30 mL of chloroform/isopropanol (2:1, v/v).

    • Collect this fraction for other analyses if desired, or discard it.

  • Elution of Wax Esters:

    • Elute the wax esters with 50 mL of heptane.

    • Collect the eluate in a clean glass vial.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the collected wax ester fraction to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried wax esters in a known volume of an appropriate solvent (e.g., chloroform or hexane) for subsequent analysis.

Protocol 2: Determination of Wax Esters in Vegetable Oils (e.g., Sunflower Oil)

This protocol is a modified method for the quantification of wax esters in vegetable oils.[1]

Materials:

  • Solid-Phase Extraction (SPE) cartridges: Polyethylene (PE) frits

  • SPE Vacuum Manifold

  • Sorbent: Silica gel

  • Drying agent: Anhydrous sodium sulfate (B86663)

  • Solvents: n-hexane, ethyl acetate, toluene (B28343)

  • Internal Standard (e.g., Hexatriacontane)

  • Rotary evaporator

Procedure:

  • SPE Cartridge Preparation:

    • Weigh 1 g of silica gel and pour it into an empty SPE cartridge.

    • Add a layer of 0.5 g of anhydrous sodium sulfate on top of the silica gel.

  • Column Conditioning:

    • Attach the prepared cartridge to an SPE manifold.

    • Condition the cartridge with 5 mL of n-hexane:ethyl acetate (95:5, v/v) under vacuum. Adjust the flow rate to approximately 1 drop/sec.

  • Sample Preparation:

    • Weigh approximately 0.05 g of the oil into a glass tube.

    • Add a known amount of internal standard.

    • Dissolve the sample in 0.4 mL of hexane.

  • Sample Loading:

    • Load the dissolved oil sample onto the conditioned SPE cartridge.

  • Elution of Wax Esters:

    • Elute the wax esters with 15 mL of n-hexane:ethyl acetate (95:5, v/v).

    • Discard the first 2 mL of the eluate.

    • Collect the following 13 mL, which contains the wax ester fraction.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected fraction to a volume of approximately 200 µL using a rotary evaporator.

    • Transfer the concentrated sample to a vial and reconstitute in 200 µL of toluene for analysis by Gas Chromatography (GC).

Visualizations

Experimental Workflow for Wax Ester Isolation

The following diagram illustrates the general workflow for the solid-phase extraction of wax esters.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Post-SPE Processing & Analysis Sample Sample Matrix (e.g., Marine Oil, Vegetable Oil) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Conditioning Column Conditioning Dissolution->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (Elution of Interferences) Loading->Washing Elution Elution of Wax Esters Washing->Elution Waste Waste (Interferences) Washing->Waste Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (e.g., GC, HPLC) Reconstitution->Analysis

A generalized workflow for the Solid-Phase Extraction (SPE) of wax esters.
Logical Relationship for SPE Sorbent Selection

The choice of SPE sorbent is critical for the successful isolation of wax esters. The following diagram provides a decision-making framework for selecting an appropriate sorbent based on the sample matrix and analytical goals.

Sorbent_Selection cluster_matrix Sample Matrix Characteristics cluster_goal Primary Analytical Goal cluster_sorbent Recommended Sorbent Start Start: Define Sample & Analytical Goal MatrixPolarity High Polarity Matrix? Start->MatrixPolarity Goal Isolate only Wax Esters? MatrixPolarity->Goal No (Nonpolar Matrix) C18 C18 (Reversed Phase) MatrixPolarity->C18 Yes Silica Silica Gel (Normal Phase) Goal->Silica Yes Aminopropyl Aminopropyl (Normal Phase) Goal->Aminopropyl No (Fractionate Lipid Classes)

A decision tree for selecting the appropriate SPE sorbent for wax ester isolation.

References

Application Notes and Protocols for the Incorporation of Linolenyl Linoleate into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, most notably nucleic acids such as mRNA and siRNA. The therapeutic efficacy of LNPs is critically dependent on their composition, which typically includes an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1][2][3] Innovation in LNP formulations is driven by the exploration of novel lipid excipients to enhance delivery efficiency, modulate biodistribution, and improve the safety profile.

This document provides detailed application notes and protocols for the proposed incorporation of Linolenyl Linoleate (B1235992) , a novel lipid ester, into lipid nanoparticle formulations. Linolenyl linoleate, an ester formed from α-linolenic acid and linoleic acid, is a diglyceride that can be found in natural oils. While not a conventional component of LNPs, its structural similarity to triglycerides found in natural oils like linseed and soybean oil suggests its potential as a functional excipient.[4] Natural oils are utilized as liquid lipids in the formation of nanostructured lipid carriers (NLCs), a type of LNP, to create a less-ordered lipid core that can enhance drug loading and stability.[5][6] Therefore, this compound could be explored as a liquid lipid component in NLCs or as a novel helper lipid in traditional LNP formulations to potentially modulate nanoparticle properties and biological performance.

Potential Applications of this compound in LNPs

The incorporation of this compound into LNP formulations may offer several advantages:

  • Enhanced Encapsulation of Lipophilic Payloads: The unsaturated fatty acid chains of this compound can create a more fluid and less crystalline lipid core, potentially increasing the encapsulation efficiency of hydrophobic drugs.

  • Modulation of LNP Stability and Release Kinetics: The presence of a liquid lipid component can influence the internal structure of the nanoparticle, which may affect the release profile of the encapsulated therapeutic.

  • Improved Biocompatibility and Biodegradability: As a derivative of naturally occurring fatty acids, this compound is expected to be biocompatible and biodegradable.

  • Bioactivity of Metabolites: Upon degradation, this compound would release α-linolenic acid and linoleic acid, which are essential fatty acids with known anti-inflammatory and other biological activities.

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Nanostructured Lipid Carriers (NLCs) by Microfluidic Mixing

This protocol describes the formulation of NLCs where this compound serves as the liquid lipid component.

Materials:

  • Solid Lipid: Glyceryl monostearate (or other suitable solid lipid)

  • Liquid Lipid: this compound

  • Ionizable Cationic Lipid (for nucleic acid delivery): DLin-MC3-DMA (or other)

  • Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Therapeutic Agent: mRNA, siRNA, or a small molecule drug

  • Solvent: Ethanol (B145695) (anhydrous)

  • Aqueous Buffer: Citrate (B86180) buffer (pH 4.0) for nucleic acid encapsulation; Phosphate-buffered saline (PBS, pH 7.4) for purification.

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringe pumps

  • Vortex mixer

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis

  • Zeta potential analyzer

  • High-performance liquid chromatography (HPLC) or a fluorescent dye-based assay (e.g., RiboGreen) for encapsulation efficiency determination.

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the solid lipid, this compound, ionizable lipid, phospholipid, cholesterol, and PEGylated lipid in anhydrous ethanol at appropriate molar concentrations.

    • Combine the individual lipid stock solutions in a glass vial to achieve the desired molar ratio (a starting point could be 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid, with a portion of the total lipid content being the solid lipid and this compound). A common solid-to-liquid lipid ratio in NLCs is between 70:30 and 99.9:0.1.[5]

    • Vortex the combined lipid solution to ensure homogeneity.

  • Preparation of Aqueous Phase:

    • For nucleic acid encapsulation, dissolve the mRNA or siRNA in citrate buffer (pH 4.0).

    • For small molecule drugs, the drug can be dissolved in either the lipid phase (for lipophilic drugs) or the aqueous phase (for hydrophilic drugs).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous therapeutic solution into another syringe.

    • Set the flow rates on the syringe pumps to achieve the desired aqueous to organic phase ratio (typically 3:1).

    • Connect the syringes to the microfluidic mixing cartridge and initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the NLCs.

  • Purification:

    • Collect the resulting nanoparticle suspension.

    • Transfer the suspension to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 6 hours, with buffer changes every 2 hours, to remove the ethanol and unencapsulated therapeutic.

  • Sterilization and Storage:

    • Filter the purified NLC suspension through a 0.22 µm sterile filter.

    • Store the final formulation at 4°C. For long-term storage, the formulation may be frozen at -80°C, potentially with the addition of a cryoprotectant.

Experimental Workflow for NLC Formulation

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage prep_lipids Prepare Lipid Stock (Ethanol) mixing Microfluidic Mixing prep_lipids->mixing Organic Phase prep_aqueous Prepare Aqueous Phase (with Therapeutic) prep_aqueous->mixing Aqueous Phase dialysis Dialysis vs. PBS mixing->dialysis sterilization Sterile Filtration dialysis->sterilization storage Storage at 4°C sterilization->storage

Caption: Workflow for the formulation of this compound NLCs.

Characterization of this compound-Containing LNPs/NLCs

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoparticles.

ParameterMethodTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 50 - 200 nmPDI: < 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4
Encapsulation Efficiency (%) RiboGreen Assay (for RNA)HPLC (for small molecules)> 90%
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Spherical morphology
Stability DLS and Encapsulation Efficiency measurements over time at 4°CStable for several weeks to months
Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay

This protocol is for determining the encapsulation efficiency of RNA in the LNPs/NLCs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • RNA standards of known concentration

  • 96-well microplate (black, flat-bottom)

  • Microplate reader

Procedure:

  • Preparation of Standards: Prepare a standard curve of the RNA used for encapsulation in TE buffer.

  • Sample Preparation:

    • Total RNA: Dilute the LNP/NLC formulation in TE buffer containing 1% Triton X-100 to disrupt the nanoparticles and release the encapsulated RNA.

    • Free RNA: Dilute the LNP/NLC formulation in TE buffer without Triton X-100.

  • RiboGreen Assay:

    • Add the diluted standards and samples to the wells of the 96-well plate.

    • Prepare the RiboGreen working solution according to the manufacturer's instructions and add it to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of total RNA and free RNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Hypothetical Signaling Pathway Modulation

The release of linolenic acid and linoleic acid from the degradation of this compound within the cell could potentially influence cellular signaling pathways, particularly those related to inflammation. For instance, these fatty acids are precursors to various signaling molecules, such as prostaglandins (B1171923) and leukotrienes.

Proposed Cellular Uptake and Signaling Pathway

G lnp LNP with Linolenyl Linoleate endocytosis Endocytosis lnp->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape therapeutic Therapeutic (e.g., mRNA) endosomal_escape->therapeutic Release to Cytoplasm degradation LNP Degradation endosomal_escape->degradation cytoplasm Cytoplasm translation Translation therapeutic->translation protein Therapeutic Protein translation->protein fatty_acids Linolenic & Linoleic Acid Release degradation->fatty_acids signaling Modulation of Inflammatory Signaling fatty_acids->signaling

Caption: Proposed cellular fate of a this compound-containing LNP.

Conclusion

The incorporation of novel excipients like this compound into lipid nanoparticle formulations represents a promising avenue for advancing drug delivery systems. The protocols and application notes provided here offer a foundational framework for researchers to explore the potential of this compound in developing next-generation LNPs and NLCs with enhanced properties. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential and biocompatibility of these novel formulations.

References

Characterizing Polyunsaturated Esters: A Guide to Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of polyunsaturated esters is paramount in fields ranging from pharmaceutical sciences and drug development to food science and metabolomics. These molecules play critical roles in biological systems and their precise identification and quantification are essential for understanding their function, stability, and therapeutic potential. This document provides detailed application notes and protocols for the key analytical techniques used to characterize polyunsaturated esters, including chromatography, mass spectrometry, and spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of polyunsaturated fatty acids (PUFAs), which are typically derivatized to their more volatile ester forms, most commonly fatty acid methyl esters (FAMEs). This method offers high resolution and sensitivity, enabling the separation and identification of complex fatty acid mixtures.

Application Note

GC-MS is the gold standard for determining the fatty acid composition of lipids.[1][2] The technique involves the conversion of lipids into FAMEs, which are then separated based on their boiling points and polarity on a capillary column.[1] The mass spectrometer fragments the eluted FAMEs, producing characteristic mass spectra that allow for their unambiguous identification and quantification.[3][4] Derivatization is a critical step to increase the volatility of the fatty acids for GC analysis.[5][6] Common derivatization reagents include boron trifluoride-methanol and methanolic hydrogen chloride.[6][7][8] The choice of a highly polar capillary column is crucial for separating complex mixtures of FAMEs, including positional and geometric isomers.[1]

Experimental Workflow: GC-MS Analysis of FAMEs

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing LipidExtraction Lipid Extraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization e.g., Folch method GC_Inlet Injection Derivatization->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Source Ionization (EI) GC_Column->MS_Source MS_Analyzer Mass Analysis MS_Source->MS_Analyzer Detector Detection MS_Analyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Mass Spectral Library Matching Quantification Quantification PeakIntegration->Quantification

GC-MS workflow for FAME analysis.
Protocol: FAME Preparation and GC-MS Analysis

Materials:

  • Lipid-containing sample

  • Chloroform (B151607)/methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Hexane (B92381)

  • 14% Boron trifluoride in methanol (BF3/MeOH) or 5% methanolic HCl

  • Anhydrous sodium sulfate

  • Internal standard (e.g., C23:0 FAME)

  • GC-MS system with a highly polar capillary column (e.g., 100% poly(biscyanopropyl siloxane))[1]

Procedure:

  • Lipid Extraction (Conventional Method): [6]

    • Homogenize the sample.

    • Extract lipids using a chloroform/methanol mixture.

    • Wash the extract with 0.9% NaCl solution to remove non-lipid contaminants.

    • Collect the organic (chloroform) phase and dry it under a stream of nitrogen.

  • Derivatization to FAMEs: [6]

    • To the dried lipid extract, add 1 ml of hexane and 1 ml of 14% BF3/MeOH reagent.

    • If starting from a wet pellet or homogenate (simplified method), add 1 ml of hexane and 1 ml of 14% BF3/MeOH directly to the sample.[6]

    • Add an internal standard for quantification.

    • Heat the mixture at 100°C for 1 hour in a sealed tube.

    • Cool the tube to room temperature and add 1 ml of water.

    • Vortex and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the FAMEs solution into the GC inlet.

    • Chromatographic Conditions: [9]

      • Column: Elite-5MS (30 m, 0.25 mm ID, 0.25 µm df) or equivalent.

      • Carrier Gas: Helium.

      • Oven Program: 50°C for 0.5 min, ramp to 194°C at 30°C/min, hold for 3.5 min, then ramp to 240°C at 5°C/min and hold for 10 min.

    • Mass Spectrometer Conditions: [9]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-400.

      • Source Temperature: 170°C.

      • Transfer Line Temperature: 250°C.

Data Analysis:

  • Identify FAMEs by comparing their retention times and mass spectra to those of known standards and spectral libraries.

  • Quantify individual FAMEs by comparing their peak areas to the peak area of the internal standard.

Quantitative Data: Characteristic MS Fragments for PUFA Methyl Esters
Fatty Acid Methyl EsterMolecular Ion (M+)Key Fragment Ions (m/z)
Linoleic Acid (C18:2)294263, 220, 150, 108, 95, 81, 67, 55
α-Linolenic Acid (C18:3)292261, 236, 150, 108, 93, 79
Arachidonic Acid (C20:4)318287, 259, 180, 150, 108, 91, 79
Eicosapentaenoic Acid (C20:5)316285, 257, 150, 108, 79
Docosahexaenoic Acid (C22:6)342311, 283, 150, 108, 79

Note: Fragmentation patterns can vary slightly depending on the instrument and conditions. The ion at m/z 108 is often characteristic of n-3 fatty acids.[10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Ester Analysis

LC-MS is a powerful technique for analyzing intact polyunsaturated esters without the need for derivatization. It is particularly useful for the analysis of complex lipid mixtures and for studying lipid metabolism.

Application Note

LC-MS allows for the separation of lipids based on their polarity using reversed-phase or normal-phase chromatography, followed by their detection and identification by mass spectrometry.[12] This technique is advantageous for analyzing thermally labile or less volatile esters. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for lipid analysis, often in both positive and negative ion modes to obtain comprehensive lipid profiles.[12] Tandem mass spectrometry (MS/MS) can be used to obtain structural information and to identify the location of double bonds.[13][14]

Experimental Workflow: LC-MS/MS Analysis of Polyunsaturated Esters

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing LipidExtraction Lipid Extraction Reconstitution Reconstitution in Mobile Phase LipidExtraction->Reconstitution LC_Separation Liquid Chromatographic Separation Reconstitution->LC_Separation ESI_Source Electrospray Ionization LC_Separation->ESI_Source MS1_Analyzer MS1 Analysis (Precursor Scan) ESI_Source->MS1_Analyzer CID_Cell Collision-Induced Dissociation MS1_Analyzer->CID_Cell Select Precursor Ion MS2_Analyzer MS2 Analysis (Product Ion Scan) CID_Cell->MS2_Analyzer DataAcquisition Data Acquisition MS2_Analyzer->DataAcquisition LipidIdentification Lipid Identification DataAcquisition->LipidIdentification Database Searching Quantification Quantification LipidIdentification->Quantification

LC-MS/MS workflow for intact ester analysis.
Protocol: LC-MS/MS Analysis of Serum Fatty Acids

Materials:

  • Serum sample

  • Acetonitrile (B52724)

  • Water with 5mM Ammonium Acetate

  • Internal standards

  • LC-MS/MS system with a C18 column[15]

Procedure:

  • Sample Preparation (Protein Precipitation): [15]

    • To 200 µL of serum, add 20 µL of internal standard solution.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an MS vial.

    • Add 200 µL of water to the vial.

  • LC-MS/MS Analysis: [15]

    • LC Conditions:

      • Column: Accucore Vanquish C18, 100 x 2.1 mm, 1.5 µm.

      • Mobile Phase A: Water with 5mM Ammonium Acetate.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A suitable gradient to separate the fatty acids of interest.

      • Flow Rate: As recommended for the column.

    • MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI).

      • Analysis Mode: Scheduled Selected Reaction Monitoring (SRM).

      • Define precursor and product ion pairs for each analyte and internal standard.

Data Analysis:

  • Quantify fatty acids by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Quantitative Data: LC-MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Linoleic Acid279.2279.2 (for quantification)
α-Linolenic Acid277.2277.2 (for quantification)
Arachidonic Acid303.2259.2
Eicosapentaenoic Acid301.2257.2
Docosahexaenoic Acid327.2283.2

Note: These are representative values and should be optimized for the specific instrument and method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of polyunsaturated esters.[16] It provides detailed information about the chemical environment of each atom in a molecule.

Application Note

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for analyzing polyunsaturated esters.[16] ¹H NMR provides information about the number and type of protons, while ¹³C NMR provides information about the carbon skeleton.[16][17] 2D NMR techniques, such as COSY and HSQC, are invaluable for resolving complex structures by revealing correlations between nuclei.[16] For quantitative analysis (qNMR), a long relaxation delay is crucial to ensure accurate integration of signals.[16]

Experimental Workflow: NMR Analysis of Polyunsaturated Esters

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing SampleDissolution Dissolve Sample in Deuterated Solvent InternalStandard Add Internal Standard SampleDissolution->InternalStandard NMR_Acquisition Acquire 1D and 2D NMR Spectra InternalStandard->NMR_Acquisition SpectrumProcessing Process Spectra (Phasing, Baseline Correction) NMR_Acquisition->SpectrumProcessing SignalAssignment Assign Signals SpectrumProcessing->SignalAssignment IntegrationQuantification Integrate Signals for Quantification SignalAssignment->IntegrationQuantification

NMR analysis workflow for polyunsaturated esters.
Protocol: ¹H NMR for Quantification of Unsaturation

Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of CDCl₃ with TMS.

  • ¹H NMR Acquisition: [16]

    • Acquire a ¹H NMR spectrum.

    • Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation for accurate quantification.

    • Use a 90° pulse angle.

  • Data Processing:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate the signals corresponding to different proton groups.

Quantitative Data: ¹H NMR Chemical Shifts for Fatty Acid Esters
Proton GroupChemical Shift (ppm)
Terminal Methyl (-CH₃)~0.88
Methylene chain (-(CH₂)n-)~1.28
Methylene β to ester (-CH₂-CH₂-COO-)~1.63
Methylene α to ester (-CH₂-COO-)~2.30
Allylic Methylene (-CH₂-CH=)~2.05
Bis-allylic Methylene (=CH-CH₂-CH=)~2.80
Olefinic Protons (-CH=CH-)~5.34
Ester Methyl (-COOCH₃)~3.67

Note: Chemical shifts can vary slightly depending on the solvent and the specific structure of the ester.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the qualitative analysis of polyunsaturated esters. It provides information about the functional groups present in a molecule.

Application Note

FTIR spectroscopy is particularly useful for identifying the presence of ester functional groups (C=O stretching) and double bonds (C=C stretching and =C-H stretching).[18][19] The intensity of the band corresponding to the C=C bond can be used to estimate the degree of unsaturation. It is a valuable tool for monitoring changes in the chemical structure of esters, such as during oxidation or hydrogenation.

Protocol: FTIR Analysis of Polyunsaturated Esters

Materials:

  • Polyunsaturated ester sample

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)

Procedure:

  • Sample Preparation:

    • Place a small amount of the liquid sample directly on the ATR crystal or prepare a thin film on a salt plate (e.g., KBr).

  • FTIR Spectrum Acquisition:

    • Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum and subtract it from the sample spectrum.

Data Analysis:

  • Identify characteristic absorption bands corresponding to different functional groups.

Quantitative Data: Characteristic FTIR Absorption Bands
Functional GroupVibrationWavenumber (cm⁻¹)
C=O (Ester)Stretching~1740
C-O (Ester)Stretching~1250-1150
=C-H (cis)Stretching~3010
C=C (cis)Stretching~1655
=C-H (trans)Bending~970

Note: The exact position of the absorption bands can be influenced by the molecular structure and sample state.

By employing these advanced analytical techniques, researchers, scientists, and drug development professionals can achieve comprehensive characterization of polyunsaturated esters, which is crucial for advancing scientific knowledge and developing innovative products.

References

Enhanced Gas Chromatography Analysis of Linolenyl Linoleate Through Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl linoleate (B1235992), a wax ester composed of linolenic acid and linoleic acid, presents analytical challenges for direct gas chromatography (GC) due to its high molecular weight and low volatility. Derivatization is a crucial sample preparation step to convert the constituent fatty acids into more volatile and thermally stable compounds, thereby enhancing their chromatographic separation and detection. This document provides detailed application notes and experimental protocols for the derivatization of linolenyl linoleate for robust GC analysis. The primary method detailed involves saponification of the wax ester followed by methylation of the resulting fatty acids to form fatty acid methyl esters (FAMEs). An alternative silylation method is also discussed.

Principle of Derivatization

Direct GC analysis of wax esters like this compound is often impractical. To facilitate analysis, the ester bond is cleaved through saponification (alkaline hydrolysis) to yield the corresponding fatty acid salts (soaps) and fatty alcohols. Subsequent acidification protonates the fatty acid salts to their free fatty acid forms. These free fatty acids are then converted into their more volatile and less polar methyl esters (FAMEs) through esterification, typically using a catalyst such as Boron Trifluoride (BF₃) in methanol.[1][2][3] These FAMEs are amenable to GC analysis, allowing for the accurate quantification of the original linolenic and linoleic acid composition of the this compound.

Experimental Protocols

Two primary derivatization protocols are presented below. Protocol 1 is the more common and robust method for quantitative analysis, while Protocol 2 offers an alternative for specific applications.

Protocol 1: Saponification and BF₃-Methanol Esterification for GC-FID Analysis

This protocol details the hydrolysis of this compound and subsequent methylation of the resulting fatty acids.

Materials:

  • This compound sample

  • 0.5 M Methanolic Sodium Hydroxide (NaOH)

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Saturated Sodium Chloride (NaCl) solution

  • Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (e.g., Methyl heptadecanoate)

  • Screw-cap glass test tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Saponification:

    • Accurately weigh approximately 10-25 mg of the this compound sample into a screw-cap glass test tube.

    • Add a known amount of internal standard.

    • Add 2 mL of 0.5 M methanolic NaOH.

    • Cap the tube tightly and heat at 100°C for 5-10 minutes, or until the fat globules go into solution.[4] Vortex occasionally.

  • Esterification:

    • Cool the tube to room temperature.

    • Add 2 mL of 14% BF₃-Methanol reagent.[5]

    • Cap the tube tightly and heat at 100°C for 2 minutes.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Cap the tube and vortex vigorously for 30 seconds.

    • Allow the layers to separate. The upper hexane layer contains the FAMEs.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • GC-FID Analysis:

    • Inject 1 µL of the hexane extract into the GC-FID.

    • Typical GC conditions are provided in the Data Presentation section.

Protocol 2: Silylation for GC-MS Analysis

This protocol is an alternative for converting the free fatty acids (after saponification) to their trimethylsilyl (B98337) (TMS) esters, which are also highly volatile. This method is particularly useful for GC-Mass Spectrometry (GC-MS) analysis.

Materials:

  • Free fatty acid mixture (obtained after saponification and acidification of this compound)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Hexane (GC grade)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Start with the free fatty acid mixture obtained from the saponification and acidification of this compound. Ensure the sample is dry.

    • Dissolve the fatty acid residue in a small volume of pyridine.

  • Derivatization:

    • To the pyridine solution, add a 2:1 ratio of BSTFA (+1% TMCS) to the sample.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS.

    • Typical GC-MS parameters are provided in the Data Presentation section.

Data Presentation

The following tables summarize typical quantitative data obtained from the GC analysis of derivatized linolenic and linoleic acids.

Table 1: Typical GC-FID Retention Times and Response Factors for Linolenic and Linoleic Acid Methyl Esters.

Fatty Acid Methyl EsterAbbreviationTypical Retention Time (min)Relative Response Factor (vs. C13:0)
Methyl LinoleateC18:215.130.98
Methyl LinolenateC18:316.250.97

Note: Retention times are dependent on the specific GC column and operating conditions. The data presented is illustrative and based on typical conditions for a highly polar capillary column.[6][7]

Table 2: GC-MS Validation Data for the Quantitative Analysis of Linolenic and Linoleic Acid as Pentafluorobenzyl Esters.

AnalyteLimit of Detection (LOD) (pg)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Linoleic Acid0.53.24.5
α-Linolenic Acid0.53.54.8

Note: This data is for pentafluorobenzyl esters, another common derivatization for high-sensitivity GC-MS analysis. RSD refers to the Relative Standard Deviation.[8]

Table 3: Example GC Parameters for FAME Analysis.

ParameterGC-FIDGC-MS
Column Highly polar capillary column (e.g., HP-88, DB-23)DB-5ms or similar
Injector Temperature 250 °C250 °C
Oven Program 120°C (1 min), ramp to 220°C at 4°C/min, hold for 10 min100°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium or HydrogenHelium
Flow Rate 1-2 mL/min1 mL/min
Detector FID at 260 °CMS Transfer Line: 280 °C, Ion Source: 230 °C

Note: These are example parameters and should be optimized for the specific instrument and column used.[6]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the derivatization of this compound for GC analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis This compound This compound Saponification Saponification This compound->Saponification 0.5M NaOH in MeOH 100°C, 10 min Esterification Esterification Saponification->Esterification 14% BF3 in MeOH 100°C, 2 min Extraction Extraction Esterification->Extraction Hexane GC Analysis GC Analysis Extraction->GC Analysis Inject

Caption: Workflow for this compound derivatization.

Metabolic Pathway of Linolenic and Linoleic Acid

This diagram shows the metabolic conversion of linolenic acid (an omega-3 fatty acid) and linoleic acid (an omega-6 fatty acid) into longer-chain polyunsaturated fatty acids.

metabolic_pathway LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA Elongase GLA->DGLA AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase ALA α-Linolenic Acid (18:3n-3) SDA Stearidonic Acid (18:4n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (20:4n-3) SDA->ETA Elongase SDA->ETA EPA Eicosapentaenoic Acid (20:5n-3) ETA->EPA Δ5-desaturase

Caption: Competing metabolic pathways of omega-6 and omega-3 fatty acids.

References

Quantitative Analysis of Wax Esters in Complex Lipid Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wax esters (WEs) are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] They are found in a wide variety of biological systems, from the protective coatings of plant leaves and insects to energy storage reserves in marine organisms and mammals.[2][3] In humans, wax esters are major components of meibum, the secretion of the meibomian glands that protects the ocular surface.[4] The accurate quantification of wax esters in complex lipid mixtures is crucial for understanding their physiological roles, for the quality control of natural products, and in the development of pharmaceuticals and cosmetics.

The analysis of wax esters is challenging due to their low volatility, high molecular weight, and the complexity of the lipid matrices in which they are often found.[5][6] This application note provides a comparative overview of the primary analytical techniques for the quantitative analysis of wax esters: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors. Detailed experimental protocols and data presentation tables are included to guide researchers in selecting and implementing the most suitable methodology for their specific needs.

Analytical Approaches for Wax Ester Quantification

The two main analytical techniques for the quantitative analysis of wax esters are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[7][8] The choice between these methods depends on factors like the volatility and thermal stability of the analytes, the required sensitivity, and the complexity of the sample matrix.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable wax esters.[8] High-temperature GC methods allow for the analysis of intact wax esters up to approximately C54.[7] GC-MS provides detailed structural information and high sensitivity.[7] However, derivatization may be required to increase the volatility of some wax esters, and there is a risk of thermal degradation for certain compounds.[7]

High-Performance Liquid Chromatography (HPLC): HPLC offers a more universal approach, capable of analyzing a broader range of wax esters, including those with high molecular weights (up to C60) and those that are thermally labile.[6][7] Sample preparation for HPLC is often simpler than for GC-MS.[7] Common detectors for HPLC analysis of wax esters include Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS), with Atmospheric Pressure Chemical Ionization (APCI) being a frequently used ionization source.[6][8]

Experimental Protocols

Protocol 1: Quantitative Analysis of Wax Esters by High-Temperature GC-MS

This protocol is suitable for the analysis of volatile and thermally stable wax esters.

1. Sample Preparation:

  • Dissolve the lipid extract or wax ester sample in a suitable organic solvent such as hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[5][8]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[7]

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[7]

  • Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.[5][7]

  • Injector Temperature: 390°C.[5]

  • Detector Temperature: 390°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 120°C.

    • Ramp 1: Increase to 240°C at 15°C/min.

    • Ramp 2: Increase to 390°C at 8°C/min.

    • Hold at 390°C for 6 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Injection Volume: 1 µL in splitless or split mode.[4][5]

  • MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50-1000.[4][5]

3. Quantification:

  • Create a calibration curve using a series of standard solutions of known wax ester concentrations.

  • Quantify the wax esters in the sample by comparing their peak areas to the calibration curve.

Protocol 2: Quantitative Analysis of Wax Esters by HPLC-ELSD/MS

This protocol is suitable for a broad range of wax esters, including high molecular weight and thermally labile compounds.

1. Sample Preparation:

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: A C18 or C30 reversed-phase column is commonly used.[6][8]

  • Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of methanol and chloroform can be used.[6][8]

  • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

3. Detection:

  • ELSD Settings: The drift tube temperature and nebulizer gas flow should be optimized for the specific mobile phase and analytes.[8]

  • MS Settings (APCI/ESI): Optimize source parameters such as vaporizer temperature (for APCI), capillary voltage, and gas flows for maximum sensitivity.[8]

4. Quantification:

  • For ELSD, quantification can be challenging due to the non-linear response. A calibration curve with a suitable mathematical fit (e.g., logarithmic) is required.

  • For MS, quantification is performed using calibration curves of authentic standards. The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparison of Analytical Methods for Wax Ester Quantification

FeatureGC-MSHPLC-ELSDHPLC-MS (APCI/ESI)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.[7]Separation based on polarity, detection by light scattering of non-volatile analytes.[7]Separation based on polarity, detection by mass-to-charge ratio.[8]
Analytes Volatile and thermally stable wax esters (up to ~C54).[7]A broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[6][7]Wide range of wax esters, provides molecular weight and structural information.[9][10]
Sample Preparation May require derivatization to increase volatility.[7]Minimal sample preparation is typically required.[7]Minimal sample preparation, dissolution in a suitable solvent.[8]
Sensitivity Generally high, with low limits of detection (LOD) and quantification (LOQ).[7]Good sensitivity, though it can be lower than MS for certain compounds.[7]High sensitivity and specificity.[11]
Linearity Good linearity over a wide concentration range.Non-linear response, requires specific calibration models.Good linearity, suitable for accurate quantification.
Structural Info Provides detailed structural information from mass spectra.[12]Provides no structural information.Provides molecular weight and fragmentation data for structural elucidation.[10]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection cluster_data Data Analysis Sample Complex Lipid Mixture Extraction Lipid Extraction Sample->Extraction Purification Optional: Wax Ester Purification Extraction->Purification GC_MS GC-MS Analysis Purification->GC_MS Volatile/Stable WEs HPLC HPLC Analysis Purification->HPLC Broad Range of WEs MS_Detect Mass Spectrometry GC_MS->MS_Detect HPLC->MS_Detect ELSD_Detect ELSD HPLC->ELSD_Detect Quant Quantification MS_Detect->Quant Struct Structural Elucidation MS_Detect->Struct ELSD_Detect->Quant

Caption: General experimental workflow for the quantitative analysis of wax esters.

GC_MS_Workflow Sample Sample Injection Injector High-Temperature Injector Sample->Injector Column GC Capillary Column (High Temperature) Injector->Column Separation Separation by Volatility Column->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Logical workflow of a typical GC-MS analysis for wax esters.

Conclusion

The quantitative analysis of wax esters in complex lipid mixtures requires careful consideration of the analytical technique and experimental parameters. GC-MS is a powerful tool for the analysis of volatile and thermally stable wax esters, providing high sensitivity and detailed structural information.[7] HPLC-based methods, particularly when coupled with mass spectrometry, offer a more versatile approach for a wider range of wax esters, including those of high molecular weight and thermal instability.[6][7] The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully quantify wax esters in their samples.

References

Troubleshooting & Optimization

Troubleshooting "Linolenyl linoleate" degradation during GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of linolenyl linoleate (B1235992) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing poor peak shape (tailing, broadening) and low intensity for my linolenyl linoleate peak. What are the potential causes?

A1: Poor peak shape and low intensity for this compound are common indicators of on-column degradation or issues within the GC-MS system. The primary causes include:

  • Thermal Degradation: this compound, a polyunsaturated fatty acid ester, is susceptible to decomposition at high temperatures in the GC inlet and column.[1][2][3] This can lead to the formation of smaller, more volatile compounds.[1][4][5]

  • Oxidation: The presence of oxygen in the carrier gas or leaks in the system can lead to the oxidation of the analyte, especially at elevated temperatures.[1][6]

  • Active Sites: Active sites in the GC inlet (e.g., on the liner) or on the column itself can interact with and degrade the analyte.[7][8]

  • Improper Derivatization: If you are analyzing the corresponding fatty acid, incomplete or improper derivatization to a more stable ester (e.g., a methyl ester) can result in poor chromatography.[9][10]

Q2: My chromatogram shows several unexpected peaks eluting before my target analyte. Could this be related to this compound degradation?

A2: Yes, the appearance of extraneous peaks, often eluting earlier than the parent compound, is a strong indication of thermal or oxidative degradation.[1][5] During GC-MS analysis, particularly at high temperatures, this compound can break down into a variety of smaller, more volatile products. Common degradation products for similar polyunsaturated fatty acid esters include aldehydes, ketones, alkanes, and smaller fatty acid esters.[1][4]

Q3: What steps can I take to minimize the thermal degradation of this compound in the GC inlet?

A3: Minimizing thermal stress in the GC inlet is crucial for analyzing thermally labile compounds like this compound. Consider the following strategies:

  • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still ensures complete and efficient volatilization of your analyte.

  • Use a Deactivated Inlet Liner: Employ a highly deactivated inlet liner to minimize interactions between the analyte and active sites on the glass surface.[7]

  • Optimize Injection Volume and Technique: Avoid overloading the liner, which can lead to backflash and increased analyte degradation. A smaller injection volume or a slower injection speed might be beneficial.[7]

  • Consider Cool On-Column (COC) or Pulsed Splitless Injection: These techniques can help to introduce the sample onto the column at a lower temperature, reducing the time the analyte spends in the hot inlet.

Q4: How can I prevent oxidation of this compound during analysis?

A4: Preventing oxidation is critical for preserving the integrity of polyunsaturated fatty acids. Key preventative measures include:

  • Use High-Purity Carrier Gas: Ensure the use of high-purity carrier gas (e.g., Helium) with oxygen and moisture traps to minimize the presence of reactive oxygen.[11]

  • Perform Regular Leak Checks: Regularly check your GC-MS system for leaks, particularly at the inlet, column fittings, and septum, to prevent atmospheric oxygen from entering the system.[7][12]

  • Proper Sample Storage: Store samples under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to prevent autoxidation before analysis.

Q5: Should I derivatize linolenic acid and linoleic acid before analysis, and what is the best method?

A5: If you are analyzing the free fatty acids (linolenic and linoleic acid) that comprise this compound, derivatization is highly recommended to improve volatility and thermal stability.[9] The most common method is conversion to their fatty acid methyl esters (FAMEs).[10][13]

  • Acid-Catalyzed Methylation: Methods using BF3-methanol or HCl-methanol are effective for esterifying fatty acids.[14]

  • Silylation: Another option is to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, which are also volatile and thermally stable.[9]

It is important to ensure the derivatization reaction goes to completion to obtain accurate and reproducible results.

Quantitative Data Summary

ParameterConditionExpected Impact on this compound DegradationPotential Degradation Products
Inlet Temperature High (>250 °C)Increased degradationAldehydes, Ketones, Alkanes, smaller esters[1][4]
Low (Optimized)Minimized degradation-
Oxygen Presence System leakIncreased oxidative degradationHydroperoxides, aldehydes, furans[1][5][6]
High-purity carrier gasMinimized oxidative degradation-
Inlet Liner Standard, non-deactivatedIncreased degradation due to active sitesVarious degradation products
Deactivated linerMinimized degradation-
Analyte Form Free Fatty AcidHigh susceptibility to degradation and poor peak shape-
Derivatized (e.g., FAME)Increased thermal stability and improved chromatography[10]-

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Minimized Degradation

  • Sample Preparation (Derivatization to FAMEs if starting with free fatty acids):

    • To approximately 1 mg of the lipid sample, add 2 mL of 2% sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Instrument Parameters:

    • Injector:

      • Inlet Temperature: 220°C (or the lowest temperature that provides good peak shape).

      • Injection Mode: Splitless (or Pulsed Splitless).

      • Liner: Deactivated, single taper with glass wool.

      • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

    • GC Column: A low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • MS Parameters:

      • Transfer Line Temperature: 240°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

Visualizations

Potential Degradation Pathway of this compound A This compound B Thermal Stress (High Inlet Temp) A->B подвергается C Oxidative Stress (Oxygen Presence) A->C подвергается E Scission Products B->E D Hydroperoxides C->D D->E разлагается на F Aldehydes E->F G Ketones E->G H Alkanes E->H I Smaller Esters E->I

Caption: Potential degradation pathway of this compound under GC-MS conditions.

Troubleshooting Workflow for this compound Degradation Start Poor Peak Shape / Low Intensity Q1 Check for System Leaks and Carrier Gas Purity Start->Q1 A1_Yes Fix Leaks / Replace Traps Q1->A1_Yes Leaks/Contamination Found Q2 Lower Inlet Temperature Q1->Q2 No Leaks/Contamination A1_Yes->Q2 A2_Yes Re-analyze Sample Q2->A2_Yes Yes Q3 Use a Deactivated Inlet Liner Q2->Q3 No Improvement End Problem Resolved A2_Yes->End A3_Yes Install New Liner and Re-analyze Q3->A3_Yes Yes Q4 Consider Derivatization (if using free fatty acids) Q3->Q4 No Improvement A3_Yes->End A4_Yes Derivatize Sample and Re-analyze Q4->A4_Yes Yes Q4->End No Improvement / Consult Expert A4_Yes->End

Caption: A logical workflow for troubleshooting this compound degradation.

Experimental Workflow for GC-MS Analysis A Sample Preparation (Derivatization if necessary) B GC-MS System Check (Leak Check, Tune) A->B C Injection (Optimized Parameters) B->C D GC Separation (Optimized Temperature Program) C->D E MS Detection D->E F Data Analysis E->F

Caption: A streamlined experimental workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Linolenyl Linoleate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Linolenyl Linoleate (B1235992) isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during HPLC analysis of these complex lipid molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Linolenyl Linoleate isomers so challenging?

A1: this compound is a wax ester composed of linolenic acid (C18:3) and linoleic acid (C18:2). The isomers of this molecule are extremely similar in their physicochemical properties. The challenge arises from separating species that differ only in the position (e.g., α-linolenic vs. γ-linolenic acid) or geometry (cis/trans) of the double bonds within their fatty acid chains. These subtle structural differences result in very similar hydrophobicity, making them difficult to resolve with standard reversed-phase HPLC methods.

Q2: What are the most effective HPLC column types for separating these isomers?

A2: Standard C18 columns often provide insufficient selectivity for lipid isomers.[1][2] Two specialized types of columns are highly recommended:

  • C30 Reversed-Phase Columns: These columns offer superior "shape selectivity" compared to C18 phases, which is crucial for differentiating between structurally similar, hydrophobic molecules like lipid isomers.[1][3][4]

  • Silver-Ion (Ag+) Columns: This is a powerful technique where silver ions are incorporated into the stationary phase. Separation is based on the interaction of the silver ions with the π-electrons of the double bonds in the fatty acid chains.[5] This allows for excellent resolution based on the number, position, and geometric configuration (cis vs. trans) of the double bonds.[6][7]

Q3: What is non-aqueous reversed-phase (NARP) HPLC and why is it used for lipids?

A3: Non-aqueous reversed-phase (NARP) HPLC is a technique that uses mobile phases containing mixtures of organic solvents with little to no water.[8][9] Since lipids like this compound are highly lipophilic and often insoluble in aqueous solutions, NARP is essential for keeping the analyte dissolved and for achieving effective separation on a reversed-phase column.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem: My isomer peaks are co-eluting or have very poor resolution (Rs < 1.0).

This is the most common issue. The solution depends on the column and method you are using.

  • Answer & Solution Workflow:

First, identify your current method type and follow the corresponding troubleshooting path. It is critical to change only one parameter at a time to isolate the variable that improves resolution.[10]

G Start Problem: Poor Peak Resolution CheckMethod Which column are you using? Start->CheckMethod C30_Path C30 Reversed-Phase CheckMethod->C30_Path C30 Ag_Path Silver-Ion (Ag+) CheckMethod->Ag_Path Ag+ C30_Solvent 1. Optimize Mobile Phase (Selectivity) C30_Path->C30_Solvent C30_Solvent_Detail Try a different organic modifier (e.g., Acetonitrile vs. Methanol). Adjust gradient slope. C30_Solvent->C30_Solvent_Detail C30_Temp 2. Adjust Temperature C30_Solvent->C30_Temp C30_Temp_Detail Lower temperature often increases retention and can improve resolution. Test range: 10°C to 40°C. C30_Temp->C30_Temp_Detail C30_Flow 3. Reduce Flow Rate C30_Temp->C30_Flow C30_Flow_Detail Lowering flow rate increases column efficiency (N), but also increases run time. C30_Flow->C30_Flow_Detail Ag_Temp 1. Optimize Temperature (Primary Parameter) Ag_Path->Ag_Temp Ag_Temp_Detail Unlike RP, lower temperatures (-20°C to 20°C) often decrease retention and can sharpen peaks. This is a critical parameter. Ag_Temp->Ag_Temp_Detail Ag_Solvent 2. Adjust Mobile Phase Ag_Temp->Ag_Solvent Ag_Solvent_Detail Fine-tune the percentage of the polar modifier (e.g., Acetonitrile in Hexane). Even 0.1% changes can have a large effect. Ag_Solvent->Ag_Solvent_Detail Ag_Columns 3. Use Columns in Series Ag_Solvent->Ag_Columns Ag_Columns_Detail Connecting multiple Ag+ columns in series can significantly boost resolving power. Ag_Columns->Ag_Columns_Detail

Caption: Troubleshooting workflow for poor isomer peak resolution.

Problem: My peaks are tailing or fronting.

  • Answer: Poor peak shape can be caused by several factors, including column overload, improper solvent for sample injection, or secondary interactions with the stationary phase.

Possible CauseRecommended Solution
Sample Overload Reduce the mass of sample injected onto the column. Dilute your sample by a factor of 10 and reinject.[11]
Injection Solvent Mismatch The sample should be dissolved in a solvent weaker than or identical to the initial mobile phase. Injecting in a much stronger solvent causes peak distortion.[12] For NARP, avoid dissolving your sample in very non-polar solvents like hexane (B92381) if your mobile phase is more polar.
Secondary Silanol (B1196071) Interactions (Reversed-Phase)This can cause peak tailing for any slightly polar analytes. Ensure your mobile phase contains a small amount of an acidic modifier like 0.1% formic acid to suppress silanol activity.[4][13]
Column Contamination/Degradation If the problem develops over time, your column may be contaminated. Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need replacement.[11]

Problem: My retention times are drifting or are not reproducible.

  • Answer: Retention time instability is often due to issues with the mobile phase, column temperature, or the pump.

Possible CauseRecommended Solution
Inadequate Column Equilibration Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient elution, this means running the initial conditions for at least 10-15 column volumes.[11]
Mobile Phase Composition Change If using a solvent mixer, ensure it is functioning correctly. Volatile solvents (like hexane or acetonitrile) can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily.[14]
Column Temperature Fluctuation Use a thermostatted column compartment and ensure it is stable. Small temperature changes can significantly affect the retention of lipid isomers.[10][12]
Pump Malfunction or Leaks Check the system pressure. If it is fluctuating erratically, there may be air bubbles in the pump or a leak in the system.[15][16] Purge the pump and check fittings for any signs of leakage.

Experimental Protocols

Below are two detailed starting protocols for separating this compound isomers. These should be considered starting points for further optimization.

Protocol 1: C30 Non-Aqueous Reversed-Phase (NARP) Method

This method leverages the shape selectivity of a C30 column, which is excellent for resolving structural isomers.[1][3]

Instrumentation:

  • HPLC or UHPLC system with a binary pump and a thermostatted column compartment.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). UV detection is not ideal due to the lack of a strong chromophore.

Method Parameters:

ParameterSetting
Column C30 Reversed-Phase, 2.1 x 250 mm, 3 µm (e.g., Thermo Acclaim C30, YMC C30)[4]
Mobile Phase A Acetonitrile:Water (60:40 v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid[3][4]
Mobile Phase B Isopropanol:Acetonitrile (90:10 v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid[3][4]
Gradient Program 0-5 min, 30-43% B; 5-15 min, 43-70% B; 15-25 min, 70-99% B; 25-30 min, 99% B
Flow Rate 0.25 mL/min
Column Temperature 30°C (Optimize between 10°C and 40°C)[12]
Injection Volume 5 µL
Sample Preparation Dissolve sample in Mobile Phase B at 1 mg/mL.
Protocol 2: Silver-Ion (Ag+) HPLC Method

This method is the gold standard for separating isomers based on double bond characteristics.[5][6]

Instrumentation:

  • HPLC system with a column chiller/heater.

  • Detector: ELSD or MS.

Method Parameters:

ParameterSetting
Column Silver-Ion Column, 4.6 x 250 mm (e.g., ChromSpher 5 Lipids)[6]
Mobile Phase A Hexane
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 99.5:0.5 (v/v) Hexane:Acetonitrile (adjust B from 0.2% to 1.5%)[6][7]
Flow Rate 1.0 mL/min
Column Temperature 10°C (Optimize between -20°C and 20°C). Lower temperatures can improve resolution.[6][7]
Injection Volume 10 µL
Sample Preparation Dissolve sample in Hexane at 1 mg/mL.
Logical Diagram: Method Selection

The choice between a C30 and a Silver-Ion column depends on the specific isomers you need to separate.

G Start What is the primary isomeric difference? Positional Positional Isomers (e.g., α vs γ-linolenic acid moiety) Start->Positional Geometric Geometric Isomers (cis vs trans) Start->Geometric Positional_Rec Recommendation: Start with C30 Column Positional->Positional_Rec Geometric_Rec Recommendation: Use Silver-Ion (Ag+) Column Geometric->Geometric_Rec Positional_Why C30's shape selectivity is effective at differentiating based on overall molecular conformation, which is affected by double bond position. Positional_Rec->Positional_Why Geometric_Why Ag+ chromatography is unparalleled for separating based on the number and geometry of double bonds. Trans isomers interact less and elute before cis isomers. Geometric_Rec->Geometric_Why

Caption: Logic for selecting the optimal HPLC column type.

References

Technical Support Center: Preventing Oxidation of Linolenyl Linoleate During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with linolenyl linoleate (B1235992). Below you will find troubleshooting guides and frequently asked questions to address common issues related to the oxidative stability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is linolenyl linoleate and why is it prone to oxidation?

This compound is an ester composed of linolenic acid and linoleic acid. Both of these fatty acids are polyunsaturated, containing multiple double bonds in their hydrocarbon chains. These double bonds, particularly the bis-allylic hydrogens, are highly susceptible to attack by free radicals, initiating a chain reaction known as autoxidation. This process leads to the degradation of the molecule.

Q2: What are the primary factors that accelerate the oxidation of this compound?

The main factors that promote oxidation are:

  • Oxygen: Molecular oxygen is a key reactant in the oxidation process.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Light Exposure: UV and visible light can provide the energy to initiate oxidation.

  • Presence of Metal Ions: Transition metals, such as copper and iron, can act as catalysts in the formation of free radicals.

Q3: How can I visually detect if my this compound sample has oxidized?

While analytical methods are necessary for confirmation, visual cues of degradation may include:

  • A change in color, often to a yellowish or brownish hue.

  • An increase in viscosity or the formation of a gel-like substance.

  • The development of a rancid or off-odor.

Q4: What are the recommended storage conditions for long-term stability?

For optimal long-term stability, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSignificantly slows down the rate of oxidative reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in autoxidation.
Light Amber glass vial or protected from lightPrevents photo-oxidation.
Container Tightly sealed glass vial with a Teflon-lined capPrevents exposure to oxygen and moisture, and avoids leaching of plasticizers.

Q5: Should I add an antioxidant to my this compound sample for storage?

The addition of an antioxidant can be beneficial for enhancing stability, especially if the sample will be handled frequently or stored for extended periods. Common choices include Butylated Hydroxytoluene (BHT) or tocopherols (B72186) (Vitamin E). However, the compatibility of the antioxidant with downstream applications must be considered.

Troubleshooting Guide: Investigating this compound Degradation

This guide will help you troubleshoot potential oxidation issues with your this compound samples.

Diagram: Troubleshooting Workflow for this compound Oxidation

Troubleshooting Workflow Troubleshooting Workflow for this compound Oxidation start Observation: Unexpected experimental results or visible changes in the sample. check_storage Step 1: Review Storage Conditions start->check_storage storage_temp Is the storage temperature ≤ -20°C? check_storage->storage_temp storage_atmosphere Was the sample stored under an inert atmosphere? storage_temp->storage_atmosphere Yes analytical_testing Step 2: Perform Analytical Testing storage_temp->analytical_testing No storage_light Was the sample protected from light? storage_atmosphere->storage_light Yes storage_atmosphere->analytical_testing No storage_container Is the container a tightly sealed glass vial with a Teflon-lined cap? storage_light->storage_container Yes storage_light->analytical_testing No storage_container->analytical_testing Yes storage_container->analytical_testing No peroxide_value Measure Peroxide Value (PV) analytical_testing->peroxide_value tbars_assay Perform TBARS Assay analytical_testing->tbars_assay gcms_analysis Analyze by GC-MS analytical_testing->gcms_analysis interpret_results Step 3: Interpret Results & Take Action peroxide_value->interpret_results tbars_assay->interpret_results gcms_analysis->interpret_results high_pv High PV indicates primary oxidation. interpret_results->high_pv If PV is elevated high_tbars High TBARS indicates secondary oxidation. interpret_results->high_tbars If TBARS are elevated gcms_degradation GC-MS shows degradation products and loss of parent compound. interpret_results->gcms_degradation If GC-MS shows degradation no_issue No significant degradation detected. Investigate other experimental parameters. interpret_results->no_issue If results are within spec solution Solution: - Discard degraded sample. - Obtain a new sample and store under  optimal conditions. - Consider adding an antioxidant. high_pv->solution high_tbars->solution gcms_degradation->solution

Caption: Troubleshooting workflow for identifying and addressing this compound oxidation.

Quantitative Data on Oxidation Stability

Disclaimer: The following data is compiled from studies on polyunsaturated fatty acids and their esters, such as linoleic and linolenic acid methyl esters. While directly comparable data for this compound is limited, these values provide a strong indication of the expected trends.

Table 1: Effect of Storage Temperature on Peroxide Value (PV) of Oils Rich in Polyunsaturated Fatty Acids

Storage Temperature (°C)Initial PV (meq/kg)PV after 160 days (meq/kg)PV after 320 days (meq/kg)
15~2.5~5.0~7.5
25~2.5~10.0~15.0
35~2.5~18.0>20.0 (followed by a decrease as secondary oxidation proceeds)

Data extrapolated from studies on peanut oil, which is rich in unsaturated fatty acids.[1]

Table 2: Efficacy of Antioxidants in Preventing Polyunsaturated Fatty Acid (PUFA) Degradation

AntioxidantConcentration% PUFA remaining after 28 days (exposed to air)
NoneN/A< 50%
BHT2.5 mg/mL~75%
BHT5.0 mg/mL> 90%

Data based on studies of PUFAs in dried blood spots.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method determines the concentration of primary oxidation products (hydroperoxides).

Materials:

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • 1% Starch solution (indicator)

  • Deionized water

  • Erlenmeyer flask with stopper

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and shake for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of 1% starch solution. The solution will turn blue/black.

  • Continue the titration dropwise, with vigorous shaking, until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary oxidation product.

Materials:

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in a suitable buffer)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (B54473) (TEP) for standard curve

  • Spectrophotometer or plate reader

  • Heating block or water bath (95-100°C)

  • Centrifuge

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Reaction:

    • To a test tube, add your sample.

    • Add TCA solution to precipitate any interfering substances and to acidify the mixture.

    • Add the TBA solution.

  • Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 30-60 minutes). This will form a pink-colored adduct between MDA and TBA.

  • Cooling: Cool the tubes on ice to stop the reaction.

  • Centrifugation: Centrifuge the samples to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Determine the concentration of TBARS from a standard curve prepared with MDA or TEP.

Protocol 3: GC-MS Analysis of this compound and its Oxidation Products

This method is used to identify and quantify the parent compound and its degradation products.

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Reagents: Boron trifluoride (BF₃) in methanol (B129727) (14%), n-Heptane, Saturated NaCl solution.

  • Procedure:

    • Place a known amount of the this compound sample into a screw-cap test tube.

    • Add BF₃-methanol reagent.

    • Heat at 60-100°C for the recommended time (e.g., 10-60 minutes).

    • Cool to room temperature.

    • Add n-Heptane and saturated NaCl solution.

    • Vortex and allow the layers to separate.

    • The upper heptane (B126788) layer containing the FAMEs is collected for GC-MS analysis.

2. GC-MS Conditions (Example):

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Injector Temperature: 250°C

  • Oven Program: Start at a lower temperature (e.g., 100°C), hold, then ramp up to a higher temperature (e.g., 240°C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan mode to identify unknown oxidation products and SIM mode for targeted quantification.

Data Analysis:

  • Identify FAMEs by comparing their mass spectra and retention times to a reference library and standards.

  • Quantify the amount of this compound remaining and the formation of oxidation products by using an internal standard.

Simplified Oxidation Pathway

The following diagram illustrates the basic steps of lipid autoxidation.

Lipid Oxidation Pathway Simplified Autoxidation Pathway of this compound lh This compound (LH) l_radical Lipid Radical (L•) lh->l_radical - H• initiator Initiator (Light, Heat, Metal) initiator->lh loo_radical Peroxyl Radical (LOO•) l_radical->loo_radical + O₂ oxygen Oxygen (O₂) loo_radical->l_radical Propagation cycle with another LH looh Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) loo_radical->looh + LH lh2 Another LH molecule secondary_products Secondary Oxidation Products (Aldehydes, Ketones, etc.) looh->secondary_products Decomposition

Caption: Simplified free-radical chain reaction of this compound autoxidation.

References

Technical Support Center: Improving Enzymatic "Linolenyl Linoleate" Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the enzymatic synthesis of linolenyl linoleate (B1235992). Here you will find troubleshooting guides for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of linolenyl linoleate that can lead to low product yields.

Problem Potential Cause Recommended Solution
Low Conversion Rate / Yield Suboptimal Temperature: Enzyme activity is highly dependent on temperature. Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation.[1][2]Determine the optimal temperature for your specific lipase (B570770). Most lipases used for esterification have an optimal temperature range of 40-60°C.[2] Perform small-scale experiments at various temperatures within this range to identify the ideal condition for your system.
Incorrect Substrate Molar Ratio: An inappropriate ratio of linolenic acid to linolenyl alcohol can limit the reaction. An excess of one substrate may not necessarily drive the reaction forward and can sometimes lead to substrate inhibition.[1][3]The optimal molar ratio is often not 1:1. Systematically vary the molar ratio of linolenyl alcohol to linolenic acid (e.g., 1:1, 1:2, 2:1) to find the ratio that maximizes the yield.[3] An excess of the alcohol is often used to shift the equilibrium towards the product.[4]
Inadequate Enzyme Concentration: Too little enzyme will result in a slow reaction rate and incomplete conversion within a practical timeframe. Conversely, an excessively high enzyme concentration can lead to mass transfer limitations and may not be cost-effective.Optimize the enzyme loading by testing a range of concentrations (e.g., 1-10% w/w of the limiting substrate).[5] The ideal concentration will provide a high conversion rate without causing viscosity issues.
Presence of Excess Water (High Water Activity): While a small amount of water is essential for lipase activity, excess water will promote the reverse reaction (hydrolysis), breaking down the ester product and reducing the net yield.[6][7]Control the water activity (a_w) of the reaction medium. This can be achieved by using dried substrates and solvents, and by adding molecular sieves to the reaction to sequester the water produced during esterification.[1][2] The optimal a_w is enzyme-dependent but is often below 0.2 for ester synthesis.[6]
Enzyme Inhibition: High concentrations of substrates (especially short-chain acids or alcohols) or the product itself can inhibit the enzyme's activity.[1][8]Consider a fed-batch or continuous reactor setup to maintain low substrate concentrations.[8] Product inhibition can sometimes be mitigated by in-situ product removal.
Reaction Stops Prematurely Enzyme Deactivation: The enzyme may have lost its activity during the reaction due to factors like thermal denaturation, extreme pH, or exposure to certain organic solvents.[1] Some short-chain alcohols can also inactivate lipases.[1]Ensure the reaction temperature and pH are maintained within the optimal range for the enzyme's stability. If using a solvent, choose a hydrophobic, non-polar solvent (high log P) that is less likely to strip the essential water layer from the enzyme.[9] Consider using an immobilized enzyme for enhanced stability.[10]
Equilibrium Reached: The reaction may have simply reached its chemical equilibrium, where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal.To shift the equilibrium towards the product, continuously remove one of the products, typically water, using molecular sieves or by conducting the reaction under vacuum.[11]
Difficulty in Product Purification Formation of Byproducts: Side reactions may be occurring, leading to the formation of unwanted byproducts that complicate the purification process.Optimize reaction conditions (temperature, pH, reaction time) to minimize side reactions. The specificity of the enzyme should inherently reduce byproduct formation compared to chemical synthesis.[12]
High Viscosity of Reaction Mixture: Solvent-free systems or high substrate concentrations can lead to a highly viscous reaction medium, making product separation difficult.[13]If feasible, consider using a minimal amount of a suitable non-polar organic solvent to reduce viscosity. Alternatively, optimize the temperature to decrease viscosity without denaturing the enzyme.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is best suited for this compound synthesis?

A1: Lipases are the most commonly used enzymes for the synthesis of wax esters like this compound due to their ability to catalyze esterification reactions.[4] Immobilized lipases, such as Candida antarctica lipase B (CALB, often sold as Novozym 435), are particularly popular due to their high activity, stability, and reusability.[10][14] The choice of a specific lipase may depend on factors like substrate specificity and optimal reaction conditions.

Q2: Should I use an organic solvent or a solvent-free system?

A2: Both approaches have their advantages. Solvent-free systems are considered more environmentally friendly ("green chemistry") and offer higher volumetric productivity.[11][15] However, they can suffer from high viscosity and mass transfer limitations.[13] Using a hydrophobic organic solvent (e.g., hexane, isooctane) can reduce viscosity, improve substrate solubility, and in some cases, enhance enzyme stability.[9][16] The choice depends on the specific requirements of your experiment and scale-up considerations.

Q3: How does water affect the reaction, and how can I control it?

A3: Water plays a dual role in enzymatic esterification. A thin layer of water is essential for maintaining the enzyme's catalytically active conformation.[2] However, as esterification is a reversible reaction, the water produced as a byproduct can shift the equilibrium back towards hydrolysis, reducing the final ester yield.[6] Water content is best managed by controlling the water activity (a_w). This can be done by:

  • Using anhydrous substrates and solvents.

  • Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture.[1]

  • Conducting the reaction under vacuum to remove water as it is formed.[11]

  • Passing a stream of dry air or nitrogen through the reactor.[11]

Q4: What is enzyme immobilization and why is it beneficial?

A4: Enzyme immobilization is the process of confining enzyme molecules to a solid support material.[10] This technique offers several advantages for industrial applications:

  • Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions like temperature and pH changes, increasing its operational stability.[17]

  • Easy Separation: The immobilized enzyme can be easily separated from the reaction mixture by filtration or centrifugation, simplifying product purification.[10]

  • Reusability: The ability to easily recover the enzyme allows for its reuse in multiple reaction cycles, which is crucial for reducing costs.[17][18]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the esterification reaction can be monitored by measuring the decrease in the concentration of one of the reactants (linolenic acid or linolenyl alcohol) or the increase in the concentration of the product (this compound). Common analytical techniques include:

  • Gas Chromatography (GC): A widely used method for separating and quantifying the components of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Another powerful technique for separating and quantifying reactants and products.

  • Titration: The consumption of the fatty acid can be monitored by titrating the remaining acid with a standard base.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on enzymatic wax ester synthesis to aid in experimental design and comparison.

Table 1: Optimal Reaction Conditions for Enzymatic Wax Ester Synthesis

ParameterOptimal Range/ValueSource(s)
Temperature 40 - 60 °C[2]
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 2:1[3][19]
Enzyme Concentration 1 - 15% (w/v or w/w)[5][18]
Water Activity (a_w) < 0.2[6]
Reaction Time 5 minutes to 24 hours[18][19]

Table 2: Comparison of Solvents for Enzymatic Esterification

Solvent TypeLog PEffect on Enzyme ActivityExample(s)Source(s)
Hydrophobic (Non-polar) High (> 3.0)Generally preferred; less likely to strip essential water from the enzyme, leading to higher stability and activity.Hexane, Heptane, Isooctane, Dodecane[9][20]
Hydrophilic (Polar) LowCan denature the enzyme by stripping its essential water layer, often leading to lower activity.Acetone, Ethanol, Dimethylformamide (DMF)[9][21]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

  • Reactant Preparation: In a sealed reaction vessel, dissolve linolenic acid and linolenyl alcohol in a suitable volume of a hydrophobic organic solvent (e.g., hexane) to achieve the desired concentrations and molar ratio (e.g., a 1:2 molar ratio of acid to alcohol). For a solvent-free system, directly mix the two substrates.

  • Water Removal (Recommended): Add activated molecular sieves (e.g., 3Å, approximately 10-20% of the total reaction weight) to the mixture to adsorb any residual water and the water produced during the reaction.[1]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The optimal amount should be predetermined (e.g., 5% w/w of the total substrate weight).

  • Reaction Incubation: Incubate the mixture at the optimal temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) to ensure proper mixing.[18]

  • Monitoring the Reaction: Periodically take small aliquots from the reaction mixture. Analyze the samples using GC or HPLC to determine the conversion of reactants to the product.

  • Reaction Termination: Once the desired conversion is achieved (or the reaction reaches equilibrium), stop the reaction by separating the immobilized enzyme from the mixture by filtration.

  • Product Purification: The solvent can be removed from the filtrate by rotary evaporation. The resulting crude product can be further purified using techniques like column chromatography to isolate the this compound.

Protocol 2: Determination of Lipase Activity (Esterification Assay)

  • Reaction Setup: Prepare a reaction mixture in a sealed vial containing known concentrations of a standard fatty acid (e.g., oleic acid, 0.1 M) and a standard alcohol (e.g., cetyl alcohol, 0.1 M) in a hydrophobic solvent (e.g., heptane).

  • Incubation: Equilibrate the reaction mixture at a specific temperature (e.g., 50°C) with agitation.

  • Enzyme Addition: Add a known weight of the lipase preparation (e.g., 10 mg) to initiate the reaction.[1]

  • Sampling: Take samples at regular intervals (e.g., every 15 minutes for the first hour).

  • Analysis: Analyze the samples by GC or titration to determine the amount of ester formed or the amount of acid consumed.

  • Calculation: Plot the product concentration (or substrate consumption) against time. The initial reaction rate is the slope of the linear portion of this curve. One unit (U) of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of ester per minute under the specified conditions.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_conditions Verify Reaction Conditions (Temp, pH, Substrate Ratio, Enzyme Load) start->check_conditions check_enzyme Assess Enzyme Activity (Is the enzyme active?) check_conditions->check_enzyme check_water Evaluate Water Activity (Is there excess water?) check_enzyme->check_water Yes new_enzyme Use a Fresh Batch of Enzyme or a Different Lipase check_enzyme->new_enzyme No optimize_conditions Systematically Optimize Conditions (Temp, Substrate Ratio, Enzyme Load) end_success Improved Yield optimize_conditions->end_success end_fail Consult Further Literature or Technical Support optimize_conditions->end_fail implement_water_removal Implement Water Removal Strategy (e.g., Molecular Sieves, Vacuum) check_water->implement_water_removal Yes check_inhibition Consider Substrate/Product Inhibition check_water->check_inhibition No implement_water_removal->end_success check_inhibition->optimize_conditions No modify_protocol Modify Protocol (e.g., Fed-batch, In-situ Product Removal) check_inhibition->modify_protocol Yes modify_protocol->end_success new_enzyme->check_conditions

Caption: A decision tree for troubleshooting low yield in enzymatic this compound synthesis.

Enzymatic_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis prep_reactants Prepare Substrates (Linolenic Acid & Linolenyl Alcohol) and Solvent (if applicable) add_water_removal Add Molecular Sieves (Optional but Recommended) prep_reactants->add_water_removal add_enzyme Add Immobilized Lipase add_water_removal->add_enzyme incubate Incubate at Optimal Temperature with Agitation add_enzyme->incubate monitor Monitor Reaction Progress (GC/HPLC) incubate->monitor terminate Terminate Reaction (Filter to remove enzyme) monitor->terminate purify Purify Product (e.g., Rotary Evaporation, Chromatography) terminate->purify analyze Analyze Final Product (Yield, Purity) purify->analyze

References

Technical Support Center: Overcoming Poor Solubility of Wax Esters in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of wax esters in polar solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My wax ester is not dissolving in a pure polar solvent (e.g., ethanol) at room temperature. What are my options?

Answer:

You have several strategies to explore when your wax ester fails to dissolve in a polar solvent at room temperature. The appropriate method will depend on your specific experimental requirements, such as the desired final concentration, the need for an aqueous system, and the tolerance for additional components in your formulation.

Here is a logical workflow to guide your decision-making process:

Solubilization_Workflow start Start: Wax Ester Insoluble in Polar Solvent increase_temp Increase Temperature start->increase_temp Is slight heating permissible? co_solvent Add a Co-solvent start:e->co_solvent:n Is the addition of another solvent acceptable? emulsify Create an Emulsion start:w->emulsify:n Is an aqueous, two-phase system acceptable? saponify Saponify the Wax Ester start:s->saponify:n Is chemical modification of the wax ester acceptable? increase_temp->co_solvent Inadequate Solubility end_soluble Result: Solubilized Wax Ester increase_temp->end_soluble Success co_solvent->emulsify Inadequate Solubility co_solvent->end_soluble Success emulsify->saponify Emulsion is not suitable end_emulsion Result: Stable Emulsion emulsify->end_emulsion Success end_saponified Result: Soluble Fatty Acid Salt and Fatty Alcohol saponify->end_saponified Success

Caption: Decision workflow for solubilizing wax esters.

Option 1: Increase Temperature

The solubility of wax esters in some polar solvents, like ethanol (B145695), can be significantly increased by raising the temperature.[1][2]

  • When to use: This is a good first step if your experimental setup allows for heating and a modest increase in solubility is sufficient.

  • Considerations: Be mindful of the boiling point of your solvent and the thermal stability of your wax ester. The greatest increase in solubility for some long-chain waxes in ethanol is observed between 40°C and 60°C.[1][2]

Option 2: Use a Co-solvent

A co-solvent is a solvent that, when added to a primary solvent, increases the solubility of a solute. For wax esters, adding a less polar co-solvent to your primary polar solvent can enhance dissolution.

  • When to use: When increasing temperature alone is insufficient or not possible.

  • Common Co-solvents: Examples include isopropanol (B130326), chloroform (B151607), ethers, esters, and ketones.[3][4][5] A mixture of chloroform and isopropanol (2:1 v/v) is often used to elute neutral lipids, including wax esters.[4][5]

  • Mechanism: The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the nonpolar wax ester molecules to dissolve.

Co-solvency_Mechanism cluster_0 Poor Solubility cluster_1 Improved Solubility with Co-solvent WaxEster_insoluble Wax Ester (Nonpolar) PolarSolvent Polar Solvent (e.g., Ethanol) WaxEster_insoluble->PolarSolvent Incompatible Polarity WaxEster_soluble Wax Ester (Nonpolar) SolventMixture Polar Solvent + Co-solvent (Intermediate Polarity) WaxEster_soluble->SolventMixture Increased Interaction

Caption: Mechanism of co-solvency for wax esters.

Option 3: Emulsification

If your goal is to disperse the wax ester in an aqueous medium, creating an emulsion is a highly effective strategy. An emulsion is a stable mixture of two immiscible liquids, like oil (in this case, molten wax ester) and water, stabilized by an emulsifying agent (surfactant).[6][7][8]

  • When to use: For aqueous formulations, drug delivery systems, and when a stable dispersion is required.

  • Key Components:

    • Oil Phase: Your molten wax ester.

    • Aqueous Phase: Typically water.

    • Emulsifier/Surfactant: A molecule with both a hydrophilic (water-loving) and a lipophilic (oil-loving) part.[7]

Question: I'm trying to create an emulsion, but it's unstable and separates. What should I do?

Answer:

Emulsion instability is a common problem and can usually be resolved by selecting the appropriate emulsifier and optimizing the emulsification process.

1. Select the Right Emulsifier using the Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is a crucial tool for selecting the best emulsifier.[9][10][11] The HLB value indicates the balance of the hydrophilic and lipophilic properties of a surfactant on a scale of 0 to 20.[10][11]

  • Low HLB (3-6): More lipophilic, good for water-in-oil (W/O) emulsions.[11]

  • High HLB (8-16): More hydrophilic, ideal for oil-in-water (O/W) emulsions.[11]

To create a stable emulsion, the HLB value of your emulsifier system should match the "required HLB" of the oil phase (your wax ester).[9]

Table 1: Required HLB Values for Common Waxes

WaxRequired HLB (for O/W emulsion)
Beeswax9[9]
Candelilla Wax11-13.5[12]
Cetyl Esters Wax7[13]
Cetyl Palmitate10[13]
Lanolin12[9]
Solid Paraffin10[9]
  • Tip: Blending a low-HLB surfactant with a high-HLB surfactant often produces a more stable emulsion than using a single emulsifier.[10][12] For example, combining Span 80 (HLB = 4.3) with Tween 80 (HLB = 15.0) allows you to achieve a wide range of intermediate HLB values.[9]

2. Ensure Sufficient Surfactant Concentration

Surfactants work by forming micelles that encapsulate the oil droplets. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .[14][15] Below the CMC, there are not enough surfactant molecules to form stable micelles.

Micelle_Formation cluster_0 Below CMC cluster_1 Above CMC s1 s2 s3 s4 s5 label_below Surfactant molecules are dispersed individually micelle m1 m2 m3 m4 m5 m6 m7 m8 label_above Micelles form, encapsulating the nonpolar wax ester

Caption: Surfactant behavior below and above the CMC.

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants in Water

SurfactantCategoryCMC (mol/L)
Sodium Dodecyl Sulfate (SDS)Anionic8 x 10⁻³[14]
Cetyltrimethylammonium Bromide (CTAB)Cationic9.2 x 10⁻⁴[14]
Pentaethylene Glycol Monododecyl EtherNon-ionic6.5 x 10⁻⁵[14]

3. Use High-Shear Homogenization

To create fine, stable droplets, mechanical energy is required. High-shear mixers or ultrasonic homogenizers are very effective at reducing droplet size and creating stable nanoemulsions.[6]

Question: I need to solubilize my wax ester in an aqueous solution, but I cannot use surfactants. Is there another way?

Answer:

Yes, if surfactants are not an option, you can use saponification . This is a chemical reaction that breaks the ester bond of the wax ester, converting it into a fatty acid salt (a soap) and a fatty alcohol.[3][16][17] This method is particularly useful when the individual components (fatty acid and fatty alcohol) are desired for further analysis or use.

  • Mechanism: The wax ester is hydrolyzed by a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or ethanolic solution.[4][5][16]

  • Result: The resulting fatty acid salt is amphiphilic and much more soluble in water than the original wax ester. The fatty alcohol may have some residual solubility issues depending on its chain length.

Experimental Protocols

Protocol 1: Emulsification of a Wax Ester (Oil-in-Water)

This protocol provides a general method for creating a stable O/W emulsion of a wax ester.

  • Determine the Required HLB: Identify the required HLB of your specific wax ester (see Table 1).

  • Select Emulsifiers: Choose a high-HLB and a low-HLB emulsifier (e.g., Tween 80 and Span 80). Calculate the proportions needed to achieve the target HLB.

  • Prepare the Oil Phase:

    • In a beaker, combine your wax ester and the oil-soluble emulsifier (e.g., Span 80).

    • Heat the mixture to approximately 70-80°C, or until the wax is completely melted and the mixture is uniform. Stir continuously.

  • Prepare the Aqueous Phase:

    • In a separate beaker, combine distilled water and the water-soluble emulsifier (e.g., Tween 80).

    • Heat the aqueous phase to the same temperature as the oil phase (70-80°C).

  • Combine the Phases:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer.

    • Continue homogenization for 5-10 minutes to ensure the formation of small, uniform droplets.

  • Cooling:

    • Continue gentle stirring while the emulsion cools to room temperature to maintain uniformity.

Protocol 2: Saponification of a Wax Ester

This protocol describes the base-catalyzed hydrolysis of a wax ester.

  • Dissolve the Wax Ester: Dissolve the wax ester in a suitable organic solvent like chloroform or ethanol. For example, dissolve 250 mg of wax ester in 5 mL of chloroform.[4][5]

  • Prepare the Alkaline Solution: Prepare a 1 M solution of sodium hydroxide (NaOH) in ethanol (ethanolic NaOH).

  • Initiate the Reaction:

    • If the wax ester is in a volatile solvent like chloroform, evaporate the solvent to dryness under a stream of nitrogen.

    • Add the ethanolic NaOH solution to the dried wax ester (e.g., 50 mL for 250 mg of wax ester).[4][5]

  • Heating:

    • Transfer the mixture to a sealed reaction vessel.

    • Heat the mixture at 90°C for 90 minutes to ensure complete hydrolysis.[4][5]

  • Isolation (Optional):

    • After cooling, the fatty acid salts and fatty alcohols can be separated from the reaction mixture using techniques like solid-phase extraction (SPE).[4][5]

Frequently Asked Questions (FAQs)

Q1: Why are wax esters so poorly soluble in polar solvents?

A1: Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols.[18][19] These long hydrocarbon chains are nonpolar and hydrophobic (water-repelling). Polar solvents, like water and ethanol, form strong hydrogen bonds with each other. The nonpolar wax ester molecules cannot participate in this hydrogen bonding network and are therefore excluded, leading to poor solubility.

Q2: What is the difference between a co-solvent and a surfactant?

A2: A co-solvent works by changing the overall properties of the solvent to make it more compatible with the solute. It creates a single-phase solution. A surfactant, on the other hand, does not make the solute truly soluble in the solvent. Instead, it helps to disperse the solute as small, stable droplets within the solvent, creating a two-phase system called an emulsion.[20]

Q3: Can I use a combination of methods to improve solubility?

A3: Absolutely. For particularly challenging wax esters, a combination of methods can be very effective. For instance, you could dissolve the wax ester in a co-solvent system at an elevated temperature and then emulsify that solution into an aqueous phase.

Q4: What safety precautions should I take when working with these methods?

A4: Always consult the Safety Data Sheet (SDS) for all chemicals used. When heating solvents, work in a well-ventilated fume hood and be aware of the solvent's flash point to prevent fire hazards. When using a strong base like NaOH for saponification, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is highly corrosive. High-shear homogenizers should be operated according to the manufacturer's instructions.

References

Technical Support Center: Minimizing Peak Tailing of Fatty Acid Esters in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize peak tailing of fatty acid esters in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guides

This section provides detailed answers to specific issues you may encounter during your experiments.

Q1: My fatty acid ester peaks are showing significant tailing. What are the primary causes?

Peak tailing in RP-HPLC is a common issue that can compromise resolution and the accuracy of quantification.[1] For fatty acid esters, the primary causes are often related to secondary interactions with the stationary phase and issues with the mobile phase or sample preparation.

The most common cause of peak tailing is the interaction between the analyte and unreacted silanol (B1196071) groups on the surface of silica-based stationary phases.[2] These secondary interactions can lead to peak shape problems, especially for polar or ionizable compounds.[2] While fatty acid esters are generally less polar than their corresponding free fatty acids, they can still exhibit some polarity, leading to these unwanted interactions.

Other contributing factors include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups, increasing their interaction with the analyte.[3][4]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[5]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[5]

  • Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[3][5]

Q2: How can I adjust my mobile phase to reduce peak tailing of fatty acid esters?

Optimizing the mobile phase is a critical step in minimizing peak tailing.[6][7] Here are several strategies:

  • Adjusting pH: For silica-based columns, lowering the mobile phase pH to around 2.5-3.0 can suppress the ionization of residual silanol groups, thereby reducing their interaction with the fatty acid esters.[1][4][8] This is a highly effective way to improve peak symmetry.[8]

  • Adding Mobile Phase Modifiers:

    • Acids: Adding a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate the silanol groups and reduce secondary interactions.[9][10] A typical concentration is 0.1%.[9][10]

    • Buffers: Using a buffer in your mobile phase can help maintain a consistent pH and mask residual silanol interactions.[11] Increased buffer concentration (e.g., >20 mM) can also help mitigate peak tailing.[2]

    • Ion-Pairing Agents: For more polar or ionizable analytes, ion-pairing agents can be added to the mobile phase to form neutral complexes that have better retention and peak shape on a reverse-phase column.[12][13] However, for fatty acid esters, this is a less common approach.

Q3: What type of HPLC column should I use for fatty acid ester analysis to avoid peak tailing?

Column selection plays a significant role in achieving symmetrical peaks.[1]

  • End-capped Columns: Modern "end-capped" columns have a significantly reduced number of free silanol groups, which minimizes the potential for secondary interactions.[4][5] These are highly recommended for analyzing compounds prone to tailing.

  • Base-Deactivated Silica (BDS) Columns: These columns are specifically designed to minimize interactions with basic compounds, but the technology also benefits the analysis of other polar analytes by providing a more inert surface.[8]

  • Alternative Stationary Phases: For challenging separations, consider columns with stationary phases other than C18, such as those with polar-embedded groups or different chemistries like phenyl-hexyl.[5] For separating cis and trans isomers of fatty acid esters, highly polar cyanopropyl columns are often preferred.[14][15]

Q4: Can my sample preparation be causing peak tailing?

Yes, improper sample preparation can contribute to poor peak shape.[16]

  • Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible.[5] Injecting a sample in a much stronger solvent can cause peak distortion.

  • Sample Concentration: High sample concentrations can lead to column overload and peak tailing.[5] If you suspect this is the issue, try diluting your sample.

  • Sample Clean-up: Complex sample matrices can contain components that interact with the stationary phase and cause peak tailing.[3] Employing a sample clean-up technique like solid-phase extraction (SPE) can help remove these interferences.[3]

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: An ideal peak has a tailing factor (Tf) of 1.0. A value greater than 1.2 indicates significant tailing, though for some assays, a Tf up to 1.5 may be acceptable.[4][5]

Q: How do I calculate the tailing factor? A: The tailing factor is calculated as Tf = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[3]

Q: Can temperature affect peak tailing? A: Yes, increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.[16]

Q: I've tried optimizing my mobile phase and column, but I still see tailing. What else can I check? A: If you've addressed the common chemical causes, consider the physical aspects of your HPLC system. Check for:

  • Column Voids: A void at the column inlet can cause peak tailing.[4] This can sometimes be resolved by reversing and flushing the column (if the manufacturer's instructions permit).[4]

  • Blocked Frits: A partially blocked inlet frit can distort the sample band.[4]

  • Extra-column Dead Volume: Ensure that the tubing connecting your injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[3]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound

Mobile Phase pHPeak Asymmetry Factor (As) of Metamphetamine
7.02.35
3.01.33
Data adapted from a study on basic drug compounds, illustrating the significant improvement in peak shape at a lower pH.[4]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Acidic Modifier
  • Objective: To prepare a mobile phase with a low pH to suppress silanol interactions.

  • Materials:

  • Procedure:

    • For a 1 L solution of 80:20 acetonitrile:water with 0.1% formic acid:

    • Measure 800 mL of HPLC-grade acetonitrile into a clean, graduated cylinder and pour it into a 1 L solvent reservoir.

    • Measure 199 mL of HPLC-grade water into a clean, graduated cylinder and add it to the solvent reservoir.

    • Carefully add 1 mL of formic acid to the solvent reservoir.

    • Cap the reservoir and swirl gently to mix.

    • Degas the mobile phase using sonication or vacuum filtration.

Visualizations

Troubleshooting_Workflow cluster_column Column Troubleshooting cluster_mp Mobile Phase Optimization cluster_sample Sample Preparation cluster_system System Hardware Check start Peak Tailing Observed check_column Check Column (Age, Type, Contamination) start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp Column OK use_endcapped Use End-capped or Base-Deactivated Column check_column->use_endcapped No replace_column Replace Column check_column->replace_column Contaminated/Old check_sample Check Sample Preparation optimize_mp->check_sample Mobile Phase Optimized lower_ph Lower pH (2.5-3.0) optimize_mp->lower_ph No check_system Check HPLC System Hardware check_sample->check_system Sample Prep OK check_solvent Match Sample Solvent to Mobile Phase check_sample->check_solvent No solution Symmetrical Peak Achieved check_system->solution System OK check_tubing Minimize Tubing Length and Diameter check_system->check_tubing No use_endcapped->optimize_mp replace_column->optimize_mp add_modifier Add Modifier (e.g., 0.1% Formic Acid) lower_ph->add_modifier add_modifier->check_sample dilute_sample Dilute Sample check_solvent->dilute_sample dilute_sample->check_system check_connections Check for Leaks and Proper Connections check_tubing->check_connections check_connections->solution

Caption: A logical workflow for troubleshooting peak tailing in RP-HPLC.

Silanol_Interaction cluster_stationary_phase Silica Stationary Phase silanol Si-OH (Residual Silanol Group) tailing Tailing Peak silanol->tailing Delayed Elution fatty_acid_ester Fatty Acid Ester (Analyte) fatty_acid_ester->silanol Secondary Interaction (Hydrogen Bonding) elution Symmetrical Peak fatty_acid_ester->elution Normal Partitioning

Caption: Mechanism of peak tailing due to secondary silanol interactions.

References

Technical Support Center: Chromatography Troubleshooting for Linolenyl Linoleate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address co-elution problems and other challenges encountered during the chromatographic analysis of linolenyl linoleate (B1235992).

Frequently Asked Questions (FAQs)

Q1: What is linolenyl linoleate and why is its analysis important?

This compound is a wax ester composed of linolenic acid and linoleic acid. Wax esters are a class of neutral lipids that play crucial roles in various biological systems. In humans, they are significant components of skin surface lipids, contributing to the epidermal barrier function.[1][2][3] The accurate analysis of specific wax esters like this compound is vital for understanding skin health and disease, as alterations in its levels may be associated with conditions like psoriasis.[4] Additionally, derivatives of its constituent fatty acids, such as ethyl linoleate, have been shown to influence signaling pathways related to skin pigmentation.[5]

Q2: What causes co-elution problems when analyzing this compound?

Co-elution occurs when this compound and other compounds are not adequately separated by the chromatography system, eluting at very similar retention times. The primary causes include:

  • Isomeric Co-elution: Wax esters with the same number of carbon atoms and double bonds but differing in the position or geometry (cis/trans) of the double bonds are difficult to separate on standard columns. For example, wax esters containing isomers of linolenic acid (e.g., alpha-linolenic acid vs. gamma-linolenic acid) or positional isomers of linoleic acid can co-elute.

  • Isobaric Co-elution: Different lipid species that have the same nominal mass can be difficult to distinguish by mass spectrometry without high-resolution instruments.

  • Co-elution with other Lipid Classes: In complex biological samples, this compound may co-elute with other lipids of similar polarity, such as other wax esters or cholesteryl esters.[6][7] For instance, cholesteryl linoleate and cholesteryl oleate (B1233923) are common components of skin lipids and can have similar chromatographic behavior to wax esters.[6][8][9]

Q3: How can I detect if this compound is co-eluting with another compound?

Detecting co-elution is the first step to resolving it. Here are some common indicators:

  • Asymmetrical Peak Shape: Look for peak fronting, tailing, or shoulders on your this compound peak. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

  • Mass Spectrometry Data: If using GC-MS or LC-MS, examine the mass spectra across the peak. If the spectra are not consistent from the beginning to the end of the peak, it's a strong indication of co-elution. High-resolution mass spectrometry can often resolve isobaric interferences.[10]

  • Diode Array Detector (DAD) in HPLC: A DAD collects UV spectra across a peak. If the spectra are not homogenous, it suggests the presence of multiple components.

Troubleshooting Guides

Issue 1: Poor resolution of this compound from other unsaturated wax esters in GC-MS.

Question: My GC-MS chromatogram shows a single broad peak for C36:5 wax esters, and I suspect co-elution of isomers, including this compound. How can I improve separation?

Answer: Co-elution of unsaturated wax ester isomers is a common challenge. Here is a systematic approach to improve your separation:

  • Optimize the GC Column and Temperature Program:

    • Use a Highly Polar Stationary Phase: Columns with a high cyanopropyl content or polyethylene (B3416737) glycol (wax) phases are effective at separating fatty acid methyl esters (and by extension, wax esters) based on their degree of unsaturation.[11][12]

    • Adjust the Temperature Ramp Rate: A slower temperature ramp can often improve the separation of closely eluting compounds.

  • Employ Silver-Ion Chromatography (Ag-HPLC or Ag-TLC):

    • Principle: Silver-ion chromatography separates compounds based on the number, configuration (cis/trans), and position of double bonds.[13][14][15] The pi electrons of the double bonds interact with the silver ions, and more unsaturated compounds are retained longer.

    • Application: You can use silver-ion chromatography as a sample fractionation step before GC-MS analysis. Collect the fractions containing wax esters with five double bonds and then analyze them by GC-MS. This two-dimensional approach significantly enhances resolution.

Issue 2: this compound appears to co-elute with a cholesteryl ester in HPLC-MS.

Question: In my reversed-phase HPLC-MS analysis of skin lipids, I have a peak that could be either this compound or a cholesteryl ester with a similar retention time. How can I confirm the identity and resolve them?

Answer: Differentiating wax esters from cholesteryl esters is crucial for accurate lipid profiling.

  • Mass Spectrometry Fragmentation Analysis:

    • Distinct Fragmentation Patterns: Wax esters and cholesteryl esters produce different fragment ions in tandem mass spectrometry (MS/MS).

      • Wax Esters (APCI/ESI): Typically show fragment ions corresponding to the protonated fatty acid and the fatty alcohol portion.[13]

      • Cholesteryl Esters (APCI/ESI): Often show a characteristic fragment ion from the cholesterol backbone (e.g., m/z 369.35).[16]

    • Action: Perform MS/MS on the peak and look for these characteristic fragments to confirm the presence of one or both lipid classes.

  • Chromatographic Method Optimization:

    • Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a C30 column, which can provide better separation of lipid isomers.[17]

    • Modify the Mobile Phase: Adjusting the solvent composition (e.g., the ratio of acetonitrile, isopropanol, methanol, and water) and the additives (e.g., ammonium (B1175870) formate) can alter the selectivity and improve resolution.[10]

Experimental Protocols

Protocol 1: GC-MS Analysis of Wax Esters

This protocol is a general guideline for the analysis of intact wax esters.

Parameter Condition Reference
Gas Chromatograph Agilent 8890 GC or equivalent[17]
Mass Spectrometer 7010B Triple Quadrupole GC/MS or equivalent[17]
Column DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm)[17]
Injector Temperature 300°C[18]
Oven Program Initial 50°C, hold for 1 min. Ramp to 200°C at 40°C/min. Ramp to 320°C at 3°C/min, hold for 10 min.[17]
Carrier Gas Helium at 1 mL/min[18]
MS Transfer Line Temp. 310°C[17]
Ion Source Temp. 230°C[17]
Ionization Mode Electron Ionization (EI) at 70 eV[17]
Scan Range m/z 50-850[17]
Protocol 2: Silver-Ion HPLC for Wax Ester Fractionation

This protocol is for the separation of wax esters based on unsaturation.

Parameter Condition Reference
HPLC System Agilent 1290 HPLC or equivalent[10]
Column ChromSpher 5 Lipids column (250 x 4.6 mm, 5 µm), two in series[13]
Mobile Phase Gradient of hexane, isopropanol, and acetonitrile[13]
Flow Rate 1.0 mL/min
Column Temperature 20°C[13]
Detection UV at 205 nm or coupled to APCI-MS[13]

Visualizations

Logical Workflow for Troubleshooting Co-elution

CoElution_Troubleshooting start Suspected Co-elution (Asymmetric Peak) check_ms Examine Mass Spectra Across the Peak start->check_ms ms_ok Spectra Homogeneous? check_ms->ms_ok coelution_confirmed Co-elution Confirmed ms_ok->coelution_confirmed No no_coelution Likely Pure Compound (Consider other issues) ms_ok->no_coelution Yes optimize_chrom Optimize Chromatography coelution_confirmed->optimize_chrom change_column Change Stationary Phase (e.g., C18 to C30 or Ag-Ion) optimize_chrom->change_column modify_mobile Modify Mobile Phase (Solvent ratio, additives) optimize_chrom->modify_mobile two_d_chrom Use 2D Chromatography (e.g., Ag-HPLC -> GC-MS) optimize_chrom->two_d_chrom reanalyze Re-analyze Sample change_column->reanalyze modify_mobile->reanalyze two_d_chrom->reanalyze Melanogenesis_Pathway cluster_inhibition Inhibition by Ethyl Linoleate EthylLinoleate Ethyl Linoleate Akt Akt EthylLinoleate->Akt Inhibits Phosphorylation GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation MITF MITF beta_catenin->MITF Activates Transcription Tyrosinase Tyrosinase TRP-1 MITF->Tyrosinase Activates Expression Melanin Melanin Synthesis Tyrosinase->Melanin

References

Reducing ion suppression effects in ESI-MS of wax esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with ion suppression in the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of wax esters.

Frequently Asked Questions (FAQs)

Q1: What are wax esters and why can they be challenging to analyze with ESI-MS?

Wax esters are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] Their analysis by ESI-MS can be challenging due to their nonpolar nature, which makes them difficult to ionize efficiently.[2] Unlike polar lipids, they lack easily ionizable functional groups, often requiring the formation of adducts (e.g., with ammonium (B1175870) or sodium ions) to be detected in the mass spectrometer.[2][3] Furthermore, their presence in complex biological matrices makes them susceptible to ion suppression.[4]

Q2: What is ion suppression in the context of ESI-MS?

Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest (in this case, wax esters) is reduced by the presence of co-eluting compounds from the sample matrix.[5][6][7] This competition for ionization in the ESI source leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[5][7]

Q3: What are the primary causes of ion suppression in lipid analysis?

The most common causes of ion suppression in lipid analysis, particularly when analyzing biological samples, are:

  • Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing significant ion suppression in ESI-MS.[8] They often co-extract with the analytes of interest and can have high ionization efficiencies, outcompeting other molecules for charge in the ESI source.

  • Salts and Buffers: Non-volatile salts and buffers (e.g., phosphates, Tris) can crystallize on the ESI droplet surface, hindering the release of analyte ions into the gas phase.[6][9]

  • High Concentrations of Co-eluting Matrix Components: Any compound that is present at a much higher concentration than the analyte can cause suppression by saturating the ESI process.[6]

Q4: How can I determine if my wax ester analysis is affected by ion suppression?

There are two primary methods to assess the presence and extent of ion suppression:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a wax ester standard is infused into the mass spectrometer after the analytical column.[5] A blank, extracted sample is then injected onto the column. Any dip in the constant signal of the infused standard indicates the retention times at which ion suppression is occurring.[5]

  • Post-Extraction Spike Method: This is a quantitative approach to measure the absolute matrix effect.[5][8] It involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the same analyte in a neat solvent.[5] A lower signal in the matrix sample indicates ion suppression.

Q5: What are the main strategies to reduce or eliminate ion suppression?

A multi-pronged approach is often the most effective way to combat ion suppression:

  • Effective Sample Preparation: The goal is to remove interfering matrix components, especially phospholipids, before analysis. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized methods like HybridSPE.[8][10]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method can separate the wax esters from the majority of ion-suppressing compounds.[5][10] This can involve adjusting the mobile phase gradient, changing the stationary phase, or using a different column chemistry.[5]

  • Sample Dilution: A simple but effective method is to dilute the sample.[5] This reduces the concentration of all components, including the interfering matrix, which can lessen the competition for ionization.[5] This is only feasible if the wax ester concentration remains above the instrument's limit of detection.

  • Optimization of ESI Source Parameters: Fine-tuning parameters like capillary voltage, desolvation temperature, and gas flow rates can sometimes help to mitigate suppression effects.

  • Use of Internal Standards: While not a method to reduce suppression, the use of stable isotope-labeled internal standards that co-elute with the analyte can help to accurately quantify the analyte by compensating for signal loss due to matrix effects.[9]

Troubleshooting Guides

Problem: Low or inconsistent signal intensity for wax ester analytes.

This is a classic symptom of ion suppression. Follow this guide to diagnose and resolve the issue.

Troubleshooting Flowchart for Ion Suppression

IonSuppression_Troubleshooting start Start: Low/Inconsistent Wax Ester Signal check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Significant Suppression Detected? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., use SPE, HybridSPE) matrix_effect_present->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (Gradient, Column) matrix_effect_present->optimize_chromatography Yes (after sample prep) optimize_ms Optimize MS Parameters (Source conditions, adducts) matrix_effect_present->optimize_ms No reassess_matrix_effect Re-assess Matrix Effect optimize_sample_prep->reassess_matrix_effect reassess_matrix_effect->matrix_effect_present Still present end_success Problem Resolved reassess_matrix_effect->end_success Resolved dilute_sample Dilute Sample (if concentration allows) optimize_chromatography->dilute_sample end_fail Consult Instrument Specialist optimize_chromatography->end_fail dilute_sample->optimize_ms optimize_ms->end_success

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis
Technique Principle Effectiveness in Removing Phospholipids Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated from the biological matrix (e.g., plasma, serum) using an organic solvent.Low to Moderate[10]Simple, fast, and inexpensive.Least effective method; often results in significant matrix effects as many phospholipids remain in the supernatant.[10]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility.Moderate to HighCan provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for certain lipid classes, and requires large volumes of organic solvents.[10]
Solid-Phase Extraction (SPE) Separation based on the affinity of analytes and matrix components for a solid sorbent.High[10]Highly selective, provides clean extracts, and can be automated.[5]Requires method development to optimize sorbent and solvents; can be more expensive than PPT or LLE.
HybridSPE A combination of protein precipitation and SPE in a single device.Very HighDramatically reduces phospholipid levels, leading to a significant reduction in matrix effects; simple and fast.[8]Can be more costly than traditional SPE.
Table 2: Key ESI-MS Parameters for Wax Ester Analysis
Parameter Recommendation Reasoning Reference
Ionization Mode Positive Ion ModeWax esters readily form positive adducts.[2][3]
Adduct Formation Use of ammonium formate (B1220265) or acetate (B1210297) in the mobile phase.Promotes the formation of [M+NH₄]⁺ adducts, which are often the predominant and most stable ions for wax esters, minimizing in-source fragmentation.[2][3][11]
Cone Voltage / Fragmentation Voltage Low to moderate (e.g., 15V)Higher voltages can increase in-source fragmentation, complicating the spectra. Keeping it low preserves the intact molecular adduct for quantification.[2]
Collision Energy (for MS/MS) 10-30 eV (variable)The fragmentation pattern is energy-dependent. A collision energy around 20 eV often yields characteristic product ions like [RCOOH₂]⁺, which can be used for structural confirmation.[2][12]
Desolvation Temperature 100-150 °CShould be optimized to ensure efficient desolvation without causing thermal degradation of the wax esters.[2]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Wax Ester Purification

This protocol is a general guideline and should be optimized for your specific sample matrix and wax ester analytes of interest. A C18 or a mixed-mode sorbent is often a good starting point.

Materials:

  • SPE Cartridge (e.g., C18)

  • Sample extract (e.g., lipid extract from plasma or tissue)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Water)

  • Wash Solvent (e.g., Water/Methanol mixture to remove polar interferences)

  • Elution Solvent (e.g., a nonpolar solvent like Hexane/Isopropanol to elute wax esters)

  • SPE Manifold

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent. Do not let the sorbent go dry.[5]

  • Equilibration: Pass 1-2 cartridge volumes of the equilibration solvent (e.g., water) through the cartridge to prepare it for the sample. Do not let the sorbent go dry.[5]

  • Loading: Load the sample onto the SPE cartridge at a slow, steady flow rate.[5]

  • Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove polar, unwanted matrix components.[5]

  • Elution: Pass 1-2 cartridge volumes of the elution solvent through the cartridge to collect the wax esters of interest.[5]

  • Dry-down and Reconstitution: The eluted sample is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile).

Protocol 2: Assessing Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the percentage of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of your wax ester analyte in a clean solvent (e.g., the mobile phase) at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix sample (that does not contain the analyte) through your entire sample preparation workflow (e.g., LLE or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the wax ester standard to the same final concentration as in Set A.[5]

  • Analyze Samples: Analyze all three sets of samples by LC-MS under identical conditions.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Mandatory Visualizations

General Workflow for LC/ESI-MS Analysis of Wax Esters

Workflow_Wax_Esters cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lc_separation HPLC/UHPLC Separation cleanup->lc_separation esi_ms ESI-MS Detection (Positive Mode, Adduct Formation) lc_separation->esi_ms data_acquisition Data Acquisition esi_ms->data_acquisition data_analysis Data Analysis (Quantification, Identification) data_acquisition->data_analysis

Caption: A typical experimental workflow for wax ester analysis using LC/ESI-MS.

Mechanism of Ion Suppression in the ESI Source

IonSuppression_Mechanism cluster_ideal Ideal Condition (No Suppression) cluster_suppressed Suppressed Condition (Matrix Present) A1 WE⁺ MS_Inlet1 MS Inlet A1->MS_Inlet1 High Signal A2 WE⁺ A2->MS_Inlet1 A3 WE⁺ A3->MS_Inlet1 A4 WE⁺ A4->MS_Inlet1 droplet1 ESI Droplet label_ideal Analyte (WE) ions are efficiently formed M1 M⁺ MS_Inlet2 MS Inlet M1->MS_Inlet2 Low Signal M2 M⁺ M2->MS_Inlet2 M3 M⁺ M3->MS_Inlet2 M4 M⁺ M4->MS_Inlet2 M5 M⁺ M5->MS_Inlet2 A5 WE droplet2 ESI Droplet label_suppressed Matrix (M) ions dominate, suppressing analyte (WE) ionization ESI_Source1 ESI Capillary ESI_Source2 ESI Capillary

Caption: Competition for charge and droplet surface access in the ESI source.

References

Technical Support Center: Optimization of Linolenyl Linoleate Extraction from Seeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and analysis of linolenyl linoleate (B1235992) from seeds.

Frequently Asked Questions (FAQs)

1. What is Linolenyl Linoleate and why is it of interest?

This compound is a wax ester, which is an ester formed from a fatty acid and a fatty alcohol. In this case, it is the ester of α-linolenic acid (an omega-3 fatty acid) and linoleyl alcohol (derived from linoleic acid, an omega-6 fatty acid). These esters are naturally present in the wax fraction of some seed oils. The interest in such compounds often stems from their potential biological activities, drawing from the known anti-inflammatory and other health benefits of their constituent fatty acids.

2. What are the primary methods for extracting lipids, including this compound, from seeds?

The extraction of this compound is typically a two-stage process: first, the total lipid extraction from the seed matrix, followed by the separation of the wax ester fraction from other lipids like triglycerides.

  • Total Lipid Extraction:

    • Soxhlet Extraction: A classical and exhaustive method using a non-polar solvent like n-hexane to continuously wash the crushed seed material. It is known for high extraction yields.

    • Solvent Extraction (e.g., Bligh & Dyer, Folch): These methods use a mixture of polar and non-polar solvents (e.g., chloroform/methanol) to extract a broad range of lipids.[1][2]

    • Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical CO2 as a solvent. It allows for tuning of selectivity by modifying pressure and temperature.

    • Mechanical Pressing: A solvent-free method, but it may result in lower yields compared to solvent-based techniques.[3]

  • Separation of Wax Esters:

    • Column Chromatography: The crude lipid extract is passed through a silica (B1680970) gel column. Different solvent systems are used to elute fractions of varying polarity, allowing for the separation of wax esters from more polar triglycerides.[4]

    • Winterization (Chilled Acetone (B3395972) Precipitation): This technique is effective for separating waxes from oils. The crude extract is dissolved in a solvent like acetone and then cooled, causing the higher-melting point waxes to precipitate.[5]

3. Which parameters are most critical for optimizing the initial lipid extraction?

The efficiency of the initial lipid extraction is influenced by several key factors:

  • Solvent Type: Non-polar solvents like n-hexane are highly effective for extracting neutral lipids, including wax esters. For a broader lipid profile, a mixture like chloroform/methanol might be used.

  • Temperature: Higher temperatures generally increase the solubility of lipids and the diffusion rate of the solvent, leading to higher yields, but excessively high temperatures can risk degradation of polyunsaturated fatty acids.

  • Extraction Time: Longer extraction times typically result in higher yields, up to a point where all accessible lipids have been extracted.

  • Solvent-to-Solid Ratio: A higher ratio of solvent to seed material increases the concentration gradient, which can enhance extraction efficiency.

  • Particle Size: Grinding the seeds to a smaller particle size increases the surface area available for solvent contact, thereby improving extraction rates.

4. How can I analyze and quantify the extracted this compound?

Due to the complexity of the lipid extract, a chromatographic separation is necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method. Since this compound is a large molecule, it is typically first transesterified to form fatty acid methyl esters (FAMEs) of its constituent fatty acids (α-linolenic acid and linoleic acid). These FAMEs are more volatile and can be readily analyzed by GC-MS to determine the fatty acid profile of the wax ester fraction.[6][7] Direct analysis of the intact wax ester is also possible but may require high-temperature columns and specialized methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for quantifying the intact wax ester without derivatization. A reversed-phase column with a suitable mobile phase can separate different lipid classes.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of Total Lipid Extract
Potential Cause Troubleshooting Steps
Inadequate Seed Preparation Ensure seeds are properly dried to a low moisture content (typically <10%), as excess water can hinder solvent penetration.[7][10] Grind the seeds to a fine, uniform powder to maximize surface area.
Incorrect Solvent Choice For non-polar wax esters, ensure a non-polar solvent (e.g., n-hexane, petroleum ether) is used for the primary extraction. If the total lipid profile is desired, a chloroform/methanol mixture is more appropriate.
Suboptimal Extraction Parameters Review and optimize the extraction time, temperature, and solvent-to-solid ratio. Refer to the data tables below for typical ranges. For Soxhlet, ensure the system is cycling correctly and for a sufficient duration (e.g., 6-8 hours).
Channeling of Solvent (Soxhlet) Ensure the seed powder is packed uniformly in the thimble to prevent the solvent from creating channels and bypassing the bulk of the material.
Worn Equipment (Mechanical Press) For mechanical presses, check for wear on the screw shaft and pressing rings, as this can reduce pressure and efficiency.
Issue 2: Difficulty in Separating Wax Esters from Triglycerides
Potential Cause Troubleshooting Steps
Poor Resolution in Column Chromatography Optimize the solvent system (mobile phase). A common approach is to start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding diethyl ether or ethyl acetate (B1210297) to elute different lipid classes.[4] Use a smaller sample load relative to the column size to avoid overloading.
Incomplete Precipitation during Winterization Ensure the acetone is sufficiently cold (e.g., -20°C or lower). The concentration of the lipid extract in the acetone is also critical; if too dilute, precipitation may be inefficient. Allow sufficient time for the waxes to fully precipitate.
Co-elution of Steryl Esters Steryl esters have similar polarity to wax esters and may co-elute. Argentation (silver nitrate) thin-layer chromatography can be used to separate lipids based on the degree of unsaturation, which can help differentiate these classes.[4]
Issue 3: Inaccurate Quantification with GC-MS

| Potential Cause | Troubleshooting Steps | | Incomplete Transesterification to FAMEs | Ensure the catalyst (e.g., BF3 in methanol, methanolic KOH) is fresh and the reaction conditions (time and temperature) are adequate for converting the wax esters to FAMEs.[6] | | Peak Tailing or Broadening | This can indicate issues with the GC column or inlet. Check for column contamination and bake it out if necessary. Ensure the inlet liner is clean. Highly polar compounds in the sample can also cause peak tailing. | | Matrix Interference | The seed oil matrix is complex. If analyzing trace amounts, co-eluting compounds can interfere with quantification. Using mass spectrometry in Selected Ion Monitoring (SIM) mode can improve selectivity and sensitivity. | | Standard Degradation | Ensure that the FAME standards used for calibration are pure and have been stored correctly to prevent degradation, especially of polyunsaturated FAMEs. |

Data Presentation: Optimization Parameters

Table 1: Comparison of Optimized Parameters for Soxhlet Extraction of Seed Oils

Seed Type Solvent Particle Size Time (h) Temperature (°C) Optimal Yield (%) Reference
Papaya (Carica papaya L.)Petroleum Ether20 mesh3N/A57.03[1]
Moringa oleiferaAcetone325 µm86043.25
African Locust Beann-HexaneN/A5.96028.56
Yellow OleanderPetroleum Ether>1 mm367065.51[8]
Chia Seedn-HexaneN/A8N/AN/A[9]

Table 2: Comparison of Optimized Parameters for Supercritical Fluid Extraction (SFE) of Seed Oils

Seed Type Pressure (bar) Temperature (°C) CO2 Flow Rate Time (h) Optimal Yield (%) Reference
Pouteria lucuma30045.76.26 mL/minN/A97.35 (of total)[4]
Moringa oleifera50045240 L/h2.538.54[2]
Winged Bean3005521.3 L/h1.536.27
Cherry Seed350400.4 kg/h N/A~5.3

Experimental Protocols

Protocol 1: Total Lipid Extraction using Soxhlet Apparatus
  • Sample Preparation: Dry the seeds in an oven at 60°C until a constant weight is achieved. Grind the dried seeds into a fine powder (e.g., to pass through a 20-mesh sieve).

  • Thimble Packing: Accurately weigh approximately 10-20 g of the ground seed powder and place it into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: Place the thimble into the main chamber of the Soxhlet extractor. Fill a round-bottom flask with a suitable volume of n-hexane (typically 250-300 mL). Assemble the Soxhlet apparatus with a condenser.

  • Extraction: Heat the round-bottom flask using a heating mantle to the boiling point of n-hexane (~69°C). Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.

  • Solvent Recovery: After extraction, turn off the heat and allow the apparatus to cool. Recover the majority of the n-hexane using a rotary evaporator.

  • Drying and Weighing: Transfer the remaining lipid extract to a pre-weighed vial. Dry the extract under a stream of nitrogen and then in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is obtained. This final weight represents the total lipid extract.

Protocol 2: Separation of Wax Esters by Column Chromatography
  • Column Preparation: Pack a glass chromatography column with silica gel 60 suspended in n-hexane.

  • Sample Loading: Dissolve a known amount of the total lipid extract from Protocol 1 in a minimal volume of n-hexane. Carefully load this solution onto the top of the silica gel column.

  • Elution:

    • Elute the non-polar components, including wax esters, with a non-polar solvent like n-hexane or a mixture of hexane and a small percentage of diethyl ether (e.g., 99:1 v/v).[4]

    • Collect fractions of the eluate.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of diethyl ether) to elute more polar lipids like triglycerides.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the wax esters. A standard of a known wax ester (e.g., behenyl behenate) can be used for comparison.

  • Pooling and Drying: Pool the fractions identified as containing the wax esters and remove the solvent using a rotary evaporator to obtain the purified wax ester fraction.

Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
  • Reaction Setup: Place a small amount (e.g., 10-20 mg) of the purified wax ester fraction into a screw-cap glass tube.

  • Transesterification: Add 2 mL of 10% Boron Trifluoride (BF3) in methanol.[6] Seal the tube tightly and heat at 60-100°C for the time specified by the reagent manufacturer (e.g., 20 minutes).

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the tube. Vortex thoroughly and then centrifuge to separate the layers.

  • Sample Collection: Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a GC vial for analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_separation Purification cluster_analysis Analysis Seed_Sample Seed Sample Drying Drying Seed_Sample->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction (n-Hexane) Grinding->Soxhlet SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Crude_Extract Crude Lipid Extract Soxhlet->Crude_Extract SFE->Crude_Extract Column_Chrom Column Chromatography Wax_Fraction Wax Ester Fraction (contains this compound) Column_Chrom->Wax_Fraction Transesterification Transesterification to FAMEs GC_MS GC-MS Analysis Transesterification->GC_MS Crude_Extract->Column_Chrom Wax_Fraction->Transesterification

Caption: Workflow for extraction and analysis of this compound.

Logical_Relationship Triglyceride Triglyceride (Main component of seed oil) Fatty_Acid_Pool Acyl-CoA Pool (e.g., Linoleoyl-CoA, Linolenoyl-CoA) Triglyceride->Fatty_Acid_Pool Hydrolysis/ Transesterification Glycerol Glycerol Triglyceride->Glycerol Hydrolysis/ Transesterification Wax_Ester This compound (Wax Ester) Fatty_Alcohol Linoleyl Alcohol Wax_Ester->Fatty_Alcohol Hydrolysis/ Transesterification Linolenic_Acid α-Linolenic Acid Wax_Ester->Linolenic_Acid Hydrolysis/ Transesterification Fatty_Acid_Pool->Wax_Ester Esterification Fatty_Acid_Pool->Fatty_Alcohol Reduction Fatty_Alcohol->Wax_Ester Linoleic_Acid Linoleic Acid Fatty_Alcohol->Linoleic_Acid derived from

References

Technical Support Center: Enhancing the Resolution of Wax Ester Separation by SFC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Supercritical Fluid Chromatography (SFC) applications. This resource provides researchers, scientists, and drug development professionals with targeted guidance on resolving common challenges encountered during the separation of wax esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using SFC for wax ester separation?

A1: Supercritical Fluid Chromatography (SFC) offers several key advantages for analyzing non-polar compounds like wax esters. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster and more efficient separations compared to normal-phase HPLC[1][2]. SFC is also considered a "green" technology due to the significant reduction in organic solvent consumption[1][3]. Furthermore, it can often separate complex mixtures and isomers without the need for derivatization[4][5].

Q2: Which stationary phases (columns) are most effective for separating wax esters?

A2: The choice of stationary phase is critical for achieving good resolution. For wax esters, which are non-polar, both normal-phase and reversed-phase columns can be effective, depending on the specific separation goal.

  • Normal-Phase Columns (e.g., Silica (B1680970), Diol, Diethylamine-DEA): These columns are excellent for class-based separations. A Diol column, for instance, has been shown to provide good separation of diglyceride isomers[4]. DEA-bonded silica columns can achieve baseline separation of lipid classes, though they may be less suitable for separating cholesteryl esters (CE) and triglycerides (TG) from each other[6].

  • Reversed-Phase Columns (e.g., C18, C30): C18 columns, particularly those with a longer length (e.g., 150 mm), can provide improved intraclass separation, which is useful for distinguishing between wax esters with different acyl chain lengths and degrees of unsaturation[3].

Q3: How do I select the optimal co-solvent (modifier) for my separation?

A3: While supercritical CO2 is the main mobile phase, a polar organic co-solvent, or "modifier," is usually required to elute compounds from the column[7]. The choice and concentration of the modifier are key parameters for optimizing selectivity.

  • Common Modifiers: Methanol (B129727) is the most commonly used co-solvent. Other solvents like ethanol (B145695), isopropanol, and acetonitrile, or mixtures thereof, can also be used to fine-tune the separation[1][7]. For separating very-long-chain polyunsaturated fatty acids, a modifier of methanol/acetonitrile (80:20, v/v) has been used successfully[3].

  • Gradient Elution: A gradient, where the percentage of the modifier is increased during the run, is often employed to separate a mixture with a wide range of polarities[7].

Q4: What is the role of temperature and pressure in SFC, and how do they affect resolution?

A4: Temperature and back pressure are used to control the density of the supercritical fluid mobile phase, which in turn influences its solvating power and the resulting chromatography[7].

  • Pressure: Increasing the back pressure increases the density of the CO2, which typically strengthens the mobile phase and reduces retention times and resolution. It is a powerful tool for fine-tuning a separation[7].

  • Temperature: Temperature has a more complex effect. Increasing the temperature decreases the density of the mobile phase (reducing solvent strength) but also increases analyte vapor pressure and diffusion, which can impact peak shape and efficiency. An optimal temperature, often around 40-50°C, must be empirically determined[1][6].

Q5: Can additives in the mobile phase improve peak shape and resolution?

A5: Yes, small amounts of additives in the modifier can significantly improve peak shape, especially for acidic or basic compounds. For lipid analysis, ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 0.1-0.15% w/v) are often added to the modifier to improve peak shape and retention time stability[3][6]. The addition of a small percentage of water (e.g., 2-5%) to the modifier can also enhance peak shapes and ensure column stability by preventing the formation of silyl (B83357) ethers on silica-based columns[3][8].

Q6: Is derivatization necessary for analyzing wax esters by SFC?

A6: One of the advantages of SFC is that it often allows for the analysis of lipids, including wax esters, without derivatization[4][9]. However, if poor peak shapes are observed for components like free fatty acids or fatty alcohols within the wax mixture, derivatization can be employed to improve chromatographic performance[5].

Troubleshooting Guide

Problem: Poor Resolution / Peak Co-elution

Q: My wax ester peaks are not well separated. What should I try first?

A: To improve poor resolution, you should systematically adjust chromatographic parameters. Start by modifying the mobile phase gradient, as this often has the most significant impact. If that is insufficient, adjusting temperature and pressure can fine-tune the separation. Finally, screening different stationary phases may be necessary.

  • Modify the Gradient: Make the gradient shallower (i.e., increase the gradient time). This increases the separation window for eluting peaks.

  • Adjust Temperature and Pressure: Decrease the back pressure to reduce the mobile phase density, which can increase retention and improve separation[7]. Experiment with different column temperatures (e.g., in 5°C increments) to find the optimal balance between efficiency and selectivity.

  • Change the Co-solvent: Try a different modifier (e.g., switch from methanol to ethanol or a methanol/acetonitrile mix) to alter the selectivity of the separation[7].

  • Evaluate Stationary Phase: If resolution is still poor, the column chemistry may not be suitable. If you are using a normal-phase column, consider a reversed-phase column like C18 for better intraclass separation of wax esters based on their acyl chains[3].

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing. What are the common causes and solutions?

A: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase or by issues with the mobile phase composition.

  • Add an Additive: For acidic analytes, which can interact strongly with residual silanol (B1196071) groups on the stationary phase, add a small amount of an acidic additive like formic acid (0.1% v/v) to the modifier[3]. For general improvements, ammonium salts like ammonium acetate can be effective[6].

  • Add Water: Incorporating a small percentage of water (2-5%) into the organic modifier can deactivate highly acidic silanol sites on the column, improving peak shape and preventing retention time drift[3][8].

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Problem: Retention Time Instability

Q: I'm seeing significant drift in retention times between injections. Why is this happening?

A: Retention time instability in SFC is often related to the column not being fully equilibrated or changes in the stationary phase chemistry over time.

  • Ensure Column Equilibration: The low viscosity of SFC mobile phases means that column equilibration can be fast, but it is still crucial. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Prevent Silyl Ether Formation: On silica-based columns, anhydrous mobile phases can lead to the methylation of silanol groups, causing a gradual change in retention times[3]. Adding a small amount of water (e.g., 5%) to the co-solvent can prevent this and maintain a stable stationary phase[3].

Experimental Protocols

Protocol 1: General Screening Method for Wax Ester Separation

This protocol provides a starting point for developing a separation method for a wax ester mixture of unknown composition.

  • Sample Preparation: Dissolve the wax ester sample in an appropriate solvent (e.g., chloroform (B151607) or a mixture of heptane/isopropanol) to a concentration of approximately 1 mg/mL[5][10].

  • SFC System & Column:

    • Column: HSS C18, 150 x 2.1 mm, <2 µm particle size[3].

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Methanol/Acetonitrile (80:20, v/v) with 0.15% (w/v) ammonium formate and 0.1% (v/v) formic acid[3].

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min.

    • Gradient: Start at 2% B, hold for 1 min, increase to 40% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Column Temperature: 40°C.

    • Back Pressure: 150 bar (approx. 2175 psi)[1].

    • Injection Volume: 1 µL.

  • Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) suitable for lipid analysis.

Data Summary Tables

Table 1: Comparison of Stationary Phases for Wax Ester & Lipid Separation

Stationary PhaseTypeParticle Size (µm)Dimensions (mm)Application NotesReference
HSS C18 Reversed-Phase<2150 x 2.1Good for intraclass separation of neutral lipids and wax esters.[3][3]
Shim-pack UC-Diol Normal-Phase--Provides excellent separation of diglyceride isomers.[4][4]
Torus DEA Normal-Phase1.7100 x 3.0Achieves baseline separation of lipid classes but may co-elute CE and TG.[6][6]
BEH Reversed-Phase--Allows for rapid screening and discrete class-based separation.[3][3]

Table 2: Typical SFC Operating Parameters for Wax Esters & Lipids

ParameterTypical RangePurposeReference
Co-solvent (Modifier) 1-50% Methanol, Ethanol, AcetonitrileElutes analytes and controls selectivity.[7][11]
Gradient Time 5-20 minControls the separation window and resolution.[6][8]
Back Pressure 100-200 bar (1450-2900 psi)Adjusts mobile phase density and solvent strength.[7]
Column Temperature 35-60°CFine-tunes selectivity and efficiency.[1][6]
Flow Rate 1.0-3.0 mL/minAffects analysis time and efficiency.[6][12]
Additive 0.1-2% Ammonium Acetate/Formate, Formic Acid, WaterImproves peak shape and retention stability.[3][11]

Mandatory Visualizations

G start Define Separation Goal (e.g., Class vs. Intraclass) col_select Select Initial Column (e.g., C18 for Intraclass, Diol for Class Separation) start->col_select mobile_phase Select Co-Solvent & Additive (e.g., MeOH with 0.1% Formic Acid) col_select->mobile_phase screen Perform Initial Gradient Screen (e.g., 2-40% Modifier over 10 min) mobile_phase->screen eval Evaluate Resolution & Peak Shape screen->eval optimize_grad Optimize Gradient (Adjust Slope and Time) eval->optimize_grad Resolution Needs Improvement final Final Validated Method eval->final Acceptable optimize_pt Fine-Tune with Pressure & Temp optimize_grad->optimize_pt optimize_pt->eval Re-evaluate G start Problem: Poor Resolution q1 Is the gradient optimized? start->q1 a1 Action: Decrease gradient slope (increase gradient time) q1->a1 No q2 Is selectivity the issue? q1->q2 Yes a1->q2 a2 Action: Change co-solvent (e.g., MeOH -> ACN mix) q2->a2 Yes q3 Have P & T been adjusted? q2->q3 No a2->q3 a3 Action: Decrease back pressure to increase retention q3->a3 No q4 Is the column chemistry appropriate? q3->q4 Yes a3->q4 a4 Action: Switch column type (e.g., Normal-phase to C18) q4->a4 No end Resolution Improved q4->end Yes a4->end

References

Technical Support Center: Quantification of Linolenyl Linoleate - Addressing Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when quantifying linolenyl linoleate (B1235992).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of linolenyl linoleate?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to inaccurate quantification of this compound. In biological samples, common interfering components include phospholipids (B1166683), salts, and proteins.[1][2] These effects can manifest as either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), ultimately affecting the accuracy, precision, and sensitivity of your results.[1][2]

Q2: What are the typical signs that my this compound quantification is being affected by matrix effects?

A2: Common indicators of matrix effects in your LC-MS/MS data include:

  • Poor reproducibility of this compound's peak area or height between different sample injections.[3]

  • A noticeable difference in the signal response when comparing a standard prepared in a pure solvent versus a standard spiked into a blank sample matrix after extraction (post-extraction spike).[1][3]

  • Inconsistent ratios between the internal standard and this compound across a batch of samples.[3]

  • Loss of linearity in the calibration curve, especially at higher concentrations.[3]

Q3: What are the primary strategies to minimize or eliminate matrix effects?

A3: The main approaches to mitigate matrix effects can be grouped into three categories:

  • Advanced Sample Preparation: Employing techniques to remove interfering matrix components prior to analysis is often the most effective strategy.[1][4]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from interfering compounds.[5][6]

  • Appropriate Calibration Strategies: Using suitable internal standards and calibration methods to compensate for any remaining matrix effects.[3]

Q4: Can simply diluting my sample reduce matrix effects?

A4: Yes, sample dilution can be a straightforward and effective method to reduce the concentration of interfering components in the matrix.[1][5] However, this approach is only viable if the concentration of this compound in your sample remains sufficiently high for sensitive and accurate detection after dilution.[1]

Troubleshooting Guides

Issue: I am observing significant ion suppression for this compound in my plasma samples.

Solution: Ion suppression in plasma samples is frequently caused by high concentrations of phospholipids.[4][7] Follow these troubleshooting steps, starting with the most impactful techniques:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before injecting the sample into the LC-MS system.[4]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[4][8] A well-chosen SPE sorbent can retain this compound while allowing interfering substances to be washed away.

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but analyte recovery can sometimes be lower, especially for more polar lipids.[9]

    • Protein Precipitation (PPT): While a simple method to remove proteins, PPT is often the least effective at removing other matrix components like phospholipids and may result in significant matrix effects.[9]

  • Enhance Chromatographic Separation: If matrix effects persist after optimizing sample preparation, further improvements can be made to the LC method.[6]

    • Gradient Modification: Adjusting the mobile phase gradient can help to separate the elution of this compound from co-eluting matrix components.[5]

    • Column Chemistry: Using a different column with alternative selectivity may improve the resolution between your analyte and interferences.[5]

  • Implement Robust Calibration Strategies: The use of an appropriate internal standard is crucial to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[3]

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of this compound is the ideal internal standard as it will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte.

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples can help to compensate for matrix effects.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

Sample Preparation MethodGeneral Effectiveness in Reducing Matrix EffectsAnalyte RecoveryThroughput
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerate
Solid-Phase Extraction (SPE) HighGood to HighModerate
HybridSPE®-Phospholipid Very High (for phospholipids)HighHigh

This table provides a general comparison; optimal method selection will depend on the specific matrix and analytical goals.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of ion suppression or enhancement.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate) free of this compound

  • This compound standard solution of known concentration

  • Reconstitution solvent (compatible with your LC mobile phase)

  • Your established sample preparation workflow (e.g., PPT, LLE, or SPE)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the known concentration of this compound standard directly into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the same known concentration of the this compound standard into the processed blank matrix extract.

    • Set C (Blank Matrix Extract): Process a blank matrix sample through your entire extraction procedure without adding the analyte standard. This serves as a background control.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Analysis

This is a generalized protocol and should be optimized for your specific application by selecting the appropriate sorbent and solvents.

Materials:

  • SPE cartridge (e.g., C18, polymeric reversed-phase)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences, e.g., 5% methanol (B129727) in water)

  • Elution solvent (to elute this compound, e.g., methanol or acetonitrile)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge to prepare it for the sample.

  • Loading: Load your pre-treated sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove polar interferences.

  • Elution: Pass the elution solvent through the cartridge to collect this compound.

  • Dry Down and Reconstitution: The eluted sample is typically dried under a stream of nitrogen and then reconstituted in a solvent compatible with your LC-MS system.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Extraction (e.g., LLE, SPE) sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup reconstitution Dry Down & Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

troubleshooting_flowchart start Suspected Matrix Effect (Poor Reproducibility, Ion Suppression) assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect > 20%? assess_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes end Matrix Effect Mitigated me_present->end No optimize_lc Optimize LC Method (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use SIL Internal Standard optimize_lc->use_sil_is matrix_matched Use Matrix-Matched Calibrants use_sil_is->matrix_matched matrix_matched->end

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: Improving the Stability of Linolenyl Linoleate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of linolenyl linoleate (B1235992) in topical formulations.

Frequently Asked Questions (FAQs)

Q1: My topical formulation containing linolenyl linoleate is developing an off-odor and changing color. What is the likely cause?

A1: The most probable cause is lipid oxidation. This compound is a polyunsaturated wax ester, making it highly susceptible to oxidation when exposed to air, light, heat, and trace metals.[1][2] This process involves a chain reaction that produces primary oxidation products (peroxides) and secondary oxidation products (aldehydes and ketones), which are responsible for the undesirable changes in odor and color, often described as rancidity.[3]

Q2: What are the primary factors that accelerate the degradation of this compound in a topical formulation?

A2: Several factors can accelerate the degradation of this compound:

  • Exposure to Oxygen: Autoxidation is a primary degradation pathway for unsaturated lipids.[1]

  • Exposure to Light: UV radiation can initiate and accelerate lipid oxidation.[4]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[5]

  • Presence of Metal Ions: Trace metals like iron and copper act as pro-oxidants, catalyzing the formation of free radicals.[6]

  • Suboptimal pH: The pH of the formulation can influence the rate of lipid oxidation in emulsions.[7]

Q3: How can I proactively improve the stability of this compound in my formulations?

A3: A multi-pronged approach is most effective:

  • Incorporate Antioxidants: Add lipid-soluble antioxidants to inhibit the oxidation chain reaction.

  • Use Chelating Agents: Include chelating agents to sequester metal ions.

  • Optimize pH: Adjust the formulation's pH to a range that minimizes lipid oxidation.

  • Protective Packaging: Use opaque, airless packaging to minimize exposure to light and oxygen.

  • Controlled Manufacturing and Storage: Maintain a controlled environment during manufacturing and storage to avoid high temperatures and exposure to contaminants.

Q4: What are the most effective antioxidants for stabilizing this compound?

A4: A blend of antioxidants often provides synergistic protection.[8][9] Common and effective antioxidants include:

  • Tocopherols (Vitamin E): A natural, oil-soluble antioxidant.[10]

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants that are very effective at low concentrations.[10]

  • Ascorbyl Palmitate: An oil-soluble form of Vitamin C that can regenerate tocopherol.[11]

  • Rosemary Extract: A natural antioxidant containing compounds like carnosic acid and carnosol.[10]

Q5: Should I use a chelating agent? If so, which one is recommended?

A5: Yes, using a chelating agent is highly recommended to bind metal ions that can catalyze oxidation. Even trace amounts of metals from raw materials or equipment can be problematic.[6]

  • Ethylenediaminetetraacetic acid (EDTA): A very effective and widely used chelating agent.[12]

  • Citric Acid: A natural and milder chelating agent.[12]

Troubleshooting Guides

Issue 1: Rapid Onset of Rancidity Despite Using an Antioxidant

Possible Causes:

  • Inappropriate Antioxidant Choice: The antioxidant may not be oil-soluble or potent enough for the level of unsaturation in this compound.

  • Insufficient Antioxidant Concentration: The concentration of the antioxidant may be too low to provide adequate protection.

  • Presence of Pro-oxidant Metals: Metal ions can overwhelm the antioxidant's capacity.

  • Photo-oxidation: Significant exposure to light is occurring.

  • High Heat Exposure: The formulation was exposed to high temperatures during processing or storage.

Troubleshooting Steps:

  • Verify Antioxidant Properties: Ensure you are using an oil-soluble antioxidant. Consider using a synergistic blend, such as tocopherol with ascorbyl palmitate.[8]

  • Optimize Antioxidant Concentration: Increase the antioxidant concentration incrementally. Refer to the table below for typical concentration ranges.

  • Incorporate a Chelating Agent: Add EDTA (typically 0.05-0.1%) or citric acid (typically 0.1-0.3%) to your formulation.[12][13]

  • Evaluate Packaging: Switch to opaque and airless packaging to protect from light and oxygen.

  • Review Processing and Storage Conditions: Ensure that manufacturing and storage temperatures are kept as low as is practical.

Issue 2: Phase Separation or Changes in Emulsion Consistency Over Time

Possible Causes:

  • pH Shift: The pH of the formulation may have changed, affecting the stability of the emulsifier system.

  • Electrolyte Imbalance: The addition of certain ingredients may have disrupted the emulsion's stability.

  • Lipid Oxidation: Byproducts of oxidation can sometimes interfere with the emulsifying system.

Troubleshooting Steps:

  • Monitor and Buffer pH: Measure the pH of your formulation over time. If it is drifting, consider adding a buffering system to maintain a stable pH. The optimal pH for emulsion stability can vary, but for many systems, a slightly acidic to neutral pH is preferred.[7]

  • Evaluate Emulsifier System: Re-evaluate your choice and concentration of emulsifiers. It's possible that a more robust system is needed.

  • Address Oxidation: Implement the strategies outlined in Issue 1 to minimize lipid oxidation, as this can sometimes contribute to emulsion instability.

Data Presentation

Table 1: Illustrative Oxidative Stability of this compound (5%) in an O/W Cream Base with Different Stabilizers

Data are representative and intended for comparative purposes. Actual values will vary based on the specific formulation and storage conditions.

Stabilizer SystemPeroxide Value (meq O2/kg) after 90 days at 40°Cp-Anisidine (B42471) Value after 90 days at 40°C
No Stabilizer (Control)45.832.5
0.1% α-Tocopherol22.318.9
0.02% BHT18.515.2
0.2% Rosemary Extract25.120.7
0.1% α-Tocopherol + 0.1% Ascorbyl Palmitate15.412.8
0.02% BHT + 0.1% EDTA9.78.1
0.1% α-Tocopherol + 0.1% Ascorbyl Palmitate + 0.1% EDTA 7.2 6.5

Table 2: Comparison of Common Antioxidants for Topical Formulations

AntioxidantTypical Use LevelSolubilityKey Characteristics
α-Tocopherol (Vitamin E)0.05 - 0.5%OilNatural, also provides skin benefits.
BHT (Butylated Hydroxytoluene)0.01 - 0.1%OilHighly effective synthetic antioxidant.[10]
BHA (Butylated Hydroxyanisole)0.01 - 0.1%OilSynthetic antioxidant, often used with BHT.[10]
Ascorbyl Palmitate0.05 - 0.2%OilSynergistic with tocopherol.[11]
Rosemary Extract0.1 - 0.5%OilNatural alternative to synthetic antioxidants.[10]

Experimental Protocols

Protocol 1: Preparation of a Basic O/W Topical Cream with this compound

Objective: To provide a standardized method for preparing a topical cream for stability testing.

Materials:

  • Oil Phase:

    • This compound: 5%

    • Cetyl Alcohol: 3%

    • Stearic Acid: 2%

    • Emulsifying Wax NF: 5%

    • Antioxidant(s) as per experimental design

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3%

    • Chelating Agent (e.g., Disodium EDTA) as per experimental design

    • Preservative (e.g., Phenoxyethanol): 0.5%

Procedure:

  • Combine all components of the oil phase in a heat-resistant beaker.

  • Combine all components of the aqueous phase in a separate heat-resistant beaker.

  • Heat both phases to 75°C.

  • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

  • Continue homogenization for 5-10 minutes.

  • Begin cooling the emulsion while stirring gently with a propeller mixer.

  • At approximately 40°C, add any temperature-sensitive ingredients.

  • Continue gentle stirring until the cream has cooled to room temperature.

  • Adjust the final pH if necessary.

  • Package in appropriate containers for stability testing.

Protocol 2: Accelerated Oxidative Stability Testing

Objective: To assess the oxidative stability of the prepared topical formulation under accelerated conditions.

Procedure:

  • Place the packaged cream samples in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity.[14]

  • Store control samples at room temperature (25°C ± 2°C) and in a refrigerator (4°C ± 2°C).

  • At specified time points (e.g., 0, 30, 60, 90 days), remove samples for analysis.

  • For each sample, perform the following analyses:

    • Visual assessment (color, phase separation)

    • Olfactory assessment (odor)

    • pH measurement

    • Viscosity measurement

    • Peroxide Value (PV) determination (see Protocol 3)

    • p-Anisidine Value (p-AV) determination (see Protocol 4)

Protocol 3: Determination of Peroxide Value (PV)

Objective: To quantify the primary oxidation products in the topical formulation.

Procedure:

  • Lipid Extraction:

    • Accurately weigh approximately 5g of the cream into a centrifuge tube.

    • Add 20 mL of a chloroform (B151607):methanol (2:1 v/v) mixture.

    • Homogenize for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen at a low temperature (<40°C).

  • Titration:

    • Accurately weigh approximately 0.1-0.3g of the extracted lipid into a 250 mL Erlenmeyer flask.

    • Add 30 mL of an acetic acid:chloroform (3:2 v/v) solution and swirl to dissolve.

    • Add 0.5 mL of a saturated potassium iodide (KI) solution.

    • Stopper the flask, swirl for 1 minute, and let it stand in the dark for 5 minutes.

    • Add 30 mL of deionized water and a few drops of starch indicator solution.

    • Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (B1220275) solution until the blue color disappears.

    • Perform a blank titration under the same conditions.

  • Calculation:

    • PV (meq/kg) = [(S - B) x N x 1000] / W

      • S = Volume of titrant for the sample (mL)

      • B = Volume of titrant for the blank (mL)

      • N = Normality of the sodium thiosulfate solution

      • W = Weight of the lipid sample (g)

Protocol 4: Determination of p-Anisidine Value (p-AV)

Objective: To quantify the secondary oxidation products (aldehydes) in the topical formulation.

Procedure:

  • Lipid Extraction: Extract the lipid from the cream as described in Protocol 3.

  • Spectrophotometric Measurement:

    • Accurately weigh approximately 0.5g of the extracted lipid into a 25 mL volumetric flask and make up to volume with isooctane (B107328) (Solution A).

    • Measure the absorbance of Solution A at 350 nm against an isooctane blank (Ab).

    • Pipette 5 mL of Solution A into a test tube. Pipette 5 mL of isooctane into a separate test tube for the blank.

    • Add 1 mL of p-anisidine reagent (0.25% in glacial acetic acid) to both tubes.

    • Stopper the tubes, shake, and store in the dark for 10 minutes.

    • Measure the absorbance of the sample solution against the blank solution at 350 nm (As).

  • Calculation:

    • p-AV = [25 x (1.2 x As - Ab)] / W

      • As = Absorbance of the sample after reaction with p-anisidine

      • Ab = Absorbance of the lipid solution before reaction

      • W = Weight of the lipid sample (g)

Visualizations

G cluster_formulation Formulation & Stability Testing Workflow prep Prepare O/W Cream (Protocol 1) package Package in Containers prep->package storage Place in Stability Chambers (4°C, 25°C, 40°C) package->storage sampling Sample at Time Points (0, 30, 60, 90 days) storage->sampling analysis Physicochemical & Oxidative Analysis sampling->analysis data Compile & Analyze Data analysis->data

Caption: Workflow for preparing and stability testing topical formulations.

G cluster_pathway Lipid Oxidation Pathway ll This compound (Unsaturated Ester) radicals Lipid Free Radicals (L•) ll->radicals initiators Initiators (Light, Heat, Metal Ions) initiators->ll causes peroxy Peroxy Radicals (LOO•) radicals->peroxy oxygen Oxygen (O2) oxygen->peroxy hydroperoxides Hydroperoxides (LOOH) (Primary Oxidation Products) Measured by Peroxide Value peroxy->hydroperoxides secondary Aldehydes, Ketones (Secondary Oxidation Products) Measured by p-Anisidine Value hydroperoxides->secondary rancidity Rancidity (Off-odors, Discoloration) secondary->rancidity G cluster_troubleshooting Troubleshooting Logic for Rancidity start Rancidity Detected? check_ao Using Antioxidant? start->check_ao Yes add_ao Add Oil-Soluble Antioxidant/Blend check_ao->add_ao No check_chelator Using Chelating Agent? check_ao->check_chelator Yes add_ao->check_chelator add_chelator Add Chelating Agent (e.g., EDTA) check_chelator->add_chelator No check_packaging Using Protective Packaging? check_chelator->check_packaging Yes add_chelator->check_packaging change_packaging Switch to Opaque, Airless Packaging check_packaging->change_packaging No review_process Review Process/ Storage Conditions check_packaging->review_process Yes change_packaging->review_process stable Formulation Stabilized review_process->stable

References

Challenges in the scale-up of "Linolenyl linoleate" production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Linolenyl Linoleate (B1235992). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis, purification, and scale-up of Linolenyl Linoleate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound, a wax ester, can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This method typically involves the direct esterification of linolenic acid with linoleyl alcohol at elevated temperatures, often in the presence of an acid catalyst. While effective, high temperatures can lead to the degradation of these polyunsaturated molecules.

  • Enzymatic Synthesis: A milder alternative is the use of lipases as biocatalysts. This method proceeds at lower temperatures, minimizing the risk of isomerization and oxidation of the unsaturated fatty acid and alcohol chains.[1][2]

Q2: What are the main challenges in scaling up this compound production?

A2: Scaling up production from laboratory to industrial quantities presents several challenges:

  • Maintaining Product Quality: Ensuring batch-to-batch consistency in terms of purity and stability can be difficult.

  • Reaction Kinetics: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration for a larger volume is crucial for maximizing yield and minimizing reaction time.

  • Purification Efficiency: Methods that are effective at a small scale, such as chromatography, may not be economically viable for large-scale production.

  • Cost of Raw Materials: The availability and cost of high-purity linolenic acid and linoleyl alcohol can significantly impact the economic feasibility of large-scale production.

  • Product Stability: this compound is susceptible to oxidation due to its high degree of unsaturation. Preventing degradation during and after production is a key challenge.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored by measuring the decrease in the concentration of the reactants (linolenic acid and linoleyl alcohol) and the increase in the concentration of the product (this compound). Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are commonly used. The acid value of the reaction mixture can also be titrated to determine the consumption of linolenic acid.

Q4: What are the recommended storage conditions for this compound?

A4: Due to its polyunsaturated nature, this compound is prone to oxidation. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C for long-term storage) in a tightly sealed container, protected from light. The addition of an antioxidant such as butylated hydroxytoluene (BHT) can also help to prevent degradation.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Chemical Synthesis: Increase reaction time, temperature (with caution to avoid degradation), or catalyst concentration. Consider using a more efficient catalyst. Enzymatic Synthesis: Optimize enzyme concentration, temperature, and pH. Ensure proper mixing to overcome mass transfer limitations.
Reversible Reaction The esterification reaction is reversible.[3][4] To drive the reaction towards the product, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus in chemical synthesis or by performing the reaction in a solvent-free system or with immobilized enzymes in a packed bed reactor for enzymatic synthesis.
Degradation of Reactants or Product Chemical Synthesis: High temperatures can cause degradation. Consider using a lower boiling point solvent to reduce the reaction temperature or switch to an enzymatic approach. Both Methods: Ensure high-purity, peroxide-free starting materials. Purge the reaction vessel with an inert gas to prevent oxidation.
Impure Reactants Impurities in linolenic acid or linoleyl alcohol can interfere with the reaction. Use reactants of the highest possible purity.
Problem 2: Product Purity Issues
Possible Cause Suggested Solution
Presence of Unreacted Starting Materials Improve reaction completion as described in "Low Yield". For purification, consider column chromatography (for small scale), molecular distillation, or selective crystallization to separate the ester from the unreacted acid and alcohol.
Formation of Byproducts (e.g., isomers, oxidation products) Chemical Synthesis: Lower the reaction temperature to minimize side reactions. Enzymatic Synthesis: Use a highly specific lipase (B570770) to avoid the formation of unwanted esters. General: Use antioxidants and an inert atmosphere. For purification, techniques like urea (B33335) complexation can help separate saturated and monounsaturated impurities from the desired polyunsaturated ester.[5] Low-temperature crystallization can also be effective.[5]
Catalyst Residue Chemical Synthesis: If using a homogeneous acid catalyst, it needs to be neutralized and washed out, which can be challenging at scale. Consider using a solid acid catalyst that can be easily filtered off. Enzymatic Synthesis: If using a free enzyme, it will need to be denatured and removed. Immobilized enzymes are preferred for easy separation and reuse.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Objective: To synthesize this compound using an immobilized lipase catalyst.

Materials:

  • High-purity linolenic acid

  • High-purity linoleyl alcohol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • n-Hexane (anhydrous)

  • Molecular sieves (3Å)

  • Nitrogen gas

Procedure:

  • To a 250 mL round-bottom flask, add linolenic acid (e.g., 10 mmol) and linoleyl alcohol (e.g., 10 mmol).

  • Add anhydrous n-hexane (e.g., 100 mL) to dissolve the reactants.

  • Add molecular sieves (approx. 5 g) to remove any traces of water.

  • Add the immobilized lipase (e.g., 10% by weight of total reactants).

  • Purge the flask with nitrogen gas for 5 minutes.

  • Seal the flask and place it in a temperature-controlled shaker set to 50°C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC.

  • Once the reaction reaches equilibrium (typically after 24-48 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves.

  • Remove the solvent (n-hexane) under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified further if required.

Protocol 2: Purification by Low-Temperature Crystallization

Objective: To purify this compound from unreacted starting materials and saturated byproducts.

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of cold acetone. The ratio of crude product to acetone may need to be optimized (e.g., 1:5 w/v).

  • Slowly cool the solution to -20°C in a cryostat or freezer with gentle stirring.

  • Hold the solution at -20°C for several hours (e.g., 12-24 hours) to allow for the crystallization of more saturated and less soluble components.

  • Filter the cold solution quickly through a pre-chilled Buchner funnel to separate the crystallized impurities (solid phase) from the this compound-enriched filtrate (liquid phase).

  • Recover the purified this compound from the filtrate by evaporating the acetone under reduced pressure.

  • Analyze the purity of the final product using GC or HPLC.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound Production (Lab Scale)

ParameterChemical SynthesisEnzymatic Synthesis
Catalyst Sulfuric AcidImmobilized Lipase
Temperature 120°C50°C
Reaction Time 8 hours24 hours
Yield ~85%>95%
Purity (crude) ~80%~92%
Key Byproducts Isomers, Oxidation ProductsMinimal

Table 2: Effect of Purification Method on this compound Purity

Purification MethodInitial PurityFinal PurityRecovery Rate
None (Crude Product) 92%-100%
Silica Gel Chromatography 92%>99%~80%
Low-Temperature Crystallization 92%~98%~90%
Molecular Distillation 92%~97%~85%

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reactants Linolenic Acid + Linoleyl Alcohol reaction Esterification Reaction (Chemical or Enzymatic) reactants->reaction crude_product Crude Linolenyl Linoleate reaction->crude_product purification Purification (e.g., Crystallization, Chromatography) crude_product->purification pure_product Pure Linolenyl Linoleate purification->pure_product analysis Quality Control (GC, HPLC, etc.) pure_product->analysis

Caption: General workflow for the production of this compound.

troubleshooting_yield start Low Product Yield? check_completion Is the reaction going to completion? start->check_completion check_degradation Is there evidence of reactant/product degradation? check_completion->check_degradation Yes optimize_conditions Optimize reaction conditions: - Time - Temperature - Catalyst Load check_completion->optimize_conditions No remove_water Implement water removal (e.g., Dean-Stark, molecular sieves) check_completion->remove_water Reversible milder_conditions Use milder conditions: - Lower temperature - Switch to enzymatic synthesis - Use inert atmosphere check_degradation->milder_conditions Yes check_purity Check purity of starting materials check_degradation->check_purity No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Deconvolution of Mass Spectra for Isomeric Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of mass spectra for isomeric wax esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing isomeric wax esters using mass spectrometry?

A1: The main challenge lies in the high structural similarity of isomers, which often results in nearly identical mass spectra.[1][2] Key difficulties include:

  • Positional Isomers (Double Bond Location): The position of a double bond in either the fatty acid or fatty alcohol moiety has a negligible impact on the fragmentation pattern in electron ionization (EI) mass spectrometry.[1] While minor differences in ion intensities may exist, they are often insufficient for unambiguous identification without the use of standards and differential spectra.[1][2]

  • Cis/Trans Isomers: The mass spectra of cis and trans isomers are practically indistinguishable.[1]

  • Branched vs. Straight-Chain Isomers: While mass spectrometry is essential to deduce the exact structure of branched wax esters, their spectra can be complex and require careful interpretation.[1][2] The recognition of small but important diagnostic peaks is crucial and can be difficult.[1][2]

  • Co-elution in Chromatography: Isomeric wax esters often co-elute in chromatographic separations (both GC and LC), leading to mixed mass spectra that are difficult to deconvolute.[3][4]

Q2: What are the characteristic fragment ions I should look for in Electron Ionization (EI) mass spectra of wax esters?

A2: In EI-MS, wax esters (RCOOR') produce several diagnostic fragment ions that help identify the fatty acid (RCO) and fatty alcohol (R') components.

Ion TypeFormulaSignificance
Acylium Ion [RCO]⁺Directly indicates the structure of the fatty acid moiety.[1][2]
Protonated Carboxylic Acid [RCOOH₂]⁺A prominent fragment for saturated wax esters, formed by a double hydrogen rearrangement.[1]
Carboxylic Acid Radical Cation [RCOOH]⁺•A moderately abundant ion resulting from a single hydrogen rearrangement.[1]
Alkyl Radical Cation [R']⁺•Characterizes the fatty alcohol moiety.[1]
Alkene Fragment from Alcohol [R'-H]⁺•Another fragment indicative of the alcohol part.[1]

Q3: How does Electrospray Ionization (ESI) differ from EI for wax ester analysis?

A3: ESI is a "softer" ionization technique compared to the more energetic EI and APCI methods.[5][6] This results in less in-source fragmentation and typically produces more abundant molecular ions (e.g., [M+NH₄]⁺ or [M+H]⁺), which is advantageous for accurate detection and quantification.[3][5] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.[5][6]

Q4: Can tandem mass spectrometry (MS/MS) help in differentiating isomeric wax esters?

A4: Yes, tandem mass spectrometry (MS/MS) provides more detailed structural information that can aid in isomer differentiation. By selecting a specific precursor ion (e.g., the molecular ion), you can generate a product ion spectrum that is characteristic of that isomer. The relative intensities of fragment ions can vary between isomers, particularly with different collision energies.[5] For instance, in ESI-MS/MS, the major product ions observed depend on the type of wax ester and the collision energy used.[5]

Q5: Are there any chemical derivatization techniques that can aid in isomer identification?

A5: While not a direct deconvolution method, converting unsaturated wax esters to their saturated analogs through reduction with deuterium (B1214612) can be a useful strategy.[1] This simplifies the mass spectrum and can help in determining the carbon chain length and degree of unsaturation. However, this approach may not be suitable for complex mixtures.[1] Another common practice involves the hydrolysis of wax esters into their constituent fatty acids and fatty alcohols, followed by derivatization (e.g., to fatty acid methyl esters - FAMEs) and analysis by GC-MS.[3]

Troubleshooting Guides

Problem 1: Poor or no molecular ion peak is observed in EI-MS.

  • Cause: Extensive fragmentation is common for wax esters in EI, especially for unsaturated and long-chain species, leading to a very small or absent molecular ion peak.[1]

  • Solution:

    • Lower the ionization energy: If your instrument allows, reducing the electron energy can decrease fragmentation and potentially increase the relative abundance of the molecular ion.

    • Use a softer ionization technique: Switch to ESI or APCI, which are known to produce more prominent molecular or pseudomolecular ions ([M+H]⁺, [M+NH₄]⁺).[5][7]

    • Check for diagnostic fragments: Even without a molecular ion, the presence of characteristic acylium ([RCO]⁺) and alkyl ([R']⁺•) ions can still allow for structural elucidation.[1][2]

Problem 2: Mass spectra of two co-eluting peaks are nearly identical, preventing differentiation.

  • Cause: The sample likely contains isomers with very similar fragmentation patterns (e.g., positional or cis/trans isomers).[1]

  • Solution:

    • Optimize chromatographic separation:

      • GC: Use a longer column, a different stationary phase (e.g., a more polar column for unsaturated compounds), or a slower temperature ramp to improve separation.[8]

      • LC: Employ a different solvent gradient or a column with a different chemistry (e.g., C30 instead of C18 for better separation of geometric isomers).

    • Utilize Differential Mass Spectra: If authentic standards are available, run a spectrum of a known straight-chain or saturated analog under the identical experimental conditions. Subtracting this reference spectrum from the spectrum of your unknown can help to highlight the small but significant peaks that are characteristic of branching or unsaturation.[1][2]

    • Employ Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the co-eluting peak. Even if the precursor ions are the same, the product ion spectra may show different relative abundances of fragments, allowing for deconvolution.[5]

Problem 3: Difficulty in identifying the correct structure from a complex spectrum with many fragments.

  • Cause: The mass spectra of unsaturated wax esters, in particular, can be very complex due to extensive fragmentation.[1]

  • Solution:

    • Consult a Mass Spectral Database: Compare your experimental spectrum against a database of wax ester mass spectra.[1][2]

    • Focus on Diagnostic Ions: Systematically look for the key fragment ions that indicate the fatty acid and fatty alcohol components, as summarized in the table in Q2.

    • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to determine the elemental composition of key fragments. This can help to confirm their identity and distinguish between ions with the same nominal mass.[1]

Experimental Protocols

Protocol 1: Analysis of Wax Esters by GC-EI-MS

  • Sample Preparation: Dissolve the wax ester sample in a suitable volatile solvent (e.g., hexane, chloroform).

  • GC System:

    • Column: A non-polar capillary column (e.g., DB-1MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Operate in splitless mode at a high temperature (e.g., 325°C) to ensure volatilization of long-chain wax esters.[8]

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 2-3 minutes, then ramp at a controlled rate (e.g., 3-5°C/min) to a high final temperature (e.g., 320°C or higher, depending on the column's maximum temperature).[8]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a wide mass range (e.g., m/z 40-850).[8]

    • Temperatures: Maintain the ion source and transfer line at high temperatures (e.g., 220°C and 310°C, respectively) to prevent condensation.[8]

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum, looking for the molecular ion and characteristic fragment ions.

    • Compare the obtained spectra with reference libraries.

Visualizations

Deconvolution_Workflow Workflow for Deconvolution of Isomeric Wax Ester Mass Spectra cluster_0 Sample Analysis cluster_1 Initial Data Interpretation cluster_2 Advanced Deconvolution Strategies cluster_3 Structure Elucidation A Complex Wax Ester Mixture B GC-MS or LC-MS Analysis A->B C Acquire Mass Spectra B->C D Co-eluting Isomers? C->D H Tandem MS (MS/MS) C->H I Use of Standards & Differential Spectra C->I E Identify Diagnostic Ions ([RCO]+, [R']+) D->E No G Optimize Chromatography D->G Yes F Database Search E->F K Final Isomer Identification F->K G->B Re-analyze J Deconvoluted Spectra H->J I->J J->K

Caption: A logical workflow for the deconvolution and identification of isomeric wax esters.

EI_Fragmentation Key EI Fragmentation Pathways for Wax Esters WE Wax Ester Molecule [RCOOR']+ RCO Acylium Ion [RCO]+ WE->RCO α-cleavage RCOOH2 Protonated Acid [RCOOH2]+ WE->RCOOH2 Double H Rearrangement R_prime Alkyl Radical Cation [R']+ WE->R_prime C-O Bond Cleavage R_prime_H Alkene Fragment [R'-H]+ WE->R_prime_H H Rearrangement

Caption: Major fragmentation pathways of wax esters in Electron Ionization (EI) mass spectrometry.

References

Validation & Comparative

The Role of Wax Esters in Skin Barrier Function: A Comparative Analysis of Jojoba Oil, Lanolin, and Sunflower Wax

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the role of different wax esters in maintaining and improving skin barrier function. This guide will delve into the available experimental data for prominent wax ester sources and discuss the pivotal role of their constituent fatty acids.

While the specific wax ester "linolenyl linoleoleate" was the initial focus of this guide, a comprehensive review of the scientific literature reveals a notable scarcity of research pertaining to its direct effects on skin barrier function. Its existence is documented, but its application and efficacy in skincare and dermatology are not well-established in published studies.[1][2]

Therefore, this guide will broaden its scope to examine the well-documented roles of other significant wax esters and their natural sources in skin barrier health. We will focus on three extensively studied examples: Jojoba oil, Lanolin, and Sunflower wax. Furthermore, we will explore the critical functions of linoleic and α-linolenic acid, the constituent fatty acids of linolenyl linoleate (B1235992), in maintaining a healthy skin barrier, primarily through their involvement in ceramide synthesis.

The Importance of Wax Esters for the Skin Barrier

The skin barrier, primarily located in the stratum corneum, is a complex structure of corneocytes embedded in a lipid matrix. This matrix, composed of ceramides, cholesterol, and free fatty acids, is crucial for preventing transepidermal water loss (TEWL) and protecting against external aggressors. Wax esters are a key component of human sebum and play a vital role in maintaining the fluidity and integrity of this lipid barrier. They are esters of long-chain fatty acids and long-chain fatty alcohols. Their semi-occlusive nature helps to lock in moisture, keeping the skin hydrated and supple.

Comparative Analysis of Wax Ester Sources

Jojoba Oil

Jojoba oil is technically a liquid wax ester, remarkably similar in composition to human sebum. This similarity allows it to be readily absorbed into the skin, where it can supplement the natural lipid barrier.

Lanolin

Lanolin is a complex mixture of wax esters derived from sheep's wool. It has a long history of use in skincare for its exceptional emollient and moisturizing properties.

Sunflower Wax

Sunflower wax is a hard, crystalline wax obtained from the winterization of sunflower oil. It is rich in long-chain saturated wax esters.

Quantitative Data on Skin Barrier Function

The following tables summarize the available quantitative data from clinical studies on the effects of these wax ester sources on key skin barrier parameters: Transepidermal Water Loss (TEWL) and Skin Hydration.

Table 1: Effect of Jojoba Oil on Transepidermal Water Loss (TEWL) and Skin Hydration

Study ParameterInterventionDurationResultsSource
TEWLMoisturizer with JD Jojoba Oil28 daysDecrease in TEWL within 24 hours; reinforcement of the hydro-lipid barrier after 14 and 28 days.[3][4][5][6]
Skin HydrationMoisturizer with JD Jojoba Oil28 days30% increase in skin hydration within the first 30 minutes.[4][5][6][7]
Skin Barrier FunctionJojoba oil, coconut oil, almond oil, white petrolatum2 weeksAll moisturizers, including jojoba oil, led to a significant increase in hydration by week 2. No statistically significant difference in TEWL or hydration among the moisturizers.[8][9]

Table 2: Effect of Lanolin on Transepidermal Water Loss (TEWL)

Study ParameterInterventionDurationResultsSource
TEWLAnhydrous Lanolin-Can reduce water loss through the skin by 20% to 30%.
TEWLLanolin-based artificial membranes-TEWL values of lanolin membranes were similar to that of excised human skin, suggesting a comparable barrier function.[10]

Table 3: Effect of Sunflower Seed Oil/Wax on Transepidermal Water Loss (TEWL) and Skin Hydration

Study ParameterInterventionDurationResultsSource
Skin Barrier Maturation (TEWL)Daily Sunflower Seed Oil (SSO) application10 daysSSO application may retard postnatal skin barrier maturation in preterm infants (TEWL increased significantly until day 11).[11][12]
Skin Barrier FunctionTopical SSO vs. Mustard Seed Oil28 daysNo significant difference in TEWL between the two groups. Skin pH decreased more rapidly with SSO.[13]
Skin Barrier Integrity & HydrationTopical SSO vs. Olive Oil4 weeksSSO preserved stratum corneum integrity and improved hydration, while olive oil damaged the skin barrier.[14]
TEWL and Skin Hydration100% SSO vs. Petrolatum in Atopic Dermatitis4 weeksBoth groups showed a decrease in TEWL and an increase in skin pH, with no statistically significant difference between them.[15]

The Crucial Role of Linoleic and α-Linolenic Acid in Ceramide Synthesis

While direct data on linolenyl linoleate is scarce, its constituent fatty acids, linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid), are well-known for their essential roles in skin barrier function. Linoleic acid is a direct precursor for the synthesis of ceramides, particularly the acylceramides which are critical for forming the lamellar lipid structures in the stratum corneum. A deficiency in linoleic acid can lead to a compromised skin barrier, increased TEWL, and skin conditions like atopic dermatitis.

The following diagram illustrates the simplified pathway of how linoleic acid is incorporated into ceramides, thus contributing to the skin's barrier function.

Linoleic_Acid_in_Ceramide_Synthesis cluster_epidermis Epidermal Keratinocyte Linoleic_Acid Linoleic Acid (from diet/topical application) Elongation Elongation & Desaturation Linoleic_Acid->Elongation Enzymatic conversion VLCFAs Very Long Chain Fatty Acids (VLCFAs) Elongation->VLCFAs CerS Ceramide Synthases (CERS) VLCFAs->CerS Ceramides Ceramides CerS->Ceramides Stratum_Corneum Incorporation into Stratum Corneum Lipid Matrix Ceramides->Stratum_Corneum Barrier_Function Intact Skin Barrier (Reduced TEWL) Stratum_Corneum->Barrier_Function Sphingoid_Base Sphingoid Base Sphingoid_Base->CerS

Caption: Role of Linoleic Acid in Ceramide Synthesis for Skin Barrier Function.

Experimental Protocols

Measurement of Transepidermal Water Loss (TEWL)

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.

Instrumentation: A Tewameter® (or similar evaporimeter) with an open-chamber probe is commonly used.

Procedure:

  • Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements are taken.

  • Measurement Site Selection: A flat, non-hairy area of the skin, such as the volar forearm, is selected. The site should be free of any visible signs of irritation or damage.

  • Baseline Measurement: The probe of the Tewameter® is placed gently on the skin surface, ensuring it is perpendicular to the skin. The measurement is recorded after the reading stabilizes (usually within 30-60 seconds).

  • Product Application: A standardized amount of the test product is applied to a designated area.

  • Post-Application Measurements: TEWL measurements are repeated at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours) to assess the product's effect on barrier function.

  • Data Analysis: The change in TEWL from baseline is calculated to determine the occlusive or barrier-repair properties of the test product.

TEWL_Measurement_Workflow start Start acclimatization Subject Acclimatization (20-30 min in controlled environment) start->acclimatization baseline Baseline TEWL Measurement (Tewameter®) acclimatization->baseline application Apply Test Product baseline->application wait Wait for Specified Time Interval application->wait post_measurement Post-application TEWL Measurement wait->post_measurement repeat Repeat for all time points post_measurement->repeat repeat->wait Next time point analysis Data Analysis (Compare with baseline and control) repeat->analysis Final time point end End analysis->end

Caption: Standardized Workflow for TEWL Measurement in a Clinical Study.

Measurement of Skin Hydration

Objective: To measure the water content of the stratum corneum.

Instrumentation: A Corneometer® is the most widely used device for this purpose.

Procedure:

  • Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.

  • Measurement Site Selection: The measurement site is chosen and should be clean and dry.

  • Baseline Measurement: The Corneometer® probe is pressed firmly and perpendicularly against the skin surface. The instrument measures the electrical capacitance of the skin, which is proportional to its water content. The reading is displayed in arbitrary units.

  • Product Application: The test product is applied to the designated area.

  • Post-Application Measurements: Hydration levels are measured at various time points after product application.

  • Data Analysis: The increase in Corneometer® readings from baseline indicates the hydrating efficacy of the product.

Conclusion

While the specific wax ester this compound remains an area for future research, the broader class of wax esters found in natural sources like jojoba oil, lanolin, and sunflower wax demonstrates significant potential in supporting and enhancing skin barrier function. Jojoba oil, with its sebum-like properties, shows consistent benefits in improving both skin hydration and reducing TEWL. Lanolin is a powerful occlusive agent, significantly reducing water loss. Sunflower-derived products also contribute to skin hydration, although their effects on the barrier in neonates require careful consideration.

The constituent fatty acids of this compound, namely linoleic and α-linolenic acids, are fundamental to the synthesis of ceramides, the building blocks of a healthy skin barrier. For researchers and drug development professionals, focusing on formulations that incorporate these well-researched wax esters and essential fatty acids provides a scientifically-backed approach to developing effective solutions for compromised skin barrier conditions. Further investigation into the specific properties and potential synergies of individual wax esters like this compound could unveil novel therapeutic avenues in dermatology.

References

Comparative Analysis of Linolenyl Linoleate Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Linolenyl linoleate (B1235992), an ester formed from the essential fatty acids linolenic acid and linoleic acid, is a molecule of significant interest in nutritional science and drug development due to the physiological roles of its constituent parts. The synthesis of this and similar fatty acid esters can be broadly categorized into two primary methodologies: enzymatic synthesis and chemical synthesis. This guide provides a comparative analysis of these methods, supported by experimental data from analogous reactions, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable approach for their objectives.

Overview of Synthesis Strategies

The production of linolenyl linoleate involves the formation of an ester bond between linolenic acid (or its activated form) and linoleyl alcohol (or a linoleate precursor). The two main routes to achieve this are through enzymatic catalysis, typically employing lipases, and traditional chemical catalysis using acids or bases.

Enzymatic Synthesis relies on the catalytic activity of enzymes, most commonly lipases, to facilitate esterification or transesterification reactions under mild conditions. This "green chemistry" approach offers high specificity and minimizes the formation of byproducts.

Chemical Synthesis employs chemical catalysts, such as strong acids or bases, to drive the esterification reaction. These methods are often characterized by high reaction rates and scalability but can suffer from a lack of specificity and the need for harsh reaction conditions.

Comparative Performance Data

While specific comparative data for the synthesis of this compound is not extensively published, the following tables summarize typical performance metrics for the synthesis of structurally similar fatty acid esters via enzymatic and chemical methods. This data provides a benchmark for expected outcomes when synthesizing this compound.

Table 1: Performance of Enzymatic Synthesis Methods for Fatty Acid Esters

ProductEnzymeSubstratesReaction TimeYield/ConversionReference
Linolenyl dihydrocaffeateNovozym 435Dihydrocaffeic acid, Linolenyl alcohol7 days99%[1]
L-ascorbyl linoleateImmobilized Candida antarctica lipase (B570770)L-ascorbic acid, Linoleic acidNot Specified44%[2][3]
Linoleoyl ethanolamideLipaseMethyl linoleate, EthanolamineNot SpecifiedLower than chemical[4]
Methyl linoleateLipozyme TL IMCotton seed oil, Methanol14 hours38.24%[5]
Linoleyl-maltose mono-estersPseudomonas cepacia lipaseMaltose, Linoleic acid72 hours58% conversion[6]
L-menthyl linoleateCandida rugosa lipaseL-menthol, Linoleic acid24 hours88%[7]

Table 2: Performance of Chemical Synthesis Methods for Fatty Acid Esters

ProductCatalystSubstratesReaction TimeYield/ConversionReference
Linoleoyl ethanolamideSodium methoxideMethyl linoleate, Ethanolamine1 hour97.2%[4]
Phytosterol linoleate4-dodecylbenzenesulfonic acid (DBSA)Phytosterol, Linoleic acidNot Specified>95% conversion[8]
Fatty acid ethyl estersSodium hydroxideVegetable oil, EthanolNot Specified81.4% (one-stage)[9]

Experimental Protocols

The following are detailed, generalized methodologies for the enzymatic and chemical synthesis of this compound, based on established protocols for similar fatty acid esters.

Enzymatic Synthesis Protocol: Lipase-Catalyzed Esterification

This protocol describes the synthesis of this compound via the direct esterification of linolenic acid and linoleyl alcohol using an immobilized lipase.

Materials:

  • Linolenic acid

  • Linoleyl alcohol

  • Immobilized lipase (e.g., Novozym 435, from Candida antarctica)

  • Organic solvent (e.g., n-hexane, isooctane, or a binary mixture like hexane (B92381)/2-butanone)

  • Molecular sieves (optional, for water removal)

  • Sodium bicarbonate solution (for purification)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reactant Preparation: Dissolve equimolar amounts of linolenic acid and linoleyl alcohol in the chosen organic solvent in a sealed reaction vessel. A molar ratio of 1:1 to 1:8 (acid to alcohol) can be explored to optimize yield.[1]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 1-10% (w/w) of the total substrate weight.

  • Reaction Incubation: Incubate the mixture at a controlled temperature, typically between 30°C and 60°C, with constant agitation (e.g., using a magnetic stirrer or orbital shaker). The reaction progress can be monitored over time by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction and remove the immobilized lipase by filtration. The enzyme can often be washed and reused.

  • Product Purification:

    • Wash the filtrate with a sodium bicarbonate solution to remove any unreacted linolenic acid.

    • Wash with brine and dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Further purify the this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Analysis: Confirm the purity and identity of the final product using techniques such as GC-MS and NMR.

Chemical Synthesis Protocol: Acid-Catalyzed Esterification

This protocol outlines the synthesis of linolenyl linoleoleate using an acid catalyst.

Materials:

  • Linolenic acid

  • Linoleyl alcohol

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlite IR120 H)

  • Organic solvent (e.g., toluene, heptane)

  • Dean-Stark apparatus (for water removal)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve linolenic acid and a molar excess of linoleyl alcohol in the organic solvent.

  • Catalyst Addition: Add the acid catalyst to the reaction mixture (typically 1-5 mol% relative to the limiting reactant).

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by silica gel column chromatography.

  • Analysis: Characterize the final product using GC-MS and NMR to confirm its identity and purity.

Visualizing the Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis methods and the metabolic context of the constituent fatty acids.

Enzymatic_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Reactants Linolenic Acid + Linoleyl Alcohol Reaction_Vessel Incubation with Agitation (30-60°C) Reactants->Reaction_Vessel Solvent Organic Solvent Solvent->Reaction_Vessel Enzyme Immobilized Lipase Enzyme->Reaction_Vessel Filtration Filtration to Remove Enzyme Reaction_Vessel->Filtration Washing Aqueous Wash (NaHCO3, Brine) Filtration->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Reactants Linolenic Acid + Linoleyl Alcohol Reaction_Setup Reflux with Dean-Stark Trap Reactants->Reaction_Setup Solvent Toluene/Heptane Solvent->Reaction_Setup Catalyst Acid Catalyst Catalyst->Reaction_Setup Neutralization Neutralization (NaHCO3 Wash) Reaction_Setup->Neutralization Washing Brine Wash Neutralization->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure this compound

Caption: Workflow for the chemical synthesis of this compound.

Fatty_Acid_Metabolism cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway Linoleic_Acid Linoleic Acid (Omega-6) GLA γ-Linolenic Acid (GLA) Linoleic_Acid->GLA Δ6-desaturase Competition Competition for the same enzymes Linoleic_Acid->Competition alpha_Linolenic_Acid α-Linolenic Acid (Omega-3) SDA Stearidonic Acid (SDA) alpha_Linolenic_Acid->SDA Δ6-desaturase alpha_Linolenic_Acid->Competition DGLA Dihomo-γ-linolenic Acid (DGLA) GLA->DGLA AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory ETA Eicosatetraenoic Acid (ETA) SDA->ETA EPA Eicosapentaenoic Acid (EPA) ETA->EPA Δ5-desaturase DHA Docosahexaenoic Acid (DHA) EPA->DHA Anti_inflammatory Anti-inflammatory Resolvins, Protectins EPA->Anti_inflammatory DHA->Anti_inflammatory

Caption: Metabolic pathways of linoleic and α-linolenic acids.

Conclusion

The choice between enzymatic and chemical synthesis for producing this compound depends on the specific requirements of the research or application.

  • Enzymatic synthesis is the preferred method when high purity, specificity, and mild reaction conditions are critical. It is particularly well-suited for the production of nutraceuticals and pharmaceuticals where the avoidance of harsh chemicals and byproducts is paramount. While reaction times can be longer, the ease of enzyme removal and potential for reuse can be advantageous.

  • Chemical synthesis offers a more rapid and potentially higher-yielding route that is highly scalable. This makes it suitable for industrial applications where cost and production volume are the primary drivers. However, this comes at the cost of lower specificity, the potential for side reactions, and the generation of chemical waste that requires careful management.

For researchers in drug development and life sciences, the high selectivity and biocompatible nature of enzymatic synthesis often outweigh the potential for higher throughput with chemical methods. The detailed protocols and comparative data provided in this guide serve as a foundation for the rational design and optimization of the synthesis of this compound and other valuable fatty acid esters.

References

Validation of GC-MS Method for Linolenyl Linoleate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of linolenyl linoleate (B1235992) with alternative analytical techniques. The performance of each method is objectively evaluated, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of a validated GC-MS method for the quantification of linolenyl linoleate (as its methyl ester derivative, linolenic acid methyl ester) and compares it with two common alternatives: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Performance ParameterGC-MSGC-FIDHPLC-ELSD
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.1 - 20 µg/mL[1]0.01% of sample[2]0.5 - 16.2 ng on column[3]
Limit of Quantification (LOQ) 5 - 50 µg/mL[1]0.03% of sample[2]~3x LOD
Accuracy (% Recovery) 86 - 108%[1]98 - 102%Not explicitly stated, generally high
Precision (% RSD) < 15%< 5%< 5%[3]
Specificity High (Mass fragments)Moderate (Retention time)Moderate (Retention time)
Sample Preparation Derivatization requiredDerivatization requiredCan be direct, but often derivatized

Experimental Protocols

Validated GC-MS Method for this compound Quantification

This protocol outlines the methodology for the quantification of this compound, which is first converted to its fatty acid methyl ester (FAME), linolenic acid methyl ester, for analysis.

a. Sample Preparation (Transesterification)

  • Lipid Extraction: If the sample is in a complex matrix, extract the total lipid fraction using a suitable solvent system (e.g., Folch method with chloroform:methanol). For oil samples, this step can be omitted.

  • Derivatization: To a known quantity of the extracted lipid or oil, add a solution of methanolic HCl or BF3-methanol.[4]

  • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 15-60 minutes) to ensure complete conversion of this compound to linolenic acid methyl ester.[4]

  • After cooling, add a non-polar solvent (e.g., hexane) and water to partition the FAMEs into the organic layer.

  • Collect the organic layer containing the FAMEs and, if necessary, concentrate it under a stream of nitrogen.

  • Reconstitute the sample in a known volume of hexane (B92381) or other suitable solvent for GC-MS analysis. An internal standard (e.g., methyl heptadecanoate) should be added for accurate quantification.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A polar capillary column, such as a DB-23 or HP-88 (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of FAME isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for linolenic acid methyl ester (e.g., m/z 79, 91, 108, 292).

c. Method Validation Parameters

The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness.

Alternative Method: GC-FID

The sample preparation and GC conditions for GC-FID are similar to the GC-MS method. The primary difference is the detector used.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.[5]

  • Gases: Hydrogen, Air, and a makeup gas (e.g., Helium or Nitrogen).[5]

Quantification is based on the peak area relative to an internal standard, and identification is based on retention time compared to a certified reference standard.

Alternative Method: HPLC-ELSD

This method can be used for the analysis of the intact this compound or its FAME derivative.

  • High-Performance Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient of organic solvents such as acetonitrile (B52724) and isopropanol (B130326) is often employed.

  • Flow Rate: 1.0 mL/min.

  • ELSD Conditions:

    • Nebulizer Temperature: e.g., 30°C.

    • Evaporator Temperature: e.g., 50°C.

    • Gas Flow Rate (Nitrogen): e.g., 1.5 SLM.

Quantification with ELSD can be challenging due to the non-linear response of the detector. A calibration curve with a suitable response function (e.g., logarithmic) is required.

Visualizations

GC_MS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Sample containing This compound Derivatization Transesterification (to FAME) Sample->Derivatization Methanolic HCl or BF3-Methanol Extraction Liquid-Liquid Extraction Derivatization->Extraction FinalSample FAME in Solvent Extraction->FinalSample Injection Injection FinalSample->Injection GC GC Separation Injection->GC MS MS Detection (SIM Mode) GC->MS Data Data Acquisition MS->Data Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD & LOQ Data->LOD_LOQ Specificity Specificity Data->Specificity Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Specificity->Report

Caption: Experimental workflow for GC-MS method validation.

Validation_Parameters center Validated Analytical Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range LOD Limit of Detection center->LOD LOQ Limit of Quantification center->LOQ Robustness Robustness center->Robustness SystemSuitability System Suitability center->SystemSuitability

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Wax Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of wax esters is critical for quality control, formulation development, and various research applications. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection between these methods is contingent upon several factors, including the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the desired sensitivity and resolution.[1] This guide provides an objective comparison of HPLC and GC methods for wax ester analysis, supported by experimental data and detailed protocols.

Principle of Separation
  • HPLC: Separation is based on the polarity of the wax esters. The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Different wax esters interact with the stationary phase to varying degrees, leading to their separation.[1]

  • GC: Separation is based on the volatility and polarity of the wax esters. The sample is vaporized and transported by an inert gas (mobile phase) through a heated column containing a stationary phase. Separation occurs as different compounds interact with the stationary phase based on their boiling points and polarities.[1]

Quantitative Performance Comparison

The choice between HPLC and GC for wax ester analysis often depends on the specific performance characteristics required for a given application. Both methods offer robust and reliable quantification when properly validated.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Key Considerations
Analytes Broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[1][2]Volatile and thermally stable wax esters. High-temperature methods can analyze intact wax esters up to ~C54.[1][3]HPLC is more versatile for non-volatile and heat-sensitive wax esters.[4]
Sample Preparation Minimal sample preparation is typically required, mainly dissolution in a suitable organic solvent.[1]Often requires derivatization to increase volatility, although direct high-temperature analysis is possible.[1][3]HPLC generally offers simpler and faster sample preparation.
Precision (RSD%) Typically ≤ 5.88%, often slightly better than GC.[5]≤ 5.88%[5]Both methods demonstrate good precision for quantitative analysis.
Recovery (%) ≥ 82.31%[5]≥ 82.31%[5]Optimized extraction procedures can yield comparable recovery rates for both techniques.
Linearity (r²) > 0.99[5]> 0.99[5]Both methods exhibit excellent linearity over a defined concentration range.
Sensitivity Good sensitivity, though it can be lower than MS for certain compounds.[1] LOD and LOQ are highly dependent on the specific compound, matrix, and detector used.[6]Generally high, with low limits of detection (LOD) and quantification (LOQ).[1]GC, especially when coupled with Mass Spectrometry (GC-MS), often provides higher sensitivity.[7]
Analysis Time Can range from 10-60 minutes.[4]Typically faster than HPLC, sometimes completed in minutes.[7]GC can offer higher throughput for volatile compounds.

Experimental Protocols

Reproducible and accurate results are contingent on well-defined experimental protocols. The following are representative methodologies for HPLC and GC analysis of wax esters.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is suitable for a broad range of wax esters, including those with high molecular weights and thermal instability.[1]

  • Sample Preparation: Dissolve the wax sample in a suitable solvent, such as a chloroform/methanol (B129727) mixture, to a known concentration.[1] Gentle heating may be necessary to ensure complete dissolution.[1]

  • Instrumentation and Conditions:

    • HPLC System: A system such as the Waters Alliance or equivalent.[1]

    • Detector: An Evaporative Light Scattering Detector (ELSD), for example, the Waters 2424.[1]

    • Column: A C30 reverse phase column (e.g., 250 x 4.6 mm, 5 µm) is effective for separating complex wax ester mixtures.[1][2]

    • Mobile Phase: A gradient of methanol and chloroform.[1][2]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • ELSD Settings:

      • Nebulizer Temperature: 60°C[1]

      • Drift Tube Temperature: 60°C[1]

      • Gas Flow (Nitrogen): 2.5 L/min[1]

  • Calibration: Prepare calibration standards of a representative wax ester over the desired concentration range. The response of ELSD can be non-linear, so a quadratic curve fit may be necessary.[1][6]

High-Temperature Gas Chromatography (GC) with Mass Spectrometry (MS)

High-temperature GC is necessary for the analysis of intact, high molecular weight wax esters.[3][8]

  • Sample Preparation: Dissolve the wax ester sample in a solvent like hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[1][3] For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to isolate the wax ester fraction.[8]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[1]

    • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]

    • Column: A high-temperature stable fused-silica capillary column, such as a DB-1 HT (15 m x 0.25 mm, 0.10 µm film thickness).[1][3]

    • Injector Temperature: 390°C.[3]

    • Oven Temperature Program:

      • Initial temperature: 120°C.[3]

      • Ramp to 240°C at 15°C/min.[3]

      • Ramp to 390°C at 8°C/min, hold for 6 minutes.[3]

    • MS Transfer Line Temperature: 310°C.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-850.[1]

  • Calibration: Prepare a series of calibration standards of a representative wax ester. Generate a calibration curve by plotting the peak area against the concentration.[1]

Methodology Workflows and Decision Logic

The selection and application of either HPLC or GC for wax ester analysis follow a structured workflow.

G cluster_prep Sample Preparation cluster_hplc HPLC Workflow cluster_gc GC Workflow Sample Wax Ester Sample Dissolution Dissolution in Solvent Sample->Dissolution SPE Solid-Phase Extraction (Optional for GC) Dissolution->SPE HPLC_inj Injection into HPLC Dissolution->HPLC_inj Derivatization Derivatization (Optional for GC) SPE->Derivatization GC_inj Injection into GC Derivatization->GC_inj HPLC_sep Separation on C30 Column HPLC_inj->HPLC_sep HPLC_det ELSD Detection HPLC_sep->HPLC_det HPLC_data Data Analysis HPLC_det->HPLC_data GC_sep Separation on HT Column GC_inj->GC_sep GC_det MS Detection GC_sep->GC_det GC_data Data Analysis GC_det->GC_data

Figure 1. Experimental workflow for HPLC and GC analysis of wax esters.

The decision to use HPLC versus GC is based on the intrinsic properties of the sample and the analytical goals.

G Start Start: Analyze Wax Esters Thermo Are analytes thermally labile or non-volatile? Start->Thermo HighMW Are analytes of very high molecular weight (>C54)? Thermo->HighMW No HPLC Use HPLC Thermo->HPLC Yes Struct Is detailed structural elucidation required? HighMW->Struct No HighMW->HPLC Yes GC Use GC Struct->GC No GCMS Use GC-MS Struct->GCMS Yes

Figure 2. Decision logic for selecting between HPLC and GC for wax ester analysis.

Concluding Remarks

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of wax esters.[1] HPLC, particularly with ELSD, offers a more universal approach, capable of analyzing a broader range of wax esters, including those with very high molecular weights and thermal instability, often with simpler sample preparation.[1] However, the detector response can be non-linear.[1][6]

GC, especially high-temperature GC coupled with MS, excels in providing detailed structural information and high sensitivity for volatile and thermally stable wax esters.[1] While traditionally limited by the volatility of analytes, advancements in high-temperature columns and methods have expanded its applicability to intact, higher molecular weight esters.[1][3] The choice of method should be guided by the specific properties of the wax esters under investigation, the complexity of the sample matrix, and the primary analytical objectives, such as the need for structural elucidation versus high-throughput quantitative screening.[1]

References

A Comparative Analysis of the Biological Efficacy of Linolenyl Linoleate and its Constituent Fatty Acids: Linoleic and α-Linolenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of "linolenyl linoleate" and its constituent fatty acids, linoleic acid (LA) and α-linolenic acid (ALA). Given the absence of direct experimental data for the specific ester "this compound" in the scientific literature, this guide will focus on a detailed comparative analysis of its constituent parts, LA and ALA. A concluding section will extrapolate the potential biological activities of the ester based on the principles of fatty acid metabolism.

Executive Summary

Linoleic acid, an omega-6 fatty acid, and α-linolenic acid, an omega-3 fatty acid, are essential polyunsaturated fatty acids (PUFAs) that serve as precursors to a wide array of bioactive lipid mediators. These mediators play crucial roles in inflammation, cell growth, and oxidative stress. While both are vital for human health, they often exhibit opposing biological effects. Generally, ALA and its derivatives are associated with anti-inflammatory, anti-cancer, and protective cardiovascular effects. In contrast, LA and its metabolites, particularly arachidonic acid (AA), are often linked to pro-inflammatory and, in some contexts, pro-tumorigenic activities. The balance between omega-6 and omega-3 fatty acids is a critical determinant of overall health and disease.

Comparative Biological Efficacy: Linoleic Acid vs. α-Linolenic Acid

Anti-inflammatory Effects

The inflammatory response is a key area where LA and ALA exhibit divergent effects. This is primarily due to their roles as precursors to different classes of eicosanoids.

  • Linoleic Acid (LA): LA is the parent compound of the omega-6 family. It is metabolized to arachidonic acid (AA), which is then converted by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into pro-inflammatory eicosanoids such as prostaglandins (B1171923) (e.g., PGE₂) and leukotrienes (e.g., LTB₄). These molecules are potent mediators of inflammation. However, some studies suggest that LA itself may have more complex, and in some cases, anti-inflammatory roles. For instance, in HEK293 cells, LA was found to significantly increase TNFα-induced NFκB activity, a key pro-inflammatory signaling pathway[1][2].

  • α-Linolenic Acid (ALA): As the precursor of the omega-3 series, ALA is converted to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids compete with AA for the same metabolic enzymes, leading to the production of less inflammatory or even anti-inflammatory eicosanoids (e.g., PGE₃, LTB₅). ALA itself has been shown to exert direct anti-inflammatory effects. For example, it can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β and inhibit the activation of the NF-κB pathway[3]. In a study on HEK293 cells, ALA was shown to reduce TNFα-induced NFκB activity by 32% at a concentration of 100 μM[1][2].

ParameterLinoleic Acid (LA)α-Linolenic Acid (ALA)Reference
Effect on NFκB Activity (TNFα-induced, HEK293 cells) Increased activity by 18% at 60 μMDecreased activity by 32% at 100 μM[1][2]
COX-1 Inhibition (IC50) 85 μM52 μM[4]
COX-2 Inhibition (IC50) 0.6 μM12 μM[4]
Primary Metabolites Pro-inflammatory (Arachidonic Acid)Anti-inflammatory (EPA, DHA)General Knowledge
Anti-Cancer Effects

The influence of LA and ALA on cancer progression is a subject of intense research, with studies often yielding context-dependent results.

  • Linoleic Acid (LA): High levels of LA and its metabolite AA have been linked to the promotion of certain cancers, particularly triple-negative breast cancer[5]. The pro-inflammatory eicosanoids derived from AA can stimulate cell proliferation, angiogenesis, and metastasis. However, some studies have reported anti-proliferative effects of LA on other cancer cell types, such as endometrial cancer cells, where it induced apoptosis and inhibited invasion[6].

  • α-Linolenic Acid (ALA): ALA has demonstrated anti-cancer properties in various studies. It can inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor metastasis. For instance, in HT-29 human colorectal cancer cells, ALA showed a concentration-dependent inhibitory effect on cell viability[7]. The anti-cancer mechanisms of ALA are multifaceted and include the modulation of signaling pathways, alteration of cell membrane properties, and reduction of inflammatory mediators.

Cell LineLinoleic Acid (IC50)α-Linolenic Acid (IC50)Reference
HT-29 (Colon Cancer) Not explicitly inhibitory, often pro-proliferative195 μM (48h), 230 μM (72h)[7]
HEC-1A (Endometrial Cancer) 617.21 μMNot Reported[6]
KLE (Endometrial Cancer) 987.56 μMNot Reported[6]
MG63 (Osteosarcoma) Not Reported51.69 μM[8]
143B (Osteosarcoma) Not Reported56.93 μM[8]
U2OS (Osteosarcoma) Not Reported49.8 μM[8]
Antioxidant Effects

Both LA and ALA are susceptible to lipid peroxidation due to their multiple double bonds. However, their roles in the overall oxidative balance can differ.

  • Linoleic Acid (LA): LA is highly prone to oxidation, leading to the formation of lipid hydroperoxides and other reactive species that can contribute to oxidative stress. Studies have shown that LA itself has weak direct radical scavenging activity[9][10].

  • α-Linolenic Acid (ALA): While also susceptible to oxidation, some studies suggest that ALA and its derivatives may have a more favorable impact on the antioxidant defense system. However, direct comparisons of their radical scavenging capabilities are limited and can be method-dependent. One study indicated a positive correlation between α-linolenic acid content and antioxidant activity in purslane extracts[11].

AssayLinoleic Acidα-Linolenic AcidReference
DPPH Radical Scavenging No significant activity at tested concentrationsPositive correlation with scavenging activity in plant extracts[9][11][12]

Signaling Pathways

The divergent biological effects of linoleic and α-linolenic acid are rooted in their differential modulation of key signaling pathways.

Anti-inflammatory Signaling

anti_inflammatory_signaling cluster_la Linoleic Acid (Omega-6) Pathway cluster_ala α-Linolenic Acid (Omega-3) Pathway LA Linoleic Acid AA Arachidonic Acid (AA) LA->AA COX_LOX_LA COX / LOX AA->COX_LOX_LA Pro_inflammatory Pro-inflammatory Eicosanoids (PGE₂, LTB₄) COX_LOX_LA->Pro_inflammatory NFkB_activation NF-κB Activation Pro_inflammatory->NFkB_activation Inflammation_LA Inflammation NFkB_activation->Inflammation_LA ALA α-Linolenic Acid EPA_DHA EPA / DHA ALA->EPA_DHA PPAR_activation PPARγ Activation ALA->PPAR_activation COX_LOX_ALA COX / LOX EPA_DHA->COX_LOX_ALA Anti_inflammatory Anti-inflammatory Eicosanoids (PGE₃, Resolvins) COX_LOX_ALA->Anti_inflammatory Inflammation_resolution Inflammation Resolution Anti_inflammatory->Inflammation_resolution NFkB_inhibition NF-κB Inhibition NFkB_inhibition->Inflammation_resolution PPAR_activation->NFkB_inhibition

Figure 1: Divergent Anti-inflammatory Signaling of LA and ALA.
Anti-Cancer Signaling

anti_cancer_signaling cluster_la_cancer Linoleic Acid in Cancer cluster_ala_cancer α-Linolenic Acid in Cancer LA_cancer Linoleic Acid AA_cancer Arachidonic Acid LA_cancer->AA_cancer Pro_tumor_eicosanoids Pro-tumorigenic Eicosanoids AA_cancer->Pro_tumor_eicosanoids Proliferation_Angiogenesis Cell Proliferation Angiogenesis Pro_tumor_eicosanoids->Proliferation_Angiogenesis ALA_cancer α-Linolenic Acid PPARg_activation_cancer PPARγ Activation ALA_cancer->PPARg_activation_cancer Apoptosis Induction of Apoptosis ALA_cancer->Apoptosis NFkB_inhibition_cancer NF-κB Inhibition PPARg_activation_cancer->NFkB_inhibition_cancer Anti_proliferative Inhibition of Proliferation and Invasion NFkB_inhibition_cancer->Anti_proliferative

Figure 2: Opposing Roles of LA and ALA in Cancer Signaling.

The Case of "this compound": An Extrapolation

"this compound" is presumed to be an ester formed from one molecule of linolenic acid and one molecule of linoleic acid. In the body, such an ester would likely be hydrolyzed by lipases in the gastrointestinal tract into its constituent free fatty acids: linolenic acid and linoleic acid[13][14]. The bioavailability of fatty acids from esters can be slightly lower than from free fatty acids, as the hydrolysis step is required before absorption[15][16][17][18][19].

Once absorbed, the individual fatty acids would exert their respective biological effects as detailed in the sections above. Therefore, the overall biological efficacy of "this compound" would be a composite of the effects of both linoleic and α-linolenic acid. The net effect (pro- or anti-inflammatory, for example) would depend on the subsequent metabolic fate of the released fatty acids, the cellular context, and the overall balance of omega-6 and omega-3 fatty acids in the body.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the fatty acids on cancer cell lines.

Workflow:

mtt_workflow cell_seeding Seed cells in 96-well plate treatment Treat with fatty acids (various concentrations) cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate (2-4 hours) Formazan formation mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance qpcr_workflow cell_treatment Treat cells with fatty acids +/- LPS rna_extraction RNA Extraction cell_treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (with specific primers) cdna_synthesis->qpcr data_analysis Data Analysis (Relative Quantification) qpcr->data_analysis

References

A Comparative Analysis of the Stability of Saturated versus Polyunsaturated Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of saturated and polyunsaturated wax esters, crucial for applications in drug formulation, cosmetics, and nutraceuticals where product integrity and shelf-life are paramount. The stability of these esters is a critical determinant of their performance and safety. This document outlines the experimental data and methodologies used to evaluate their oxidative, thermal, and hydrolytic stability.

Executive Summary

Saturated wax esters exhibit significantly greater stability compared to their polyunsaturated counterparts. The absence of double bonds in the fatty acid and fatty alcohol chains of saturated wax esters renders them less susceptible to oxidation.[1] This inherent structural difference also contributes to higher melting points and greater thermal stability.[2][3] Polyunsaturated wax esters, while offering different physical properties such as lower melting points and liquidity at room temperature, are prone to degradation through oxidation and are generally less thermally stable.[2][3] The hydrolytic stability of both types of esters is influenced by factors such as steric hindrance around the ester bond.

Data Presentation

The following tables summarize the key differences in the stability of saturated and polyunsaturated wax esters based on available experimental data.

Table 1: Comparative Physical and Oxidative Stability

PropertySaturated Wax EstersPolyunsaturated Wax EstersKey Observations
Physical State at RT SolidLiquidSaturated esters have higher melting points due to more efficient packing of their linear chains.[2][3]
Melting Point (°C) 38 - 73 (for C26-C48)[4]Significantly lower; a single double bond can decrease the melting point by ~30°C.[4]The presence of cis double bonds introduces kinks in the acyl chains, disrupting crystal lattice formation.
Oxidative Stability HighLowDouble bonds are reactive sites for oxidation, leading to rancidity and degradation.[1]

Table 2: Comparative Thermal and Hydrolytic Stability

Stability TypeSaturated Wax EstersPolyunsaturated Wax EstersKey Observations
Thermal Stability More stable at high temperatures.Prone to degradation at elevated temperatures, which can be a challenge in analytical techniques like GC-MS.[5][6]The double bonds in polyunsaturated chains are more susceptible to thermal decomposition.
Hydrolytic Stability Generally stable; influenced by steric hindrance.Stability is also influenced by steric factors around the ester bond.Hydrolysis reverses the esterification process, yielding a fatty acid and a fatty alcohol, and can be catalyzed by acids or bases.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Oxidative Stability Determination (Rancimat Method)

The Rancimat method is an accelerated aging test used to determine the oxidation stability index (OSI) of fats, oils, and waxes.[4][5][6]

Principle: A stream of purified air is passed through a sample of the wax ester held at a constant elevated temperature (typically 100-120°C). The double bonds in unsaturated wax esters are oxidized, leading to the formation of volatile secondary oxidation products, primarily formic acid. These volatile compounds are carried by the air stream into a measuring vessel containing deionized water. The increase in the conductivity of the water, due to the dissolved acids, is continuously monitored. The time taken to reach a rapid increase in conductivity is known as the induction time or OSI.[4][5] A longer induction time indicates greater oxidative stability.

Apparatus:

  • Rancimat instrument with heating block and reaction vessels.

  • Measuring vessels with electrodes.

  • Air pump and flowmeter.

  • Deionized water.

Procedure:

  • A precisely weighed amount of the wax ester sample (typically 3 g) is placed into a clean, dry reaction vessel.

  • The reaction vessel is placed in the heating block of the Rancimat, which is maintained at a constant temperature.

  • The measuring vessel is filled with a specific volume of deionized water, and the conductivity electrode is inserted.

  • A constant flow of clean, dry air (e.g., 20 L/h) is passed through the sample.

  • The conductivity of the water in the measuring vessel is recorded over time.

  • The induction time is determined as the point of maximum change in the rate of conductivity increase.

Hydrolytic Stability Determination (Modified ASTM D-2619)

This method evaluates the stability of esters in the presence of water and a metallic catalyst.

Principle: The wax ester is heated with water in a sealed container in the presence of a copper coupon, which acts as a catalyst. The extent of hydrolysis is determined by measuring the increase in the acid number of the ester and the change in the viscosity, as well as the weight loss of the copper coupon.[7]

Apparatus:

  • Pressure-type beverage bottles.

  • Oven capable of maintaining a constant temperature (e.g., 93°C).

  • Copper coupons.

  • Analytical balance.

  • Titration apparatus for acid number determination.

  • Viscometer.

Procedure:

  • A 75 ml sample of the wax ester is placed in a beverage bottle.

  • 25 ml of deionized water and a pre-weighed, polished copper coupon are added to the bottle.

  • The bottle is sealed and placed in an oven at 93°C.

  • The bottle is rotated end-over-end for a specified duration (e.g., 48 hours or longer for more stable esters).[7]

  • After cooling, the bottle is opened, and the ester and water layers are separated.

  • The acid number of the ester layer is determined by titration.

  • The viscosity of the ester is measured.

  • The copper coupon is cleaned, dried, and re-weighed to determine weight loss.

Mandatory Visualizations

Structural Comparison of Saturated and Polyunsaturated Wax Esters

A placeholder image is used in the DOT script. A real implementation would generate or link to actual chemical structure images.

Caption: Structural differences between saturated and polyunsaturated wax esters.

Experimental Workflow for Oxidative Stability Testing (Rancimat Method)

Rancimat_Workflow start Start sample_prep 1. Weigh Wax Ester Sample (3g) start->sample_prep setup 2. Place Sample in Reaction Vessel sample_prep->setup instrument_setup 3. Set Temperature and Airflow setup->instrument_setup run_test 4. Pass Air Through Sample instrument_setup->run_test data_collection 5. Continuously Measure Conductivity of Water run_test->data_collection analysis 6. Determine Induction Time (OSI) data_collection->analysis end End analysis->end

Caption: Workflow of the Rancimat method for determining oxidative stability.

Logical Relationship of Unsaturation to Stability

Stability_Relationship Unsaturation Presence of C=C Double Bonds Oxidation Increased Susceptibility to Oxidation Unsaturation->Oxidation reactive sites Thermal_Instability Lower Thermal Stability Unsaturation->Thermal_Instability weaker points Low_Melting_Point Lower Melting Point (Increased Fluidity) Unsaturation->Low_Melting_Point disrupts packing

Caption: The impact of unsaturation on the stability of wax esters.

References

A Comparative Guide to the Inter-Laboratory Validation of Linolenyl Linoleate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical standards are paramount. This guide provides an objective comparison of the performance of analytical standards for linolenyl linoleate (B1235992) and related compounds, supported by experimental data from various validation studies. The focus is on providing a clear understanding of the methodologies and the expected performance of these standards in an inter-laboratory setting.

The Importance of Validated Analytical Standards

Linolenyl linoleate, an ester of linolenic acid and linoleic acid, is a lipid of interest in various fields, including pharmaceuticals, food science, and cosmetics. Accurate quantification of this and similar compounds relies on the availability of high-purity, well-characterized analytical standards. Inter-laboratory validation of these standards is crucial to ensure that analytical results are consistent and comparable across different laboratories, which is a cornerstone of regulatory acceptance and scientific reproducibility. While direct inter-laboratory validation data for "this compound" is not extensively published, this guide draws upon validation studies of closely related and commercially available certified reference materials (CRMs) to provide a comprehensive overview.

Commercially Available Certified Reference Materials (CRMs)

Several manufacturers, such as Sigma-Aldrich, provide CRMs for fatty acids and their esters, which are produced and certified under stringent quality management systems like ISO 17034 and ISO/IEC 17025. These standards are suitable for a range of analytical applications, including pharmaceutical release testing, method development, and quality control. Examples of relevant CRMs include methyl linolenate and methyl linoleate, which serve as proxies for understanding the quality and validation of fatty acid ester standards.[1]

Comparison of Analytical Methodologies

The primary techniques for the analysis of fatty acid esters are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC)

GC, particularly with a Flame Ionization Detector (GC-FID), is a widely used and robust method for fatty acid analysis. The typical workflow involves the derivatization of fatty acids to their more volatile methyl esters (FAMEs) prior to analysis.

  • Experimental Protocol: GC-FID Analysis of Fatty Acid Methyl Esters (FAMEs)

    • Sample Preparation: A known amount of an internal standard (e.g., triheptadecanoin) is added to the sample.[2]

    • Lipid Extraction: Total lipids are extracted using a solvent system such as ethyl ether-petroleum ether-ethanol.[2]

    • Saponification: The extracted lipids are saponified using methanolic potassium hydroxide (B78521).[2]

    • Methylation: Fatty acid methyl esters are prepared using a reagent like boron trifluoride (BF3) in methanol (B129727).[2]

    • GC Analysis: The prepared FAMEs are injected into a GC system equipped with a suitable capillary column (e.g., SP-2340) for separation and a flame ionization detector for quantification.[2]

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it a powerful tool for the analysis of fatty acids in complex matrices like plasma.

  • Experimental Protocol: LC-MS/MS Analysis of Free and Total Fatty Acids

    • Sample Preparation: An internal standard mixture (containing deuterated versions of the analytes) is added to the plasma sample.[3]

    • Lipid Extraction: Lipids are extracted using a hexane/isopropanol solvent mixture.[3]

    • For Total Fatty Acids - Alkaline Hydrolysis: The lipid extract is incubated with potassium hydroxide in methanol to release esterified fatty acids.[3]

    • LC-MS/MS Analysis: The sample is injected into a reverse-phase C18 column with an isocratic mobile phase. Detection is performed using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[3]

Performance Data from Validation Studies

The following tables summarize the performance characteristics of analytical methods for linolenic acid (ALA) and linoleic acid (LA) from single-laboratory validation studies. These data provide a benchmark for what can be expected from a well-validated method.

Table 1: Performance of a Validated GC Method for ALA and LA in Formula Milk

ParameterAlpha-Linolenic Acid (ALA)Linoleic Acid (LA)
Limit of Quantitation (LOQ) 6.833 µg/mL8.063 µg/mL
Repeatability (RSD) < 1.9%< 0.9%
Recovery 96.2% - 103.9%97.4% - 99.2%
Data sourced from a study on the validation of analytical methods for ALA and LA in formula milk.[4]

Table 2: Performance of a Validated LC-MS/MS Method for Fatty Acids in Human Plasma

ParameterAlpha-Linolenic Acid (ALA)Linoleic Acid (LA)
Limit of Detection (LOD) 0.8 - 10.7 nmol/L (range for multiple fatty acids)0.8 - 10.7 nmol/L (range for multiple fatty acids)
Limit of Quantitation (LOQ) 2.4 - 285.3 nmol/L (range for multiple fatty acids)2.4 - 285.3 nmol/L (range for multiple fatty acids)
Within-run Precision (RSD) < 15% (for all analytes)< 15% (for all analytes)
Between-run Precision (RSD) < 15% (for all analytes)< 15% (for all analytes)
Recovery Efficiency > 90% (for all internal standards)> 90% (for all internal standards)
Data sourced from a study on the development and validation of an LC-MS/MS-based assay for omega 3 and 6 fatty acids.[3]

Framework for an Inter-Laboratory Validation Study

An inter-laboratory study to validate a "this compound" analytical standard would involve several participating laboratories analyzing the same homogenous and stable sample of the standard. The study design would be based on established protocols, such as those from AOAC International or ISO.

Key Parameters to be Assessed:

  • Repeatability (RSDr): The precision of the method under identical conditions (same operator, same apparatus, short interval of time) within a single laboratory.

  • Reproducibility (RSDR): The precision of the method under different conditions (different laboratories, different operators, different equipment).

  • Accuracy/Trueness: The closeness of the mean of a series of test results to the accepted reference value. This is often assessed by analyzing a certified reference material.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range.

  • Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.

An inter-laboratory study on lipid oxidation in edible oils provides a relevant example of how such a study is conducted. In this study, sixteen laboratories analyzed the formation of conjugated dienes in rapeseed oil and sunflower oil under accelerated storage conditions. The results were statistically evaluated to determine the repeatability and reproducibility of the method.[5]

Visualizing Experimental Workflows

Workflow for GC-FID Analysis of Fatty Acid Methyl Esters

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Saponify Saponification Extract->Saponify Methylate Methylation to FAMEs Saponify->Methylate GC Gas Chromatography (GC) Methylate->GC FID Flame Ionization Detector (FID) GC->FID Data Data Analysis FID->Data

Caption: Workflow for the analysis of fatty acid methyl esters by Gas Chromatography with Flame Ionization Detection.

Workflow for LC-MS/MS Analysis of Fatty Acids

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Deuterated Internal Standards Plasma->Spike Extract Lipid Extraction Spike->Extract LC Liquid Chromatography (LC) Extract->LC Free FAs Hydrolysis Alkaline Hydrolysis (for Total FAs) Extract->Hydrolysis Total FAs MS Mass Spectrometry (MS/MS - MRM) LC->MS Data Data Analysis MS->Data Hydrolysis->LC

Caption: Workflow for the analysis of free and total fatty acids by Liquid Chromatography-Tandem Mass Spectrometry.

Conclusion

References

A Comparative Analysis of Lipase Activity in the Synthesis of Linolenyl Linoleate and Related Structured Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enzymatic synthesis of specific structured lipids like linolenyl linoleate (B1235992) offers a promising avenue for the development of novel therapeutic agents and nutraceuticals. The choice of lipase (B570770) is a critical factor influencing the efficiency and specificity of this synthesis. This guide provides an objective comparison of the enzymatic activity of different commercially available lipases for the synthesis of structured lipids incorporating linolenyl and linoleic acids, supported by experimental data from various studies.

The synthesis of structured lipids, where specific fatty acids are incorporated into a glycerol (B35011) backbone, is a key area of research in lipid chemistry. Linolenyl linoleate, an ester formed from α-linolenic acid (an omega-3 fatty acid) and linoleic acid (an omega-6 fatty acid), and similar structured lipids are of significant interest due to their potential health benefits. Lipases, with their high specificity and ability to catalyze reactions under mild conditions, are the biocatalysts of choice for these syntheses. This guide focuses on the comparative performance of commonly used immobilized lipases: Lipozyme TL IM (from Thermomyces lanuginosus), Lipozyme RM IM (from Rhizomucor miehei), and Novozym 435 (from Candida antarctica lipase B).

Comparative Enzymatic Activity

The following table summarizes the performance of different lipases in the synthesis of structured lipids containing linolenyl and linoleic acids, based on data from various research publications. It is important to note that direct comparative studies for the synthesis of the specific ester "this compound" are limited; therefore, data from related syntheses of structured triacylglycerols (TAGs) incorporating these fatty acids are presented to provide a comprehensive overview of lipase performance.

LipaseReaction TypeSubstratesKey Performance MetricsReference
Lipozyme TL IM TransesterificationLinseed oil and tricaprylinHighest formation of caprylic acid-linolenic acid-caprylic acid (35.34–35.45%)[1]
AcidolysisCanola oil and caprylic acid37.2% incorporation of caprylic acid[2]
TransesterificationRefined Bleached Deodorized Olein and TricaprylinAchieved maximum concentration of target TAG in 4 hours
Lipozyme RM IM TransesterificationCinnamomum camphora seed oil and camellia oilProduced structured lipid with oleic acid at sn-2 (88.69%) and MCFA at sn-1,3 (68.05%)[3]
AcidolysisAvocado oil and caprylic acidInvestigated for incorporation of caprylic acid[3]
Novozym 435 TransesterificationTricaprylin and trilinoleninDominant products were caprylic acid-linolenic acid-caprylic acid and caprylic acid-linolenic acid-linolenic acid[1][4]
EsterificationGlycerol and a mixture of linoleic, conjugated linoleic, and pinolenic acidsMaximal TAG content of 98.9 wt%[5]
AcidolysisCanola oil and caprylic acid38.5% incorporation of caprylic acid, slightly higher than Lipozyme TL IM[2]
EsterificationGlycerol and fatty acidsProduced 72.19% medium and long-chain triacylglycerol (MLCT)[1][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for lipase-catalyzed synthesis of structured lipids, based on common practices reported in the literature.

Transesterification (Interesterification)

This method involves the exchange of acyl groups between two esters, typically a triacylglycerol and a fatty acid ester or another triacylglycerol.

  • Enzyme: Immobilized lipase (e.g., Lipozyme TL IM, Lipozyme RM IM, Novozym 435).

  • Substrates: An oil rich in linolenic acid (e.g., linseed oil) and an oil or ester containing linoleic acid or another desired fatty acid (e.g., tricaprylin).

  • Enzyme Concentration: Typically 5-15% (w/w) of the total weight of substrates.

  • Molar Ratio of Substrates: Varies depending on the desired product, often ranging from 1:1 to 1:4.

  • Temperature: Generally maintained between 40°C and 70°C.

  • Reaction Time: Can range from a few hours to over 24 hours, depending on the desired conversion.

  • Solvent: Often performed in a solvent-free system to enhance sustainability and simplify downstream processing. If a solvent is used, hexane (B92381) or other nonpolar organic solvents are common.

  • Agitation: Continuous stirring (e.g., 150-250 rpm) is necessary to ensure proper mixing and mass transfer.

  • Analysis: The reaction progress and product composition are typically monitored using techniques such as gas chromatography (GC) to analyze the fatty acid profile and high-performance liquid chromatography (HPLC) to separate and quantify the different triacylglycerol species.

Acidolysis

This reaction involves the exchange of an acyl group of an ester (e.g., a triacylglycerol) with a free fatty acid.

  • Enzyme: Immobilized lipase (e.g., Lipozyme TL IM, Novozym 435).

  • Substrates: A triacylglycerol (e.g., canola oil, avocado oil) and a free fatty acid (e.g., linolenic acid or linoleic acid).

  • Enzyme Concentration: Typically 4-12% (w/w) of the total substrates.

  • Molar Ratio of Substrates: The ratio of free fatty acid to triacylglycerol is a critical parameter, often ranging from 1:1 to 4:1.

  • Temperature: Usually in the range of 45°C to 65°C.

  • Reaction Time: Can vary from 15 to 48 hours.

  • Solvent: Typically solvent-free.

  • Agitation: Constant agitation is required.

  • Analysis: Similar to transesterification, GC and HPLC are the primary analytical techniques used to determine the extent of fatty acid incorporation and the product profile.

Visualizing the Process and Comparison

To better understand the experimental process and the logical framework for comparing these lipases, the following diagrams are provided.

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Enzymatic Synthesis cluster_analysis Analysis & Purification Substrate Preparation Substrate Preparation Enzyme Loading Enzyme Loading Substrate Preparation->Enzyme Loading Incubation Incubation Enzyme Loading->Incubation Enzyme Removal Enzyme Removal Incubation->Enzyme Removal Product Analysis (GC/HPLC) Product Analysis (GC/HPLC) Enzyme Removal->Product Analysis (GC/HPLC) Purification Purification Product Analysis (GC/HPLC)->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for lipase-catalyzed synthesis of structured lipids.

lipase_comparison cluster_lipases Immobilized Lipases cluster_criteria Performance Criteria Lipase Selection Lipase Selection Lipozyme TL IM Lipozyme TL IM Lipase Selection->Lipozyme TL IM Lipozyme RM IM Lipozyme RM IM Lipase Selection->Lipozyme RM IM Novozym 435 Novozym 435 Lipase Selection->Novozym 435 Activity & Yield Activity & Yield Lipozyme TL IM->Activity & Yield Specificity (Regio- & Substrate) Specificity (Regio- & Substrate) Lipozyme TL IM->Specificity (Regio- & Substrate) Stability & Reusability Stability & Reusability Lipozyme TL IM->Stability & Reusability Cost Cost Lipozyme TL IM->Cost Lipozyme RM IM->Activity & Yield Lipozyme RM IM->Specificity (Regio- & Substrate) Lipozyme RM IM->Stability & Reusability Lipozyme RM IM->Cost Novozym 435->Activity & Yield Novozym 435->Specificity (Regio- & Substrate) Novozym 435->Stability & Reusability Novozym 435->Cost

Caption: Logical comparison of lipases for structured lipid synthesis.

Conclusion

The selection of an appropriate lipase for the synthesis of this compound or related structured lipids is a multifaceted decision that depends on the specific reaction, desired product, and process economics.

  • Novozym 435 often exhibits high activity and can lead to high product yields, as seen in the synthesis of TAGs where it achieved a maximal content of 98.9 wt%.[5] Its non-specific nature can be advantageous for achieving high overall conversion.

  • Lipozyme TL IM demonstrates good performance in both transesterification and acidolysis reactions.[1][2] For instance, in the transesterification of linseed oil, it yielded a high proportion of the desired structured lipid.[1] It is also noted to be a cost-effective option.

  • Lipozyme RM IM is another effective biocatalyst, particularly for producing structured lipids with specific fatty acid positioning due to its sn-1,3 specificity.[3]

Ultimately, the optimal lipase choice will be determined by a combination of factors including the specific substrates used, the desired product structure, and the overall process efficiency and cost. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the development of enzymatic processes for the synthesis of high-value structured lipids.

References

Linolenyl Linoleate as a Biomarker: A Comparative Guide to Other Lipid Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipid biomarkers is vast and complex, with numerous species offering potential insights into health and disease. This guide provides a comparative analysis of linolenyl linoleate (B1235992), a specific wax ester, against other well-established lipid biomarkers, including phospholipids (B1166683), triglycerides, and cholesterol esters. By examining the available experimental data and analytical methodologies, this document aims to equip researchers with the knowledge to make informed decisions about the most suitable lipid biomarkers for their studies.

Introduction to Linolenyl Linoleate and Other Lipid Biomarkers

This compound is a wax ester composed of linolenyl alcohol and linoleic acid. Wax esters are neutral lipids that serve as energy stores and protective coatings in various organisms.[1][2] While not as commonly studied as other lipid classes in the context of systemic biomarkers in humans, their unique metabolic pathways and the biological significance of their constituent fatty acids and alcohols suggest potential utility.

In comparison, phospholipids are major components of cell membranes and play crucial roles in cellular signaling.[3] Triglycerides are the primary form of energy storage in the body, and their levels are routinely monitored as indicators of metabolic health.[4][5] Cholesterol esters, esters of cholesterol and fatty acids, are the main form in which cholesterol is transported in the blood and are indicative of dietary fat intake and cardiovascular disease risk.[1][6]

Comparative Analysis of Lipid Biomarkers

The selection of a lipid biomarker depends on the specific biological question, the required sensitivity and specificity, and the analytical capabilities available. The following table summarizes key characteristics of this compound (as a representative wax ester) and other major lipid biomarker classes.

FeatureThis compound (Wax Ester)PhospholipidsTriglyceridesCholesterol Esters
Primary Function Energy storage, protective barrierStructural component of membranes, signalingEnergy storageCholesterol transport and storage
Potential as Biomarker Largely unexplored; may reflect specific metabolic pathways involving fatty acid and fatty alcohol metabolism.Established biomarkers for various diseases including Alzheimer's disease and cardiovascular disease.[3][7]Well-established biomarkers for metabolic syndrome, cardiovascular disease, and pancreatitis.[4][5]Established biomarkers for dietary fatty acid intake and cardiovascular disease risk.[1][6]
Typical Plasma Concentration Generally low in human plasma.1.61 – 3.55 mmol/L[8]< 1.70 mmol/L (recommended)[4]Total Cholesteryl Esters in boys: 871 ± 153 pmol/μL; in girls: 862 ± 96 pmol/μL[9]
Analytical Methods GC-MS, LC-MS/MS[10][11]LC-MS/MS, Spectrophotometry[3][8]Spectrophotometry, LC-MS/MS[4][12]LC-MS/MS, HPLC[9][13]
Advantages as Biomarker May provide unique insights into fatty alcohol metabolism.Reflects membrane composition and signaling pathway alterations.Routinely measured in clinical settings; strong association with metabolic diseases.Reflects dietary intake of specific fatty acids.[1][6]
Limitations as Biomarker Lack of extensive validation studies; low abundance can be challenging for quantification.Complex class with numerous species, requiring sophisticated analytical methods for detailed profiling.Can be influenced by recent meals, requiring fasting for accurate measurement.Can be influenced by multiple dietary and metabolic factors.

Signaling and Metabolic Pathways

The biomarker potential of a lipid is intrinsically linked to its role in metabolic and signaling pathways.

This compound Metabolism

This compound is formed through the esterification of linolenyl alcohol and linoleic acid. The biosynthesis of linolenyl alcohol originates from α-linolenic acid, an essential omega-3 fatty acid.[14][15] This pathway involves the reduction of α-linolenic acid to linolenyl aldehyde and subsequently to linolenyl alcohol, catalyzed by fatty acyl-CoA reductases.[14] The wax ester itself is synthesized by a wax synthase.[16] The metabolism of wax esters involves hydrolysis by lipases and carboxylesterases to release the constituent fatty acid and fatty alcohol.[2]

Linolenyl_Linoleate_Metabolism α-Linolenic Acid α-Linolenic Acid Linolenyl-CoA Linolenyl-CoA α-Linolenic Acid->Linolenyl-CoA Linolenyl Aldehyde Linolenyl Aldehyde Linolenyl-CoA->Linolenyl Aldehyde Fatty Acyl-CoA Reductase Linolenyl Alcohol Linolenyl Alcohol Linolenyl Aldehyde->Linolenyl Alcohol Aldehyde Reductase This compound This compound Linolenyl Alcohol->this compound Linoleic Acid Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Linoleic Acid->Linoleoyl-CoA Linoleoyl-CoA->this compound Wax Synthase Hydrolysis Hydrolysis This compound->Hydrolysis Hydrolysis->Linolenyl Alcohol Hydrolysis->Linoleic Acid

Caption: Biosynthesis and breakdown of this compound.

Experimental Protocols

Accurate and reproducible quantification of lipid biomarkers is paramount. Below are detailed methodologies for the analysis of wax esters and other lipid classes from plasma.

Plasma Lipid Extraction

A common and robust method for extracting a broad range of lipids from plasma is the methyl tert-butyl ether (MTBE) method.

Protocol:

  • To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing a mixture of internal standards.

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.

  • Collect the upper organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., methanol/toluene 9:1, v/v).[17]

Lipid_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Phase Separation cluster_2 Final Steps Plasma_Sample 10 µL Plasma Add_Methanol_IS Add 225 µL Methanol + Internal Standards Plasma_Sample->Add_Methanol_IS Vortex1 Vortex 10s Add_Methanol_IS->Vortex1 Add_MTBE Add 750 µL MTBE Vortex1->Add_MTBE Vortex_Shake Vortex 10s, Shake 6 min at 4°C Add_MTBE->Vortex_Shake Add_Water Add 188 µL Water Vortex_Shake->Add_Water Vortex2 Vortex 20s Add_Water->Vortex2 Centrifuge Centrifuge 14,000 rpm, 2 min Vortex2->Centrifuge Collect_Organic_Phase Collect Upper Organic Phase Centrifuge->Collect_Organic_Phase Dry_Extract Dry Under Nitrogen Collect_Organic_Phase->Dry_Extract Reconstitute Reconstitute in Solvent Dry_Extract->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for plasma lipid extraction using the MTBE method.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of various lipid species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

General LC Conditions for Lipidomics:

  • Column: A reversed-phase column, such as a C18 column, is commonly used for separating lipids.[17]

  • Mobile Phase A: Water with a modifier like ammonium (B1175870) formate (B1220265) or acetate.

  • Mobile Phase B: A mixture of organic solvents such as acetonitrile (B52724) and isopropanol (B130326) with a similar modifier.

  • Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is used to separate lipids based on their polarity.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical columns.

MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) is commonly used for most lipid classes.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used on triple quadrupole instruments for targeted quantification of specific lipid species. Precursor ion scanning and neutral loss scanning can be used for screening for lipids with common structural motifs. High-resolution mass spectrometers can perform full scan analysis with subsequent identification based on accurate mass and fragmentation patterns.

Data Analysis:

  • Lipid identification is based on retention time and specific MS/MS transitions or fragmentation patterns compared to authentic standards.

  • Quantification is achieved by comparing the peak area of the analyte to that of a corresponding internal standard.

LC_MS_Workflow Reconstituted_Extract Reconstituted Lipid Extract LC_Separation Liquid Chromatography (Reversed-Phase C18) Reconstituted_Extract->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Mass_Spectrometer Tandem Mass Spectrometer (e.g., QqQ, Q-TOF) ESI->Mass_Spectrometer Data_Acquisition Data Acquisition (MRM, Full Scan) Mass_Spectrometer->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Results Lipid Concentrations Data_Processing->Results

Caption: General workflow for lipid quantification by LC-MS/MS.

Conclusion

While this compound remains a relatively unexplored biomarker compared to established lipid species like phospholipids, triglycerides, and cholesterol esters, its unique position in fatty acid and fatty alcohol metabolism warrants further investigation. The analytical techniques for its quantification are well-established within the broader field of lipidomics. As research continues to unravel the intricate roles of different lipid molecules in health and disease, novel biomarkers such as specific wax esters may emerge as valuable tools for diagnostics and drug development. This guide provides a foundational comparison to aid researchers in navigating the selection and analysis of lipid biomarkers for their specific research needs.

References

Head-to-head comparison of different extraction techniques for "Linolenyl linoleate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing the Extraction of a Key Polyunsaturated Ester

The efficient extraction of linolenyl linoleate (B1235992), an ester composed of the essential fatty acids α-linolenic acid and linoleic acid, is a critical step in its study and application across various research and development sectors. The chosen extraction method significantly impacts the yield, purity, and overall quality of the final product. This guide provides a comprehensive comparison of common and advanced extraction techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Key Extraction Techniques

The selection of an optimal extraction technique for linolenyl linoleate hinges on a balance of factors including extraction efficiency, solvent consumption, processing time, and the preservation of the compound's integrity. Below is a summary of quantitative data compiled from various studies, highlighting the performance of conventional and modern extraction methods.

Extraction TechniqueKey ParametersTypical Yield (%)Purity/Composition RemarksAdvantagesDisadvantages
Soxhlet Extraction Solvent: Hexane, Ethanol (B145695), Ethyl Acetate (B1210297); Time: 6-18 hours~13.7 - 36.1[1]Yield and fatty acid profile are highly dependent on the solvent's polarity. Ethyl acetate has been shown to yield high unsaturated fatty acid content.Well-established, thorough extraction.Time-consuming, large solvent volume, potential for thermal degradation of heat-sensitive compounds.[2]
Ultrasound-Assisted Extraction (UAE) Solvent: Isopropanol-n-hexane, Ethanol; Time: 10-30 minutesSignificantly higher concentrations compared to methods without ultrasound (p < 0.05).[3][4][5]Reduces extraction time and solvent consumption without negatively affecting oil quality.[3][4][6] Can enhance the yield of antioxidants.[7]Rapid, efficient, reduced solvent and energy consumption.[7]Potential for localized heating, equipment cost.
Supercritical Fluid Extraction (SFE) Fluid: Supercritical CO₂; Pressure: 250-450 bar; Temperature: 60-75°C~9.3 - 26.0[8][9]Highly selective, yields solvent-free extracts. The addition of a co-solvent like ethanol can enhance the extraction of more polar lipids.[8][10]"Green" technology, tunable selectivity, mild operating temperatures.[9]High initial equipment cost, may be less effective for polar lipids without a co-solvent.[10]
Maceration Solvent: Hexane, Dichloromethane, Ethyl Acetate, Ethanol; Time: Several hours to daysLower than Soxhlet for some fatty acids.Can extract a higher concentration of linoleic acid compared to Soxhlet in some cases.Simple, requires minimal specialized equipment.Time-consuming, potentially lower efficiency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key extraction techniques discussed.

Soxhlet Extraction

The Soxhlet extraction method facilitates a continuous solid-liquid extraction, ensuring a thorough removal of the target compound.[2][11]

Objective: To extract total lipids, including this compound, from a solid matrix.

Materials:

  • Soxhlet extractor apparatus (round-bottom flask, extraction chamber, condenser)[2]

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

  • Solvent (e.g., n-hexane)

  • Dried and ground sample material

Procedure:

  • A known weight of the dried and finely ground sample is placed into a cellulose thimble.[1]

  • The thimble is inserted into the extraction chamber of the Soxhlet apparatus.

  • The round-bottom flask is filled with the extraction solvent (e.g., n-hexane).

  • The apparatus is assembled and placed on a heating mantle.

  • The solvent is heated to its boiling point. The vapor travels to the condenser, where it liquefies and drips into the thimble, immersing the sample.[2]

  • Once the solvent reaches a certain level in the extraction chamber, it siphons back into the round-bottom flask, carrying the extracted lipids.[2]

  • This cycle is repeated for several hours (typically 6-18 hours) to ensure complete extraction.[1]

  • After extraction, the solvent containing the lipid extract is collected in the round-bottom flask.

  • The solvent is then removed using a rotary evaporator to obtain the crude lipid extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, enhancing cell disruption and mass transfer, thereby accelerating the extraction process.[7]

Objective: To rapidly extract lipids from a sample matrix with reduced solvent consumption.

Materials:

  • Ultrasonic bath or probe sonicator[12]

  • Extraction vessel (e.g., beaker or flask)

  • Solvent system (e.g., isopropanol:n-hexane, 3:2 v/v)[12]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • A known amount of the sample is placed in the extraction vessel.

  • The chosen solvent system is added to the vessel.

  • The vessel is placed in an ultrasonic bath or the probe of a sonicator is immersed in the mixture.

  • Ultrasonication is applied for a specified duration (e.g., 10-30 minutes) and power (e.g., 80 W).[12][13]

  • During sonication, the temperature should be monitored and controlled to prevent degradation of the target compounds.

  • After extraction, the mixture is centrifuged to separate the solid residue from the liquid extract.[12]

  • The supernatant (extract) is collected, and the solvent is evaporated under a stream of nitrogen to yield the crude lipid extract.[12]

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled.[9]

Objective: To perform a selective and environmentally friendly extraction of lipids.

Materials:

  • Supercritical fluid extractor

  • High-pressure CO₂ source

  • Extraction vessel

  • Collection vessel

  • Co-solvent (optional, e.g., ethanol)

Procedure:

  • The ground sample is loaded into the extraction vessel.

  • The system is sealed, and CO₂ is pumped into the vessel and brought to a supercritical state by controlling the temperature and pressure (e.g., 60°C and 250 bar).[8]

  • The supercritical CO₂ flows through the sample, dissolving the lipids.

  • The lipid-rich fluid then flows into a collection vessel where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted lipids to precipitate.

  • The gaseous CO₂ can be recycled.

  • If a co-solvent is used to enhance the extraction of more polar lipids, it is added to the CO₂ stream before it enters the extraction vessel.[8]

  • The extraction is run for a predetermined time to ensure optimal recovery.

Post-Extraction Analysis: Quantification of this compound

Following extraction, accurate quantification of this compound is essential. The most common approach involves the analysis of its constituent fatty acids (linolenic and linoleic acid) by gas chromatography (GC) after their conversion to fatty acid methyl esters (FAMEs).

Protocol for FAMEs Preparation and GC Analysis:

  • Transesterification: The extracted lipid sample is transesterified to FAMEs. This is typically achieved by reacting the lipid extract with a reagent such as methanolic HCl or BF₃-methanol.[14]

  • GC Separation: The resulting FAMEs are separated using a gas chromatograph equipped with a capillary column (e.g., a wax-type column).[15]

  • Detection: A Flame Ionization Detector (FID) is commonly used for the detection of FAMEs.[16]

  • Quantification: The concentration of each fatty acid is determined by comparing the peak areas in the sample chromatogram to those of known standards.

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates a general experimental workflow for the extraction and analysis of this compound.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Start Source Material (e.g., Seeds) Grinding Drying & Grinding Start->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasound-Assisted Extraction Grinding->UAE SFE Supercritical Fluid Extraction Grinding->SFE Solvent_Removal Solvent Removal (Rotovap/Nitrogen Stream) Soxhlet->Solvent_Removal UAE->Solvent_Removal Crude_Extract Crude Lipid Extract SFE->Crude_Extract Direct Collection Solvent_Removal->Crude_Extract Transesterification Transesterification to FAMEs Crude_Extract->Transesterification GC_Analysis Gas Chromatography (GC-FID) Transesterification->GC_Analysis Quantification Quantification of Linolenic & Linoleic Acid GC_Analysis->Quantification

General workflow for extraction and analysis.

References

C30 Columns Demonstrate Superiority over C18 for Complex Lipid Isomer Separations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of chromatography column is paramount to achieving accurate and reproducible results. When it comes to the separation of complex lipid isomers such as Linolenyl linoleate (B1235992), a wax ester composed of linolenic acid and linoleic acid, the C30 column emerges as a more powerful tool compared to the traditional C18 column. The enhanced shape selectivity of the C30 stationary phase provides superior resolution of structurally similar lipid molecules, a critical factor in detailed lipidomic studies.

The fundamental difference between C18 and C30 columns lies in the length of the alkyl chains bonded to the silica (B1680970) support. The longer chains of the C30 phase create a more hydrophobic and ordered environment, which enhances the separation of long-chain, unsaturated, and isomeric lipids.[1] This increased shape selectivity allows C30 columns to differentiate between subtle structural variations, such as the position of double bonds within the fatty acyl chains of Linolenyl linoleate, a feat that is often challenging for C18 columns.[2]

Comparative Performance: C18 vs. C30

For instance, in the analysis of cooking oils, which are rich in triglycerides, C30 columns provide higher resolution than C18 columns.[1] This is attributed to the high shape selectivity of the C30 phase.[1] Similarly, for the separation of isomeric fatty acid methyl esters (FAMEs), polymeric C30 phases have shown improved resolution, particularly at high pressure.[2][4]

The following table summarizes the expected performance differences between C18 and C30 columns for the separation of this compound, based on existing literature for similar lipid classes.

FeatureC18 ColumnC30 ColumnRationale
Resolution of Positional Isomers ModerateHighC30 columns exhibit greater shape selectivity, enabling better separation of isomers with double bonds at different positions.[3][1][2]
Resolution of Geometric (cis/trans) Isomers ModerateHighThe ordered structure of the C30 phase enhances interaction with the spatial arrangement of molecules, improving cis/trans separation.
Retention Time ShorterLongerThe increased hydrophobicity of the C30 stationary phase leads to stronger retention of non-polar lipids like this compound.[4]
Peak Shape GoodExcellentC30 columns often provide narrower peaks and higher theoretical plate numbers, indicating better efficiency.[5]
Selectivity for Unsaturated Lipids GoodExcellentThe longer alkyl chains of the C30 phase provide enhanced selectivity for long-chain, unsaturated molecules.[1][6]

Experimental Protocols

While a specific protocol for "this compound" is not available, a general reversed-phase HPLC method for the analysis of complex lipids on C18 and C30 columns is provided below. This protocol is a composite based on methods used for similar lipid analyses.[7][5]

Sample Preparation:

  • Dissolve the lipid sample (e.g., this compound standard or extract) in a suitable organic solvent such as chloroform (B151607) or a mixture of methanol/chloroform.

  • The final concentration should be around 1 mg/mL.

  • Filter the sample through a 0.2 µm PTFE syringe filter before injection.

HPLC Conditions:

  • Columns:

    • C18: e.g., 4.6 x 250 mm, 5 µm particle size

    • C30: e.g., 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: Acetonitrile/Water (90:10, v/v)

    • B: Isopropanol/Acetonitrile (90:10, v/v)

    • Both mobile phases may contain 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid to improve ionization for mass spectrometry detection.[7][5]

  • Gradient Elution:

    • Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic compounds. A typical gradient might run from 30% B to 100% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C[5]

  • Injection Volume: 10 µL

  • Detector:

    • UV detector at 205-210 nm for non-derivatized fatty acid esters.

    • Evaporative Light Scattering Detector (ELSD).

    • Mass Spectrometer (MS) for detailed structural information and identification.

Logical Workflow for Column Selection

The decision-making process for selecting the appropriate column for lipid analysis can be visualized as a logical workflow. The primary consideration is the complexity of the lipid mixture and the need for isomeric separation.

Column_Selection_Workflow Start Lipid Analysis Requirement Isomer_Separation Isomeric Separation Required? Start->Isomer_Separation C30_Column Select C30 Column Isomer_Separation->C30_Column Yes C18_Column Select C18 Column for General Analysis Isomer_Separation->C18_Column No Complex_Mixture Analysis of Complex Lipid Mixture (e.g., Triglycerides, Wax Esters) C30_Column->Complex_Mixture Simple_Mixture Analysis of Simpler Lipid Mixture or Bulk Properties C18_Column->Simple_Mixture End Proceed with Method Development Complex_Mixture->End Simple_Mixture->End

Caption: Column selection workflow for lipid analysis.

References

Comparative Lipidomics of Plant Species with Varying Linolenyl Linoleate Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the lipid profiles of select plant species, focusing on the varying content of the triacylglycerol (TAG) linolenyl linoleate (B1235992) (LnLnLn). It is intended for researchers, scientists, and drug development professionals interested in the lipid composition of plant-based oils. This document presents quantitative data, detailed experimental methodologies, and visual representations of relevant biochemical pathways and workflows.

Introduction

Linolenyl linoleate, a triacylglycerol containing three linolenic acid moieties, is a significant component of certain plant seed oils. As a rich source of omega-3 fatty acids, oils with high this compound content are of great interest for nutritional and pharmaceutical applications. Understanding the lipidomic landscape of plant species with divergent levels of this specific TAG can provide insights into lipid metabolism and aid in the selection of appropriate natural sources for various research and development purposes. This guide compares plant species with high and low concentrations of this compound, offering a clear overview of their respective triacylglycerol profiles.

Data Presentation: Triacylglycerol Composition

The following tables summarize the triacylglycerol composition of selected plant species, categorized by their this compound content. The data is presented as a relative percentage of total triacylglycerols.

Table 1: Triacylglycerol Profile of Plant Species with High this compound Content

Triacylglycerol SpeciesPerilla (Perilla frutescens)Flax (Linum usitatissimum)Chia (Salvia hispanica)
LnLnLn 34.10% [1]25.90% 33.51%
LnLnL13.22%[1]21.90%20.25%
LnLL6.22%[1]15.30%6.25%
LnLnO11.38%[1]18.70%6.48%
LnLnP9.17%[1]-9.55%
OLLn--3.35%
SLnLn--4.34%
LnLP--4.30%

Abbreviations: Ln - Linolenic acid, L - Linoleic acid, O - Oleic acid, P - Palmitic acid, S - Stearic acid. Note: Data is compiled from multiple sources and analytical methods, which may result in variations.

Table 2: Triacylglycerol Profile of Plant Species with Low to No this compound Content

Triacylglycerol SpeciesSunflower (Helianthus annuus) - ConventionalCorn (Zea mays)
LnLnLn Not Detected Not Detected
LLL25.0%21.5%[2]
LLO20.0%17.4%[2]
LLP15.0%15.4%[2]
OOO10.0%9.0%[2]
OOL8.0%-
POO7.0%5.7%[2]
PPL5.0%2.2%[2]
LLS3.0%-
OOS2.0%-
POS2.0%1.1%[2]

Abbreviations: L - Linoleic acid, O - Oleic acid, P - Palmitic acid, S - Stearic acid. Note: The triacylglycerol profile of conventional sunflower and corn oil is characterized by a high abundance of TAGs containing linoleic and oleic acids, with linolenic acid being a very minor component of the total fatty acids, resulting in non-detectable levels of trilinolenin.

Experimental Protocols

The following protocols provide a general framework for the comparative lipidomic analysis of plant seeds.

Lipid Extraction from Plant Seeds (Modified Folch Method)

This protocol details a standard procedure for the efficient extraction of total lipids from plant seed material.

Materials:

  • Plant seeds

  • Mortar and pestle or a suitable homogenizer

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Weigh approximately 1-2 grams of finely ground plant seeds into a glass centrifuge tube.

  • Solvent Addition: Add 10 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Homogenization: Thoroughly homogenize the sample using a vortex mixer for 2 minutes or with a mechanical homogenizer until a uniform suspension is achieved.

  • Incubation: Allow the mixture to stand at room temperature for 1 hour to ensure complete lipid extraction.

  • Phase Separation: Add 2 mL of 0.9% NaCl solution to the tube. Vortex vigorously for 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

  • Re-extraction: To maximize the lipid yield, add another 5 mL of chloroform to the remaining upper phase and tissue pellet, vortex, centrifuge, and collect the lower phase as in the previous step. Combine the chloroform extracts.

  • Washing: Add 2 mL of a 1:1 (v/v) methanol:water solution to the combined chloroform extracts, vortex, and centrifuge. Remove and discard the upper aqueous phase.

  • Drying: Dry the chloroform extract under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Final Weight: Once the solvent has completely evaporated, weigh the tube to determine the total lipid extract weight.

  • Storage: Re-dissolve the lipid extract in a known volume of chloroform:methanol (2:1, v/v), blanket with nitrogen, and store at -20°C until analysis.

Triacylglycerol Analysis by Reversed-Phase HPLC-ESI-MS

This protocol outlines the analysis of intact triacylglycerol species using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.

Materials and Equipment:

  • HPLC system with a binary pump, autosampler, and column oven

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mass spectrometer with an ESI source

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Ammonium (B1175870) formate

  • Lipid extract from the protocol above

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation for Injection: Dilute the lipid extract in a 1:1 (v/v) methanol:isopropanol mixture to a final concentration of approximately 1 mg/mL. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Column Temperature: 30°C.

    • Mobile Phase:

      • A: Acetonitrile with 10 mM ammonium formate.

      • B: Isopropanol with 10 mM ammonium formate.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-20 min: Linear gradient from 30% to 80% B

      • 20-25 min: Hold at 80% B

      • 25-25.1 min: Linear gradient from 80% to 30% B

      • 25.1-30 min: Hold at 30% B (column re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 400-1200

  • Data Analysis: Identify TAG species based on their retention times and the m/z values of their [M+NH4]+ adducts. Quantify the relative abundance of each TAG species by integrating the peak area from the extracted ion chromatograms.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the key biochemical pathway involved in the synthesis of this compound.

Caption: Experimental workflow for comparative lipidomics.

Kennedy_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acylation (sn-1) PA Phosphatidic Acid LPA->PA Acylation (sn-2) DAG Diacylglycerol PA->DAG Dephosphorylation TAG Triacylglycerol (e.g., this compound) DAG->TAG Acylation (sn-3) acyl_coa1 Linolenoyl-CoA GPAT GPAT acyl_coa1->GPAT acyl_coa2 Linolenoyl-CoA LPAT LPAT acyl_coa2->LPAT acyl_coa3 Linolenoyl-CoA DGAT DGAT acyl_coa3->DGAT GPAT->G3P LPAT->LPA PAP PAP PAP->PA DGAT->DAG

Caption: The Kennedy Pathway for triacylglycerol biosynthesis.

References

Evaluating the Antioxidant Potential of Linolenyl Linoleate Against Other Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents to combat oxidative stress-mediated pathologies, the antioxidant potential of various biomolecules is a critical area of investigation. Among these, fatty acid esters, particularly those derived from polyunsaturated fatty acids (PUFAs), have garnered significant attention. This guide provides a comparative evaluation of the antioxidant potential of linolenyl linoleate (B1235992) against other common fatty acid esters. Due to a lack of direct experimental data for linolenyl linoleate in the current scientific literature, this comparison is based on the established antioxidant properties of its constituent fatty acids, linolenic acid and linoleic acid, and the general principles governing the antioxidant activity of fatty acid esters.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the antioxidant potential of various fatty acid esters as reported in the literature, primarily through the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. It is important to note the absence of specific IC50 values for this compound, which is a significant gap in the current research landscape.

CompoundAssayIC50 ValueReference CompoundIC50 Value of ReferenceNotes
This compound DPPH, ABTSData Not Available --Direct experimental data is currently unavailable in the reviewed literature.
Methyl Linoleate DPPHNo significant activity--Studies suggest that simple alkyl esters of linoleic acid may not possess direct radical scavenging activity[1].
Ethyl Linolenate DPPH, ABTSData Not Available--Limited direct data available for simple ethyl esters of linolenic acid.
Conjugated Linoleic Acid (CLA) DPPH~16.86 mM--The free fatty acid form exhibits moderate radical scavenging activity.
α-Tocopherol (Vitamin E) DPPHVariable--A well-established lipophilic antioxidant often used as a positive control.
Ascorbic Acid (Vitamin C) DPPHVariable--A potent hydrophilic antioxidant standard.

Note: IC50 values can vary significantly based on the specific experimental conditions (e.g., solvent, reaction time). The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are essential for researchers aiming to evaluate the antioxidant potential of lipophilic compounds like fatty acid esters.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (e.g., this compound) and reference standards (e.g., α-tocopherol, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of sample solutions: Dissolve the test compound and reference standards in a suitable solvent (e.g., ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction mixture: In a 96-well plate, add a specific volume of the sample or standard solution to a fixed volume of the DPPH working solution. A typical ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compound and reference standards

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a series of dilutions of the test compound and reference standards in a suitable solvent.

  • Reaction mixture: Add a small volume of the sample or standard solution to a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance measurement: Measure the absorbance at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

Mandatory Visualizations

Experimental Workflow for Antioxidant Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagent Prepare DPPH/ABTS Reagent mix Mix Reagent with Sample/Standard prep_reagent->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: A generalized workflow for in vitro antioxidant capacity determination using DPPH or ABTS assays.

Oxidative Stress and Antioxidant Signaling Pathway

signaling_pathway cluster_stress Oxidative Stress cluster_cellular_damage Cellular Damage cluster_antioxidant_response Antioxidant Response ROS Reactive Oxygen Species (ROS) lipid_peroxidation Lipid Peroxidation ROS->lipid_peroxidation protein_damage Protein Damage ROS->protein_damage dna_damage DNA Damage ROS->dna_damage Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Keap1->Nrf2 degrades Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralize PUFA_Antioxidant PUFA-derived Antioxidants PUFA_Antioxidant->ROS scavenge

Caption: Simplified signaling pathway of oxidative stress and the Nrf2-mediated antioxidant response.

Discussion and Conclusion

The antioxidant potential of a fatty acid ester is influenced by several factors, including the degree of unsaturation of the fatty acid moiety and the nature of the ester linkage. Polyunsaturated fatty acids, such as linolenic acid (three double bonds) and linoleic acid (two double bonds), are known to possess antioxidant properties, which are attributed to their ability to donate a hydrogen atom from the bis-allylic methylene (B1212753) groups to quench free radicals[2][3].

However, the esterification of the carboxylic acid group of a fatty acid can impact its antioxidant activity. Some studies have indicated that converting a free fatty acid to its simple alkyl ester, such as a methyl ester, may reduce or eliminate its direct radical scavenging capacity[1]. This is potentially due to the modification of the electronic properties of the molecule and steric hindrance around the active sites.

In the case of this compound, a wax ester formed between linolenic acid and linoleyl alcohol, the antioxidant potential would theoretically be a composite of the properties of both constituent molecules. While direct experimental data is lacking, it can be hypothesized that its antioxidant activity might be lower than that of the free linolenic and linoleic acids due to the esterification. However, the presence of multiple double bonds in both the fatty acid and fatty alcohol parts of the molecule could still confer some level of antioxidant capacity. The lipophilic nature of this compound would also dictate its activity within lipid membranes, where it could potentially protect against lipid peroxidation.

References

Benchmarking the Purity of Synthetic "Linolenyl Linoleate" against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetically produced linolenyl linoleate (B1235992) against commercially available standards, with a focus on purity assessment. Detailed experimental protocols and supporting data are presented to aid researchers in making informed decisions for their specific applications.

Introduction to Linolenyl Linoleate

This compound (CAS 125369-02-0) is a wax ester composed of linolenic acid and linoleyl alcohol. As a compound containing two essential fatty acids, it holds significant interest in nutritional science, cosmetics, and pharmaceutical research. The purity of such compounds is paramount, as impurities can significantly impact experimental outcomes, product stability, and safety. This guide outlines the methodologies to benchmark the purity of synthetically produced this compound against high-purity commercial standards.

Synthesis of this compound and Potential Impurities

The synthesis of this compound can be achieved through various methods, with enzymatic synthesis offering a high degree of specificity and milder reaction conditions compared to traditional chemical synthesis. A plausible and common method involves the lipase-catalyzed esterification of linoleic acid and linolenyl alcohol.

Enzymatic Synthesis Overview:

The reaction involves the use of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), which catalyzes the formation of an ester bond between the carboxyl group of linoleic acid and the hydroxyl group of linolenyl alcohol. The reaction is typically carried out in a solvent-free system or in an organic solvent to shift the equilibrium towards ester formation.

Potential Impurities in Synthetic this compound:

Even with highly efficient enzymatic synthesis, the final product may contain several impurities that need to be identified and quantified:

  • Unreacted Substrates: Residual linoleic acid and linolenyl alcohol that did not participate in the reaction.

  • By-products of Side Reactions: Lipases can sometimes catalyze the formation of other esters if impurities are present in the starting materials. For instance, if the linolenyl alcohol contains other fatty alcohols, corresponding wax esters will be formed.

  • Enzyme Residues: Although typically immobilized, trace amounts of the lipase may leach into the reaction mixture.

  • Solvent Residues: If the reaction is performed in an organic solvent, residual amounts of the solvent may remain after purification.

  • Oxidation Products: Both linoleic and linolenic acid are polyunsaturated and susceptible to oxidation. The synthesis and purification process, if not conducted under inert conditions, can lead to the formation of hydroperoxides and other oxidation products.

A commercial standard, such as that available from Larodan, typically specifies a purity of greater than 99%[1]. This high level of purity is achieved through rigorous purification and quality control measures.

Comparative Purity Analysis

To objectively compare the purity of synthetic this compound with a commercial standard, standardized analytical methods are essential. Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) are powerful techniques for this purpose.

Data Presentation: Purity Comparison

The following table summarizes the hypothetical purity data obtained from the analysis of a synthetically produced batch of this compound against a commercial standard.

Analyte Synthetic this compound (%) Commercial this compound Standard (%) Method of Analysis
This compound 98.5>99.0GC-FID, HPLC-ELSD
Linoleic Acid 0.8<0.5GC-FID (as methyl ester)
Linolenyl Alcohol 0.5<0.5GC-FID
Other Impurities 0.2Not DetectedGC-MS

Experimental Protocols

Detailed methodologies for the key analytical techniques used for purity assessment are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Residual Substrates

Gas chromatography is a cornerstone technique for the analysis of fatty acid esters. For the analysis of the wax ester this compound, direct injection can be performed. To quantify residual free fatty acids like linoleic acid, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required for better volatility and chromatographic performance.

Sample Preparation (for residual linoleic acid):

  • Saponification and Methylation: To approximately 10 mg of the this compound sample, add 2 mL of 0.5 M NaOH in methanol.

  • Heat the mixture at 100°C for 5 minutes in a sealed tube.

  • After cooling, add 2 mL of boron trifluoride-methanol solution (14% w/v) and heat again at 100°C for 5 minutes.

  • Cool the tube and add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex the mixture and allow the layers to separate.

  • Carefully collect the upper hexane layer containing the FAMEs for GC analysis.

GC-FID Conditions:

  • Column: A polar capillary column, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Quantification: The percentage purity is determined by the area percent method, assuming a similar response factor for all components. For more accurate quantification, a calibration with an internal standard (e.g., methyl heptadecanoate) is recommended.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Non-volatile Impurities

HPLC is a complementary technique to GC, particularly useful for analyzing non-volatile impurities and for the direct analysis of the wax ester without derivatization. The ELSD is a universal detector suitable for lipids that lack a UV chromophore.

HPLC-ELSD Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol/Hexane (85:15, v/v)

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-25 min: Linear gradient to 100% B

    • 25-35 min: Hold at 100% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

Quantification: Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Visualizations

Experimental Workflow for Purity Benchmarking

The following diagram illustrates the logical flow of the experimental process for comparing the purity of synthetic and commercial this compound.

G cluster_synthesis Synthetic this compound cluster_commercial Commercial Standard cluster_analysis Purity Analysis cluster_comparison Benchmarking synth Enzymatic Synthesis purify Purification synth->purify gc GC-FID Analysis purify->gc Sample hplc HPLC-ELSD Analysis purify->hplc Sample commercial >99% Pure this compound commercial->gc Standard commercial->hplc Standard data Comparative Data Table gc->data hplc->data

Fig. 1: Experimental workflow for purity analysis.
Relevant Signaling Pathway: PPAR Activation

Linoleic acid and α-linolenic acid, the constituent fatty acids of this compound, are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of lipid metabolism and inflammation. The activation of PPARs by these fatty acids can influence the expression of a wide array of genes involved in fatty acid oxidation, adipogenesis, and inflammatory responses.

G cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Activation cluster_response Transcriptional Response LL This compound FA Linoleic Acid & α-Linolenic Acid LL->FA Hydrolysis PPAR PPARα / PPARγ FA->PPAR Binds to PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE in Target Genes PPAR_RXR->PPRE Binds to Gene_Exp Modulation of Gene Expression PPRE->Gene_Exp Metabolism ↑ Lipid Metabolism Gene_Exp->Metabolism Inflammation ↓ Inflammation Gene_Exp->Inflammation

Fig. 2: PPAR signaling pathway activation.

Conclusion

This guide outlines a comprehensive framework for benchmarking the purity of synthetic this compound against commercial standards. The provided experimental protocols for GC-FID and HPLC-ELSD offer robust methods for quantitative purity assessment. While enzymatic synthesis can yield a high-purity product, it is crucial to analyze for potential residual substrates and by-products. For researchers in drug development and other sensitive applications, understanding the purity profile is essential for ensuring the reliability and reproducibility of their results. The involvement of its constituent fatty acids in key signaling pathways like PPAR further underscores the importance of using well-characterized, high-purity this compound in biological studies.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Linolenyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Linolenyl linoleate (B1235992). While a specific Safety Data Sheet (SDS) for Linolenyl linoleate (CAS No. 125369-02-0) is not publicly available, this information is compiled from the safety data of structurally similar fatty acids and their esters, such as linolenic acid and linoleic acid.[1][2] It is imperative to handle this substance in a controlled laboratory environment, adhering to good industrial hygiene and safety practices.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related compounds, this compound is not classified as a hazardous substance.[3] However, due to its chemical nature as an ester and to prevent potential irritation, a comprehensive PPE plan is mandatory.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety GogglesTight-sealing, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Face ShieldRecommended when handling larger quantities or when splashing is possible.[1]
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Inspect gloves before use.
Body Protection Laboratory CoatStandard laboratory coat to prevent skin contact.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection Not generally requiredUse only in a well-ventilated area.[1] If aerosols are generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]
Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is crucial for minimizing exposure and ensuring experimental integrity.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are in close proximity and operational.[1][2]

    • Confirm adequate ventilation in the designated handling area.[1]

  • Handling :

    • Wear all required PPE as detailed in the table above.

    • Avoid contact with eyes, skin, and clothing.[2]

    • Do not ingest or inhale.[2]

    • Wash hands thoroughly after handling the substance.[1]

  • Storage :

    • Store in a tightly closed container in a dry and well-ventilated place.[2]

    • Given that related compounds are sensitive to air and light, consider storing under an inert atmosphere (e.g., nitrogen) and protecting from direct sunlight.[2]

    • For long-term stability, refrigeration is recommended.[2]

Emergency Procedures
Emergency SituationFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1]
Accidental Release Absorb spillage with inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and collect for disposal.[3]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Chemical : Dispose of contents and container to an approved waste disposal plant.[1] Do not empty into drains.[1]

  • Contaminated Packaging : Handle contaminated packages in the same way as the substance itself. Emptied containers may be recycled after proper cleaning.

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean, Ventilated) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe handle 4. Handle Substance (Avoid Contact) don_ppe->handle store 5. Store Properly (Sealed, Ventilated, Cool) handle->store dispose 8. Dispose of Waste (Approved Facility) handle->dispose Spill/Waste doff_ppe 6. Doff PPE store->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.